Product packaging for O-propylhydroxylamine hydrochloride(Cat. No.:CAS No. 6084-54-4)

O-propylhydroxylamine hydrochloride

Cat. No.: B1279948
CAS No.: 6084-54-4
M. Wt: 111.57 g/mol
InChI Key: FDVFCJYDSZGNLJ-UHFFFAOYSA-N
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Description

O-propylhydroxylamine hydrochloride is a useful research compound. Its molecular formula is C3H10ClNO and its molecular weight is 111.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10ClNO B1279948 O-propylhydroxylamine hydrochloride CAS No. 6084-54-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

O-propylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c1-2-3-5-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVFCJYDSZGNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484273
Record name O-propylhydroxylamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6084-54-4
Record name O-propylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-propylhydroxylamine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to O-Propylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

O-Propylhydroxylamine hydrochloride has emerged as a pivotal reagent in the landscape of modern organic synthesis and medicinal chemistry. Its utility in the construction of complex molecular architectures, particularly those with therapeutic potential, has made a comprehensive understanding of its properties, synthesis, and applications indispensable for researchers in the field. This guide, designed for the discerning scientist, aims to provide a deep dive into the technical nuances of this compound, moving beyond a mere recitation of facts to an integrated understanding of its chemical behavior and practical utility. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a robust resource for both seasoned professionals and those new to the applications of this versatile compound.

Core Identity and Physicochemical Properties

This compound is the hydrochloride salt of O-propylhydroxylamine, a derivative of hydroxylamine where the hydrogen of the hydroxyl group is replaced by a propyl group. This structural modification significantly influences its reactivity and physical properties, making it a valuable tool in organic synthesis.

CAS Number: 6084-54-4[1][2]

Molecular Formula: C₃H₁₀ClNO[2]

Molecular Weight: 111.57 g/mol [2]

Synonyms: O-propylhydroxylamine HCl, Propoxyamine hydrochloride

Physicochemical Data Summary
PropertyValueSource(s)
Appearance White to off-white crystalline solid[3]
Melting Point 159-160 °C (decomposition)[3]
Solubility Soluble in water[3]
pKa (of parent amine) Not experimentally determined for the free base.[4]
Stability Stable under recommended storage conditions (cool, dry, inert atmosphere). Hygroscopic.[4]

Synthesis of this compound: A Strategic Overview

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by factors such as the desired scale of production, available starting materials, and the specific purity requirements of the final product. A common and illustrative method involves the O-alkylation of a suitable oxime followed by hydrolysis. This approach is favored for its relatively mild conditions and the accessibility of the starting materials.

Illustrative Synthetic Workflow

G cluster_0 Synthesis Pathway start Start: Acetone & Hydroxylamine oxime Acetone Oxime Formation start->oxime Reaction alkylation O-Alkylation with Propylating Agent oxime->alkylation Base, Propyl halide hydrolysis Acidic Hydrolysis alkylation->hydrolysis HCl product This compound hydrolysis->product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Acetone Oxime

This protocol outlines a laboratory-scale synthesis of this compound starting from acetone. The underlying principle is the initial formation of acetone oxime, which is then O-alkylated using a propylating agent in the presence of a base. The resulting O-propyl acetone oxime is subsequently hydrolyzed under acidic conditions to yield the desired product.

Step 1: Acetone Oxime Formation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in water.

  • Add an equimolar amount of a suitable base (e.g., sodium carbonate) in portions to neutralize the hydrochloride.

  • To this solution, add acetone dropwise while maintaining the temperature below 30°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the acetone oxime with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude acetone oxime.

Step 2: O-Alkylation of Acetone Oxime

  • Dissolve the crude acetone oxime in an appropriate aprotic solvent (e.g., Dimethylformamide - DMF).

  • Add a slight excess of a base (e.g., sodium hydride) portion-wise at 0°C to deprotonate the oxime.

  • Once the deprotonation is complete (cessation of hydrogen evolution), add 1-propyl bromide (or another suitable propylating agent) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product, O-propyl acetone oxime, with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Acidic Hydrolysis and Product Isolation

  • Dissolve the crude O-propyl acetone oxime in a minimal amount of a suitable solvent (e.g., ethanol).

  • Add a stoichiometric amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours. The hydrolysis regenerates acetone and forms this compound.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Development

The true value of this compound for medicinal chemists lies in its ability to introduce the O-propylhydroxylamine moiety into molecules. This functional group is a precursor to several key pharmacophores, most notably oximes and hydroxamic acids.

Formation of O-Propyl Oximes

This compound readily reacts with aldehydes and ketones to form stable O-propyl oximes. This reaction is a cornerstone of bioconjugation and the synthesis of various biologically active compounds. The formation of an oxime bond is highly chemoselective and proceeds under mild conditions, making it an ideal ligation strategy in complex molecular environments.

G cluster_0 Oxime Formation reagents R-CHO (Aldehyde) + H₂N-O-Propyl product R-CH=N-O-Propyl (O-Propyl Oxime) + H₂O reagents->product Mild acidic conditions

Caption: General reaction scheme for the formation of an O-propyl oxime.

Precursor to Hydroxamic Acids

Hydroxamic acids are a class of compounds characterized by the -C(=O)N(OH)R functional group. They are potent metal chelators and are found in a variety of drugs, including histone deacetylase (HDAC) inhibitors used in cancer therapy. O-propylhydroxylamine can be acylated to form O-propyl hydroxamic acids, which can then be deprotected to yield the final hydroxamic acid. The O-propyl group can serve as a protecting group during synthesis.

Role in the Synthesis of Bioactive Molecules

The hydroxylamine functionality is a key component in the synthesis of a wide array of pharmaceuticals and agrochemicals. For instance, hydroxylamine derivatives are crucial intermediates in the production of certain antiviral and antibacterial agents.[5] The ability to introduce this functional group in a protected form, as with this compound, offers synthetic flexibility and control over reactivity.

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its successful application. Several analytical techniques can be employed for its characterization.

Analytical TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment.The ¹H NMR spectrum will show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen) and a broad signal for the amine protons.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H, C-H, and C-O stretching vibrations will be present.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A pre-column derivatization method is often employed as hydroxylamine itself lacks a strong UV chromophore.[6][7]
Gas Chromatography (GC) Purity assessment, often after derivatization.Derivatization is necessary to improve the volatility and thermal stability of the analyte.[8]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and respiratory protection.[9] Avoid breathing dust.[9]

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[10] It is hygroscopic and should be protected from moisture.[4]

Conclusion

This compound is a versatile and valuable reagent for the modern synthetic chemist. Its ability to serve as a stable and convenient source of the O-propylhydroxylamine moiety makes it an indispensable tool in the synthesis of oximes, hydroxamic acids, and other nitrogen-containing compounds with significant biological activity. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in research and development, particularly within the pharmaceutical industry.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of O-Isopropylhydroxylamine Hydrochloride.
  • Benchchem. (n.d.). O-Isopropylhydroxylamine hydrochloride.
  • ChemScene. (n.d.). 4490-81-7 | O-Isopropylhydroxylamine hydrochloride.
  • Pharmazone. (n.d.). O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis.
  • Chemical-Suppliers.com. (n.d.). This compound | CAS 6084-54-4.
  • PubChem. (n.d.). This compound.
  • Chem-Impex International, Inc. (n.d.). MSDS of O-Isopropylhydroxylamine hydrochloride.
  • BLD Pharm. (n.d.). 4490-81-7|O-Isopropylhydroxylamine hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols: Preparation of O-Isopropylhydroxylamine Hydrochloride Stock Solutions for Synthesis.
  • Sigma-Aldrich. (n.d.). O-Isopropylhydroxylamine hydrochloride | 4490-81-7.
  • Google Patents. (n.d.). CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride.
  • Fisher Scientific. (2022). SAFETY DATA SHEET.
  • DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals.
  • American Journal of Biomedical Science and Research. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method.
  • Google Patents. (n.d.). CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
  • American Journal of Biomedical Science and Research. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method.

Sources

An In-depth Technical Guide to O-propylhydroxylamine Hydrochloride: Structure, Synthesis, and Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-propylhydroxylamine hydrochloride is a versatile synthetic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. Its unique chemical properties, centered around the reactive hydroxylamine moiety, make it a crucial reagent for the construction of stable chemical linkages, particularly in the field of bioconjugation. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and core applications, with a particular focus on its role in the formation of oxime bonds for creating advanced therapeutics like antibody-drug conjugates (ADCs). Detailed experimental protocols and safety considerations are also presented to provide a holistic resource for laboratory professionals.

Introduction: The Versatility of an O-Alkylated Hydroxylamine

This compound, a salt of O-propylhydroxylamine, is a key intermediate in organic synthesis.[1][2] While seemingly a simple molecule, its true value lies in the strategic placement of its functional groups: an alkoxyamine (-O-NH2) group that provides a potent nucleophile for specific chemical reactions. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a reliable reagent in various reaction conditions, including aqueous environments.[3]

The primary utility of this compound and its analogues is in the formation of oxime ethers. This chemistry is foundational to many modern drug discovery and development platforms.[4] Specifically, the reaction of the hydroxylamine group with an aldehyde or ketone to form a stable oxime bond is a cornerstone of "click chemistry"—a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[5] This has positioned O-alkylated hydroxylamines as indispensable tools for linking molecules together, from small-molecule synthesis to the complex construction of antibody-drug conjugates (ADCs).[][7]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a propyl group attached to the oxygen atom of a hydroxylamine molecule, which is then salified with hydrochloric acid.

Caption: 2D structure of this compound.

Below is a summary of its key physicochemical properties, which are essential for designing experiments and ensuring safe handling.

PropertyValueReference
IUPAC Name O-propylhydroxylamine;hydrochloride[1]
CAS Number 6084-54-4[1]
Molecular Formula C₃H₁₀ClNO[1]
Molecular Weight 111.57 g/mol [1]
Appearance White to beige crystalline solid[8][9]
Melting Point Not precisely defined; decomposition may occur. The related O-isopropylhydroxylamine hydrochloride has a reported melting point of 159-160 °C (with decomposition).[9]
Solubility Soluble in water.[3]
Stability Stable under recommended storage conditions (cool, dry, inert atmosphere). It is hygroscopic and should be protected from moisture.[3][10]

Synthesis and Manufacturing Overview

The synthesis of O-alkylated hydroxylamine hydrochlorides can be achieved through several routes. A common and industrially relevant strategy involves the O-alkylation of a protected hydroxylamine derivative, followed by deprotection and salt formation.

One illustrative pathway begins with a readily available oxime, such as acetone oxime. The oxime is first O-alkylated using a propylating agent (e.g., a propyl halide). The resulting O-propyl acetone oxime is then subjected to acid-catalyzed hydrolysis, which cleaves the oxime to yield the desired O-propylhydroxylamine, which is then isolated as its hydrochloride salt.[11]

G cluster_0 Synthesis Pathway start Ketoxime (e.g., Acetone Oxime) step1 O-Alkylation (with Propylating Agent) start->step1 step2 Intermediate: O-Propyl Ketoxime Ether step1->step2 step3 Acid Hydrolysis (with HCl) step2->step3 end Final Product: O-Propylhydroxylamine HCl step3->end

Caption: Generalized synthesis from a ketoxime intermediate.

Alternative methods include the oxidation of corresponding secondary amines followed by acidolysis.[11][12] The choice of synthetic route is often dictated by factors such as scale, purity requirements, cost of starting materials, and safety considerations.[11]

Core Application: Oxime Ligation in Bioconjugation

The most powerful application of this compound in modern drug development is its use in oxime ligation. This reaction involves the condensation of the hydroxylamine group with a carbonyl group (an aldehyde or ketone) to form a stable C=N-O bond.[5]

Mechanism and Causality: The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon. The reaction rate is pH-dependent, with optimal conditions typically found in a slightly acidic environment (pH 4-5).[5] This is because protonation of the carbonyl oxygen makes the carbon more electrophilic and thus more susceptible to attack, while the hydroxylamine remains sufficiently nucleophilic. At neutral pH, the reaction can be slow, but the rate can be significantly accelerated by nucleophilic catalysts like aniline, making the reaction highly suitable for biological applications where harsh pH conditions are not viable.[5]

The resulting oxime bond is highly stable under physiological conditions, a critical feature for applications like ADCs, where the linkage between the antibody and the cytotoxic payload must remain intact in circulation until it reaches the target tumor cell.

G cluster_0 Oxime Ligation Pathway cluster_1 Reaction Conditions carbonyl Biomolecule with Aldehyde/Ketone (R-CHO) intermediate Hemiaminal Intermediate carbonyl->intermediate hydroxylamine O-Propylhydroxylamine (Pr-O-NH₂) hydroxylamine->intermediate conditions pH 4-5 or Neutral pH + Aniline Catalyst product Stable Oxime Bond (R-CH=N-O-Pr) intermediate->product byproduct Water (H₂O) intermediate->byproduct

Caption: Aniline-catalyzed oxime ligation pathway.

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

ADCs are a class of highly targeted biopharmaceuticals that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic small molecule.[13][14] A critical component of an ADC is the chemical linker that attaches the cytotoxic payload to the antibody.[13]

This compound serves as a precursor for constructing such linkers. For example, a linker molecule can be designed with a hydroxylamine group at one end and another reactive group at the other. This allows for a two-step conjugation process:

  • The hydroxylamine end of the linker is reacted with a payload molecule that has been modified to contain an aldehyde or ketone.

  • The other end of the linker-payload construct is then attached to the antibody.

This modular approach provides flexibility in ADC design. The hydroxylamine functionality is particularly valuable because it can be incorporated into linkers with other features, such as polyethylene glycol (PEG) spacers to improve solubility and pharmacokinetic properties.[]

G cluster_0 Conceptual ADC Construction Workflow start Cytotoxic Payload + Linker Precursor (containing O-Propylhydroxylamine) step1 Oxime Ligation start->step1 step2 Linker-Payload Conjugate step1->step2 step3 Conjugation to Antibody step2->step3 antibody Monoclonal Antibody antibody->step3 end Final ADC step3->end

Caption: Conceptual workflow for ADC construction.

Experimental Protocol: General Procedure for Oxime Formation

This protocol describes a general method for the synthesis of an oxime from an aldehyde or ketone using a hydroxylamine hydrochloride salt, such as this compound. This procedure is adapted from established methodologies for oxime synthesis.[5][15]

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • This compound (or other hydroxylamine salt) (1.2 mmol)

  • Base (e.g., Pyridine, Sodium Acetate, or Potassium Carbonate) (2.0 mmol)

  • Solvent (e.g., Ethanol, or a mixture of Ethanol/Water) (10 mL)

  • Ethyl Acetate

  • Deionized Water

  • 1 M Hydrochloric Acid (for pyridine work-up)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.2 mmol) in the chosen solvent (10 mL).

  • Addition of Base: Add the base (e.g., pyridine, 2.0 mmol) to the mixture. The base neutralizes the HCl salt, liberating the free hydroxylamine to react.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours. The optimal temperature and time will depend on the reactivity of the specific carbonyl compound.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent using a rotary evaporator.

    • Add deionized water (20 mL) to the residue.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers. If pyridine was used as the base, wash the combined organic layers with 1 M hydrochloric acid (2 x 15 mL) to remove it, followed by a wash with deionized water (20 mL).[5]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime product.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel.

Safety and Handling

This compound, like other hydroxylamine derivatives, requires careful handling.

  • Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is crucial to avoid direct contact, inhalation of dust, and ingestion.[16]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood.[10] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10][18] The compound is hygroscopic, so protection from moisture is essential to maintain its integrity.[3][10]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[16]

Conclusion

This compound is a fundamentally important reagent whose utility extends far beyond its simple structure. Its ability to reliably form stable oxime bonds has made it a cornerstone of bioconjugation chemistry. For researchers and professionals in drug development, a thorough understanding of its properties, reaction mechanisms, and handling is essential for leveraging its full potential in the synthesis of complex molecules, from novel small-molecule therapeutics to next-generation antibody-drug conjugates. As the demand for targeted therapies and advanced biomaterials grows, the role of versatile building blocks like this compound will only become more critical.

References

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  • CN1709862A - N-isopropyl hydroxylamine production method. Google Patents.
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  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry.
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O-propylhydroxylamine hydrochloride synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of O-propylhydroxylamine hydrochloride

Introduction

This compound (C₃H₁₀ClNO) is an alkoxyamine derivative of significant interest in organic synthesis.[1][2] Its primary utility lies in its function as a nucleophilic reagent for the formation of O-propyl oximes from aldehydes and ketones. These oxime ethers are stable intermediates, crucial in the development of various pharmaceuticals and biologically active compounds. The hydrochloride salt form enhances the compound's stability and solubility, simplifying its handling and application in diverse reaction media. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles.

Strategic Approach: The Gabriel Synthesis Analogue

The synthesis of this compound is efficiently achieved through a two-step process analogous to the Gabriel synthesis of primary amines. This strategy is predicated on the O-alkylation of a hydroxylamine surrogate, N-hydroxyphthalimide (NHPI), followed by the liberation of the desired alkoxyamine.

This pathway is often favored for several reasons:

  • Regioselectivity: It ensures exclusive O-alkylation, preventing the formation of N-alkylated byproducts that can occur during the direct alkylation of hydroxylamine.

  • Stable Intermediates: N-hydroxyphthalimide and its alkylated derivative, N-(propyloxy)phthalimide, are stable, crystalline solids that are easily handled and purified.[3][4]

  • High Purity: The final hydrolysis step typically yields a clean product that can be readily isolated by crystallization.

The overall synthetic workflow is depicted below.

SynthesisWorkflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Acid Hydrolysis NHPI N-Hydroxyphthalimide Intermediate N-(propyloxy)phthalimide NHPI->Intermediate Sₙ2 Reaction PropylBromide 1-Bromopropane PropylBromide->Intermediate Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Intermediate Product O-Propylhydroxylamine Hydrochloride Intermediate->Product Cleavage Byproduct Phthalic Acid Intermediate->Byproduct HCl Conc. HCl Heat HCl->Product

Sources

O-propylhydroxylamine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of O-Propylhydroxylamine Hydrochloride

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. This compound is a key reagent in the synthesis of complex molecules, particularly in the formation of oximes and other nitrogen-containing compounds. Its stability directly impacts reaction yield, impurity profiles, and the overall success of a synthetic campaign. This guide provides a comprehensive overview of the chemical properties, intrinsic stability, potential degradation pathways, and field-proven protocols for the optimal storage and handling of this compound.

Core Chemical and Physical Characteristics

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling. As a hydrochloride salt of the free base O-propylhydroxylamine, it exhibits enhanced solubility and stability compared to its parent compound.[1]

Table 1: Summary of Chemical and Physical Properties

Property Value Source
IUPAC Name O-propylhydroxylamine;hydrochloride PubChem[2]
CAS Number 6084-54-4 PubChem[2]
Molecular Formula C₃H₁₀ClNO PubChem[2]
Molecular Weight 111.57 g/mol PubChem[2]
Appearance Solid (form may vary) Fisher Scientific[3]

| Melting Point | 155 - 157 °C (decomposes) | Sigma-Aldrich |

Note: Some data, like melting point, is referenced from the closely related hydroxylamine hydrochloride and should be considered indicative.

Intrinsic Stability and Material Incompatibility

This compound is generally stable under standard ambient conditions when stored correctly. However, its chemical nature makes it susceptible to degradation from several key environmental and chemical factors. The primary sensitivities are to moisture, air, elevated temperatures, and incompatible materials.[1]

Hygroscopicity and Sensitivity to Moisture

The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][4] This is a critical stability concern, as the presence of water can initiate hydrolytic degradation pathways. Furthermore, absorbed water can physically alter the material, leading to clumping and making accurate weighing difficult.

Thermal Sensitivity

Elevated temperatures can significantly accelerate decomposition. Data for the related hydroxylamine hydrochloride shows instability at temperatures above 75 °C, with the potential for explosive decomposition upon further heating. Therefore, avoiding exposure to heat sources is a critical aspect of its storage.

Incompatible Materials and Conditions

To prevent hazardous reactions and degradation, this compound must be stored away from a range of incompatible substances. The hydrochloride salt is acidic and will react violently with alkaline substances. Contact with strong oxidizing agents can also lead to vigorous and potentially explosive reactions.[5]

Table 2: Key Incompatibilities

Incompatible Substance/Condition Rationale and Potential Hazard Source(s)
Strong Bases / Alkaline Substances Violent acid-base neutralization reaction. May liberate the less stable free base. Sigma-Aldrich
Strong Oxidizing Agents Risk of vigorous, potentially explosive reactions. Sigma-Aldrich, CPAReagents[5]
Metals May be corrosive to certain metals. Storage in metal containers is not recommended. Sigma-Aldrich, Lab Alley[6]
Moisture / Water Hygroscopic; moisture initiates hydrolysis and physical degradation. Fisher Scientific[3], Apollo Scientific[4]

| Heat / Direct Sunlight | Accelerates thermal decomposition; may become unstable above 75°C. | Sigma-Aldrich, CPAReagents[5] |

Recommended Handling and Storage Protocols

Adherence to strict handling and storage protocols is the most effective way to ensure the long-term stability and integrity of this compound. The following protocols are synthesized from authoritative safety data sheets and best practices for handling sensitive chemical reagents.

Personal Protective Equipment (PPE)

Due to its hazard profile, appropriate PPE is mandatory. GHS classifications indicate that the compound causes skin and serious eye irritation and may cause respiratory irritation.[2][7]

  • Eye Protection : Wear chemical safety goggles or glasses.[5]

  • Hand Protection : Use nitrile or other chemically resistant gloves.[5]

  • Body Protection : A standard lab coat is required.[5]

  • Respiratory Protection : Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust. If dust is generated, an approved respirator should be used.[3]

Step-by-Step Storage Protocol
  • Procurement and Receiving : Upon receipt, inspect the container seal for integrity. Note the date of receipt on the container.

  • Container Selection : Always store the compound in its original, tightly sealed container.[4] If transfer is necessary, use a new, clean, dry container made of glass or another non-reactive, corrosion-resistant material.[8][9] Do not use metal containers.

  • Atmosphere Control : The compound is sensitive to both air and moisture.[10] For maximum stability and long-term storage, store under an inert atmosphere (e.g., argon or nitrogen).[1][11] This displaces oxygen and moisture, mitigating oxidative and hydrolytic degradation.

  • Temperature Control : Store in a cool, dry location. Refrigerated storage at 2-8°C is recommended.[11] Avoid storing in areas with significant temperature fluctuations or near heat sources.

  • Segregation : Store away from the incompatible materials listed in Table 2, particularly strong bases and oxidizing agents.[5]

  • Dispensing : When weighing or dispensing the material, perform the operation in a controlled environment (e.g., a fume hood or glove box) to minimize exposure to the ambient atmosphere. Work quickly to reduce the time the container is open. Tightly reseal the container immediately after use.

cluster_storage Storage Protocol cluster_handling Handling Workflow Receive Receive & Inspect Container Store Store in Original Container (Tightly Sealed) Receive->Store Atmosphere Inert Atmosphere (Argon/N2) Cool (2-8°C), Dry Location Store->Atmosphere Segregate Segregate from Incompatibles (Bases, Oxidizers, Metals) Atmosphere->Segregate PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Segregate->PPE Prepare for Use Environment Work in Controlled Area (Fume Hood / Glove Box) PPE->Environment Dispense Dispense Material Quickly Environment->Dispense Seal Tightly Reseal Container Immediately Dispense->Seal Clean Clean Area & Wash Hands Seal->Clean

Workflow for Safe Storage and Handling

Potential Degradation Pathways

Understanding how a molecule degrades is key to preventing it. For this compound, the primary degradation risks stem from hydrolysis and oxidation, particularly given its sensitivity to moisture and air.

  • Hydrolysis : In the presence of water, the N-O bond in O-propylhydroxylamine can be susceptible to cleavage. This acid- or base-catalyzed hydrolysis would likely yield propanol and hydroxylamine. The liberated hydroxylamine is itself unstable and can undergo further decomposition.

  • Oxidation : The nitrogen atom in the hydroxylamine moiety is in a reduced state and can be oxidized, especially in the presence of air (oxygen) and trace metal catalysts. Oxidation can lead to the formation of various nitrogen oxides (NOx) and other degradation byproducts.[5]

  • Thermal Decomposition : As previously noted, high temperatures can cause decomposition, which would likely involve fragmentation of the molecule and the release of hazardous gases, including nitrogen oxides and hydrogen chloride gas from the salt.[12]

cluster_pathways Degradation Stressors cluster_products Potential Degradation Products A O-Propylhydroxylamine HCl CH₃CH₂CH₂ONH₃⁺Cl⁻ B Hydrolysis (H₂O) A->B C Oxidation (Air/O₂) A->C D Thermal Stress (>75°C) A->D E Propanol CH₃CH₂CH₂OH B->E F Hydroxylamine NH₂OH B->F G Nitrogen Oxides (NOx) & Other Species C->G D->G H Hydrogen Chloride Gas HCl D->H cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Water) B Prepare Control Sample (Dilute stock, analyze immediately) A->B C Acid Hydrolysis (0.1M HCl, 60°C) A->C D Base Hydrolysis (0.1M NaOH, RT) A->D E Oxidation (3% H₂O₂, RT) A->E F Thermal (Solid, 80°C) A->F G Photolytic (ICH Q1B conditions) A->G H Neutralize Samples (if applicable) C->H D->H E->H F->H G->H I Dilute to Target Conc. H->I J Analyze by HPLC I->J K Compare stressed samples to control J->K

Experimental Workflow for Forced Degradation
Step-by-Step Methodology
  • Prepare a Stock Solution : Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade water) to a known concentration (e.g., 1 mg/mL).

  • Control Sample : Prepare a control sample by diluting the stock solution to the target analytical concentration. Analyze immediately to establish the t=0 baseline.

  • Apply Stress Conditions : Aliquot the stock solution into separate vials for each stress condition. Treat as described in Table 3. The goal is to achieve 10-20% degradation, so time and temperature may need adjustment. [13]4. Sample Quenching/Neutralization : After the designated exposure time, stop the degradation. For acid and base samples, carefully neutralize with an equimolar amount of base or acid, respectively. [14]Cool thermal samples to room temperature.

  • Analysis : Dilute all stressed samples and the control to the same final concentration. Analyze all samples by a developed and validated stability-indicating HPLC method.

  • Data Interpretation : Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation by the decrease in the main peak area. Note the appearance of any new peaks, which represent degradation products.

Table 3: Example Forced Degradation Conditions

Condition Procedure Rationale
Acid Hydrolysis Mix sample with 0.1M HCl. Heat at 60°C for 24-48 hours. Tests susceptibility to acidic environments. [14]
Base Hydrolysis Mix sample with 0.1M NaOH. Keep at room temp for 2-8 hours. Tests susceptibility to alkaline environments. [14]
Oxidation Mix sample with 3% H₂O₂. Keep at room temp for 24 hours. Simulates oxidative stress. [14]
Thermal Stress Store solid sample in an oven at 80°C for 48 hours. Evaluates intrinsic thermal stability. [14]

| Photostability | Expose solid sample to light conditions as per ICH Q1B guidelines. | Determines sensitivity to light. [14]|

Summary of Recommendations

Ensuring the stability of this compound is a matter of controlling its environment. By understanding its inherent sensitivities and implementing rigorous handling and storage protocols, researchers can protect the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

Table 4: Consolidated Stability and Storage Recommendations

Parameter Recommendation
Storage Temperature 2-8°C (Refrigerated)
Atmosphere Inert (Argon or Nitrogen), Tightly Sealed
Light Exposure Store in an opaque container or in the dark
Incompatibilities Segregate from bases, oxidizing agents, and metals
Handling Use a fume hood; minimize atmospheric exposure

| Container | Original container; avoid metal and ensure dryness |

References

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An In-Depth Technical Guide to the Physical Characterization of O-Propylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physical properties and appearance of O-propylhydroxylamine hydrochloride (CAS No. 6084-54-4). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth protocols and the scientific rationale behind the characterization of this important chemical entity. We will address compound identification, methods for determining physical appearance, and key safety considerations, ensuring a foundation of expertise, authority, and trustworthiness for its application in a laboratory setting.

Introduction and Compound Identification

This compound is a hydroxylamine derivative of significant interest in synthetic chemistry. Its utility as a reagent necessitates a thorough understanding of its physical and chemical properties to ensure purity, proper handling, and consistent reaction outcomes. A primary challenge in the field is the potential for confusion with its structural isomers, such as O-isopropylhydroxylamine hydrochloride and N-propylhydroxylamine hydrochloride. Accurate identification is the foundational step upon which all subsequent experimental work is built.

The hydrochloride salt form enhances the compound's stability and modulates its solubility, making it suitable for a variety of reaction conditions. This guide focuses exclusively on the O-propyl isomer, as defined by its Chemical Abstracts Service (CAS) number.

Identifier Value Source
Chemical Name This compound[1][2]
CAS Number 6084-54-4[2][3]
Molecular Formula C₃H₁₀ClNO[2][3]
Molecular Weight 111.57 g/mol [2]
InChI Key FDVFCJYDSZGNLJ-UHFFFAOYSA-N[2]
Canonical SMILES CCCON.Cl[2]

Core Physical Properties

The physical appearance of a chemical reagent is the first indicator of its identity and purity. Deviations from the expected appearance can signal contamination, degradation, or the presence of an incorrect substance.

Property Description Source
Physical Form Solid
Color & Texture While specific descriptive data is sparse in the literature, similar small molecule amine hydrochlorides are typically white to off-white crystalline solids. Empirical verification is required (See Protocol 3.1).
Melting Point 148 - 152 °C. A sharp melting range within this window is indicative of high purity.[1]
Solubility Specific quantitative data is not readily available. A qualitative assessment is necessary to determine suitable solvents for reactions and analysis (See Protocol 3.3). For a related compound, O-2-propynylhydroxylamine hydrochloride, slight solubility in DMSO and methanol has been noted.[4]

Analytical Protocols for Physical Characterization

To ensure the integrity of experimental work, the following protocols are provided for the rigorous characterization of this compound in a laboratory setting.

Protocol: Visual Inspection and Determination of Physical State

Causality: Visual inspection is a rapid, non-destructive first-pass analysis. It validates the material's state (solid, liquid) and provides preliminary data on its color, form (crystalline, amorphous, powder), and homogeneity. The presence of discoloration or multiple phases can indicate impurities or decomposition, necessitating further analytical investigation before use.

Methodology:

  • Sample Preparation: Place approximately 10-20 mg of the substance on a clean, dry watch glass or into a petri dish.

  • Illumination: Observe the sample under bright, neutral-colored laboratory lighting against both a white and a black background to accurately assess color.

  • Macroscopic Observation: Record the physical state and color. Note if the material is a free-flowing powder, aggregated clumps, or distinct crystals.

  • Microscopic Observation (Optional): For a more detailed analysis of crystal morphology (e.g., needles, plates), place a small amount of the sample on a microscope slide and observe under low to medium magnification.

  • Documentation: Record all observations, including lot number and date, in a laboratory notebook. Photograph the sample for a permanent visual record.

Visual_Inspection_Workflow cluster_prep Preparation cluster_obs Observation cluster_doc Documentation prep 1. Place 10-20 mg of sample on a clean watch glass obs_macro 2. Observe under bright light against white/black backgrounds prep->obs_macro Proceed to observation obs_micro 3. (Optional) Examine crystal form under microscope obs_macro->obs_micro For detailed morphology doc 4. Record color, state, form (e.g., 'White crystalline solid') obs_macro->doc Record findings

Caption: Workflow for Visual Characterization.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a critical physical constant used for identification and purity assessment. A pure crystalline solid will melt over a narrow temperature range (typically < 2 °C). A broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice. This protocol uses the capillary method, a standard and reliable technique.

Methodology:

  • Sample Preparation: Finely crush a small amount of the solid into a powder. Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.

  • Instrument Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting range. Let the apparatus cool.

  • Precise Measurement: Using a new sample, heat rapidly to about 15-20 °C below the approximate melting point found in the scouting run.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.

  • Validation: The observed range should fall within the expected 148-152 °C. A sharp range (e.g., 150-151 °C) indicates high purity.[1]

Melting_Point_Workflow prep 1. Pack 2-3 mm of powdered sample in capillary tube setup 2. Place tube in melting point apparatus prep->setup scout 3. Rapidly heat to find approximate melting point setup->scout measure 4. Heat new sample to 20°C below approx. MP, then heat slowly (1-2°C/min) scout->measure Cool & restart record 5. Record T1 (first liquid) and T2 (all liquid) measure->record result Result: Melting Range (T1-T2) Compare to 148-152°C record->result

Caption: Protocol for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

Causality: Understanding a compound's solubility is paramount for its use in reactions, for purification (recrystallization), and for preparing solutions for analysis (e.g., NMR, HPLC). This protocol establishes a qualitative profile in common laboratory solvents.

Methodology:

  • Solvent Selection: Prepare test tubes with a selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Dichloromethane, Acetone, DMSO, Toluene).

  • Sample Addition: To 1 mL of each solvent, add approximately 10 mg of this compound.

  • Initial Observation: Observe for immediate dissolution at room temperature.

  • Agitation: If not immediately soluble, vortex or shake the mixture for 30-60 seconds. Observe again.

  • Heating (Optional): If the compound is still insoluble, gently warm the test tube in a water bath to assess temperature-dependent solubility. Be cautious with volatile/flammable solvents.

  • Classification: Classify the solubility in each solvent as:

    • Freely Soluble: Dissolves quickly without agitation.

    • Soluble: Dissolves completely after agitation.

    • Slightly/Sparingly Soluble: Only a small portion dissolves.

    • Insoluble: No visible dissolution.

  • Documentation: Record the results in a table for easy reference.

Safety and Handling

Professional diligence requires that all handling of chemical reagents be informed by a thorough understanding of their potential hazards. This compound is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

    • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.

    • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

The physical characterization of this compound (CAS 6084-54-4) is a fundamental requirement for its effective and safe use in research and development. While literature confirms it is a solid with a melting point of 148-152 °C, this guide provides the necessary protocols for researchers to empirically verify its complete physical appearance and solubility profile. By adhering to these self-validating methodologies, scientists can ensure the quality and identity of their starting materials, leading to more reliable and reproducible experimental outcomes.

References

  • This compound. (n.d.). CHEMICAL POINT.
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  • Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. (n.d.). SciSpace.
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  • Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. (2008). ResearchGate.
  • This compound | CAS 6084-54-4. (n.d.). Chemical-Suppliers.com.
  • Electroanalytical overview: the sensing of hydroxylamine. (2023). Royal Society of Chemistry.
  • This compound | C3H10ClNO. (n.d.). PubChem.

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An In-depth Technical Guide to the Safe Handling and Application of O-propylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: Understanding O-propylhydroxylamine hydrochloride in the Research Context

This compound is a versatile reagent employed in various facets of chemical synthesis and drug development. Its utility primarily stems from the reactive hydroxylamine moiety, which serves as a potent nucleophile. This characteristic allows for its use in the formation of oximes from aldehydes and ketones, the synthesis of hydroxamic acid derivatives, and various bioconjugation applications. As with many reactive small molecules, a thorough understanding of its hazard profile is paramount for its safe and effective use in a laboratory setting. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more contextual understanding of the risks associated with this compound and the scientific rationale behind the recommended safety protocols.

Core Hazard Profile: A Mechanistic Perspective

This compound is classified as an irritant affecting the skin, eyes, and respiratory tract.[1] A comprehensive understanding of its chemical properties provides insight into the origins of these hazards. The hydrochloride salt form enhances its stability and water solubility, making it convenient for laboratory use.[2] However, in solution, it can dissociate, and the hydroxylamine functional group is a key player in its reactivity and toxicity.

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source: PubChem[1]

The irritant nature of hydroxylamines can be attributed to their ability to interact with biological macromolecules. As reducing agents and nucleophiles, they can potentially disrupt cellular membranes and proteins, leading to an inflammatory response.[3] This is a crucial consideration for researchers, as even minor, repeated exposures could lead to cumulative irritation or sensitization.[4]

Integrated Safety Protocols: A Self-Validating System

The following protocols are designed to create a multi-layered safety system that minimizes the risk of exposure and provides clear, actionable steps in the event of an emergency.

The primary and most effective method for controlling exposure to this compound is to handle it within a properly functioning chemical fume hood.[5] This engineering control is non-negotiable and serves to contain any dust or vapors that may be generated, preventing inhalation, which is a primary route of exposure.[4] The fume hood's exhaust system actively removes airborne contaminants from the user's breathing zone.

Appropriate PPE is a critical secondary defense. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[6] A face shield should be worn in situations with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions.[7]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[7]

  • Skin and Body Protection: A lab coat should be worn to protect against skin contact.[8] For tasks with a higher potential for splashes or spills, additional protective clothing may be necessary.

  • Handling:

    • Avoid the formation of dust when handling the solid material.[9]

    • Use in a well-ventilated area, preferably a chemical fume hood.[5][8]

    • Avoid contact with skin and eyes.[8][10]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[8]

    • Wash hands thoroughly after handling.[8]

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.[6][11]

    • Keep away from incompatible materials such as strong oxidizing agents.[9]

Emergency Procedures: A Step-by-Step Response Plan

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7][9] Seek immediate medical attention.

For a minor spill, the following steps should be taken:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[9][10]

  • Place the spilled material into a suitable, labeled container for disposal.[9][10]

  • Clean the spill area thoroughly with soap and water.

For a major spill, evacuate the area and contact your institution's emergency response team.[8]

Visualizing Safety Workflows

A clear understanding of procedural flow is critical in both routine handling and emergency situations. The following diagrams illustrate these key workflows.

Safe_Handling_Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Verify Fume Hood Functionality B->C D Weigh/Handle Solid in Fume Hood C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Dispose of Waste Properly F->G H Remove PPE and Wash Hands G->H

Caption: Figure 1: Safe Handling Workflow.

Emergency_Spill_Response_Workflow Figure 2: Minor Spill Response Workflow Spill Minor Spill Occurs Evacuate Evacuate Non-Essential Personnel Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Carefully Sweep Up Solid (Avoid Dust Generation) PPE->Contain Dispose Place in Labeled Container for Disposal Contain->Dispose Clean Clean Spill Area Thoroughly Dispose->Clean Report Report Incident to Supervisor Clean->Report

Caption: Figure 2: Minor Spill Response.

Toxicological Insights for the Drug Development Professional
Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and drug development setting is contingent upon a comprehensive understanding of its hazard profile and the diligent implementation of robust safety protocols. By moving beyond a superficial reading of an SDS and embracing a culture of safety that is grounded in scientific principles, researchers can mitigate risks and foster a secure laboratory environment. This guide provides the foundational knowledge and practical workflows to achieve this, empowering scientists to handle this valuable reagent with the respect and caution it deserves.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12283955, this compound.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of O-Isopropylhydroxylamine hydrochloride.
  • Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS Safety Data Sheet.
  • Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride Safety Data Sheet.
  • Los Alamos National Laboratory. (1999). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned.
  • Chemical Suppliers. (n.d.). This compound | CAS 6084-54-4.
  • PubChemLite. (2025). This compound (C3H9NO).
  • Loba Chemie. (n.d.). HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 170873, N-Isopropylhydroxylamine Hydrochloride.
  • CPAchem. (2024). Safety data sheet.
  • LPS.org. (n.d.). Safety Data Sheet (SDS) Hydroxylamine Hydrochloride.

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O-Propylhydroxylamine Hydrochloride: A Technical Guide to its Mechanism of Action and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

O-propylhydroxylamine hydrochloride is a versatile and powerful reagent in the fields of chemical synthesis and bioconjugation.[1] Its utility stems from the reactive aminooxy group, which provides a highly selective tool for the modification of biomolecules.[2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, its applications in drug development and research, and detailed protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it convenient for use in various reaction conditions.[1]

PropertyValueReference
Chemical Formula C₃H₁₀ClNO[3]
Molecular Weight 111.57 g/mol [3]
Appearance White to beige crystalline solid[4]
IUPAC Name O-propylhydroxylamine;hydrochloride[3]
CAS Number 6084-54-4[3]

Core Mechanism of Action: The Oxime Ligation

The primary mechanism of action of this compound revolves around the nucleophilic character of its aminooxy group (-ONH₂). This group readily reacts with electrophilic carbonyl groups, specifically aldehydes and ketones, to form a stable oxime bond.[2][5] This highly chemoselective reaction, often referred to as an "oxyamine ligation," is a cornerstone of bioconjugation chemistry due to its efficiency and specificity under mild, biocompatible conditions.[2][6]

The formation of an oxime bond is a two-step process:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon. This forms a tetrahedral carbinolamine intermediate.[7]

  • Dehydration: The carbinolamine intermediate then undergoes dehydration (loss of a water molecule) to form the stable oxime linkage.[7]

This reaction is highly efficient and can be performed in aqueous environments, which is a significant advantage when working with sensitive biological molecules.[6]

Reaction Kinetics and Catalysis

The rate of oxime ligation is pH-dependent, with optimal rates typically observed in the pH range of 4 to 5.[6][8] Under these acidic conditions, the carbonyl group is more susceptible to nucleophilic attack. However, for many biological applications, reactions need to be carried out at a neutral pH.[8]

To enhance the reaction rate at physiological pH, catalysts such as aniline and its derivatives are often employed.[2][6] Aniline acts as a nucleophilic catalyst, first reacting with the carbonyl to form a more reactive imine intermediate. This intermediate is then readily attacked by the aminooxy compound, regenerating the aniline catalyst and forming the final oxime product.[6][8]

Oxime_Ligation_Mechanism cluster_catalyst Aniline Catalysis Propylhydroxylamine R-ONH₂ (O-Propylhydroxylamine) Tetrahedral_Intermediate Tetrahedral Intermediate Propylhydroxylamine->Tetrahedral_Intermediate + Carbonyl R'-C(=O)-R'' (Aldehyde/Ketone) Carbonyl->Tetrahedral_Intermediate Oxime R-O-N=C(R')R'' (Oxime) Tetrahedral_Intermediate->Oxime - H₂O Water H₂O Aniline Aniline Imine_Intermediate Imine Intermediate Aniline->Imine_Intermediate + Carbonyl Imine_Intermediate->Oxime + Propylhydroxylamine - Aniline

Caption: General mechanism of oxime ligation.

Applications in Research and Drug Development

The high chemoselectivity and stability of the oxime linkage make O-propylhydroxylamine and other aminooxy compounds invaluable tools in various scientific disciplines.

Bioconjugation and Protein Functionalization

A primary application is in bioconjugation, which involves the covalent linking of two molecules, where at least one is a biomolecule.[9] O-propylhydroxylamine can be used to attach a wide range of functional moieties, such as fluorescent dyes, biotin, or polyethylene glycol (PEG), to proteins and other biomolecules.[2][10]

This is typically achieved by first introducing a carbonyl group onto the target biomolecule. For glycoproteins, this can be done by the mild oxidation of carbohydrate moieties to generate aldehydes.[5] For other proteins, genetic engineering techniques can be used to incorporate unnatural amino acids containing aldehyde or ketone functionalities.[11]

Drug Delivery and Antibody-Drug Conjugates (ADCs)

In drug development, oxyamine ligation is a key technology for the creation of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies where a potent cytotoxic drug is linked to an antibody that specifically targets cancer cells. The stable oxime bond ensures that the drug remains attached to the antibody until it reaches its target, minimizing off-target toxicity.

Synthesis of Biologically Active Molecules

This compound also serves as a crucial building block in the synthesis of various pharmacologically active compounds, including hydroxamic acid derivatives, which are known for their metal-chelating properties and are found in a variety of enzyme inhibitors.[1][12]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a common application of aminooxy chemistry: the labeling of glycoproteins.

Protocol: Aminooxy Labeling of a Glycoprotein

This protocol describes the generation of aldehyde groups on a glycoprotein via periodate oxidation, followed by labeling with an aminooxy-functionalized probe.[5]

Materials:

  • Glycoprotein solution (e.g., IgG antibody) in 1X PBS buffer

  • Sodium periodate (NaIO₄)

  • Ethylene glycol

  • Aminooxy-functionalized probe (e.g., O-propylhydroxylamine derivative of a fluorescent dye)

  • Aniline (optional, as a catalyst)[2]

  • Purification column (e.g., Sephadex G-25)

Workflow:

Sources

O-Propylhydroxylamine: A Technical Guide to its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

O-propylhydroxylamine, with the chemical formula C₃H₉NO, is a member of the alkoxyamine class of compounds, characterized by an oxygen atom bridging a propyl group and an amino group (CCCON).[1] While it may appear as a simple molecule, its history is deeply rooted in the broader development of organic synthesis, particularly in the methodologies for forming carbon-oxygen-nitrogen bonds. This technical guide provides an in-depth exploration of the discovery and history of O-propylhydroxylamine, focusing on the evolution of its synthetic pathways. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this versatile chemical building block.

The significance of O-propylhydroxylamine and its derivatives lies in their utility as synthetic intermediates. The hydroxylamine moiety is a powerful nucleophile and a precursor to a wide range of functional groups, most notably oximes and hydroxamic acids, which are prevalent in medicinal chemistry and materials science. Understanding the historical context and the various synthetic approaches to this compound provides a foundational knowledge for its application in modern chemical research.

Physicochemical Properties

A summary of the key physicochemical properties of O-propylhydroxylamine and its commonly used hydrochloride salt is presented in Table 1. These data are essential for its handling, application in synthesis, and analytical characterization.

PropertyO-propylhydroxylamineO-propylhydroxylamine hydrochlorideReference(s)
CAS Number 5792-43-86084-54-4[1][2]
Molecular Formula C₃H₉NOC₃H₁₀ClNO[1][2]
Molecular Weight 75.11 g/mol 111.57 g/mol [1][2]
IUPAC Name O-propylhydroxylamineO-propylhydroxylamine;hydrochloride[1][2]
Synonyms Propoxyamine, n-propoxyamine1-(aminooxy)propane hydrochloride[1][2]
Computed XLogP3 0.2N/A
Hydrogen Bond Donor Count 1N/A
Hydrogen Bond Acceptor Count 2N/A

Historical Context and Discovery

Pinpointing a singular, celebrated "discovery" of O-propylhydroxylamine is challenging, as its emergence is intrinsically linked to the methodical development of synthetic routes to the broader class of O-alkylhydroxylamines. The history is not one of a sudden breakthrough but of the logical extension of established chemical principles. Two primary synthetic strategies have historically been, and remain, central to the preparation of such compounds: the alkylation of oximes followed by hydrolysis, and the alkylation of protected hydroxylamine derivatives.

The classical method, dating back to the early 20th century, involved the O-alkylation of oximes. For instance, Dunstan and Goulding reported the O-methylation of acetone oxime as early as 1901. This established a fundamental principle: the oxygen of an oxime could be alkylated, and the resulting O-alkyl oxime could then be hydrolyzed to yield the corresponding O-alkylhydroxylamine. It is highly probable that O-propylhydroxylamine was first synthesized via this general pathway, likely as an academic exercise or in the exploration of the scope of this reaction, well before its applications were widely recognized.

A parallel line of synthetic development involved the use of protected hydroxylamines. N-hydroxyphthalimide, a stable and easily handleable solid, became a key reagent. Alkylation of N-hydroxyphthalimide with an alkyl halide, followed by the cleavage of the phthalimide group (typically with hydrazine), provided a reliable route to O-alkylhydroxylamines. This method offered advantages in terms of substrate scope and reaction robustness. More contemporary methods have sought to improve upon this by replacing hydrazine with safer reagents, as will be detailed in the synthesis section.

The diagram below illustrates the logical relationship between these foundational synthetic concepts leading to O-propylhydroxylamine.

Historical_Synthesis_Concepts Conceptual Pathways to O-Propylhydroxylamine A Early 20th Century Oxime Chemistry C O-Alkylation of Oximes (e.g., Propanal Oxime) A->C Leads to B Development of Protected Hydroxylamines E Alkylation of N-Hydroxyphthalimide (Gabriel-type Synthesis) B->E Enables D Hydrolysis of O-Alkyl Oxime C->D Intermediate for G O-Propylhydroxylamine D->G Yields F Deprotection (e.g., Hydrazinolysis) E->F Intermediate for F->G Yields

Caption: Foundational synthetic strategies for O-propylhydroxylamine.

Core Synthetic Methodologies

Two robust and historically significant methods for the synthesis of O-propylhydroxylamine are detailed below. These represent the evolution of synthetic strategy, from the classic oxime route to more modern, safer approaches using protected hydroxylamines.

Method 1: Synthesis via O-Alkylation of a Protected Hydroxylamine

This approach is one of the most versatile and widely employed for preparing O-alkylhydroxylamines. It involves two key steps: the O-alkylation of a protected hydroxylamine with a propyl halide, followed by the removal of the protecting group. While the classical Gabriel-type synthesis using N-hydroxyphthalimide is effective, modern variations utilize alternative protecting groups to avoid the use of hazardous reagents like hydrazine. A notable example is the use of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH), which allows for a rapid and high-yield synthesis with a simple acid-mediated deprotection.[3]

The general workflow for this method is as follows:

Protected_Hydroxylamine_Workflow start Protected Hydroxylamine ((Boc)₂NOH) step1 Step 1: O-Alkylation - Propyl Bromide - Base (e.g., DBU, DIPEA) - Solvent (e.g., DMF) start->step1 intermediate Protected Intermediate (Propoxy-N,N'-(Boc)₂-amine) step1->intermediate step2 Step 2: Deprotection - 4M HCl in Dioxane - Solvent (e.g., CH₂Cl₂) intermediate->step2 product O-Propylhydroxylamine Hydrochloride Salt step2->product

Caption: Workflow for synthesis via a protected hydroxylamine.

Step 1: Synthesis of N,N'-di-tert-butoxycarbonyl-O-propylhydroxylamine

  • To a solution of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add n-propyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Dissolve the N,N'-di-tert-butoxycarbonyl-O-propylhydroxylamine (1.0 eq) obtained from Step 1 in dichloromethane (CH₂Cl₂).

  • Add a solution of 4M HCl in dioxane (16 eq) to the mixture at room temperature.

  • Stir the reaction for 6-12 hours. A precipitate of this compound will form.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold dichloromethane or diethyl ether.

  • Dry the product under vacuum to yield pure this compound.

Method 2: Synthesis via O-Alkylation of an Oxime and Subsequent Hydrolysis

This classical pathway utilizes a readily available ketone or aldehyde, such as acetone or propanal, as the starting material. The carbonyl compound is first converted to its oxime. The oxime is then O-alkylated with a propylating agent, and the resulting O-propyl oxime is hydrolyzed to yield O-propylhydroxylamine. This method is particularly relevant from a historical and industrial perspective.

The general workflow is outlined below:

Oxime_Route_Workflow start Ketone/Aldehyde (e.g., Acetone) step1 Step 1: Oxime Formation - Hydroxylamine (e.g., NH₂OH·H₂SO₄) - Base (e.g., NaOH) start->step1 intermediate1 Acetone Oxime step1->intermediate1 step2 Step 2: O-Propylation - Propylating Agent (e.g., Propyl Bromide) - Base (e.g., NaOH) intermediate1->step2 intermediate2 O-Propyl Acetone Oxime step2->intermediate2 step3 Step 3: Hydrolysis - Acid (e.g., HCl) intermediate2->step3 product O-Propylhydroxylamine Hydrochloride Salt step3->product

Caption: Workflow for the synthesis of O-propylhydroxylamine via an oxime intermediate.

Step 1: Acetone Oxime Formation

  • In a reaction vessel, prepare a solution of hydroxylammonium sulfate in water.

  • Slowly add a solution of sodium hydroxide, keeping the temperature controlled.

  • Add acetone to the reaction mixture, followed by a nonpolar aprotic solvent like toluene.

  • Stir the mixture to form a solution of acetone oxime in the organic solvent.

Step 2: O-Propylation of Acetone Oxime

  • To the solution of acetone oxime, add an additional amount of aqueous sodium hydroxide.

  • Heat the mixture to remove water azeotropically with the toluene, forming the sodium salt of acetone oxime.

  • Add n-propyl bromide to the anhydrous solution of the oxime salt.

  • Heat the reaction mixture under reflux until the alkylation is complete (monitor by GC or TLC).

  • Cool the mixture and wash with water to remove inorganic salts. The organic layer contains O-propyl acetone oxime.

Step 3: Hydrolysis to this compound

  • To the organic solution of O-propyl acetone oxime, add aqueous hydrochloric acid.

  • Heat the mixture with vigorous stirring to facilitate the hydrolysis of the oxime. This will regenerate acetone and form the hydrochloride salt of O-propylhydroxylamine in the aqueous phase.

  • Separate the aqueous layer.

  • Concentrate the aqueous solution under reduced pressure and cool to crystallize the this compound product.

  • Collect the crystals by filtration and dry under vacuum.

Conclusion

O-propylhydroxylamine, while a structurally simple molecule, holds a significant place in the repertoire of organic synthesis. Its history is not marked by a single moment of discovery but rather by the steady advancement of fundamental synthetic methodologies for the construction of alkoxyamines. The two primary routes—alkylation of protected hydroxylamines and the alkylation-hydrolysis of oximes—demonstrate the ingenuity and evolution of synthetic chemistry. The modern shift towards safer and more efficient protocols, such as the use of (Boc)₂NOH, underscores the continuing refinement of these classic transformations. For the contemporary researcher, a thorough understanding of these synthetic pathways, their underlying principles, and their historical context is invaluable for the effective application of O-propylhydroxylamine and its derivatives in the design and synthesis of novel molecules for pharmaceutical and materials science applications.

References

  • O-propylhydroxylamine. PubChem, National Center for Biotechnology Information.
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An In-depth Technical Guide to O-propylhydroxylamine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent in Modern Organic Synthesis

O-propylhydroxylamine hydrochloride (CAS No. 6084-54-4) is a key building block in contemporary organic and medicinal chemistry.[1] Its utility lies in the introduction of the O-propylhydroxylamino moiety, a functional group that imparts desirable physicochemical properties to target molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on practical, field-proven insights for researchers and drug development professionals. The hydrochloride salt form enhances its stability and handling properties, making it a convenient reagent for a variety of chemical transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₃H₁₀ClNO[1]
Molecular Weight 111.57 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point Not available
Solubility Soluble in water and alcohols.[2]
IUPAC Name O-propylhydroxylamine;hydrochloride[1]
CAS Number 6084-54-4[1]

Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Synthesis of this compound: A Practical Laboratory-Scale Protocol

While several industrial-scale methods exist for the synthesis of O-alkylhydroxylamines, a common and adaptable laboratory-scale approach involves the O-alkylation of a protected hydroxylamine derivative, followed by deprotection. The following protocol is based on established chemical principles for O-alkylation, providing a reliable method for the preparation of this compound.

Overall Synthetic Scheme

Synthesis_of_O-propylhydroxylamine_hydrochloride N_hydroxyphthalimide N-Hydroxyphthalimide intermediate O-Propyl-N-hydroxyphthalimide N_hydroxyphthalimide->intermediate O-Alkylation propyl_bromide 1-Bromopropane propyl_bromide->intermediate base Base (e.g., K₂CO₃) base->intermediate free_base O-Propylhydroxylamine intermediate->free_base Deprotection hydrazine Hydrazine hydrate hydrazine->free_base final_product O-Propylhydroxylamine Hydrochloride free_base->final_product Salt Formation HCl HCl in Ether HCl->final_product

Caption: Synthesis of this compound via O-alkylation of N-hydroxyphthalimide.

Step-by-Step Experimental Protocol

Part 1: Synthesis of O-Propyl-N-hydroxyphthalimide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-hydroxyphthalimide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes. The potassium carbonate acts as a base to deprotonate the hydroxyl group of N-hydroxyphthalimide, forming a more nucleophilic phthalimide-N-oxide anion.

  • Alkylation: Slowly add 1-bromopropane (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The product, O-propyl-N-hydroxyphthalimide, will precipitate out of solution.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.

Part 2: Deprotection and Salt Formation

  • Deprotection: Dissolve the purified O-propyl-N-hydroxyphthalimide (1 equivalent) in ethanol in a round-bottom flask.

  • Hydrazinolysis: Add hydrazine hydrate (1.5 equivalents) dropwise to the solution at room temperature. A white precipitate of phthalhydrazide will form.

  • Reaction Completion: Stir the mixture at room temperature for 2-3 hours.

  • Isolation of Free Base: Filter off the phthalhydrazide precipitate and wash it with ethanol. The filtrate contains the free base, O-propylhydroxylamine.

  • Salt Formation: Cool the ethanolic solution of O-propylhydroxylamine in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether until the solution becomes acidic.

  • Final Product: The this compound will precipitate as a white solid. Collect the product by filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen) and a broad singlet for the amine protons.

  • ¹³C NMR Spectroscopy: The carbon NMR will show three distinct signals corresponding to the three carbon atoms of the propyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (broad), C-H stretching, and C-O stretching.[3]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the parent O-propylhydroxylamine cation.

Core Application: Formation of O-Propyl Oximes in Drug Discovery

The primary and most valuable application of this compound is in the synthesis of O-propyl oximes from aldehydes and ketones. Oximes are crucial intermediates in drug development, serving as precursors to a wide array of pharmacologically active compounds and acting as key functional groups in their own right.[4][5][6][7]

Reaction Mechanism: Oxime Formation

The formation of an O-propyl oxime is a condensation reaction that proceeds via a two-step mechanism:

Oxime_Formation_Mechanism carbonyl Aldehyde or Ketone (R-C(=O)-R') intermediate Hemiaminal Intermediate carbonyl->intermediate Nucleophilic Attack hydroxylamine O-Propylhydroxylamine (H₂N-O-Pr) hydroxylamine->intermediate oxime O-Propyl Oxime (R-C(=N-O-Pr)-R') intermediate->oxime Dehydration (-H₂O)

Caption: General mechanism of O-propyl oxime formation.

  • Nucleophilic Addition: The nitrogen atom of O-propylhydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral hemiaminal intermediate.

  • Dehydration: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime. This step is often acid-catalyzed.

Experimental Protocol: General Procedure for O-Propyl Oxime Synthesis
  • Reaction Setup: Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Addition of Reagents: Add this compound (1.1 equivalents) to the solution, followed by a base such as sodium acetate or pyridine (1.2 equivalents). The base is necessary to neutralize the hydrochloric acid and generate the free O-propylhydroxylamine in situ.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently warm to 40-50 °C.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, the solvent is typically removed under reduced pressure. The crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the O-propyl oxime.

  • Purification: The product can be purified by column chromatography on silica gel or by recrystallization.

Significance in Medicinal Chemistry

The incorporation of the O-propyl oxime moiety can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate. O-alkylation of the oxime nitrogen prevents the potential for metabolic N-oxidation and can improve cell membrane permeability.

While specific examples of blockbuster drugs containing an O-propyl oxime are not widespread, the utility of this functional group is well-established in the synthesis of various classes of therapeutic agents, including:

  • Antimicrobial Agents: Oxime-containing compounds have shown promise as antibacterial and antifungal agents.[5]

  • Enzyme Inhibitors: The oxime functionality can act as a key binding element in the active site of various enzymes.

  • Neurological Drugs: Derivatives of hydroxylamines and oximes have been explored for their potential in treating neurological disorders.

The versatility of this compound makes it an indispensable tool for medicinal chemists in the exploration of new chemical space and the optimization of lead compounds.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of O-propyl oximes and other nitrogen-containing compounds. Its straightforward synthesis and the stability of its hydrochloride salt make it an accessible building block for a wide range of applications in both academic research and industrial drug development. A thorough understanding of its properties, safe handling procedures, and reaction mechanisms is crucial for its effective utilization in the synthesis of novel and impactful molecules.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of O-Isopropylhydroxylamine Hydrochloride.
  • BenchChem. (n.d.). O-Isopropylhydroxylamine hydrochloride.
  • BenchChem. (2025). Spectroscopic Analysis of O-Methylhydroxylamine: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12283955, this compound.
  • Reddy, A. S., & Kumar, P. S. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 27(3), 937.
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  • ResearchGate. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.
  • MDPI. (n.d.). Unsubstituted Oximes as Potential Therapeutic Agents.
  • Wikipedia. (n.d.). Oxime.
  • Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes.
  • Google Patents. (n.d.). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
  • Beilstein Journal of Organic Chemistry. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters.
  • Wikipedia. (n.d.). N-Hydroxyphthalimide.
  • HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).
  • PubMed. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters.
  • Royal Society of Chemistry. (2008). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester.
  • Indian Academy of Sciences. (n.d.). reaction in oximes of.
  • National Institutes of Health. (2024). An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase.
  • Google Patents. (n.d.). Process for preparing hydroxylamine hydrochloride by adopting oxime acidolysis method.
  • PubChemLite. (n.d.). This compound (C3H9NO).
  • ACS Publications. (2006). Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide.
  • National Institutes of Health. (n.d.). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products.

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fundamental reactivity of O-propylhydroxylamine with carbonyls

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactivity of O-Propylhydroxylamine with Carbonyls

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of an oxime bond through the reaction of a hydroxylamine derivative with a carbonyl compound is a cornerstone of modern bioconjugation and synthetic chemistry. This guide provides a detailed exploration of the fundamental reactivity of O-propylhydroxylamine with aldehydes and ketones. We will delve into the core reaction mechanism, dissect the critical factors influencing reaction kinetics—including pH and catalysis—and provide robust experimental protocols. This document is intended to serve as a comprehensive resource for researchers leveraging oxime ligation in drug development, protein modification, and materials science, ensuring a deep understanding of the underlying principles for predictable and efficient outcomes.

Introduction: The Oxime Ligation and the Role of O-Propylhydroxylamine

Oxime ligation is a powerful chemoselective reaction that forms a stable carbon-nitrogen double bond (C=N-O) from the condensation of a hydroxylamine with an aldehyde or a ketone.[1][2] This bioorthogonal reaction is widely employed due to its high efficiency, selectivity, and the formation of water as the only byproduct.[1] The resulting oxime linkage is significantly more stable than analogous imine or hydrazone bonds, particularly at physiological pH, making it an invaluable tool for the site-specific modification of sensitive biomolecules.[3][4]

O-propylhydroxylamine is a key reagent in this class of reactions. The O-alkylation prevents the formation of nitrones and other side products, while the propyl group can subtly influence solubility and steric interactions, making it a versatile building block in various synthetic applications. Understanding its fundamental reactivity is paramount for optimizing reaction conditions and achieving desired product yields.

The Core Reaction Mechanism: A Two-Step Process

The formation of an O-propyl oxime from O-propylhydroxylamine and a carbonyl compound (aldehyde or ketone) is a condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[3]

Step 1: Nucleophilic Addition and Hemiaminal Formation

The reaction initiates with the nucleophilic attack of the nitrogen atom of O-propylhydroxylamine on the electrophilic carbonyl carbon. This attack forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[3][5] This step is reversible.

Step 2: Acid-Catalyzed Dehydration

The hemiaminal intermediate is generally unstable and undergoes a subsequent acid-catalyzed dehydration to form the stable oxime product.[5][6] Protonation of the hydroxyl group on the former carbonyl carbon converts it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen then forms a double bond with the carbon, expelling the water molecule. A final deprotonation step yields the neutral O-propyl oxime and regenerates the acid catalyst.[5]

Oxime Formation Mechanism cluster_reactants Reactants cluster_product O-Propyl Oxime Product R1 C1 C R1->C1 O1 O C1->O1 R2 R2->C1 Plus1 + C2 C Plus1->C2 Nucleophilic Addition H2N H₂N OPr OPr H2N->OPr OH OH C2->OH NH_OPr NH-OPr C2->NH_OPr C3 C C2->C3 Protonation (H⁺) R1_2 R1_2->C2 R2_2 R2_2->C2 OH2 OH₂⁺ C3->OH2 NH_OPr2 NH-OPr C3->NH_OPr2 C4 C C3->C4 Dehydration (-H₂O) R1_3 R1_3->C3 R2_3 R2_3->C3 R1_4 R1_4->C4 N_OPr N-OPr C4->N_OPr R2_4 R2_4->C4 Plus2 + H₂O pH Rate Profile xaxis pH yaxis Reaction Rate p1 yaxis->p1 low_ph Low pH: Protonated Hydroxylamine (Not Nucleophilic) 2.5,3 2.5,3 low_ph->2.5,3 high_ph High pH: Slow Dehydration 6.5,3 6.5,3 high_ph->6.5,3 optimal_ph Optimal pH (approx. 4-5) 4.5,5.5 4.5,5.5 optimal_ph->4.5,5.5 p2 p1->p2 8.5,0.5 8.5,0.5 p1->8.5,0.5 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7

Conceptual relationship between pH and the rate of uncatalyzed oxime formation.
Catalysis of Oxime Formation

For many applications, particularly in bioconjugation, reactions must be performed at or near neutral pH (7.0-7.5) where biomolecules are stable. [7]Under these conditions, the uncatalyzed reaction is often slow. [8]Nucleophilic catalysts, such as aniline and its derivatives (e.g., p-phenylenediamine), can significantly accelerate the reaction rate at neutral pH. [8][9] The catalytic mechanism involves the formation of a more reactive anilinium imine intermediate, which is then rapidly displaced by the hydroxylamine. [10]Aniline catalysis can increase the reaction rate by up to 40-fold at neutral pH. [8]

Aniline Catalysis Carbonyl R₂C=O Protonated_Imine R₂C=N⁺HAr Carbonyl->Protonated_Imine + Aniline, H⁺ Aniline ArNH₂ Oxime R₂C=NOPr Protonated_Imine->Oxime + Hydroxylamine, -Aniline Hydroxylamine PrONH₂

Simplified mechanism of aniline-catalyzed oxime formation.
Structure of the Carbonyl Compound

The structure of the carbonyl compound significantly influences both the reaction rate and the stability of the resulting oxime.

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive electrophiles than ketones. [3]This is due to reduced steric hindrance around the carbonyl carbon and a greater partial positive charge. Ketones with significant steric hindrance may require longer reaction times or heating to achieve good conversion. [11][12]* Electronic Effects: Electron-withdrawing groups adjacent to the carbonyl group increase its electrophilicity and accelerate the rate of nucleophilic attack. Conversely, electron-donating groups decrease reactivity.

Experimental Protocols

The following protocols provide a starting point for the synthesis of O-propyl oximes. Optimization for specific substrates is recommended.

Protocol 1: Classical Synthesis in Organic Solvent

This method is suitable for small molecule synthesis where reactants are soluble in organic solvents.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • O-propylhydroxylamine hydrochloride (1.2 mmol)

  • Pyridine (2.0 mmol) or another suitable base

  • Ethanol (10 mL)

  • Round-bottom flask and reflux condenser

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone and this compound in ethanol. [1]2. Add pyridine to the mixture to neutralize the hydrochloride and act as a mild base. [1]3. Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. [1]4. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator. [1]7. Perform an aqueous workup to remove pyridine and other water-soluble impurities. This typically involves adding water and extracting the product with a suitable organic solvent like ethyl acetate. [1]8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [1]9. Purify the crude product by recrystallization or column chromatography. [1]

Protocol 2: Aqueous Bioconjugation at Neutral pH (Catalyzed)

This protocol is designed for the modification of biomolecules in an aqueous environment.

Materials:

  • Carbonyl-containing biomolecule (e.g., protein, peptide)

  • O-propylhydroxylamine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Aniline or p-phenylenediamine catalyst stock solution (e.g., 100 mM in PBS or a co-solvent like DMSO) [7]* Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

  • Dissolve the carbonyl-containing biomolecule in PBS (pH 7.4) to a final concentration of 1-10 µM. [13]2. Add the O-propylhydroxylamine to the biomolecule solution to a final concentration of 5-10 fold molar excess.

  • Add the catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM. [1][9]4. Gently mix the components and allow the reaction to proceed at room temperature or 37°C for 2-16 hours. [7]5. Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Once the reaction is complete, purify the conjugate using a suitable method to remove unreacted reagents and catalyst. [2]

Experimental Workflow Start Dissolve Reactants Add_Catalyst Add Catalyst (if needed) Start->Add_Catalyst React Incubate (Monitor Progress) Add_Catalyst->React Workup Workup / Quench React->Workup Purify Purify Product Workup->Purify Analyze Analyze Product Purify->Analyze

General experimental workflow for oxime synthesis.

Quantitative Data Summary

The following table summarizes general kinetic data for oxime ligation reactions. While specific rate constants for O-propylhydroxylamine are not always readily available, these values for related systems provide a useful benchmark.

CarbonylHydroxylamine DerivativeConditionsCatalystSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Heptapeptide-aldehydeAzo dye-aminooxypH 7.0None~0.01[8]
Aldehyde-functionalized GFPDansylated aminooxy reagentpH 7.0m-Phenylenediamine (750 mM)Reaction completed in 90s[13]
Aldehyde-proteinAminooxy-functionalized PEGpH 7.0p-Phenylenediamine (10 mM)19-fold faster than aniline-catalyzed[9][13]

Note: Reaction rates are highly dependent on the specific substrates and conditions. The data presented should be used as a qualitative guide.

Trustworthiness and Self-Validating Systems

To ensure the integrity of experimental results, it is crucial to incorporate self-validating measures into the workflow.

  • Reaction Monitoring: The progress of the reaction should be diligently monitored using appropriate analytical techniques such as TLC, HPLC, or LC-MS. This allows for the determination of the optimal reaction time and prevents the formation of side products due to prolonged reaction times or harsh conditions.

  • Product Characterization: The identity and purity of the final oxime product must be confirmed. This can be achieved through techniques like NMR spectroscopy, mass spectrometry, and elemental analysis. For biomolecules, techniques like SDS-PAGE and mass spectrometry are essential.

  • Stability Assessment: The stability of the resulting oxime bond should be assessed under relevant conditions (e.g., different pH values, presence of other reagents). Oximes are generally stable at physiological pH but can be susceptible to hydrolysis under strongly acidic conditions. [10][14]

Conclusion

The reaction of O-propylhydroxylamine with carbonyls is a robust and versatile method for the formation of stable oxime linkages. A thorough understanding of the underlying reaction mechanism, the profound influence of pH, and the accelerating effect of catalysts is essential for harnessing the full potential of this reaction. By employing the detailed protocols and validation strategies outlined in this guide, researchers can confidently and efficiently synthesize well-defined oxime-linked molecules for a wide array of applications in drug development, chemical biology, and materials science.

References

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O-Propylhydroxylamine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

O-propylhydroxylamine hydrochloride (CAS No. 6084-54-4) is a pivotal reagent in modern organic and medicinal chemistry. As a key building block, it provides a versatile platform for the introduction of the O-propylhydroxylamine moiety, a functional group integral to the synthesis of a wide array of complex molecules with significant biological and therapeutic properties. This guide offers an in-depth exploration of this compound, from its fundamental chemical attributes and synthesis to its critical applications in drug discovery and development, alongside a practical overview of suppliers and current market pricing. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely instructional but also illustrative of best practices in the field.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
CAS Number 6084-54-4[1][2]
Molecular Formula C₃H₁₀ClNO[1]
Molecular Weight 111.57 g/mol [3]
Appearance White to off-white crystalline solid[1]
Purity Typically ≥95%[1]
Solubility Soluble in water[4]
Storage Temperature Room Temperature, under inert atmosphere[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic pathways. The choice of a particular method is often dictated by factors such as the availability of starting materials, desired scale of production, and purity requirements. A common and effective approach involves the O-alkylation of a protected hydroxylamine derivative, followed by deprotection and salt formation.

Generalized Synthetic Workflow

The following diagram illustrates a common synthetic strategy, which involves the formation of an oxime intermediate, followed by O-alkylation and subsequent hydrolysis.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Hydrolysis & Salt Formation Ketone Aliphatic Ketone (e.g., Acetone) Ketoxime Ketoxime Intermediate Ketone->Ketoxime Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Ketoxime Base1 Base (e.g., NaOH) O_Propyl_Ketoxime O-Propyl Ketoxime Ketoxime->O_Propyl_Ketoxime Alkylation Propyl_Halide Propyl Halide (e.g., 1-Bromopropane) Propyl_Halide->O_Propyl_Ketoxime Base2 Base (e.g., NaOH) Final_Product O-Propylhydroxylamine Hydrochloride O_Propyl_Ketoxime->Final_Product Acid Hydrolysis Acid Strong Acid (e.g., HCl) Acid->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via O-Alkylation of an Oxime Intermediate

This protocol is adapted from established methods for the synthesis of O-alkylhydroxylamines.[5][6][7]

Step 1: Formation of Acetone Oxime

  • In a well-ventilated fume hood, prepare a solution of hydroxylamine hydrochloride (1.0 mol) in water.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0 mol) in water, maintaining the temperature below 10 °C.

  • To this cold solution, add acetone (1.0 mol) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The resulting acetone oxime can be extracted with a suitable organic solvent (e.g., diethyl ether) and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.

Step 2: O-Alkylation of Acetone Oxime

  • Dissolve the acetone oxime (1.0 mol) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a strong base, such as sodium hydride (1.1 mol, 60% dispersion in mineral oil), portion-wise at 0 °C. Exercise extreme caution when handling sodium hydride.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.05 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the O-propyl acetone oxime with an organic solvent and wash the organic layer with brine.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which can be purified by distillation.

Step 3: Hydrolysis to this compound

  • To the purified O-propyl acetone oxime (1.0 mol), add an excess of aqueous hydrochloric acid (e.g., 3-6 M).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The byproduct, acetone, can be removed by distillation.

  • Concentrate the remaining aqueous solution under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the purified product.

Applications in Drug Discovery and Development

The utility of this compound in the pharmaceutical sciences is primarily centered on its ability to readily react with carbonyl compounds (aldehydes and ketones) to form stable O-propyl oxime ethers. This transformation is a cornerstone of many synthetic strategies aimed at producing biologically active molecules.

Oxime Formation in Medicinal Chemistry

The formation of an oxime from a carbonyl compound and an O-alkylhydroxylamine is a robust and high-yielding reaction. The resulting oxime ethers are often more stable and possess different pharmacokinetic properties compared to the parent carbonyl compound.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Carbonyl Drug Intermediate (with Aldehyde/Ketone) Reaction Oxime Formation (Mild acidic or basic conditions) Carbonyl->Reaction O_Propyl O-Propylhydroxylamine Hydrochloride O_Propyl->Reaction Oxime_Product O-Propyl Oxime Derivative (Modified Drug Candidate) Reaction->Oxime_Product

Caption: The role of this compound in modifying drug intermediates.

A notable example of the application of alkoxyamines in antibiotic synthesis is seen in the cefuroxime family of cephalosporins.[8][9][10] The methoxyimino group in cefuroxime is an O-alkyloxime, which contributes to its stability against β-lactamase enzymes. While this specific example uses a methoxy group, the underlying chemistry of oxime formation is directly analogous to reactions involving O-propylhydroxylamine.

Bioorthogonal Chemistry

The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, represents an exciting frontier for O-alkylhydroxylamines.[8] The reaction between hydroxylamines and carbonyls can be utilized for the selective labeling of biomolecules. While more complex O-alkylhydroxylamines are often employed for their enhanced reaction kinetics, the fundamental reactivity of this compound makes it a valuable starting point for the design of novel bioorthogonal probes.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its successful application in research and development. A combination of spectroscopic and chromatographic techniques is typically employed for quality control.

Analytical MethodPurposeTypical Observations/ParametersSource(s)
¹H NMR Spectroscopy Structural confirmation and purity assessment.In D₂O, characteristic signals for the propyl chain (triplet, sextet, triplet) and the methylene group adjacent to the oxygen are expected.[11]
FTIR Spectroscopy Identification of functional groups.Characteristic absorbances for N-H, C-H, and C-O bonds.[3]
HPLC-UV Purity determination and quantification of impurities.A reverse-phase C18 column with a buffered mobile phase (e.g., phosphate buffer and acetonitrile) is often suitable. UV detection is possible after derivatization.[12][13]
LC-MS Identification of the parent compound and any impurities.Provides the molecular weight of the compound, confirming its identity.[12]
Representative ¹H NMR Spectroscopy
  • A triplet corresponding to the terminal methyl group of the propyl chain.

  • A sextet for the central methylene group of the propyl chain.

  • A triplet for the methylene group attached to the oxygen atom.

  • A broad signal for the amine protons.

The exact chemical shifts would be dependent on the solvent used.

Supplier and Pricing Analysis

This compound is available from a number of chemical suppliers catering to the research and pharmaceutical industries. Pricing is dependent on the quantity purchased and the purity grade.

SupplierPurityQuantityIndicative Price (USD)Source(s)
AChemBlock95.00%Custom QuoteRequest Quote[1]
Chemical-Suppliers.comN/A1 mg$30.00 - $70.00[14]
ChemScene≥95%Custom QuoteRequest Quote[2]
Chemical PointN/ABulkRequest Quote[15][16]

Note: The pricing for the related compound, O-isopropylhydroxylamine hydrochloride, from major suppliers like Sigma-Aldrich can provide a general market reference. For instance, O-isopropylhydroxylamine hydrochloride (98% purity) is priced at approximately $13.80 for 1g and $601.45 for 100g.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.[3]

  • Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemical-resistant gloves are mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Conclusion

This compound is a chemical reagent of significant value to the scientific community, particularly those engaged in drug discovery and development. Its straightforward reactivity in forming stable oxime ethers provides a reliable method for modifying carbonyl-containing molecules, thereby enabling the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is paramount to leveraging its full potential in the laboratory. As the demand for more sophisticated and targeted pharmaceuticals grows, the importance of versatile building blocks like this compound will undoubtedly continue to increase.

References

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  • Tan, N. K., et al. (2018). A Novel Synthesis of Cefuroxime from 7-amino Cephalosporanic Acid (7-ACA). International Journal of Sciences: Basic and Applied Research, 41(1), 181-187.
  • Bhatale, M., et al. (2020). Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. Asian Journal of Pharmaceutical Research, 10(2), 104-109.
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  • Google Patents. (2007). Method of synthesizing cefuroxime.
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  • Mohan, B., & Neelakandan, K. (2018). Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. Oriental Journal of Chemistry, 34(4), 2053-2059.
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Methodological & Application

O-Propylhydroxylamine Hydrochloride: A Guide to Robust Oxime Formation for Bioconjugation and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxime ligation stands as a cornerstone of chemoselective and bioorthogonal chemistry, enabling the precise covalent linkage of molecules in complex biological and chemical systems. The reaction's high specificity between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime bond has propelled its use in fields ranging from proteomics to drug delivery. O-propylhydroxylamine hydrochloride is a versatile and efficient reagent for introducing the propoxyamino functional group. Its hydrochloride salt form ensures enhanced stability and solubility, simplifying handling and reaction setup.[1] This guide provides a comprehensive overview of the mechanistic principles, critical reaction parameters, and detailed protocols for utilizing this compound in oxime formation, alongside practical troubleshooting advice for researchers.

The Principle of Oxime Ligation: A Chemoselective Tool

Oxime ligation is a powerful conjugation method prized for its high chemoselectivity and the exceptional stability of the resulting oxime bond, particularly at neutral pH.[2][3] The reaction proceeds reliably in aqueous media, a critical requirement for biological applications, and does not require metal catalysts that can interfere with protein function.[3][4] These features make it an invaluable tool for site-specific protein modification, peptide cyclization, surface immobilization, and the synthesis of complex bioconjugates.[3][5][6]

The core of the reaction is the condensation of a hydroxylamine derivative, in this case, O-propylhydroxylamine, with an aldehyde or ketone.[7][8] The resulting O-alkylated oxime ether linkage is significantly more resistant to hydrolysis compared to analogous imines or hydrazones, ensuring the long-term integrity of the conjugate in physiological environments.[7][9]

The Reaction Mechanism: A Tale of pH and Catalysis

The formation of an oxime is a two-step process involving nucleophilic addition followed by dehydration.[10] Understanding the interplay of pH and catalysis is crucial for optimizing reaction efficiency.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of O-propylhydroxylamine on the electrophilic carbonyl carbon of an aldehyde or ketone.[8][11] This forms a tetrahedral hemiaminal intermediate.[12]

  • Acid-Catalyzed Dehydration: The hemiaminal intermediate is then dehydrated to form the final C=N oxime bond. This elimination of a water molecule is the rate-limiting step and is effectively catalyzed by acid.[9][12]

The reaction rate is highly pH-dependent. A mildly acidic environment (pH 4-5) is often optimal for uncatalyzed reactions, as it provides sufficient protonation to accelerate the dehydration step without excessively protonating the aminooxy group, which would diminish its nucleophilicity.[9][13][14] However, many biomolecules are unstable under these acidic conditions.[5][6][12]

For applications requiring physiological pH (7.0-7.5), the reaction is significantly slower.[9][12] To overcome this, nucleophilic catalysts such as aniline or its derivatives (e.g., p-phenylenediamine) are employed.[3][5][12] The catalyst forms a transient, highly reactive protonated Schiff base with the carbonyl compound, which is more susceptible to attack by the hydroxylamine, thereby accelerating the overall reaction rate even at neutral pH.[14]

Oxime Formation Mechanism Mechanism of Catalyzed Oxime Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R1 Aldehyde/Ketone I1 Protonated Schiff Base (More Reactive) R1->I1 + Catalyst - H₂O R2 O-Propylhydroxylamine I2 Tetrahedral Intermediate (Hemiaminal) Cat Aniline Catalyst I1->I2 + O-Propylhydroxylamine - Catalyst P1 Stable Oxime Product I2->P1 - H₂O (Dehydration) P2 Water

Figure 1. Catalyzed mechanism of oxime formation.

Optimizing Reaction Conditions

Achieving high yields and clean product formation requires careful control over several key parameters. Aldehydes are generally more reactive than ketones due to reduced steric hindrance.[9][15] Reactions with ketones may therefore require more forcing conditions, such as higher temperatures, longer reaction times, or more efficient catalysts.[14]

ParameterOptimal Range / ConditionRationale & Expert Insights
pH Uncatalyzed: 4.0 - 5.0[13][14] Catalyzed: 6.0 - 7.5[12]A pH of ~4.5 is a compromise between activating the carbonyl and maintaining the nucleophilicity of the hydroxylamine.[9] For pH-sensitive biomolecules, a catalyzed reaction at neutral pH is essential.[5][12]
Catalyst Aniline: 10 - 100 mM[13] p-Phenylenediamine (pPDA): 2 - 10 mM[12]p-Phenylenediamine can be up to 19 times more effective than aniline at neutral pH, allowing for lower catalyst concentrations and faster reactions.[5] m-Phenylenediamine is another highly efficient catalyst.[16]
Temperature Room Temperature (20-25°C) to 37°CMost ligations proceed well at room temperature.[12] Gently warming to 37°C can accelerate sluggish reactions, especially with sterically hindered ketones.[12][13] Avoid high heat, which can promote side reactions.[13]
Reactant Ratio 1.5 to 5 equivalents of O-propylhydroxylamineA slight molar excess of the aminooxy reagent is often used to drive the reaction to completion, especially when labeling valuable biomolecules.[12][13]
Solvents Aqueous Buffers (e.g., Phosphate, Acetate)The hydrochloride salt is readily soluble in aqueous systems.[17] For reactants with poor water solubility, a co-solvent like DMSO or DMF can be used.[13] Ensure all solvents and buffers are high-purity and aldehyde-free.[12]

Detailed Protocol for Oxime Ligation

This protocol provides a general framework for the conjugation of a carbonyl-containing molecule (e.g., a protein with an engineered ketone handle) with this compound in a catalyzed reaction at neutral pH.

Materials and Reagents
  • This compound (CAS: 3426-07-1)

  • Carbonyl-containing molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0[12]

  • Catalyst Stock Solution: 1 M Aniline in DMSO or water[12]

  • Quenching Reagent (optional): Acetone

  • Purification System: Size-Exclusion Chromatography (SEC), Reverse-Phase HPLC (RP-HPLC), or other appropriate method.

Experimental Workflow

Oxime Ligation Workflow prep 1. Reagent Preparation - Dissolve carbonyl substrate in buffer - Dissolve O-propylhydroxylamine HCl - Prepare Catalyst Stock mix 2. Reaction Setup - Combine substrate and  O-propylhydroxylamine HCl - Add catalyst to final concentration prep->mix incubate 3. Incubation - Mix gently at RT or 37°C - Time: 2-16 hours mix->incubate monitor 4. Monitoring (Optional) - Analyze aliquots by LC-MS or HPLC to track reaction progress incubate->monitor quench 5. Quenching (Optional) - Add excess acetone to consume unreacted aminooxy groups incubate->quench monitor->incubate Continue if incomplete purify 6. Purification - Purify conjugate using SEC, RP-HPLC, or other chromatography quench->purify analyze 7. Final Analysis - Confirm product identity and purity (e.g., Mass Spectrometry) purify->analyze

Sources

Application Notes and Protocols for the Synthesis of O-Propyl Oximes from Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Oxime Ligation in Modern Chemistry

In the landscape of contemporary chemical synthesis, particularly within drug discovery and chemical biology, the ability to form stable, covalent linkages under mild conditions is paramount. The oxime ligation, a chemoselective reaction between an aldehyde or ketone and an alkoxyamine, stands out as a robust and versatile tool for molecular construction.[1] This reaction's reliability, high yield, and the hydrolytic stability of the resulting oxime bond have cemented its role in applications ranging from peptide and protein modification to the development of antibody-drug conjugates (ADCs) and novel biomaterials.[1][2]

This document provides a comprehensive guide to the reaction of aldehydes with O-propylhydroxylamine hydrochloride. Moving beyond a simple recitation of steps, this application note delves into the mechanistic underpinnings of the reaction, explores the critical parameters that govern its success, and offers detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is to empower the user with the expertise to not only execute this reaction successfully but also to adapt and troubleshoot it for their specific molecular context.

Mechanistic Insights: Understanding the "Why" Behind the Protocol

The formation of an oxime from an aldehyde and an O-alkylhydroxylamine is a condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[3][4][5] A thorough understanding of this process is crucial for optimizing reaction conditions.

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of O-propylhydroxylamine attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.[3]

  • Dehydration: The unstable carbinolamine intermediate then undergoes a dehydration step to form the stable C=N double bond of the oxime, releasing a molecule of water.[3][5]

The overall rate of this reaction is highly dependent on the pH of the medium.[2] The dehydration step is acid-catalyzed; however, at very low pH, the hydroxylamine nucleophile becomes protonated and non-nucleophilic, which shuts down the initial addition step.[2] Consequently, the reaction is typically fastest in a slightly acidic environment, with an optimal pH often falling between 4 and 5.[2][6]

The Role of Catalysis

While the reaction can proceed uncatalyzed, its rate at neutral pH is often slow, especially at low reactant concentrations.[2][6] To overcome this limitation, nucleophilic catalysts, most notably aniline and its derivatives, are frequently employed.[6][7][8] The catalyst accelerates the reaction by first forming a highly reactive protonated Schiff base with the aldehyde. This intermediate is more susceptible to attack by the hydroxylamine, thereby increasing the overall rate of oxime formation.[8] Substituted anilines, such as p-phenylenediamine, have been shown to be even more effective catalysts, especially at neutral pH.[6][9]

Below is a diagram illustrating the general mechanism of oxime formation.

ReactionMechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration Aldehyde R-CHO (Aldehyde) Intermediate R-CH(OH)-NH-O-Propyl (Carbinolamine Intermediate) Aldehyde->Intermediate + H₂N-O-Propyl Hydroxylamine H₂N-O-Propyl (O-Propylhydroxylamine) Oxime R-CH=N-O-Propyl (O-Propyl Oxime) Water H₂O Intermediate2->Oxime - H₂O

Caption: Mechanism of O-Propyl Oxime Formation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the reaction of an aldehyde with this compound. Two primary protocols are presented: a classical acid-catalyzed method and a more contemporary aniline-catalyzed approach suitable for reactions at or near neutral pH.

Mandatory Safety Precautions

This compound and its parent compound, hydroxylamine hydrochloride, are potentially hazardous. They can be corrosive, toxic if swallowed or in contact with skin, and may cause skin sensitization.[10][11] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[10][11][13]

Materials and Equipment
  • Reagents:

    • Aldehyde of interest

    • This compound

    • Anhydrous Ethanol or Methanol

    • Pyridine (for Protocol 1)

    • Aniline or p-phenylenediamine (for Protocol 2)

    • Buffer solution (e.g., Sodium Acetate, pH 4.5-5.5 for Protocol 1; Phosphate Buffer, pH 6.5-7.4 for Protocol 2)

    • Deionized Water

    • Solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)

    • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser (if heating is required)

    • pH meter or pH paper

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates and chamber

    • Standard laboratory glassware

Protocol 1: Classical Acid-Catalyzed Oximation

This protocol is robust and suitable for aldehydes that are stable under slightly acidic conditions.

  • Reagent Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol, 1.0 eq) in a suitable solvent such as ethanol or a buffered aqueous solution (10-20 mL).

  • Addition of Hydroxylamine: Add this compound (1.2 mmol, 1.2 eq) to the solution. A slight excess of the hydroxylamine ensures complete consumption of the aldehyde.

  • pH Adjustment: If using an unbuffered solvent, add a weak base like pyridine (2.0 mmol, 2.0 eq) to neutralize the liberated HCl and maintain a favorable pH.[3] Alternatively, conduct the reaction in a prepared acidic buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5).[14][15]

  • Reaction: Stir the mixture at room temperature. For less reactive aldehydes, the reaction may be gently heated to reflux (40-80 °C) for 1-4 hours.[3]

  • Monitoring: Track the progress of the reaction by TLC, observing the disappearance of the aldehyde spot and the appearance of the product oxime spot.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a water-miscible organic solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Add deionized water to the residue and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude O-propyl oxime.

    • The crude product can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Aniline-Catalyzed Oximation at Near-Neutral pH

This method is ideal for acid-sensitive substrates or for applications in biological contexts where physiological pH is required.[6][16]

  • Reagent Preparation: Dissolve the aldehyde (1.0 mmol, 1.0 eq) in an appropriate buffer solution (e.g., 100 mM phosphate buffer, pH 7.0).[7]

  • Catalyst Addition: Add the aniline catalyst (e.g., aniline or p-phenylenediamine) to the solution. A final concentration of 10-100 mM is typically effective.[6][9]

  • Addition of Hydroxylamine: Add this compound (1.2-1.5 mmol, 1.2-1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-24 hours.

  • Monitoring: Monitor the reaction progress by HPLC or TLC.

  • Work-up and Purification: The purification strategy will depend on the nature of the product. For small molecules, an extractive work-up similar to Protocol 1 can be employed.[17][18] For biomolecules, purification is typically achieved via size-exclusion chromatography or dialysis to remove excess reagents and catalyst.

General Experimental Workflow

The logical flow for a typical oximation experiment is outlined below.

Caption: General Experimental Workflow for Oximation.

Data Presentation and Troubleshooting

Summary of Reaction Parameters

The choice of reaction conditions can significantly impact the outcome of the oximation. The table below summarizes key parameters and provides guidance for optimization.

ParameterTypical Range/OptionsRationale & Expert Insights
pH 4.0 - 7.5Optimal pH balances the need for acid-catalyzed dehydration against protonation of the hydroxylamine. A pH of ~4.5 is often a good starting point.[2] For sensitive substrates, work at pH 6.5-7.5 with a catalyst.[14][15]
Catalyst None, Pyridine, Aniline, p-PhenylenediamineAniline and its derivatives significantly accelerate the reaction, especially at neutral pH.[6][8] p-Phenylenediamine can be up to 19-fold more efficient than aniline at pH 7.[6]
Solvent Ethanol, Methanol, THF, Water, BufferProtic solvents like ethanol are common. For biological applications, aqueous buffers are necessary. Ensure the aldehyde is soluble in the chosen system.
Temperature Room Temperature to RefluxMost reactions proceed well at room temperature. Gentle heating can be applied to accelerate reactions with sterically hindered or electron-deficient aldehydes.
Stoichiometry 1.1 - 1.5 eq of HydroxylamineA slight excess of the hydroxylamine reagent drives the reaction to completion.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Incorrect pH; Low reactivity of aldehyde; Insufficient reaction time/temperature.Optimize pH using a buffer. Add an aniline catalyst. Increase reaction time or apply gentle heat.
Multiple Products Formation of E/Z isomers; Side reactions of the starting material.Oximes can form as a mixture of E and Z isomers, which may be separable by chromatography.[19] If the starting material is unstable, consider a milder, catalyzed reaction at neutral pH.
Difficult Purification Product is highly water-soluble; Catalyst is difficult to remove.For water-soluble products, consider back-extraction or use of a more polar organic solvent. For biomolecules, dialysis or size-exclusion chromatography is effective.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of O-Isopropylhydroxylamine Hydrochloride.
  • ACS Publications. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • National Institutes of Health. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC.
  • ACS Publications. Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates | Bioconjugate Chemistry.
  • Apollo Scientific. Hydroxylamine hydrochloride.
  • National Institutes of Health. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC.
  • RSC Publishing. The Emergence of Oxime Click Chemistry and its Utility in Polymer Science.
  • RSC Publishing. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Google Patents. EP1270548A1 - Purification method of cyclohexanone-oxime.
  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation.
  • Thermo Fisher Scientific. Hydroxylamine hydrochloride - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. Hydroxylamine hydrochloride - SAFETY DATA SHEET.
  • DiVA portal. Insights into dynamic covalent chemistry for bioconjugation applications.
  • International Formulae Group. An Efficient Procedure for Synthesis of Oximes by Grinding.
  • Actylis Lab Solutions. Hydroxylamine hydrochloride MSDS.
  • CDH Fine Chemical. Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • National Institutes of Health. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC.
  • International Journal of Trend in Scientific Research and Development. Green Approach for Synthesis of Oximes by Using Natural Acids.
  • RSC Publishing. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups.
  • Googleapis.com. Purification method of cyclohexanone-oxime - European Patent Office - EP 1270548 A1.
  • Chemical Science (RSC Publishing). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity.
  • BroadPharm. Protocol for PEG Aminooxy.
  • PubMed Central. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
  • BroadPharm. PEG Ald Reagents.
  • Organic Syntheses. Organic Syntheses Procedure.
  • Filo. 1.3) Propose a mechanism for the reaction of benzaldehyde with hydroxylam...
  • Benchchem. An In-depth Technical Guide to the Mechanism of Oxime Formation from Aldehydes.
  • Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?.
  • Testbook.com. [Solved] Aldehydes react with hydroxylamine to form.

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Application Notes and Protocols for O-Propylhydroxylamine Hydrochloride in Peptide and Protein Ligation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Oxime Bond in Bioconjugation

In the landscape of peptide and protein modification, the ability to form stable, covalent linkages with high specificity is paramount. Oxime ligation, a cornerstone of bioorthogonal chemistry, offers a robust and highly selective method for achieving this. This reaction involves the condensation of an aminooxy group, such as that provided by O-propylhydroxylamine, with a carbonyl group (an aldehyde or ketone) on a peptide or protein to form a stable oxime bond.[1][2] The utility of this chemistry in drug development, proteomics, and diagnostics is underscored by its mild reaction conditions, high chemoselectivity, and the exceptional stability of the resulting conjugate.[2] O-propylhydroxylamine hydrochloride serves as a key reagent in this field, providing the nucleophilic aminooxy moiety for the ligation reaction.

Core Principles of Oxime Ligation with this compound

The fundamental reaction involves the nucleophilic attack of the nitrogen atom of O-propylhydroxylamine on the electrophilic carbon of an aldehyde or ketone present on the target peptide or protein. This is followed by dehydration to form the stable oxime linkage.

Mechanism of Aniline-Catalyzed Oxime Ligation

The rate of oxime formation can be significantly enhanced by the use of a nucleophilic catalyst, with aniline and its derivatives being the most common.[2] The catalyst accelerates the reaction, particularly at neutral pH, by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then readily attacked by the hydroxylamine.[2]

Aniline-Catalyzed Oxime Ligation Peptide_Carbonyl Peptide-R'-C(=O)-R'' (Aldehyde/Ketone) Schiff_Base Peptide-R'-C(=N-Ph)-R'' (Protonated Schiff Base) Peptide_Carbonyl->Schiff_Base + Aniline - H2O Aniline Aniline (Catalyst) O_Propylhydroxylamine H2N-O-Propyl (O-Propylhydroxylamine) Tetrahedral_Intermediate Tetrahedral Intermediate O_Propylhydroxylamine->Tetrahedral_Intermediate Schiff_Base->Tetrahedral_Intermediate + H2N-O-Propyl Oxime_Product Peptide-R'-C(=N-O-Propyl)-R'' (Oxime Conjugate) Tetrahedral_Intermediate->Oxime_Product - Aniline - H+

Caption: Aniline-catalyzed oxime ligation mechanism.

Experimental Considerations for Optimal Ligation

Several factors influence the efficiency of oxime ligation with this compound. Careful optimization of these parameters is crucial for achieving high yields and purity of the desired bioconjugate.

ParameterRecommended RangeRationale & Expert Insights
pH 4.5 - 7.5For uncatalyzed reactions, a slightly acidic pH (4.5-5.0) is optimal as it protonates the carbonyl group, increasing its electrophilicity, while leaving the aminooxy group sufficiently nucleophilic.[1] For catalyzed reactions at physiological pH, a buffer in the range of 7.0-7.5 is commonly used.
Catalyst Aniline or its derivatives (e.g., p-phenylenediamine)Aniline is a widely used and effective catalyst.[2] For reactions at neutral pH, p-phenylenediamine has been shown to be a highly efficient catalyst.[1] The typical final concentration of the catalyst is in the millimolar range.
Reactant Molar Ratio 10-50 fold molar excess of O-propylhydroxylamineA molar excess of the smaller O-propylhydroxylamine molecule drives the reaction equilibrium towards product formation, especially when dealing with low concentrations of the target peptide or protein.[3]
Temperature Room Temperature (20-25°C) or 37°CMost oxime ligations proceed efficiently at room temperature. For slower reactions or to increase the reaction rate, incubating at 37°C can be beneficial.[1][4]
Solvent Aqueous buffers (e.g., sodium acetate, PBS)Aqueous buffers are ideal for maintaining the structure and function of biomolecules. For peptides with poor aqueous solubility, a minimal amount of a water-miscible organic co-solvent such as DMF or DMSO can be added.[3]
Reaction Time 1 - 24 hoursThe reaction time is dependent on the reactivity of the carbonyl group (aldehydes are generally more reactive than ketones), reactant concentrations, and the presence of a catalyst. Progress should be monitored by HPLC or mass spectrometry.

Detailed Experimental Protocols

The following protocols provide a framework for the preparation of a carbonyl-containing peptide and its subsequent ligation with this compound.

Protocol 1: Preparation of an Aldehyde-Containing Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of a precursor for an N-terminal aldehyde during standard Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HCTU, DIC/Oxyma)

  • Deprotection solution (20% piperidine in DMF)

  • Fmoc-Ser(tBu)-OH

  • Sodium periodate (NaIO₄)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

  • Solvents: DMF, DCM, Acetonitrile

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on the solid support using standard Fmoc-SPPS chemistry. For the N-terminal residue, couple Fmoc-Ser(tBu)-OH.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using the cleavage cocktail for 2-3 hours at room temperature.

  • Purification: Purify the crude peptide containing the N-terminal serine by RP-HPLC. Lyophilize the pure fractions to obtain a white powder.

  • Oxidation to Aldehyde:

    • Dissolve the purified peptide in an aqueous buffer (e.g., phosphate buffer, pH 7.0).

    • Add a freshly prepared solution of sodium periodate (1.5-2 equivalents) to the peptide solution.

    • Incubate the reaction at room temperature for 15-30 minutes in the dark.

    • Quench the reaction by adding an excess of ethylene glycol.

    • Purify the resulting aldehyde-containing peptide immediately by RP-HPLC to remove the oxidant and byproducts. Lyophilize the pure fractions.

Protocol 2: Oxime Ligation of a Carbonyl-Containing Peptide with this compound

This protocol details the conjugation of the prepared aldehyde-peptide with this compound.

Materials:

  • Aldehyde-containing peptide

  • This compound

  • Aniline (catalyst)

  • Reaction Buffer: 0.1 M Sodium acetate buffer, pH 4.5-5.0 (for uncatalyzed reaction) or 0.1 M Phosphate buffer, pH 7.2 (for catalyzed reaction)

  • Quenching solution: Acetone

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Dissolve the Peptide: Dissolve the lyophilized aldehyde-containing peptide in the chosen reaction buffer to a final concentration of 1-5 mM.

  • Prepare O-Propylhydroxylamine Solution: Prepare a stock solution of this compound in the same reaction buffer.

  • Initiate the Reaction:

    • Add a 10-50 fold molar excess of the this compound solution to the peptide solution.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 1-24 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.

  • Quenching (Optional): Once the reaction is complete, any unreacted O-propylhydroxylamine can be quenched by adding an excess of acetone.

  • Purification: Purify the oxime-linked peptide conjugate by RP-HPLC to remove excess reagents and the catalyst.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of O-propylhydroxylamine minus the mass of water (18 Da).

Experimental Workflow

Oxime Ligation Workflow Start Start Prepare_Peptide Prepare Carbonyl- Containing Peptide Start->Prepare_Peptide SPPS Fmoc-SPPS Prepare_Peptide->SPPS Oxidation Oxidation of N-terminal Serine SPPS->Oxidation Purify_Peptide Purify Aldehyde- Peptide (HPLC) Oxidation->Purify_Peptide Prepare_Reagents Prepare O-Propylhydroxylamine & Catalyst Solutions Purify_Peptide->Prepare_Reagents Ligation Perform Oxime Ligation Purify_Peptide->Ligation Prepare_Reagents->Ligation Monitor Monitor Reaction (HPLC, MS) Ligation->Monitor Purify_Conjugate Purify Final Conjugate (HPLC) Monitor->Purify_Conjugate Characterize Characterize Product (MS) Purify_Conjugate->Characterize End End Characterize->End

Caption: General workflow for peptide ligation using O-propylhydroxylamine.

Troubleshooting and Optimization

  • Low Ligation Efficiency:

    • Increase the excess of this compound: A higher concentration can drive the reaction forward.

    • Optimize pH: Ensure the pH of the reaction buffer is within the optimal range.

    • Add or increase catalyst concentration: For reactions at neutral pH, a catalyst is often essential.

    • Increase reaction time or temperature: Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., 37°C).

  • Side Reactions:

    • Purity of the carbonyl-containing peptide: Ensure the starting peptide is of high purity to avoid side reactions with impurities. The aldehyde form of the peptide can be prone to oxidation and should be used promptly after preparation.

  • Purification Challenges:

    • Gradient Optimization: Optimize the gradient of the mobile phase in RP-HPLC to achieve good separation between the starting materials, product, and any byproducts.

Safety and Handling of this compound

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable reagent for the site-specific modification of peptides and proteins through oxime ligation. The formation of a stable oxime bond under mild, biocompatible conditions makes this an indispensable tool for researchers in drug development and chemical biology. By carefully controlling the reaction parameters and following established protocols, highly pure and well-defined bioconjugates can be synthesized for a wide range of applications.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid-Hydroxylamine Ligation. Accounts of Chemical Research, 50(10), 2114-2127. [Link]
  • Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation. Current Organic Chemistry, 14(2), 138-147.
  • Harmand, T. J., Murar, C. E., & Bode, J. W. (2016). Protein chemical synthesis by α-ketoacid–hydroxylamine ligation. Nature Protocols, 11(7), 1130-1147. [Link]
  • Hudecz, F. (2005). Synthesis of peptide bioconjugates. Methods in Molecular Biology, 298, 209-223. [Link]
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
  • Pourceau, G., Meyer, A., & D'Autréaux, F. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(30), 17757-17762. [Link]
  • OpenStax. (2023). 26.7 Peptide Synthesis. In Organic Chemistry. OpenStax. [Link]
  • Dawson, P. E., & Kent, S. B. (2000). 'Native' chemical ligation of proteins and peptides. Annual Review of Biochemistry, 69, 923-960.
  • Zhang, Y., & Xu, C. (2024). Exploring Protein Bioconjugation: A Redox-Based Strategy for Tryptophan Targeting. Trends in Biochemical Sciences. [Link]
  • Kumar, A., & Singh, I. (2023). Chemical technology principles for selective bioconjugation of proteins and antibodies. Chemical Science, 14(47), 13349-13372. [Link]
  • Nathani, R., & Banerji, A. (2015). PRINT: A Protein Bioconjugation Method with Exquisite N-terminal Specificity. Scientific Reports, 5, 18363. [Link]
  • ResearchGate. (2003). Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce a recombinant antimicrobial peptide. [Link]
  • Harmand, T. J., & Bode, J. W. (2021). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society, 143(37), 15403-15410. [Link]

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Application Notes and Protocols for Chemoselective Ligation with O-Propylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Precision of Oxime Ligation in Modern Chemistry

In the landscape of bioconjugation and complex molecule synthesis, the ability to form a stable covalent bond between two molecules with high specificity and under mild conditions is paramount. Chemoselective ligations are the cornerstone of this capability, and among them, the oxime ligation stands out for its reliability and versatility.[1] This reaction, occurring between a hydroxylamine derivative and a carbonyl group (an aldehyde or ketone), forges a robust oxime bond, a transformation that has found extensive application in fields ranging from drug development and proteomics to materials science.[2][3]

O-Propylhydroxylamine hydrochloride is a key reagent in harnessing the power of oxime ligation. The propoxyamine moiety offers a balance of reactivity and stability, while the hydrochloride salt form ensures ease of handling and improved solubility in various reaction media.[4] This guide provides an in-depth exploration of the principles and practical applications of chemoselective ligation using this compound, complete with detailed protocols and expert insights to empower your research and development endeavors.

The Chemistry of Oxime Ligation: A Tale of Selectivity and Stability

The fundamental reaction involves the nucleophilic attack of the aminooxy group of O-propylhydroxylamine on the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction proceeds through a tetrahedral carbinolamine intermediate, which then undergoes dehydration to yield the final, stable O-propyl oxime.[5]

Key Mechanistic Considerations:
  • pH Dependence: The rate of oxime formation is significantly influenced by the pH of the reaction medium. A slightly acidic environment (pH 4-5) is generally optimal for uncatalyzed reactions.[2] This is because the carbonyl group is activated by protonation, enhancing its electrophilicity, while the hydroxylamine remains sufficiently nucleophilic. At lower pH, the hydroxylamine becomes protonated and non-nucleophilic, and at higher pH, the carbonyl is less activated.

  • Catalysis for Neutral pH Reactions: Many biological applications necessitate reactions at or near physiological pH (around 7.4), where the uncatalyzed oxime ligation is notoriously slow.[6] To overcome this, nucleophilic catalysts, most notably aniline and its derivatives like p-phenylenediamine, are employed to significantly accelerate the reaction rate.[7] The catalyst forms a more reactive protonated Schiff base with the carbonyl compound, which is then readily attacked by the hydroxylamine.[7]

  • Reactivity of the Carbonyl Group: Aldehydes are generally more reactive than ketones in oxime ligations, primarily due to reduced steric hindrance around the carbonyl carbon.[2]

Visualizing the Reaction Pathway

Oxime_Ligation_Mechanism cluster_uncatalyzed Uncatalyzed Pathway (Acidic pH) cluster_catalyzed Catalyzed Pathway (Neutral pH) Carbonyl Aldehyde/Ketone (R-C(=O)-R') Intermediate Carbinolamine Intermediate Carbonyl->Intermediate Nucleophilic Attack Schiff_Base Protonated Schiff Base Intermediate Carbonyl->Schiff_Base + Catalyst Hydroxylamine O-Propylhydroxylamine (H₂N-O-Propyl) Hydroxylamine->Intermediate Nucleophilic Attack Base Base (e.g., Pyridine) HCl HCl Hydroxylamine_HCl O-Propylhydroxylamine Hydrochloride Hydroxylamine_HCl->Hydroxylamine Base neutralizes HCl Oxime O-Propyl Oxime (R-C(=N-O-Propyl)-R') Intermediate->Oxime Dehydration (-H₂O) Water H₂O Catalyst Aniline Catalyst Schiff_Base->Oxime + Hydroxylamine - Catalyst

Figure 1: General mechanism of oxime ligation with this compound, showing both uncatalyzed (acidic pH) and catalyzed (neutral pH) pathways.

Core Applications in Research and Development

The robustness and chemoselectivity of the oxime ligation with O-propylhydroxylamine make it a valuable tool in several key areas:

  • Bioconjugation: The site-specific modification of proteins, peptides, and other biomolecules is a cornerstone of modern chemical biology.[8] By introducing a carbonyl group onto a biomolecule, O-propylhydroxylamine can be used to attach a wide array of functionalities, including fluorescent probes, polyethylene glycol (PEG) chains for improved pharmacokinetics, and cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).[3]

  • Drug Discovery and Development: The oxime linkage is a stable and biocompatible motif that can be incorporated into novel therapeutic agents. O-propylhydroxylamine serves as a versatile building block for constructing complex molecules and libraries of compounds for screening.[4]

  • Materials Science: The formation of oxime bonds is utilized in the development of advanced materials, such as hydrogels with tunable properties. The pH-dependent nature of the reaction can be exploited to control the gelation time.[7]

Experimental Protocols

The following protocols provide a starting point for utilizing this compound in your experiments. Optimization of reaction conditions (e.g., concentration, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Synthesis of an O-Propyl Oxime from an Aldehyde or Ketone

This protocol is suitable for standard organic synthesis applications.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • This compound (1.2 mmol)

  • Base (e.g., pyridine or sodium carbonate, 1.2 mmol)

  • Solvent (e.g., ethanol, methanol)

  • Round-bottom flask

  • Stir bar

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol).

  • Add this compound (1.2 mmol) to the solution and stir until dissolved.

  • Slowly add the base (e.g., pyridine) to the reaction mixture. The base is crucial to neutralize the hydrochloride and generate the free hydroxylamine in situ.[4]

  • Stir the reaction mixture at room temperature or gently reflux, depending on the reactivity of the carbonyl compound.

  • Monitor the progress of the reaction by TLC until the starting material is consumed. Reaction times can vary from 30 minutes to several hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by standard techniques such as column chromatography or recrystallization to yield the pure O-propyl oxime.

Protocol 2: Bioconjugation to a Carbonyl-Containing Protein at Physiological pH

This protocol outlines a general procedure for labeling a protein that has been engineered to contain an aldehyde or ketone group.

Materials:

  • Carbonyl-containing protein (e.g., 1-10 µM final concentration)

  • O-Propylhydroxylamine-functionalized molecule (e.g., a fluorescent dye)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Aniline or p-phenylenediamine catalyst stock solution (e.g., 100 mM in PBS, pH 7.4)

  • Microcentrifuge tubes

  • Incubator or shaker

Procedure:

  • Dissolve the carbonyl-containing protein in PBS (pH 7.4) to the desired final concentration (e.g., 1-10 µM).

  • Add the O-propylhydroxylamine-functionalized molecule to the protein solution to a final concentration of a 5- to 10-fold molar excess.

  • Add the aniline or p-phenylenediamine catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle shaking.

  • Monitor the progress of the conjugation using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Purify the resulting bioconjugate using methods suitable for the protein, such as size-exclusion chromatography or dialysis, to remove excess reagents and catalyst.

Workflow and Optimization

Optimization_Workflow Start Define Reaction Goal (Synthesis or Bioconjugation) Choose_Protocol Select Protocol (Organic vs. Aqueous) Start->Choose_Protocol Prepare_Reagents Prepare Reagents (Carbonyl, O-Propylhydroxylamine HCl) Choose_Protocol->Prepare_Reagents Run_Initial_Rxn Run Initial Reaction (Standard Conditions) Prepare_Reagents->Run_Initial_Rxn Analyze_Results Analyze Results (TLC, LC-MS, SDS-PAGE) Run_Initial_Rxn->Analyze_Results Decision Reaction Complete & Pure? Analyze_Results->Decision End Final Product Decision->End Yes Troubleshoot Troubleshoot & Optimize Decision->Troubleshoot No Adjust_pH Adjust pH Troubleshoot->Adjust_pH Add_Catalyst Add/Change Catalyst Troubleshoot->Add_Catalyst Vary_Temp Vary Temperature Troubleshoot->Vary_Temp Change_Conc Change Concentration Troubleshoot->Change_Conc Adjust_pH->Run_Initial_Rxn Iterate Add_Catalyst->Run_Initial_Rxn Iterate Vary_Temp->Run_Initial_Rxn Iterate Change_Conc->Run_Initial_Rxn Iterate

Figure 2: A generalized workflow for performing and optimizing an O-propylhydroxylamine-based oxime ligation experiment.

Quantitative Data Summary

The efficiency of oxime ligation is highly dependent on several factors. The following table summarizes key parameters for consideration during reaction optimization.

ParameterConditionRationale & Notes
pH 4.0 - 5.5Optimal for uncatalyzed reactions, balancing carbonyl activation and hydroxylamine nucleophilicity.[9]
6.5 - 7.5Requires a catalyst (e.g., aniline) for efficient reaction; essential for most bioconjugation applications.[6]
Catalyst AnilineThe traditional catalyst, effective but may require higher concentrations.[7]
p-PhenylenediamineA more potent catalyst than aniline, especially at neutral pH, allowing for lower concentrations.[2]
Temperature Room TemperatureSufficient for many reactions, especially with reactive aldehydes.
37°COften used in bioconjugation to accelerate the reaction without denaturing proteins.
RefluxMay be necessary for less reactive ketones in organic synthesis.
Reactant Ratio 1.1 - 1.5 equiv.A slight excess of this compound is typically used to drive the reaction to completion.[6]
(Hydroxylamine:Carbonyl)

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of oxime chemistry.[2] To ensure the success and validity of your experiments, consider the following:

  • Reagent Purity: The purity of both the carbonyl-containing compound and the this compound is critical. Impurities can lead to side reactions and lower yields.

  • Reaction Monitoring: Always monitor the progress of your reaction using an appropriate analytical technique. This will not only indicate the completion of the reaction but also reveal the presence of any side products.

  • Characterization of the Product: Thoroughly characterize the final product to confirm the formation of the desired oxime bond. Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are invaluable for this purpose. For bioconjugates, SDS-PAGE and mass spectrometry are essential.

Conclusion

This compound is a powerful and versatile reagent for chemoselective oxime ligation. Its ability to form stable covalent bonds with high specificity under mild conditions makes it an indispensable tool for researchers, scientists, and drug development professionals. By understanding the underlying chemical principles and leveraging the detailed protocols and optimization strategies presented in this guide, you can confidently and effectively apply this valuable technique to advance your scientific objectives.

References

  • BenchChem. (2025). O-Isopropylhydroxylamine hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols for O-Isopropylhydroxylamine Hydrochloride in Nucleophilic Addition Reactions.
  • Payne, R. J., & Wong, C.-H. (2010). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of O-Isopropylhydroxylamine Hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols for Oxime Bond Formation.
  • Singh, P., & Kishore, D. (2015). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences, 5(8), 34-38.
  • BenchChem. (2025). O-Methylhydroxylamine Reaction Optimization: A Technical Support Guide.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.NH 2 OH.HCl.
  • Payne, R. J., & Wong, C.-H. (2010). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Google Patents. (2021). CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.
  • O'Reilly, R. K., & Turberfield, A. J. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Chemical Society Reviews, 45(6), 1534-1547.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.
  • Payne, R. J., & Wong, C.-H. (2010). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC.
  • BenchChem. (2025). Technical Support Center: Optimizing O-Methylhydroxylamine-Based Oxime Ligation.
  • El-Mahdi, O., & Melnyk, O. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(30), 17895-17899.
  • G-Biosciences. (n.d.). Hydroxylamine·HCl.
  • Wikipedia. (n.d.). Oxime.
  • Fengchen Group. (n.d.). Industrial Applications of Hydroxylamine Hydrochloride: Beyond Synthesis.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
  • PubChemLite. (n.d.). This compound (C3H9NO).
  • ChemScene. (n.d.). 6084-54-4 | this compound.
  • Wang, Y., et al. (2022). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Molecules, 27(15), 4983.
  • PubChem. (n.d.). This compound.
  • Google Patents. (2012). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.

Sources

experimental setup for synthesis with O-propylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of O-Propylhydroxylamine Hydrochloride

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of this compound (C₃H₁₀ClNO), a crucial reagent in medicinal chemistry and organic synthesis. The guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look into a reliable two-step synthetic pathway. The chosen method involves the O-alkylation of N-hydroxyphthalimide followed by hydrazinolysis and subsequent salt formation. This document emphasizes the underlying chemical principles, safety considerations, and practical laboratory procedures to ensure a reproducible and efficient synthesis.

Introduction: The Role of O-Propylhydroxylamine in Modern Synthesis

This compound is a valuable alkoxyamine derivative used extensively as a synthetic building block. Its primary application lies in the formation of O-propyl oximes through condensation with aldehydes and ketones.[1] This transformation is a cornerstone in drug discovery and development for several reasons:

  • Bioisosteric Replacement: The oxime ether linkage can serve as a stable bioisostere for other functional groups, modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Protection and Interconversion: It serves as a robust protecting group for carbonyls and is a key intermediate in the synthesis of more complex nitrogen-containing heterocycles.[2]

  • Scaffold Development: The hydroxylamine moiety is critical for creating hydroxamic acids, which are known for their metal-chelating properties and are found in a wide array of biologically active molecules, including metalloproteinase inhibitors.[3]

The hydrochloride salt form of O-propylhydroxylamine enhances its stability and solubility, making it a convenient and easy-to-handle reagent for both aqueous and organic reaction conditions.[3]

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most reliably achieved via a two-stage process starting from commercially available N-hydroxyphthalimide. This strategy is favored for its high yields, operational simplicity, and the relative stability of the intermediate.

The overall workflow is as follows:

  • O-Alkylation: N-hydroxyphthalimide is O-alkylated with a suitable propyl halide (e.g., 1-bromopropane) via an Sₙ2 reaction to form the stable intermediate, N-(propoxy)phthalimide.

  • Deprotection and Salt Formation: The phthalimide protecting group is cleaved using hydrazine hydrate. The resulting free O-propylhydroxylamine is then immediately converted to its stable hydrochloride salt by treatment with hydrochloric acid.

G cluster_0 Stage 1: O-Alkylation cluster_1 Stage 2: Deprotection & Salt Formation A N-Hydroxyphthalimide C Base (e.g., K₂CO₃) in DMF A->C Reactant B 1-Bromopropane B->C Alkylating Agent D N-(propoxy)phthalimide C->D Sₙ2 Reaction E Hydrazine Hydrate D->E Intermediate from Stage 1 F Reaction Workup E->F Cleavage G O-Propylhydroxylamine (Free Base) F->G Isolation H Hydrochloric Acid (HCl) G->H Acidification I This compound H->I Precipitation

Caption: High-level workflow for the synthesis of O-propylhydroxylamine HCl.

Essential Safety and Handling Precautions

A thorough risk assessment must be conducted before commencing any experimental work. All procedures should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reagent-Specific Hazards:

  • 1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer and damaging fertility or the unborn child.

  • N-Hydroxyphthalimide: May cause skin, eye, and respiratory irritation.[4]

  • Hydrazine Hydrate: Acutely toxic and corrosive. It is a suspected carcinogen and is known to be hazardous to the aquatic environment. Extreme caution is required during handling.[5]

  • Hydrochloric Acid (Concentrated): Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • This compound (Product): May be harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[6]

Always consult the latest Safety Data Sheets (SDS) for all chemicals before use.[6][7][8]

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.PuritySupplier
N-Hydroxyphthalimide524-38-9≥98%Standard Vendor
1-Bromopropane106-94-5≥99%Standard Vendor
Potassium Carbonate (K₂CO₃), anhydrous584-08-7≥99%Standard Vendor
N,N-Dimethylformamide (DMF), anhydrous68-12-2≥99.8%Standard Vendor
Hydrazine monohydrate (N₂H₄·H₂O)7803-57-8~64% N₂H₄Standard Vendor
Hydrochloric Acid (HCl), concentrated7647-01-0~37%Standard Vendor
Dichloromethane (DCM)75-09-2ACS GradeStandard Vendor
Ethanol (EtOH)64-17-5ACS GradeStandard Vendor
Diethyl Ether (Et₂O)60-29-7ACS GradeStandard Vendor
Deionized Water (H₂O)7732-18-5N/AIn-house
Equipment
  • Round-bottom flasks (100 mL, 250 mL, 500 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • pH paper or meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocols

Part A: Synthesis of N-(propoxy)phthalimide

This step involves the nucleophilic substitution reaction between the N-hydroxyphthalimide anion and 1-bromopropane. Potassium carbonate acts as the base to deprotonate the hydroxyl group, forming a potent nucleophile.

Caption: Reaction mechanism for the O-alkylation of N-hydroxyphthalimide.

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-hydroxyphthalimide (10.0 g, 61.3 mmol) and anhydrous potassium carbonate (12.7 g, 91.9 mmol, 1.5 equiv).

  • Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the suspension at room temperature.

  • Reagent Addition: Add 1-bromopropane (6.7 mL, 73.6 mmol, 1.2 equiv) to the suspension dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The starting material (N-hydroxyphthalimide) will have a lower Rf than the product.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 400 mL of ice-cold deionized water. A white precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with deionized water (3 x 50 mL) and then with a small amount of cold diethyl ether (2 x 20 mL) to remove residual DMF and unreacted 1-bromopropane.

  • Drying: Dry the purified N-(propoxy)phthalimide in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically 85-95%.

Part B: Synthesis of this compound

The phthalimide group is a robust protecting group for amines and hydroxylamines. Its removal is efficiently achieved by hydrazinolysis. Hydrazine attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable six-membered phthalhydrazide ring and liberating the desired O-propylhydroxylamine.[4]

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the N-(propoxy)phthalimide (10.5 g, 51.2 mmol) from Part A in 200 mL of ethanol.

  • Reagent Addition: While stirring, add hydrazine monohydrate (2.8 mL, 56.3 mmol, 1.1 equiv) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 80 °C). The suspension will gradually dissolve and then a thick white precipitate (phthalhydrazide) will form. Continue refluxing for 2 hours.

  • Work-up (Removal of Byproduct): Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation of the phthalhydrazide. Filter off the solid byproduct using vacuum filtration and wash it with a small amount of cold ethanol.

  • Isolation of Free Base: Transfer the filtrate, which contains the free O-propylhydroxylamine, to a clean round-bottom flask.

  • Salt Formation: Cool the filtrate in an ice bath. Slowly and carefully add concentrated hydrochloric acid (~5 mL, ~60 mmol) dropwise while stirring. The addition is exothermic. Monitor the pH to ensure it is strongly acidic (pH 1-2).

  • Crystallization: A white precipitate of this compound will form. Continue stirring in the ice bath for another 30 minutes.

  • Purification: Collect the product by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to facilitate drying. Recrystallize the crude product from a minimal amount of hot ethanol/diethyl ether mixture if necessary to achieve high purity.

  • Drying: Dry the final product under vacuum to a constant weight. The expected yield is typically 70-85%.

Data Presentation and Characterization

Stoichiometry and Reaction Parameters
ParameterN-(propoxy)phthalimide (Part A)O-Propylhydroxylamine HCl (Part B)
Key Reagent N-HydroxyphthalimideN-(propoxy)phthalimide
Molar Mass ( g/mol )163.13205.21
Amount (g)10.010.5
Moles (mmol)61.351.2
Secondary Reagent 1-BromopropaneHydrazine Monohydrate
Equivalents1.21.1
Reaction Temp. 60 °C~80 °C (Reflux)
Reaction Time 4-6 hours2 hours
Expected Yield 10.7 - 11.9 g (85-95%)4.0 - 4.9 g (70-85%)
Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values.

  • ¹H NMR & ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • FT-IR Spectroscopy: To identify characteristic functional group vibrations.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Part A Incomplete reaction.Ensure reagents are anhydrous, particularly the DMF and K₂CO₃. Extend reaction time or slightly increase the temperature (to 70 °C).
Loss of product during work-up.Ensure complete precipitation by using ice-cold water and allowing sufficient time for stirring.
Incomplete hydrazinolysis in Part B Insufficient hydrazine or reaction time.Ensure the correct stoichiometry of hydrazine is used. Extend the reflux time to 3-4 hours.
Product is oily or fails to crystallize Presence of impurities or residual solvent.Ensure the phthalhydrazide is completely removed. Perform an additional wash with cold ether. If necessary, dissolve the oil in a minimal amount of ethanol and precipitate by adding excess ether.
Product may be the free base.Ensure the solution is acidified to pH 1-2 with HCl to force precipitation of the hydrochloride salt.

References

[9] Benchchem (2025). An In-depth Technical Guide to the Synthesis of O-Isopropylhydroxylamine Hydrochloride. Benchchem Technical Support. 9 [3] Benchchem. O-Isopropylhydroxylamine hydrochloride | RUO | Supplier. 3 [1] Jung, M. E., et al. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Synthetic Communications, 44(16), 2344-2347. Link [10] The Royal Society of Chemistry. Chapter 3: Synthesis of Nitroxides and Alkoxyamines. 10 [11] Li, Z., et al. (2020). Organocatalytic decarboxylative alkylation of N-hydroxy-phthalimide esters enabled by pyridine-boryl radicals. Chemical Communications. 11 [5] PubMed. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Synth Commun. 5 Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound. Link [12] Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. 12 [6] Fisher Scientific. (2022). SAFETY DATA SHEET - N-Isopropylhydroxylamine hydrochloride. 6 [7] Apollo Scientific. Hydroxylamine hydrochloride Safety Data Sheet. 7 [8] Lab Alley. (2024). SAFETY DATA SHEET - Hydroxylamine Hydrochloride. 8 [4] Wikipedia. N-Hydroxyphthalimide. Link [2] Benchchem. Application Notes and Protocols for O-Isopropylhydroxylamine Hydrochloride in Nucleophilic Addition Reactions. 2

Sources

Application Note: Synthesis and Application of O-Propyl Oxime Ethers from Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an oxime ether bond via the reaction of an O-alkylhydroxylamine with a ketone or aldehyde is a cornerstone of modern bioconjugation and medicinal chemistry.[1][2] Classified as a bioorthogonal "click" reaction, this ligation is characterized by its high specificity, mild reaction conditions, and the exceptional stability of the resulting C=N-O linkage.[1][3] O-propylhydroxylamine hydrochloride is a versatile reagent for this transformation, enabling the covalent linkage of molecules for applications ranging from drug delivery and protein engineering to the development of novel diagnostics and biomaterials.[1][2][4]

This technical guide provides an in-depth analysis of the reaction between this compound and ketones. It details the underlying chemical mechanism, provides validated experimental protocols, outlines strategies for troubleshooting, and discusses key applications in the field of drug development.

Reaction Mechanism and Scientific Principles

The reaction proceeds through a two-step nucleophilic addition-elimination mechanism. The overall transformation is the condensation of the ketone's carbonyl group with the O-propylhydroxylamine to form a stable O-propyl oxime ether and water.

Step 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon of the ketone.[5] This forms a tetrahedral carbinolamine or hemiaminal intermediate.[2][6] The hydrochloride salt of O-propylhydroxylamine must be neutralized in situ (typically with a mild base or buffer) to generate the free, nucleophilic hydroxylamine.[6][7]

Step 2: Acid-Catalyzed Dehydration The carbinolamine intermediate is then dehydrated to form the final oxime product. This elimination of a water molecule is the rate-determining step and is effectively catalyzed by acid.[2]

The Critical Role of pH

The rate of oxime formation is exquisitely sensitive to pH. A weakly acidic environment, typically between pH 4 and 5 , is optimal for the reaction.[2][8] This represents a critical balance:

  • At low pH (<3): The hydroxylamine nucleophile becomes excessively protonated (R-ONH3+), rendering it non-nucleophilic and halting the initial addition step.[8]

  • At neutral or basic pH (>7): The acid-catalyzed dehydration of the carbinolamine intermediate becomes inefficiently slow, reducing the overall reaction rate.[2][9]

Therefore, maintaining the reaction mixture at an optimal pH is paramount for achieving high yields and reasonable reaction times. The use of a buffer system (e.g., sodium acetate) is highly recommended.

Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration (Rate-Limiting) Ketone Ketone (R-CO-R') Intermediate Carbinolamine Intermediate Ketone->Intermediate Nucleophilic Attack Hydroxylamine O-Propylhydroxylamine (PrO-NH2) Hydroxylamine->Intermediate Water H2O Intermediate->Water Oxime O-Propyl Oxime Ether (R-C(R')=N-OPr) Intermediate->Oxime Dehydration H_plus H+ (catalyst) H_plus->Intermediate H_plus->Oxime

Caption: General mechanism for O-propyl oxime ether formation.

Core Experimental Protocol: Synthesis of a Model Oxime Ether

This protocol details the synthesis of cyclohexanone O-propyl oxime from cyclohexanone and this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
CyclohexanoneC₆H₁₀O98.145.01.0
This compoundC₃H₁₀ClNO111.575.51.1
Sodium Acetate TrihydrateC₂H₃NaO₂·3H₂O136.087.51.5
Ethanol (EtOH)C₂H₅OH-25 mL-
Deionized WaterH₂O-25 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂-As needed-
Brine (Saturated NaCl solution)NaCl(aq)-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄-As needed-
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • pH meter or pH paper (range 3-6)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Reagent Preparation:

    • In the 100 mL round-bottom flask, dissolve cyclohexanone (0.49 g, 5.0 mmol) in ethanol (25 mL).

    • In a separate beaker, dissolve this compound (0.61 g, 5.5 mmol) and sodium acetate trihydrate (1.02 g, 7.5 mmol) in deionized water (25 mL). The sodium acetate acts as a base to neutralize the HCl salt and buffer the solution to the optimal pH range.

  • Reaction Initiation:

    • Add the aqueous hydroxylamine/acetate solution to the ethanolic ketone solution with vigorous stirring.

    • Verify the pH of the resulting mixture is between 4.5 and 5.0. Adjust with dilute HCl or NaOH if necessary, although the buffer should render this step unnecessary.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress using TLC (e.g., 9:1 Hexanes:Ethyl Acetate eluent). Spot the starting ketone and the reaction mixture. The reaction is complete when the ketone spot has been completely consumed and a new, typically less polar, product spot appears. This typically takes 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Add ethyl acetate (50 mL) to extract the organic product. Shake well and allow the layers to separate.

    • Discard the lower aqueous layer.

    • Wash the organic layer sequentially with deionized water (2 x 25 mL) and then brine (1 x 25 mL). This removes residual salts and water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification and Characterization:

    • The crude product can be purified by flash column chromatography on silica gel if necessary.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol Validation and Troubleshooting

A robust protocol includes methods for validation and a guide for addressing common issues.

Problem / ObservationPotential CauseRecommended Solution
Reaction is slow or stalls Suboptimal pH: The pH has drifted outside the 4-5 range.Re-measure the pH of the reaction mixture and carefully adjust with a dilute acetate buffer. For future runs, ensure the buffer concentration is sufficient.[2][8]
Sterically Hindered Ketone: Ketones react slower than aldehydes.[8]Increase the reaction time, slightly warm the reaction (e.g., to 40°C), or consider adding a catalyst like aniline (use with caution in a well-ventilated hood).[3][9]
Low Yield Incomplete Reaction: The reaction was stopped prematurely.Always use a monitoring technique like TLC or LC-MS to confirm the complete consumption of the limiting reagent before beginning the work-up.
Product Hydrolysis: The oxime bond can hydrolyze under harsh acidic conditions.Avoid prolonged exposure to strong acids during work-up or purification. The oxime bond is generally stable, especially when derived from a ketone.[2][8]
Multiple Products Observed Side Reactions: Unwanted reactions with other functional groups.Ensure the starting materials are pure. Protect other sensitive functional groups in the molecule if necessary before performing the ligation.

Applications in Drug Development & Bioconjugation

The reliability and specificity of the oxime ligation make it an invaluable tool in pharmaceutical sciences.[1]

  • Antibody-Drug Conjugates (ADCs): A cytotoxin (drug) functionalized with an O-alkylhydroxylamine can be specifically conjugated to an antibody containing a genetically encoded ketone handle (e.g., p-acetylphenylalanine). This creates a highly targeted therapeutic agent.[9]

  • PEGylation: Attaching polyethylene glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties. A PEG chain with a terminal ketone can be ligated to a protein modified with an aminooxy group.

  • PET Imaging: Radioisotopes like ¹⁸F can be incorporated into an aminooxy-functionalized tracer, which can then be rapidly ligated to a ketone-bearing targeting molecule for use in Positron Emission Tomography (PET) imaging, even on short timescales.[10][11]

Workflow cluster_ADC ADC Synthesis Workflow Antibody Antibody with Ketone Handle (pAcF) Ligation Oxime Ligation pH 4.5-7.0 (catalyzed) Antibody->Ligation Drug Drug Payload with Aminooxy Group Drug->Ligation Purification Purification (e.g., SEC, HIC) Ligation->Purification ADC Final Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Avoid inhalation of dust and contact with skin and eyes.[13][14] In case of contact, rinse the affected area thoroughly with water.[12][14]

  • Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[13]

References

  • AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
  • Chem-Supply. MSDS of O-Isopropylhydroxylamine hydrochloride.
  • Gunay, K. A., Theato, P. (2016, May 10). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.
  • St Amant, A. H., et al. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications.
  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • Debets, M. F., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ChemBioChem, 14(9), 1058-1062.
  • St Amant, A. H., et al. (2022, July 26). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing.
  • ResearchGate. (n.d.). Bioconjugation by oxime ligation and Staudinger ligation.
  • Dirkx, G. L., et al. (2009). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 20(8), 1612-1616.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). One-pot synthesis of oxime ethers from cinnamaldehyde.
  • ResearchGate. (2015, April 30). What is the most popular procedure to synthesize oximes?
  • Loba Chemie. (2022, May 23). HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation.
  • Hayashi, M., Nakamura, S. (2011). Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. Angewandte Chemie International Edition, 50, 2249-2252.
  • Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
  • Chemistry Stack Exchange. (2017, March 12). How does O-benzoyl-N-methylhydroxylamine hydrochloride oxidise this ketone?
  • ResearchGate. (n.d.). Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst.
  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?

Sources

Application Note: A Guide to Robust Analytical Methods for Monitoring O-Propylhydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction to O-Propylhydroxylamine and its Analytical Challenges

O-propylhydroxylamine (C₃H₉NO) is a versatile reagent in organic synthesis, primarily utilized for its nucleophilic aminooxy group.[1] Its most common application is the reaction with aldehydes and ketones to form stable O-propyl oximes, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules.[2][3][4] The efficiency of this oxime ligation, along with the minimization of side reactions, is paramount for process control and final product quality.

Monitoring these reactions presents a unique set of analytical challenges. O-propylhydroxylamine itself is a small, polar molecule with a low molecular weight and lacks a strong UV chromophore, making direct detection by common analytical techniques like HPLC-UV difficult.[5] Therefore, a well-designed analytical strategy is not just beneficial but essential for accurate reaction profiling, kinetic analysis, and impurity quantification.

This guide provides a comprehensive overview of the primary analytical techniques for monitoring O-propylhydroxylamine reactions. It is designed for researchers, chemists, and quality control professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower users to select and adapt these methods for their specific applications.

Section 2: Strategic Approach to Method Selection

The choice of an analytical method is dictated by the specific question being asked. Are you monitoring reaction kinetics in real-time? Are you quantifying a trace impurity in a final product? Or are you simply confirming reaction completion? Each scenario has an optimal analytical solution.

Decision Framework for Method Selection

The following decision tree provides a logical framework for selecting the most appropriate analytical technique based on the experimental objective.

MethodSelection Start What is the primary analytical goal? Goal1 Real-time kinetic data & structural information needed? Start->Goal1 Kinetics Goal2 Endpoint analysis, purity assessment, or trace impurity quantification? Start->Goal2 Purity/Quantification Method_NMR In-Situ NMR Spectroscopy Goal1->Method_NMR Yes Method_Chrom Chromatographic Methods (GC or HPLC) Goal1->Method_Chrom No (requires sampling) Chrom_Q1 Are reactants and products volatile and thermally stable? Goal2->Chrom_Q1 Method_GC Gas Chromatography (GC/GC-MS) Chrom_Q1->Method_GC Yes Method_HPLC High-Performance Liquid Chromatography (HPLC) Chrom_Q1->Method_HPLC No

Caption: Decision tree for selecting an analytical method.

Comparative Overview of Core Techniques

The three primary techniques—GC-MS, HPLC, and NMR—each offer distinct advantages and have specific considerations.

ParameterGas Chromatography (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Primary Use Case Quantitative analysis of volatile reactants, products, and impurities.Versatile for a wide range of compounds, including non-volatiles and trace analysis.Real-time, non-invasive reaction monitoring and structural elucidation.
Sample Preparation Often requires derivatization to improve volatility and peak shape.Often requires pre- or post-column derivatization for UV detection.Minimal; sample dissolved in deuterated solvent.
Strengths High resolution and sensitivity, definitive identification with MS.Broad applicability, well-established for purity and assay determination.Provides structural information, non-destructive, true real-time analysis.
Limitations Limited to thermally stable and volatile compounds.Analytes require a chromophore for UV detection; MS detection is less universal.Lower sensitivity, requires specialized equipment (flow-NMR for automation).[6]
Typical Run Time 10-30 minutes.5-20 minutes.< 2 minutes per time point.[7]

Section 3: Core Analytical Techniques & Protocols

This section delves into the practical application of the most effective methods for monitoring O-propylhydroxylamine reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatiles

Why this Method? GC-MS is an exceptionally powerful technique for separating and identifying volatile compounds. For reactions involving O-propylhydroxylamine, it is ideal for monitoring the consumption of the starting material and the formation of the corresponding oxime product. The mass spectrometer provides definitive identification, which is crucial for distinguishing between isomers or unexpected byproducts.

A significant challenge with hydroxylamines is their polarity, which can lead to poor peak shape and interactions with the GC column. Therefore, a derivatization step is often employed. A common and effective strategy is to react the hydroxylamine with a simple ketone, like acetone or cyclohexanone, to form a stable, volatile oxime that is easily analyzed by GC-MS.[8][9][10]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Quench Reaction (e.g., dilute in cold solvent) A->B C 3. Derivatize (Add acetone/cyclohexanone) B->C D 4. Add Internal Standard C->D E 5. Filter/Centrifuge D->E F 6. Inject into GC-MS E->F G 7. Separation & Detection F->G H 8. Data Acquisition (Scan or SIM mode) G->H I 9. Integrate Peaks H->I J 10. Quantify vs. Internal Standard I->J K 11. Report Results J->K

Caption: Workflow for GC-MS monitoring of O-propylhydroxylamine.

Protocol 1: Quantitative GC-MS Analysis of O-Propylhydroxylamine

This protocol describes the quantification of residual O-propylhydroxylamine via derivatization with acetone.

  • Reagent Preparation:

    • Derivatizing Agent: Acetone (HPLC grade).

    • Internal Standard (IS) Stock: Prepare a 1 mg/mL solution of a suitable internal standard (e.g., tetradecane or another non-reactive compound with a distinct retention time) in the reaction solvent.

    • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of O-propylhydroxylamine hydrochloride into the reaction matrix (without reactants).

  • Sample Preparation:

    • At specified time points, withdraw an accurate aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a suitable solvent (e.g., methanol or acetonitrile).

    • To this vial, add 10 µL of the IS stock solution and 20 µL of acetone. Vortex for 30 seconds.

    • Allow the derivatization reaction to proceed for 10 minutes at room temperature. The O-propylhydroxylamine will convert to propanone O-propyl oxime.

    • If particulates are present, filter the sample through a 0.22 µm syringe filter into a GC vial.

  • Instrumentation and Parameters:

    • The following parameters serve as a starting point and should be optimized for your specific instrument and application.

ParameterSettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or similarA general-purpose, low-polarity column suitable for a wide range of analytes.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Split Ratio 20:1Prevents column overloading while maintaining good sensitivity.
Carrier Gas Helium, 1.0 mL/min constant flowInert carrier gas providing good chromatographic efficiency.
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 20 °C/minSeparates the solvent and low-boiling compounds from the analytes of interest.
MS Source Temp. 230 °CStandard temperature for electron ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Detection Mode Selected Ion Monitoring (SIM)For highest sensitivity and selectivity. Monitor characteristic ions for the derivatized analyte and the IS.
  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.

    • Determine the concentration of O-propylhydroxylamine in the reaction samples by applying the peak area ratio to the calibration curve.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

Why this Method? HPLC is indispensable when dealing with non-volatile starting materials, products, or impurities. It is also the method of choice for trace-level quantification of hydroxylamine, which is often classified as a potential genotoxic impurity (GTI) and must be controlled to parts-per-million (ppm) levels in active pharmaceutical ingredients (APIs).[5][11]

Because O-propylhydroxylamine lacks a UV chromophore, direct detection is not feasible. The most common solution is pre-column derivatization to attach a UV-active or fluorescent tag to the molecule.[12] Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or simple aromatic aldehydes (e.g., benzaldehyde) react with the hydroxylamine to form a highly detectable derivative.[13][14]

Protocol 2: Trace-Level HPLC-UV Analysis with Benzaldehyde Derivatization

This protocol is adapted for quantifying residual O-propylhydroxylamine in a reaction mixture or final product.[14]

  • Reagent Preparation:

    • Mobile Phase A: 0.01 M Phosphate Buffer, pH 2.5.

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Derivatizing Reagent: Benzaldehyde (ACS grade).

    • Buffer Solution: Prepare a solution of sodium acetate in the diluent (e.g., 1 M).

  • Sample and Standard Preparation:

    • Standard Stock (100 µg/mL): Accurately weigh this compound and dissolve in diluent.

    • Working Standard (e.g., 1 µg/mL): Dilute the stock solution appropriately with diluent.

    • Sample Preparation: Accurately weigh the sample (e.g., 50 mg) into a volumetric flask. Add diluent, sonicate to dissolve, and make up to volume.

    • Derivatization (apply to both standards and samples):

      • Transfer 1 mL of the prepared solution to a reaction vial.

      • Add 0.5 mL of the sodium acetate buffer solution.

      • Add 50 µL of benzaldehyde.

      • Cap the vial and heat at 60-70 °C for 30 minutes.[14]

      • Allow to cool to room temperature. The solution is now ready for injection.

  • Instrumentation and Parameters:

ParameterSettingRationale
HPLC Column C18, 250 x 4.6 mm, 5 µm (e.g., Sunfire C18)[14]Standard reversed-phase column providing good retention and separation.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Injection Vol. 20 µLBalances sensitivity and peak broadening.
UV Detection 254 nmA common wavelength for detecting the benzaldehyde-derived oxime.[14]
Mobile Phase Gradient Elution (example)Separates the polar starting materials from the more retained derivative.
Time (min) % Mobile Phase B
020
2080
2580
2620
3020
  • System Suitability and Validation:

    • Before analysis, ensure the system passes suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000).

    • This method must be validated to demonstrate it is specific, sensitive, accurate, and precise for its intended purpose.[15][16] Key validation parameters include specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, accuracy, and precision.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Real-Time Monitoring

Why this Method? NMR spectroscopy is uniquely suited for monitoring reaction kinetics without altering the reaction mixture.[6] By acquiring ¹H NMR spectra at regular intervals, one can simultaneously observe the decrease in reactant signals and the increase in product signals. This provides a wealth of information, including reaction rates, the presence of intermediates, and the formation of byproducts, all in a single, non-destructive experiment.[19][20]

Workflow: In-Situ NMR Reaction Monitoring

NMR_Workflow A 1. Prepare Reactants in Deuterated Solvent B 2. Acquire t=0 Spectrum of Starting Material A->B C 3. Initiate Reaction in NMR Tube (add second reactant) B->C D 4. Place Tube in Spectrometer & Start Automated Acquisition C->D E 5. Acquire Spectra at Regular Time Intervals D->E F 6. Process Spectral Array E->F G 7. Integrate Diagnostic Peaks (Reactant vs. Product) F->G H 8. Plot Concentration vs. Time to Determine Kinetics G->H

Caption: Workflow for real-time NMR reaction monitoring.

Protocol 3: ¹H NMR Monitoring of Oxime Formation

This protocol describes the in-situ monitoring of the reaction between O-propylhydroxylamine and an aldehyde.

  • Preparation:

    • In an NMR tube, dissolve a known concentration of the aldehyde starting material (e.g., 20 mg) in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆).

    • Acquire a standard ¹H NMR spectrum. This will serve as the time-zero (t=0) reference for the aldehyde.

    • Prepare a concentrated solution of this compound in the same deuterated solvent.

  • Reaction Initiation and Monitoring:

    • Remove the NMR tube from the spectrometer. Quickly add a stoichiometric amount (e.g., 1.05 equivalents) of the O-propylhydroxylamine solution.

    • Cap the tube, invert several times to mix, and immediately re-insert it into the spectrometer.

    • Begin an automated series of ¹H NMR acquisitions (e.g., 1 scan every 60 seconds). Most modern NMR software has a function for kinetic measurements.[20]

  • Data Analysis:

    • Process the array of spectra.

    • Identify a clean, well-resolved signal for the aldehyde reactant (e.g., the aldehydic proton at ~9-10 ppm) and a distinct signal for the oxime product (e.g., the C=N-H proton at ~7-8 ppm).

    • Integrate both signals in each spectrum of the time series.

    • Calculate the relative percentage of reactant and product at each time point. The integral of one of the propyl group protons on the O-propylhydroxylamine can also be monitored.

    • Plot the concentration (or relative integral value) of the reactant versus time to determine the reaction rate and half-life.[2]

Section 4: References

  • Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. Journal of Chromatography B: Biomedical Sciences and Applications.

  • A Comparative Guide to Analytical Methods for the Quantification of O-(3,4-dichlorophenyl)hydroxylamine. Benchchem.

  • O-(2-Hydroxyethyl)hydroxylamine reactivity with carbonyls. Benchchem.

  • GC-MS determination of hydroxylamine in blood and urine. ResearchGate.

  • Troubleshooting guide for O-Isopropylhydroxylamine hydrochloride reaction failures. Benchchem.

  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing.

  • Determination of hydroxylamine genotoxic impurity by derivatization in penicillamine drug substance by GCHS-MS. ResearchGate.

  • Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. PubMed.

  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.

  • NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.

  • A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. PubMed.

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer.

  • Monitoring Reactions by NMR. University of Wisconsin-Madison.

  • Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. ResearchGate.

  • Analytical method validation: A brief review. Journal of Pharmacy Research.

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.

  • Validation of Analytical Methods: A Review. Gavin Publishers.

  • Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmaceutical and Phytopharmacological Research.

  • VALIDATION OF ANALYTICAL METHODS. IKEV.

  • This compound. PubChem, National Institutes of Health.

  • O-propylhydroxylamine. PubChem, National Institutes of Health.

  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora.

  • Lesson 7: Reactions of Carbonyl Compounds with Hydroxyl Amine. YouTube.

Sources

O-Propylhydroxylamine Hydrochloride in Proteomics Research: A Technical Guide for the Analysis of Protein Carbonylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Oxidative Stress through Carbonyl Derivatization

In the landscape of proteomics, the study of post-translational modifications (PTMs) offers a window into the dynamic regulation of cellular processes and the onset of pathological states. Among the myriad of PTMs, protein carbonylation—the irreversible oxidative modification of protein side chains—stands out as a key biomarker of oxidative stress.[1][2] This modification, often a consequence of cellular damage mediated by reactive oxygen species (ROS), is implicated in aging and a range of diseases, including neurodegenerative disorders, chronic lung disease, and renal failure.[1] The chemical stability of carbonyl groups makes them a reliable indicator of oxidative damage.[1]

The detection and quantification of protein carbonylation present a significant analytical challenge due to the low abundance of these modifications. To overcome this, chemical derivatization of the carbonyl groups is a widely employed strategy. While 2,4-dinitrophenylhydrazine (DNPH) has been the classical reagent for this purpose, its use in mass spectrometry-based proteomics is hampered by the potential instability of the resulting hydrazone linkage under acidic conditions and issues with solubility.[3][4]

This has led to the adoption of hydroxylamine-based reagents, which react with aldehydes and ketones to form stable oxime linkages.[5][6] O-propylhydroxylamine hydrochloride, a member of the alkoxyamine family, offers a robust alternative for the derivatization of protein carbonyls. The resulting oxime bond is significantly more stable than the hydrazone bond, particularly in the acidic mobile phases typically used in reversed-phase liquid chromatography-mass spectrometry (LC-MS/MS).[3][6] This enhanced stability ensures the preservation of the modification throughout the analytical workflow, leading to more reliable identification and quantification of carbonylation sites.

This technical guide provides a comprehensive overview of the application of this compound in proteomics research, with a focus on detailed protocols for the derivatization and analysis of carbonylated proteins by LC-MS/MS.

Chemical Mechanism: The Formation of a Stable Oxime Linkage

The core of this methodology lies in the chemoselective reaction between the aminooxy group of O-propylhydroxylamine and the carbonyl group (aldehyde or ketone) on the side chains of modified amino acid residues, such as proline, arginine, lysine, and threonine. This nucleophilic addition-elimination reaction results in the formation of a stable O-propyl oxime. The reaction is typically carried out under mild acidic conditions to facilitate the protonation of the carbonyl oxygen, thereby increasing its electrophilicity.

cluster_reactants Reactants cluster_product Product P Protein-C=O (Carbonyl Group) Product Protein-C=N-O-CH₂CH₂CH₃ (Stable O-Propyl Oxime) P->Product + OPH H₂N-O-CH₂CH₂CH₃ • HCl(this compound) OPH->Product cluster_workflow Experimental Workflow A Protein Extraction & Quantification B Denaturation, Reduction & Alkylation A->B C Derivatization with O-Propylhydroxylamine HCl B->C D Tryptic Digestion C->D E Sample Cleanup (C18 SPE) D->E F LC-MS/MS Analysis E->F

Figure 2: Overall workflow for the analysis of carbonylated proteins using this compound derivatization and LC-MS/MS.

Protocol 2: Enrichment of Carbonylated Peptides (Conceptual Framework)

For low-abundance carbonylated proteins, an enrichment step can significantly improve their detection. While O-propylhydroxylamine itself does not contain an affinity tag, enrichment can be achieved through other means.

  • Antibody-based Enrichment: If antibodies specific to the O-propyl oxime modification are available, they can be used for immunoprecipitation of the derivatized peptides. This approach, however, depends on the availability and specificity of such antibodies.

  • Chemical Tagging Post-Derivatization: In a more complex workflow, a bifunctional O-propylhydroxylamine derivative containing a clickable handle (e.g., an alkyne or azide) could be synthesized. After derivatization, a biotin tag could be attached via click chemistry, enabling subsequent enrichment on avidin-based resins. This approach requires custom synthesis of the derivatization reagent.

For routine analysis without specialized reagents, direct LC-MS/MS analysis of the derivatized peptide mixture (as described in Protocol 1) is the most straightforward approach. The increased sensitivity of modern mass spectrometers often allows for the identification of carbonylated peptides without enrichment.

Data Analysis for Mass Spectrometry

Accurate identification of O-propylhydroxylamine-derivatized peptides requires specifying the correct mass shift in the database search parameters. The derivatization reaction involves the addition of the O-propylhydroxylamine moiety (C₃H₇NO) and the loss of a water molecule (H₂O) from the carbonyl group.

Calculation of the Mass Shift:

  • Mass of O-propylhydroxylamine (C₃H₇NO) = 73.099 g/mol

  • Mass of water (H₂O) = 18.015 g/mol

  • Net mass shift = Mass of C₃H₇NO - Mass of H₂O = 73.099 - 18.015 = +55.084 g/mol

This mass shift should be set as a variable modification on the potential sites of carbonylation.

Amino AcidModificationMonoisotopic Mass Shift (Da)
Lysine (K) Carbonylation + O-propylhydroxylamine+55.0527
Arginine (R) Carbonylation + O-propylhydroxylamine+55.0527
Proline (P) Carbonylation + O-propylhydroxylamine+55.0527
Threonine (T) Carbonylation + O-propylhydroxylamine+55.0527

Note: The exact mass of the modification is C₃H₇N, as an oxygen atom is lost from the carbonyl group and a hydrogen atom is lost from the hydroxylamine. The monoisotopic mass of C₃H₇N is 57.0578 Da. However, the initial carbonylation event itself involves a mass change. For example, the conversion of a lysine side chain (-CH₂NH₂) to an aldehyde (-CHO) results in a mass change of -1.0316 Da. Therefore, the total mass shift from the unmodified amino acid will vary depending on the specific carbonylation reaction. For database searching, it is often more practical to define the mass shift relative to the carbonylated amino acid. If the database search software allows, defining a custom modification with a mass shift of +57.0578 Da on the carbonylated residue (which already has a defined mass) is the most accurate approach.

Comparative Advantages of this compound

FeatureO-Propylhydroxylamine HCl2,4-Dinitrophenylhydrazine (DNPH)Biotin Hydrazide
Reaction Product Stable oximeHydrazone (less stable in acid)Hydrazone (less stable in acid)
MS Compatibility HighModerate (potential for loss of tag)Moderate (potential for loss of tag)
Enrichment Indirect (requires specific antibodies or custom synthesis)Antibody-basedAvidin-based
Signal Intensity Potentially higher due to stabilityCan be lower due to instabilityCan be lower due to instability
Ease of Use HighModerate (solubility issues)High

A study has shown that biotin-aminooxy based derivatization (forming an oxime) can yield a significantly higher signal compared to both DNPH and biotin-hydrazide in Western blot analysis, highlighting the superior reactivity and stability of the oxime linkage. [3]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or no derivatization efficiency Presence of primary amines (e.g., Tris buffer) in the reaction. [3]Replace Tris buffer with a non-primary amine buffer like phosphate or HEPES buffer.
Inactive this compound.Use a fresh, high-quality reagent. Prepare the solution immediately before use.
Suboptimal reaction conditions (pH, temperature, time).Optimize the reaction pH (mildly acidic), incubation time, and temperature.
Low peptide recovery after cleanup Inefficient binding or elution from the C18 cartridge.Ensure the C18 cartridge is properly conditioned and that the elution solvent is appropriate for the peptides.
Poor MS/MS fragmentation of derivatized peptides The modification may alter fragmentation patterns.Optimize collision energy (HCD or CID) to ensure sufficient fragmentation for confident identification.
Inconsistent quantification results Incomplete derivatization or sample handling variability.Ensure complete derivatization by optimizing reaction conditions. Use internal standards (e.g., stable isotope-labeled proteins) for more accurate quantification.

Conclusion

This compound is a valuable tool in the proteomics toolbox for the study of protein carbonylation. Its ability to form a stable oxime linkage with carbonyl groups overcomes some of the key limitations of traditional hydrazide-based reagents, making it particularly well-suited for mass spectrometry-based workflows. The protocols and data analysis guidelines presented in this technical guide provide a solid foundation for researchers to reliably identify and quantify protein carbonylation, thereby gaining deeper insights into the role of oxidative stress in health and disease.

References

  • Oxime blot: A novel method for reliable and sensitive detection of carbonylated proteins in diverse biological systems. PubMed Central.
  • Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. PubMed Central.
  • Proteomic quantification and identification of carbonylated proteins upon oxidative stress and during cellular aging. PubMed.
  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate.
  • A biotin enrichment strategy identifies novel carbonylated amino acids in proteins from human plasma. PubMed.
  • Proteomic quantification and identification of carbonylated proteins upon oxidative stress and during cellular aging. Oxi-proteomics.
  • Chemical probes for analysis of carbonylated proteins: a review. PubMed Central.
  • Screening of Protein Carbonylation Sites in Human Serum by Ion Mobility Mass Spectrometry. PubMed Central.
  • Identification and Quantification of Protein Carbonylation by Mass Spectrometry. VCU Scholars Compass.
  • A biotin enrichment strategy identifies novel carbonylated amino acids in proteins from human plasma. University of Copenhagen Research Portal.
  • Proteomic Strategies for the Analysis of Carbonyl Groups on Proteins. CONICET Digital.
  • This compound. PubChem.
  • Paired Derivatization Approach with H/D-Labeled Hydroxylamine Reagents for Sensitive and Accurate Analysis of Monosaccharides by Liquid Chromatography Tandem Mass Spectrometry. ACS Publications.
  • Analysis of protein carbonylation - pitfalls and promise in commonly used methods. Informa Healthcare.
  • A cleavable biotin tagging reagent that enables the enrichment and identification of carbonylation sites in proteins. ResearchGate.
  • Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. PubMed.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing.
  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Chromatography Online.
  • Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. PubMed Central.
  • O-Isopropylhydroxylamine HCl: A Versatile Intermediate for Organic Synthesis. INNO PHARMCHEM.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PubMed Central.
  • Optimized Workflow for Enrichment and Identification of Biotinylated Peptides Using Tamavidin 2-REV for BioID and Cell Surface Proteomics. PubMed.
  • Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. PubMed Central.
  • Synthesis and Mass Spectrometry Studies of Branched Oxime Ether Libraries. Mapping the Substitution Motif via Linker Stability and Fragmentation Pattern. ACS Publications.
  • Sample Preparation for Multi‐Omics Analysis: Considerations and Guidance for Identifying the Ideal Workflow. OPUS at UTS.

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Step-by-Step Guide to Oximation using O-Propylhydroxylamine HCl: An Application Note for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of O-Propyl Oximes in Modern Chemistry

Oximation, the reaction of a carbonyl compound with a hydroxylamine derivative to form an oxime, is a fundamental and versatile transformation in organic synthesis.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development, where the resulting oxime moiety serves as a crucial pharmacophore, a stable linker in bioconjugation, or a synthetic intermediate for various nitrogen-containing heterocycles.[3][4] Among the diverse array of hydroxylamine reagents, O-alkylhydroxylamines, and specifically O-propylhydroxylamine hydrochloride (C₃H₉NO·HCl), offer distinct advantages.

The O-alkylation of the hydroxylamine modulates its reactivity and imparts favorable physicochemical properties to the resulting oxime.[5] Compared to unsubstituted hydroxylamine, O-propylhydroxylamine can enhance the stability of the resulting oxime ether linkage against hydrolysis, a critical attribute for biological applications.[5] The propyl group can also improve the lipophilicity of the molecule, which can be strategically leveraged to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[6][7] This guide provides a comprehensive, step-by-step protocol for performing oximation using O-propylhydroxylamine HCl, delving into the mechanistic underpinnings of the reaction and offering practical insights for its successful application.

The Mechanism of Oximation: A Tale of Two Steps

The formation of an oxime from an aldehyde or ketone with an O-alkylhydroxylamine proceeds through a two-stage mechanism: nucleophilic addition followed by dehydration. The reaction is typically catalyzed by a mild acid.[8]

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of O-propylhydroxylamine on the electrophilic carbonyl carbon.[9] Although the oxygen atom also has lone pairs, the nitrogen is the more potent nucleophile. This attack forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the final O-propyl oxime product.[8] This dehydration step is acid-catalyzed, which facilitates the protonation of the hydroxyl group, turning it into a good leaving group (water).

The overall rate of oxime formation is highly dependent on the pH of the reaction medium.[5] An acidic environment is necessary to catalyze the dehydration step, but if the pH is too low, the hydroxylamine nucleophile will be protonated, rendering it unreactive. Therefore, the reaction is typically carried out in a weakly acidic to neutral pH range (pH 4-6) to strike a balance between having a sufficient concentration of the free hydroxylamine for the initial attack and promoting the dehydration of the carbinolamine intermediate.[5]

Visualizing the Oximation Workflow

Oximation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Dissolve Carbonyl Compound and O-Propylhydroxylamine HCl in appropriate solvent Base Add base (e.g., pyridine, NaOAc) to neutralize HCl and liberate free O-propylhydroxylamine Reagents->Base 1. Reaction_Setup Combine solutions and heat to reflux (optional) Base->Reaction_Setup 2. Monitoring Monitor reaction progress by TLC or LC-MS Reaction_Setup->Monitoring 3. Solvent_Removal Remove solvent (rotary evaporation) Monitoring->Solvent_Removal 4. Extraction Perform aqueous work-up to remove salts Solvent_Removal->Extraction 5. Purification Purify O-propyl oxime (crystallization or chromatography) Extraction->Purification 6. Characterization Characterize product (NMR, IR, MS) Purification->Characterization 7.

Caption: A generalized workflow for the synthesis of O-propyl oximes.

Detailed Experimental Protocol

This protocol provides a general procedure for the oximation of a model ketone, acetophenone. The conditions can be adapted for other aldehydes and ketones.

Materials:

  • Acetophenone

  • This compound

  • Pyridine or Sodium Acetate

  • Ethanol or Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol (20 mL). To this solution, add this compound (1.2 eq).

  • Base Addition: Slowly add pyridine (1.5 eq) to the reaction mixture. The pyridine acts as a base to neutralize the hydrochloride salt, liberating the free O-propylhydroxylamine. Sodium acetate can be used as an alternative base.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol by rotary evaporation.

    • Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove any remaining acid and pyridine.

    • Wash the organic layer with brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-propyl oxime.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[10]

  • Characterization: The structure and purity of the final O-propyl oxime should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.[11][12] Key spectroscopic signatures to look for include the disappearance of the carbonyl peak in the IR spectrum and the appearance of characteristic signals for the O-propyl group and the C=N-O moiety in the NMR spectra.[12]

Quantitative Data and Reaction Parameters

ParameterValue/RangeRationale/Comments
pH 4 - 6Optimal range to balance nucleophilicity and dehydration rate.[5]
Temperature Room temp. to refluxHigher temperatures can increase reaction rate, but may not be necessary for reactive carbonyls.
Solvent Ethanol, MethanolProtic solvents are commonly used and help to solvate the reagents.[13]
Base Pyridine, Sodium AcetateNeutralizes the HCl salt of the hydroxylamine.[13]
Typical Yield 70 - 95%Yields are generally high but depend on the substrate and reaction conditions.
Reaction Time 1 - 12 hoursAldehydes generally react faster than ketones. Steric hindrance can increase reaction time.[5]

Safety and Handling of O-Propylhydroxylamine HCl

This compound and other hydroxylamine derivatives should be handled with care in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]

  • Inhalation: Avoid inhaling the dust.[8]

  • Skin and Eye Contact: The compound can cause skin and eye irritation. In case of contact, flush with copious amounts of water.[8]

  • Disposal: Dispose of waste according to local regulations. It is advisable to contact a licensed professional waste disposal service.[14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no reaction Inactive carbonyl compound (steric hindrance). Insufficient base. Low temperature.Increase reaction temperature and/or time. Use a stronger base or a different solvent.
Incomplete reaction Equilibrium has been reached. Insufficient hydroxylamine.Use a larger excess of O-propylhydroxylamine HCl. Remove water as it forms (e.g., using a Dean-Stark apparatus).
Formation of side products Decomposition of reagents or product.Run the reaction at a lower temperature. Ensure the pH is within the optimal range.
Difficult purification Product is an oil or has similar polarity to starting materials.Use column chromatography with a carefully selected eluent system. Consider derivatization to a solid for purification.

Conclusion

Oximation with this compound is a robust and reliable method for the synthesis of O-propyl oximes. The resulting oxime ethers have enhanced stability and tunable lipophilicity, making them valuable in drug discovery and development. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this methodology to synthesize a wide range of O-propyl oximes for various applications. Adherence to proper safety protocols is essential when handling hydroxylamine derivatives.

References

  • Capot Chemical Co., Ltd. (2019). MSDS of O-Isopropylhydroxylamine hydrochloride.
  • ACS Omega. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents.
  • PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and characterization of novel oxime analogues.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • ResearchGate. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.
  • EMD Millipore. (n.d.). SAFETY DATA SHEET.
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  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
  • NIH. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters.
  • ResearchGate. (n.d.). Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst.
  • Semantic Scholar. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.
  • Semantic Scholar. (2006). A Simple Synthesis of Oximes.
  • Organic Syntheses. (n.d.). Procedure.
  • Organic Chemistry Portal. (n.d.). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines.
  • ResearchGate. (2015). What is the most popular procedure to synthesize oximes?.
  • OSTI.GOV. (n.d.). Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods.
  • Google Patents. (n.d.). US7214825B2 - O-(3-chloropropenyl) hydroxylamine free base.
  • PubMed. (n.d.). Experimental and theoretical NMR study of selected oxocarboxylic acid oximes.
  • RSC Publishing. (n.d.). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances.
  • Google Patents. (n.d.). EP0121701A1 - Process for the production of o-substituted oximes.
  • ResearchGate. (n.d.). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol.
  • CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes.
  • MDPI. (n.d.). Unsubstituted Oximes as Potential Therapeutic Agents.
  • PubMed. (n.d.). Chromatographic analysis of toxic phosphylated oximes (POX): a brief overview.
  • Organic Chemistry Portal. (n.d.). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes.
  • G-Biosciences. (n.d.). Hydroxylamine·HCl.
  • ResearchGate. (n.d.). (a) General scheme of oxime-based c&r purification of peptides. (b)....
  • NIH. (n.d.). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products.
  • ResearchGate. (n.d.). 1 H NMR spectrum of oximes from CNSL.
  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The.

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Application Notes & Protocols: O-Propylhydroxylamine Hydrochloride for the Formation of Stable Oxime Bonds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Oxime Ligation in Chemical Biology and Drug Development

In the landscape of bioconjugation and synthetic chemistry, the ability to form stable, covalent linkages under mild, biocompatible conditions is paramount. Oxime ligation, the reaction between an alkoxyamine and an aldehyde or ketone, has emerged as a cornerstone technology in this field.[1] This reaction is prized for its high chemoselectivity, proceeding efficiently in aqueous environments without the need for cytotoxic metal catalysts.[1] The resulting oxime bond is notably stable across a broad pH range, a critical feature for applications in drug delivery, proteomics, and the development of antibody-drug conjugates (ADCs).[2][3][4]

Among the various alkoxyamine reagents, O-propylhydroxylamine hydrochloride (C₃H₁₀ClNO) offers a unique combination of reactivity and physicochemical properties. The hydrochloride salt form ensures stability and ease of handling compared to the free base.[5] The O-propyl group, while providing a degree of steric bulk, remains small enough to ensure efficient reaction kinetics, making it a versatile tool for researchers aiming to create robust bioconjugates and complex organic molecules. This guide provides an in-depth exploration of the chemistry of this compound, complete with detailed protocols for its application.

Core Principles: The Chemistry of Oxime Bond Formation

The formation of an oxime is a two-stage condensation reaction: a nucleophilic addition followed by dehydration.[6] Understanding the mechanism and the factors that influence it is key to optimizing reaction outcomes.

Mechanism of Action
  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of O-propylhydroxylamine attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[6][7] This forms a tetrahedral intermediate known as a carbinolamine.[6][8]

  • Dehydration: This unstable intermediate then undergoes acid-catalyzed dehydration. The hydroxyl group is protonated, forming a good leaving group (water), which is subsequently eliminated to form the stable C=N double bond of the oxime.[6][8]

The overall reaction is reversible, but the equilibrium strongly favors the formation of the highly stable oxime product.[9]

Caption: General mechanism of oxime formation.

The Critical Role of pH and Catalysis

The rate of oxime formation is highly dependent on pH.[6] The optimal pH for uncatalyzed oxime ligation is typically in the slightly acidic range of 4.0 to 5.5.[9][10] This is a compromise: acidic conditions protonate the carbonyl group, increasing its electrophilicity, but excessively low pH will protonate the nucleophilic nitrogen of the hydroxylamine, rendering it unreactive.[9][10]

For many biological applications, reactions must be performed at a neutral pH (around 7.4). At this pH, the reaction rate can be slow.[9][11] To overcome this, nucleophilic catalysts such as aniline and its derivatives (e.g., p-phenylenediamine) are employed.[11][12] These catalysts form a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then readily attacked by the O-propylhydroxylamine, significantly accelerating the reaction rate at neutral pH.[10] Studies have shown that catalysts like p-phenylenediamine can increase the rate of oxime ligation by over 100-fold at neutral pH.[11][13]

Physicochemical and Handling Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₃H₁₀ClNO
Molecular Weight 111.57 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents like ethanol and methanol.[3]
Storage Store in a cool, dry place, protected from moisture. The compound is hygroscopic.[11]

Safety Precautions: this compound is an irritant to the skin, eyes, and respiratory tract. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: General Synthesis of an O-Propyl Oxime from a Ketone

This protocol details a standard procedure for the synthesis of an O-propyl oxime from an aromatic ketone, such as acetophenone.

Materials:

  • This compound

  • Acetophenone (or other aldehyde/ketone)

  • Pyridine

  • Ethanol (95%)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 eq) and this compound (1.5 eq) in ethanol. Add pyridine (2.8 eq) to the mixture to act as a base, neutralizing the liberated HCl.

  • Reaction: Heat the mixture to 60°C and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol by rotary evaporation.

  • Extraction: Add deionized water to the residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash successively with 1 M HCl and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude O-propyl oxime.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Characterization: The final product should be characterized by NMR and Mass Spectrometry to confirm its structure. For a typical O-propyl oxime, you would expect to see characteristic signals in the ¹H NMR spectrum for the propyl group's protons (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a triplet around 4.1 ppm) and in the ¹³C NMR for the three distinct carbons of the propyl group.[2][7] Mass spectrometry should show a molecular ion peak corresponding to the calculated mass of the product.[5][7]

Protocol 2: Bioconjugation of an Aldehyde-Modified Protein at Physiological pH

This protocol provides a general method for labeling a protein that has been modified to contain an aldehyde group.

Materials:

  • Aldehyde-modified protein (e.g., 1-5 mg/mL)

  • This compound

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Catalyst Stock: 200 mM p-phenylenediamine in reaction buffer or DMSO

  • Quenching Solution: 1 M Acetone in water

  • Desalting column (e.g., PD-10) for purification

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in the reaction buffer.

    • Prepare the catalyst stock solution. Note: p-phenylenediamine can be toxic and should be handled with care.[11]

  • Reaction Setup:

    • In a microcentrifuge tube, add the aldehyde-modified protein to the reaction buffer.

    • Add the this compound stock solution to a final concentration of 5-10 mM.

    • Add the p-phenylenediamine catalyst stock solution to a final concentration of 2-10 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-4 hours. The progress can be monitored by SDS-PAGE (which will show a mass shift) or mass spectrometry.[12]

  • Quenching (Optional): To consume any unreacted O-propylhydroxylamine, add the quenching solution and incubate for 15-30 minutes.

  • Purification: Purify the resulting protein conjugate using a desalting column to remove excess reagents and the catalyst.[12] The purified conjugate can then be characterized by mass spectrometry to confirm the addition of the O-propyl oxime moiety.

Caption: Workflow for catalyzed oxime ligation in bioconjugation.

Conclusion and Future Outlook

This compound is a robust and versatile reagent for the formation of highly stable oxime bonds. Its favorable handling properties and efficient reactivity make it an excellent choice for a wide range of applications, from the synthesis of small molecule drug candidates to the complex bioconjugation of proteins and other macromolecules. The ability to catalyze this reaction at neutral pH further extends its utility in biological systems. By understanding the underlying chemical principles and optimizing reaction conditions as outlined in this guide, researchers can effectively leverage this compound to advance their scientific and developmental objectives.

References

  • Benchchem. (n.d.). O-Isopropylhydroxylamine hydrochloride | RUO | Supplier.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of Oxime Formation from Aldehydes.
  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH.
  • Wendeler, M., Grinberg, L., Wang, X., Dawson, P. E., & Baca, M. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications.
  • Benchchem. (n.d.). Side reactions in oxime ligation and how to avoid them.
  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
  • Benchchem. (n.d.). Stability Showdown: Hydrazone vs. Oxime Bonds in Antibody-Drug Conjugates.
  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). O-Isopropylhydroxylamine hydrochloride MSDS.
  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications.
  • Wendeler, M., Grinberg, L., Wang, X., Dawson, P. E., & Baca, M. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed.
  • The Organic Chemistry Tutor. (2015). Formation of an Oxime from an Aldehyde. YouTube.
  • Mező, G., & Manea, M. (2020). Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. MDPI.
  • Benchchem. (n.d.). Application Notes and Protocols for Oxime Bond Formation.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Benchchem. (n.d.). Technical Support Center: Optimizing O-Methylhydroxylamine-Based Oxime Ligation.

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Application Notes & Protocols: The Synthesis of Hydroxamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of the synthetic strategies for preparing hydroxamic acid derivatives. Esteemed for their potent metal-chelating properties, these molecules are central to the development of therapeutics, most notably as inhibitors of zinc-dependent histone deacetylases (HDACs).[1][2][3] This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into solution-phase and solid-phase methodologies. Detailed, step-by-step protocols for key synthetic transformations are provided, supported by mechanistic diagrams and comparative data to empower rational decision-making in the laboratory.

Part 1: Core Principles and Strategic Considerations

The hydroxamic acid functional group, R-C(=O)NH-OH, is a powerful pharmacophore due to its ability to act as a bidentate chelator for essential metal ions in enzyme active sites, such as the Zn(II) ion in HDACs.[1][2][4] Its synthesis, however, requires careful strategic planning, primarily revolving around the management of the hydroxylamine reagent and the activation of the carboxylic acid precursor.

The Hydroxylamine Reagent: Protection and Handling

Free hydroxylamine (NH₂OH) is unstable and mutagenic, making its direct use challenging.[1] It is typically generated in situ from its more stable hydrochloride salt (NH₂OH·HCl) by treatment with a base. However, for more complex or delicate substrates, O-protected hydroxylamine derivatives are the reagents of choice. This approach prevents undesirable side reactions and allows for purification of the less polar protected intermediate before the final deprotection step.[5]

The choice of the O-protecting group is critical and is dictated by the overall synthetic route and the stability of other functional groups in the molecule.

Table 1: Comparison of Common O-Protecting Groups for Hydroxylamine

Protecting GroupStructureAbbreviationDeprotection ConditionsKey Advantages & Considerations
TetrahydropyranylO-THPTHPONH₂Mild acidic conditions (e.g., HCl, p-TsOH).[1]Stable to basic conditions; widely used. The byproduct of deprotection is water-soluble.[5]
TritylO-TrTrONH₂Mild acidic conditions (e.g., TFA).[1][4]Facile deprotection; useful for acid-sensitive substrates.[1]
BenzylO-BnBnONH₂Hydrogenolysis (e.g., H₂, Pd/C).Orthogonal to acid/base labile groups. Risk of N-O bond cleavage.[5]
tert-ButyldimethylsilylO-TBSTBSONH₂Fluoride sources (e.g., TBAF).Stable to a wide range of non-fluoride conditions.
Activation of the Carboxylic Acid Moiety

The most prevalent strategy for forming the hydroxamic acid linkage involves the coupling of a carboxylic acid with an O-protected hydroxylamine. This requires activation of the carboxylic acid to facilitate nucleophilic attack by the hydroxylamine. The choice of activation method impacts reaction efficiency, cost, and racemization risk for chiral substrates.

  • Coupling Reagents: Carbodiimides (e.g., EDC, DCC) and modern uronium/phosphonium salts (e.g., HATU, HBTU, PyBOP) are the most common activators.[1][6][7] Uronium and phosphonium reagents are often preferred for complex substrates or peptide-like structures as they are highly efficient and can suppress racemization, especially when used with additives like 1-hydroxybenzotriazole (HOBt) or its safer, more effective analogue, Oxyma Pure®.[1][7]

  • Acyl Chlorides/Mixed Anhydrides: Conversion of the carboxylic acid to a more reactive acyl chloride or a mixed anhydride is a classic and effective strategy, though it may be less compatible with sensitive functional groups.[8][9]

Part 2: Solution-Phase Synthesis Protocols

Solution-phase synthesis remains the gold standard for producing well-characterized hydroxamic acid derivatives on both small and large scales.

Workflow: General Synthesis via Carboxylic Acid Coupling

The following diagram illustrates the most common workflow for synthesizing hydroxamic acids in solution, starting from a carboxylic acid and employing a protecting group strategy.

G cluster_deprotection Step 2: Deprotection CarboxylicAcid R-COOH Coupling Coupling Reagent (e.g., HATU, EDC) + Base (e.g., DIPEA) CarboxylicAcid->Coupling ProtectedHydroxylamine H₂N-O-PG ProtectedHydroxylamine->Coupling ProtectedHA R-C(=O)NH-O-PG (Protected Hydroxamic Acid) Coupling->ProtectedHA Deprotection Deprotection Reagent (e.g., TFA, HCl) FinalProduct R-C(=O)NH-OH (Final Hydroxamic Acid) Deprotection->FinalProduct ProtectedHA_ref->Deprotection

Caption: General workflow for solution-phase hydroxamic acid synthesis.

Protocol 2.1: Synthesis from a Carboxylic Acid using HATU Coupling

This protocol describes a general and highly efficient method using O-tritylhydroxylamine. The trityl group is readily cleaved under mild acidic conditions.[1]

Materials:

  • Carboxylic acid (1.0 eq)

  • O-Tritylhydroxylamine (TrONH₂) (1.1 eq)[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Coupling Reaction

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add O-Tritylhydroxylamine (1.1 eq) and HATU (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution. Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated, driving the reaction forward.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude O-trityl protected hydroxamic acid by flash column chromatography.

Step 2: Deprotection

  • Dissolve the purified O-trityl protected hydroxamic acid in DCM (e.g., 0.1 M concentration).

  • Add trifluoroacetic acid (TFA), typically 5-20% v/v. Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile trityl group, liberating the free hydroxamic acid. The resulting trityl cation is scavenged by any available nucleophile or dimerizes.[1]

  • Stir the reaction at room temperature for 30-60 minutes. Monitor deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Purify the final hydroxamic acid product by recrystallization or preparative HPLC.

Protocol 2.2: Synthesis from an Ester using Hydroxylamine

This method is direct and often used when the ester precursor is readily available. It is particularly effective for simple or activated esters.[1][9] Microwave irradiation can significantly accelerate this transformation.[10][11]

Materials:

  • Ester (R-COOR') (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (5.0 eq)

  • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe) (5.0 eq)

  • Methanol (MeOH) or a mixture of polar solvents (e.g., THF/water)

Procedure:

  • Prepare the free hydroxylamine solution: In a separate flask, dissolve hydroxylamine hydrochloride (5.0 eq) in methanol. Cool to 0 °C.

  • Slowly add a solution of KOH or NaOMe (5.0 eq) in methanol. A precipitate of KCl or NaCl will form. Stir for 30 minutes at 0 °C. Causality Note: An excess of hydroxylamine is used to drive the equilibrium towards the thermodynamically more stable amide (hydroxamate) product over the starting ester.[1][2]

  • Filter the salt precipitate under an inert atmosphere and use the resulting methanolic hydroxylamine solution immediately.

  • Dissolve the ester substrate (1.0 eq) in a minimal amount of methanol or THF.

  • Add the freshly prepared hydroxylamine solution to the ester solution.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or LC-MS). For sluggish reactions, microwave heating (e.g., 100 °C for 15-30 min) can be highly effective.[10]

  • Once complete, cool the reaction mixture and neutralize it by adding an acid (e.g., 1M HCl) until the pH is ~7.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by extraction, recrystallization, or chromatography, depending on its physical properties.

Part 3: Solid-Phase Synthesis (SPS) of Hydroxamic Acid Libraries

For drug discovery and high-throughput screening, solid-phase synthesis is an invaluable tool for rapidly generating libraries of hydroxamic acids.[12]

Workflow: Solid-Phase Synthesis via Resin-Bound Hydroxylamine

This common SPS strategy involves anchoring a protected hydroxylamine to a solid support, followed by standard solid-phase chemistry, and finally, cleavage from the resin.

G cluster_synthesis On-Resin Synthesis Cycle Resin Solid Support (e.g., Polystyrene Resin) Linker Linker Attachment (e.g., Trityl Linker) Resin->Linker ResinHydroxylamine Resin-Linker-O-NH-Fmoc Linker->ResinHydroxylamine Deprotection 1. Fmoc Deprotection (Piperidine/NMP) ResinHydroxylamine->Deprotection Coupling 2. Carboxylic Acid Coupling (R-COOH, HATU, DIPEA) Deprotection->Coupling Wash 3. Wash Coupling->Wash Wash->Deprotection Repeat for multiple steps Cleavage Final Cleavage (TFA/DCM) Wash->Cleavage FinalProduct R-C(=O)NH-OH (Purified Hydroxamic Acid) Cleavage->FinalProduct

Caption: Solid-phase synthesis workflow for hydroxamic acids.

Protocol 3.1: Solid-Phase Synthesis using a 2-Chlorotrityl Chloride Resin

This protocol utilizes a highly acid-labile linker, allowing for mild cleavage conditions that preserve sensitive functionalities.[1]

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-NH-OH (Fmoc-protected hydroxylamine)

  • DIPEA

  • Anhydrous DCM and DMF

  • Piperidine (20% in NMP or DMF)

  • Carboxylic acid building blocks

  • Coupling reagents (e.g., HATU/DIPEA or DIC/Oxyma)

  • Cleavage cocktail (e.g., 95:2.5:2.5 TFA/H₂O/Triisopropylsilane)

Procedure:

Step 1: Loading Hydroxylamine onto the Resin

  • Swell the 2-chlorotrityl chloride resin in anhydrous DCM.

  • In a separate flask, dissolve Fmoc-NH-OH (2.0 eq relative to resin capacity) and DIPEA (4.0 eq) in anhydrous DCM.

  • Add the solution to the swollen resin and agitate at room temperature for 2-4 hours.

  • Cap any unreacted chloride sites by adding methanol and agitating for 30 minutes.

  • Wash the resin extensively with DCM, DMF, and methanol, then dry under vacuum. This yields the Fmoc-protected hydroxylamine resin.

Step 2: On-Resin Elongation

  • Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling: Swell the deprotected resin in DMF. In a separate vial, pre-activate the carboxylic acid building block (3.0 eq) with a coupling reagent (e.g., HATU/DIPEA, 2.9 eq each) for 5 minutes. Add this activated solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.

  • Repeat steps 1-3 if additional building blocks are to be added.

Step 3: Cleavage and Isolation

  • Wash the final resin-bound product with DCM and dry it partially.

  • Treat the resin with the cleavage cocktail (e.g., 95% TFA) for 1-2 hours at room temperature. Causality Note: The scavenger (triisopropylsilane) is crucial to quench reactive cations generated during cleavage, preventing side reactions with the product.

  • Filter the resin and collect the filtrate. Wash the resin with additional TFA or DCM.

  • Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation.

  • Precipitate the crude hydroxamic acid by adding cold diethyl ether.

  • Isolate the product by centrifugation or filtration and purify by preparative HPLC.

Part 4: Application Spotlight - Histone Deacetylase (HDAC) Inhibition

Hydroxamic acids are the cornerstone of many approved and investigational HDAC inhibitors, such as Vorinostat (SAHA).[2][3] Their therapeutic effect stems from the ability of the hydroxamate moiety to coordinate the zinc ion in the catalytic site of HDAC enzymes.[13][14] This binding event blocks the deacetylation of histone proteins, leading to chromatin relaxation and the expression of tumor suppressor genes.[15][16]

Caption: Chelation of the catalytic Zn²⁺ ion by a hydroxamic acid.

The synthetic protocols detailed in this guide are directly applicable to the synthesis of such inhibitors, providing a robust framework for the development of novel epigenetic modulators. The choice between solution-phase and solid-phase synthesis will depend on the project goals, whether it is the large-scale synthesis of a single lead compound or the rapid generation of a diverse library for structure-activity relationship (SAR) studies.

References

  • Reddy, P. V. N., & Kumar, A. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 23(9), 978–993. [Link]
  • Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 15(4), 345-354. [Link]
  • Li, Y., et al. (2023). Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency. European Journal of Medicinal Chemistry, 262, 115879. [Link]
  • St-Cyr, D. J., & Ottl, J. (2012). A Linker for the Solid-Phase Synthesis of Hydroxamic Acids and Identification of HDAC6 Inhibitors.
  • Yin, Z., et al. (2005). N-Linked Hydroxylamine Resin: Solid-Phase Synthesis of Hydroxamic Acids.
  • Princiotto, S., et al. (2024). Streamlining Vorinostat Synthesis: A Chemoenzymatic Continuous Flow Approach. Chemistry – A European Journal. [Link]
  • Wang, Y., et al. (2025). Hydroxamic acid hybrids as histone deacetylase inhibitors for cancer therapy: an update (2022 to date). Bioorganic Chemistry, 163, 108700. [Link]
  • Princiotto, S., et al. (2024). Streamlining Vorinostat Synthesis: A Chemoenzymatic Continuous Flow Approach. AIR Unimi. [Link]
  • Wagner, F. F., et al. (2015). Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. Journal of Biological Chemistry, 290(44), 26463-26475. [Link]
  • Singh, V., et al. (2021). Hydroxamic acid based histone deacetylase inhibitors: Present and future prospectives as anticancer agent.
  • Kumar, S., et al. (2008). Novel hydroxamic acid derivatives bearing a piperazine-phenylsulfonamide scaffold as histone deacetylase inhibitors. Cancer Research, 68(9_Supplement), 2008. [Link]
  • Citarella, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21853-21868. [Link]
  • Reddy, P. V. N., & Kumar, A. (2019). Methods for Hydroxamic Acid Synthesis.
  • Sow, I. S. (2024). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry. [Link]
  • Citarella, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.
  • Citarella, A., et al. (2021).
  • Jirgensons, A., et al. (2011). Synthesis of Hydroxamic Acids by Using the Acid Labile O-2-Methylprenyl Protecting Group. Synthesis, 2011(11), 1709-1714. [Link]
  • Wikipedia. (n.d.). Hydroxamic acid. [Link]
  • Contente, M. L., et al. (2024). Synthesis of vorinostat employing two light-mediated steps.
  • Viana, L. P. S., et al. (2025). Hydroxamic Acids Derivatives: Greener Synthesis, Antiureolytic Properties and Potential Medicinal Chemistry Applications - A Concise Review. Current Topics in Medicinal Chemistry, 25(1), 141-161. [Link]
  • Ananda, K., et al. (2007). Design, synthesis and utilization of a novel coupling reagent for the preparation of O-alkyl hydroxamic acids. Tetrahedron, 63(33), 7891-7896. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Gante, J. (2000). Synthesis of hydroxamic acid derivatives.
  • Contente, M. L., et al. (2024). Literature methods for the synthesis of hydroxamic acids and this work.
  • Reddy, M. S., et al. (2009). Novel process for the preparation of vorinostat.
  • Li, Y., et al. (2022). Diversified applications and synthesis of hydroxamic acids. RSC Advances, 12(18), 11096-11109. [Link]
  • Princiotto, S., et al. (2024).
  • Jensen, K. J. (2016). Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a StructurallyWide Variety of Hydroxamic Acids, and Identification of Histone Deacetylase Inhibitors.
  • Gerasimova, M. A., et al. (2023). Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evaluation. International Journal of Molecular Sciences, 24(13), 10582. [Link]
  • Citarella, A., et al. (2021).
  • Massaro, A., et al. (2007). Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Request PDF. [Link]

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Application Notes and Protocols: O-Propylhydroxylamine Hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of peptide science and therapeutic development, the strategic modification of peptide structures is paramount to enhancing their biological activity, stability, and therapeutic potential. One such critical modification is the introduction of a hydroxamic acid moiety. Hydroxamic acids are potent metal chelators, particularly for zinc (II) and iron (III) ions.[1][2] This property makes peptide hydroxamic acids valuable as inhibitors for a range of metalloenzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are implicated in various diseases such as cancer and inflammatory disorders.[1][3][4][5]

O-propylhydroxylamine hydrochloride serves as a key reagent in solid-phase peptide synthesis (SPPS) for the conversion of peptide carboxylic acids into the corresponding hydroxamic acids. Its application allows for the direct, on-resin modification of peptides, streamlining the synthetic process and facilitating the generation of diverse peptide hydroxamic acid libraries for drug discovery and development. This document provides a comprehensive guide to the application of this compound in SPPS, including detailed protocols, mechanistic insights, and safety considerations.

Chemical Properties and Handling

PropertyValue
Chemical Formula C₃H₁₀ClNO
Molecular Weight 111.57 g/mol
Appearance White to off-white crystalline solid
Melting Point 155-157 °C (decomposes)[6]
Solubility Soluble in water and polar organic solvents
Safety and Handling

This compound, like other hydroxylamine derivatives, requires careful handling. It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is suspected of causing cancer.[6] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8][9][10] In case of contact, rinse the affected area thoroughly with water and seek medical attention.[7][8] Refer to the Safety Data Sheet (SDS) for complete safety information.[6][7][8]

Mechanism of Action in SPPS

The core application of this compound in SPPS is the nucleophilic acyl substitution reaction with a resin-bound peptide's carboxylic acid group. This is typically a side-chain carboxylic acid of an aspartic or glutamic acid residue, or the C-terminal carboxylic acid. The reaction proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by the hydroxylamine nitrogen.

On-Resin Synthesis of Peptide Hydroxamic Acids

The synthesis of peptide hydroxamic acids on a solid support using this compound involves a multi-step process that begins after the desired peptide sequence has been assembled using standard SPPS protocols.[11][12] The key steps are the selective deprotection of a carboxylic acid-containing residue (if necessary), activation of the carboxylic acid, coupling with O-propylhydroxylamine, and finally, cleavage from the resin.

A common strategy involves incorporating an amino acid with a protected carboxylic acid side chain, such as Fmoc-Asp(OtBu)-OH or Fmoc-Glu(OtBu)-OH, into the peptide sequence. Following peptide elongation, the tert-butyl protecting group is selectively removed to expose the free carboxylic acid for subsequent reaction with O-propylhydroxylamine.

Visualizing the Workflow

SPPS_Hydroxamic_Acid_Synthesis cluster_resin On-Resin Operations cluster_cleavage Cleavage & Deprotection Peptide_on_Resin Resin-Bound Peptide with Protected Carboxylic Acid (e.g., -COOH(OtBu)) Deprotection Selective Deprotection (e.g., TFA) Peptide_on_Resin->Deprotection Step 1 Free_Carboxylic_Acid Resin-Bound Peptide with Free Carboxylic Acid (-COOH) Deprotection->Free_Carboxylic_Acid Step 2 Activation Carboxylic Acid Activation (e.g., HBTU/DIEA) Free_Carboxylic_Acid->Activation Step 3 Activated_Ester Activated Ester Intermediate Activation->Activated_Ester Step 4 Coupling Coupling with O-propylhydroxylamine Activated_Ester->Coupling Step 5 Protected_Hydroxamate Resin-Bound Peptide with O-propyl Hydroxamate Coupling->Protected_Hydroxamate Step 6 Cleavage Global Deprotection & Cleavage from Resin (e.g., TFA cocktail) Protected_Hydroxamate->Cleavage Step 7 Final_Product Purified Peptide Hydroxamic Acid Cleavage->Final_Product Step 8

Sources

Application Notes and Protocols for Developing Novel Bioconjugates with O-propylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Oxime Ligation with O-propylhydroxylamine hydrochloride

In the landscape of bioconjugation, the formation of stable, covalent linkages between biomolecules and payloads—be it therapeutic agents, imaging probes, or functional polymers—is of paramount importance. This compound has emerged as a key reagent in this field, enabling a highly efficient and chemoselective reaction known as oxime ligation. This process involves the reaction of the aminooxy group of O-propylhydroxylamine with an aldehyde or ketone on a target biomolecule to form a robust oxime bond.[1][2]

The primary advantage of the oxime linkage over other common bioconjugation bonds, such as hydrazones, is its exceptional hydrolytic stability across a wide pH range, particularly under physiological conditions.[3] This stability is critical for applications requiring long-term integrity of the bioconjugate in vivo, such as in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. The reaction proceeds under mild, aqueous conditions, preserving the delicate three-dimensional structure and function of proteins and other biomolecules.[4]

This comprehensive guide provides an in-depth exploration of the chemical principles underpinning oxime ligation with this compound, followed by a detailed, field-proven protocol for its application in protein conjugation. We will also cover essential characterization techniques and troubleshooting strategies to ensure the successful development of novel bioconjugates.

The Chemistry of Oxime Ligation: A Tale of Two Steps

The formation of an oxime bond is a classic condensation reaction that proceeds through a two-step mechanism, often accelerated by a nucleophilic catalyst like aniline.[4]

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of O-propylhydroxylamine on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal.

  • Dehydration: The hemiaminal intermediate is unstable and undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the final, stable C=N-O oxime bond.[3]

The overall reaction is highly specific for aldehydes and ketones, which are relatively rare in native biological systems, thus providing a bioorthogonal handle for precise conjugation.[2]

Experimental Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Dissolve Carbonyl-Modified Protein in Reaction Buffer mix Combine Protein and O-propylhydroxylamine HCl prep_protein->mix prep_reagents Prepare Stock Solutions: - O-propylhydroxylamine HCl - Aniline prep_reagents->mix catalyze Add Aniline Catalyst mix->catalyze incubate Incubate (2-24h) at RT or 37°C catalyze->incubate purify Purify via Desalting Column or SEC incubate->purify characterize Characterize Conjugate: - SDS-PAGE - Mass Spectrometry - UV-Vis purify->characterize

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Troubleshooting & Optimization

troubleshooting low yield in oximation reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to troubleshooting low yields in oximation reactions, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Oximation Reactions

As a Senior Application Scientist, I've frequently guided researchers through the nuances of oximation. It's a cornerstone reaction for forming C=N bonds, yet its success hinges on a delicate balance of factors. Low yield is the most common complaint, often stemming from a handful of overlooked variables. This guide is structured to address these issues systematically, moving from the most probable causes to more complex scenarios. We will explore the "why" behind each step, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is designed as a logical workflow to diagnose the root cause of poor oximation yields.

Question: My oximation reaction is resulting in a low yield or has failed completely. Where should I begin my investigation?

Answer: A low or non-existent yield in an oximation reaction almost always points to one of three areas: the integrity of your reagents, the optimization of your reaction conditions, or the occurrence of unforeseen side reactions. The following workflow provides a systematic approach to identifying the culprit.

TroubleshootingWorkflow Start Problem: Low or No Yield Reagents Step 1: Verify Reagent Quality Start->Reagents Start Here Conditions Step 2: Assess Reaction Conditions Reagents->Conditions If Reagents OK Hydroxylamine Is Hydroxylamine Active? - Use fresh reagent - Prepare free base from salt Reagents->Hydroxylamine Carbonyl Is Carbonyl Pure? - Check for oxidation (aldehydes) - Purify if necessary Reagents->Carbonyl SideReactions Step 3: Investigate Side Reactions Conditions->SideReactions If Conditions OK pH Is pH Optimal (4-5)? - Too acidic: Protonated NH2OH - Too basic: Carbonyl not activated Conditions->pH Temp Is Temperature Appropriate? - Too low: Slow kinetics - Too high: Side reactions Conditions->Temp Solvent Are Reactants Soluble? - Consider co-solvents (DMSO, DMF) Conditions->Solvent Beckmann Beckmann Rearrangement? - Common with ketoximes - Caused by high temp/acid SideReactions->Beckmann Hydrolysis Product Hydrolysis? - Reversible reaction - Avoid strong acid/base in workup SideReactions->Hydrolysis

Technical Support Center: Optimizing Reactions with O-Propylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-propylhydroxylamine hydrochloride. As Senior Application Scientists, we have compiled this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into optimizing their chemical reactions. This resource combines foundational knowledge with advanced troubleshooting to help you navigate challenges and achieve reliable, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and use of this compound.

Q1: What is this compound and what is its primary application? this compound (C₃H₁₀ClNO) is the hydrochloride salt of O-propylhydroxylamine.[1] Its primary and most valuable application in organic synthesis is the reaction with aldehydes and ketones to form stable O-propyl oximes.[2] This reaction is crucial for protecting carbonyl groups, creating intermediates for nitrogen-containing heterocycles, and is a key building block in medicinal chemistry for developing pharmacologically active molecules.[3][4]

Q2: Why is this reagent supplied as a hydrochloride salt? The hydrochloride salt form provides enhanced stability, making the compound less prone to degradation and easier to handle and store compared to its free base form.[3] The salt is a stable, crystalline solid, whereas the free O-propylhydroxylamine is less stable.

Q3: How must I handle and store this compound? Proper storage is critical to maintain the reagent's quality.

  • Temperature: Store in a cool, dry place, ideally between 2-8°C (35-46°F).[5]

  • Atmosphere: The compound is hygroscopic and sensitive to moisture.[3] Always store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Safety: It is corrosive and can cause irritation to the skin, eyes, and respiratory tract.[5][6] Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

Q4: Do I need to add a base to my reaction? Yes. The hydrochloride salt is not nucleophilic. To react with a carbonyl, the free O-propylhydroxylamine must be generated in situ. This is accomplished by adding a mild base to the reaction mixture to neutralize the hydrochloride. Common bases for this purpose include sodium acetate, pyridine, or triethylamine.[7][8] The choice of base can be critical and depends on the substrate and solvent.

Q5: What are the best solvents for oximation reactions? Protic solvents like ethanol and methanol are most commonly used and are often effective.[8] In some cases, pyridine can be used as both the base and the solvent.[9] The ideal solvent should fully dissolve both the carbonyl compound and the hydroxylamine salt/base pair.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to diagnose and solve common problems encountered during oximation reactions.

Guide 1: Low or No Product Yield

Low conversion of your starting material is one of the most frequent challenges. The logical workflow below can help diagnose the root cause.

G Start Problem: Low Yield Check_pH Is the reaction pH in the optimal range (weakly acidic, ~4-6)? Start->Check_pH Check_Reagents Are reactants pure and dry? (O-propylhydroxylamine HCl, Carbonyl, Solvent) Check_pH->Check_Reagents Yes Adjust_pH Solution: Add a catalytic amount of weak acid (e.g., AcOH) or adjust base. Check_pH->Adjust_pH No Check_Base Was an appropriate base added in sufficient quantity (≥1.0 equivalent)? Check_Reagents->Check_Base Yes Purify_Reagents Solution: Purify starting materials. Use fresh, anhydrous solvent. Check_Reagents->Purify_Reagents No Check_Temp Is the reaction temperature appropriate? Check_Base->Check_Temp Yes Adjust_Base Solution: Add more base or switch to a stronger/weaker base as needed. Check_Base->Adjust_Base No Adjust_Temp Solution: Gradually increase temperature. Monitor for side products. Check_Temp->Adjust_Temp No Success Reaction Optimized Check_Temp->Success Yes, problem may be substrate reactivity. Adjust_pH->Success Purify_Reagents->Success Adjust_Base->Success Adjust_Temp->Success G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve_Ketone 1. Dissolve Ketone (1.0 eq) in Ethanol Add_Reagents 2. Add O-propylhydroxylamine HCl (1.2 eq) and Sodium Acetate (1.5 eq) Dissolve_Ketone->Add_Reagents Stir 3. Stir at Room Temperature (or heat to 40-60°C if needed) Add_Reagents->Stir Monitor 4. Monitor by TLC until ketone is consumed Stir->Monitor Concentrate 5. Remove Ethanol under reduced pressure Monitor->Concentrate Partition 6. Partition between Ethyl Acetate and Water Concentrate->Partition Wash 7. Wash organic layer with brine Partition->Wash Dry 8. Dry (Na₂SO₄), filter, and concentrate Wash->Dry Purify 9. Purify crude product (Recrystallization or Chromatography) Dry->Purify

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O-propylhydroxylamine hydrochloride degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for O-propylhydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers to common questions regarding the stability, degradation, and proper handling of this versatile reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS 6084-54-4) is an alkylated hydroxylamine derivative.[1] As a hydrochloride salt, it offers enhanced stability and solubility in both aqueous and organic media, which simplifies its handling in various reaction conditions.[2] Its primary utility in chemical synthesis is as a nucleophilic building block for introducing the O-propylhydroxylamine moiety. A major application is its reaction with aldehydes and ketones to form stable oximes.[3][4][5] This reaction is fundamental in medicinal chemistry and bioconjugation for creating diverse molecular architectures.

Q2: What are the ideal storage conditions for this compound?

Proper storage is critical to maintain the reagent's integrity. The compound is known to be hygroscopic (absorbs moisture from the air) and sensitive to air.[2]

Causality: The free hydroxylamine base is susceptible to oxidation and reaction with atmospheric carbon dioxide. The hydrochloride salt form provides greater stability, but exposure to moisture can facilitate degradation pathways like hydrolysis and oxidation.

ParameterRecommendationRationale
Temperature 2-8°C (35-46°F)[6]Minimizes decomposition rates and maintains long-term stability.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[2]Prevents oxidation by atmospheric oxygen.
Container Tightly sealed, original container.[7][8]Protects from moisture and atmospheric contaminants.
Environment Cool, dry, well-ventilated area away from heat sources.[2][6]Prevents thermal degradation and accidental contact with incompatible materials.
Q3: What are the common physical signs of reagent degradation?

While this compound is a white to off-white crystalline solid, degradation can lead to noticeable changes. Look for:

  • Discoloration: Development of a yellowish or brownish tint.

  • Clumping: Due to significant moisture absorption by the hygroscopic solid.[6][7]

  • Odor: While the pure compound is odorless, degradation may produce volatile byproducts with a noticeable smell.[7]

If you observe any of these signs, the reagent's purity should be verified before use.

Understanding Degradation Pathways

Q4: What are the primary chemical pathways through which this compound degrades?

Degradation typically occurs through two main pathways: oxidation and hydrolysis. These processes can be accelerated by improper storage, such as exposure to air, moisture, high temperatures, and light.[6][9]

  • Oxidation: The nitrogen atom in the hydroxylamine moiety is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of various nitrogen-containing species, including nitroso compounds and eventually nitrogen oxides, compromising the reagent's reactivity. The presence of metal ions can catalyze this process.

  • Hydrolysis: Although the O-alkyl group provides some stability, under aqueous conditions (especially if basic), the molecule can undergo hydrolysis. This process cleaves the N-O bond, leading to the formation of propanol and hydroxylamine. The liberated hydroxylamine is itself less stable.

  • Incompatibility Reactions: The material is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[10][11] It may also be corrosive to metals.[8]

Below is a diagram illustrating the potential degradation pathways.

Diagram 1: Potential Degradation Pathways A O-Propylhydroxylamine HCl (C3H9NO·HCl) B Oxidation Products (e.g., Nitroso compounds, N-oxides) A->B Oxidation C Hydrolysis Products (Propanol + Hydroxylamine) A->C Hydrolysis D Atmospheric O2 (Air Exposure) D->B E H2O (Moisture) E->C

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide & Purity Verification

Q5: My oximation reaction is yielding poor results (low conversion, multiple spots on TLC). Could my this compound be the culprit?

Yes, this is a very likely cause. Degraded reagent is a common source of failure in reactions that require high-purity starting materials.

  • Causality: If the reagent has undergone oxidation or hydrolysis, its effective concentration is lower than calculated. Furthermore, the degradation byproducts can interfere with the reaction, potentially leading to side products that appear as extra spots on a Thin Layer Chromatography (TLC) plate.

  • Troubleshooting Steps:

    • Use a Control: If possible, perform the reaction with a new, unopened bottle of the reagent and compare the results.

    • Verify Purity: Perform a quick purity test on your existing reagent stock (see protocol below).

    • Check Reaction Conditions: Ensure that your solvent is anhydrous and that the reaction is being run under an inert atmosphere if the substrate is sensitive.

Q6: How can I perform a quick quality check on my stored this compound?

A simple functional test is often the most reliable method. By reacting a small amount of the reagent with a known, stable aldehyde or ketone, you can quickly assess its activity.

Experimental Protocol: Quick Purity Check via Oximation Reaction

This protocol uses the reaction with benzaldehyde, which is readily available and easy to monitor by TLC.

Objective: To qualitatively assess the purity and reactivity of this compound.

Materials:

  • This compound (your sample)

  • Benzaldehyde (reagent grade)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • TLC plates (silica gel)

  • Mobile phase for TLC (e.g., 9:1 Hexanes:Ethyl Acetate, adjust as needed)

  • Standard lab glassware

Procedure:

  • Prepare Reagent Solution: In a small vial, dissolve ~25 mg of your this compound and ~20 mg of sodium bicarbonate in 1 mL of ethanol. The sodium bicarbonate acts as a mild base to free the hydroxylamine from its HCl salt.

  • Add Carbonyl: To this solution, add 1 equivalent of benzaldehyde (~20 µL).

  • Reaction: Cap the vial and let it stir at room temperature.

  • Monitor by TLC: Spot the reaction mixture on a TLC plate at t=0, t=30 min, and t=60 min. Also, spot the starting benzaldehyde as a reference.

  • Analyze Results:

    • Good Purity: You should observe the benzaldehyde spot diminish significantly and a new, distinct spot for the benzaldehyde oxime appear. The reaction should be mostly complete within an hour.

    • Poor Purity/Degradation: The benzaldehyde spot will remain prominent with little to no formation of the product spot. You may also see streaking or multiple faint byproduct spots.

Prevention of Degradation: Best Practices

Q7: What is the recommended Standard Operating Procedure (SOP) for handling this compound to prevent degradation?

Adhering to a strict handling protocol is the best way to prevent contamination and degradation, ensuring reproducible experimental results.

Step-by-Step Handling Protocol:
  • Equilibration: Before opening, allow the reagent container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all weighing and transfers in a glove box or under a gentle stream of inert gas (e.g., argon or nitrogen).

  • Use Clean Tools: Use only clean, dry spatulas and glassware. Avoid metal spatulas if possible, as metal ions can catalyze oxidation.[8]

  • Minimize Exposure: Weigh out only the amount of reagent needed for the experiment. Do not return any unused material to the original bottle.

  • Secure Storage: After dispensing, securely reseal the container, preferably with paraffin film around the cap for an extra barrier, and immediately return it to the recommended 2-8°C storage.[6]

The following workflow diagram visualizes this mandatory procedure.

Diagram 2: Recommended Handling Workflow Start Start: Retrieve Reagent from 2-8°C Storage A 1. Equilibrate Container to Room Temperature (in Desiccator) Start->A B 2. Move to Inert Atmosphere Environment (e.g., Glove Box) A->B C 3. Open Container & Weigh Required Amount B->C D 4. Tightly Reseal Original Container C->D Immediately after weighing E 5. Return Container to 2-8°C Storage D->E End End: Use Weighed Reagent in Experiment E->End

Caption: Workflow for handling this compound to minimize degradation.

Q8: How should I prepare stock solutions of this compound for experimental use?

Stock solutions should always be prepared fresh for immediate use.

  • Solvent Choice: Use high-purity, anhydrous solvents. If using an aqueous solution, use deoxygenated water (prepared by sparging with nitrogen or argon for 30 minutes).

  • pH Considerations: The hydrochloride salt is acidic.[2][7] For reactions sensitive to pH, you may need to add a non-nucleophilic base (like triethylamine or sodium bicarbonate) to free the amine just before use. Do not prepare buffered stock solutions of the free base for long-term storage, as it is less stable than the salt form.

  • Storage of Solutions: If a solution must be stored for a short period (a few hours), keep it on ice and under an inert atmosphere. Long-term storage of solutions is not recommended.

References

  • MSDS of O-Isopropylhydroxylamine hydrochloride. (n.d.). Capot Chemical Co., Ltd.
  • Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods. (n.d.). OSTI.GOV.
  • Proposed oxidative degradation pathway | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
  • HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Loba Chemie. (n.d.). Loba Chemie.
  • Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. a - ResearchGate. (n.d.). ResearchGate.
  • This compound | C3H10ClNO | CID 12283955 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? - Quora. (2015, January 12). Quora.
  • Hydroxylamine hydrochloride - Szabo-Scandic. (n.d.). Szabo-Scandic.
  • Aldehydes and ketones react with hydroxylamine to form - Filo. (2025, January 3). Filo.
  • Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol - ResearchGate. (2021, May). ResearchGate.
  • How does the reaction between hydroxylamine and HCl affect the oxidation state of nitrogen in hydroxylamine? - Blog - Orchid Chemical Supplies Ltd. (2025, August 12). Orchid Chemical Supplies Ltd.
  • This compound (C3H9NO) - PubChemLite. (n.d.). PubChemLite.
  • This compound | CAS 6084-54-4 | Chemical-Suppliers. (n.d.). Chemical-Suppliers.com.
  • Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology. (n.d.). RJPT.
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). National Center for Biotechnology Information.
  • Forced Degradation Studies and Development of Rp-Hplc Method for Related Substances of Valacyclovir Hydrochloride in Tablet Dosage Form | Request PDF - ResearchGate. (n.d.). ResearchGate.
  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs - ResearchGate. (n.d.). ResearchGate.
  • Development of stability indicating RP-HPLC-PDA method for the simultaneous analysis of naproxen sodium and diphenhydramine hydrochloride in bulk and tablet dosage forms - ResearchGate. (n.d.). ResearchGate.
  • (PDF) Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets: a detailed forced degradation study - ResearchGate. (n.d.). ResearchGate.

Sources

purification of products from O-propylhydroxylamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products derived from O-propylhydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of O-propyl oximes, the typical products of reactions involving this compound.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: Following a reaction with this compound, your crude product will likely contain a mixture of components. The primary impurities typically include unreacted starting materials such as the parent aldehyde or ketone and any excess this compound. Additionally, inorganic salts formed during the reaction (e.g., from the neutralization of the hydrochloride) are a major impurity.[1] Depending on the specific reaction conditions, side products from hydrolysis of the oxime product or other side reactions may also be present.[2]

Q2: What is the best general approach for a first-pass purification?

A2: A liquid-liquid extraction is almost always the recommended initial purification step.[3][4] This technique is highly effective at separating the desired organic O-propyl oxime product from water-soluble impurities like inorganic salts and unreacted this compound.[1][3] The crude reaction mixture is typically dissolved in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) and then washed sequentially with water, a dilute acid, a dilute base, and finally brine.[3][5]

Q3: How do I select the right solvent for recrystallizing my solid O-propyl oxime?

A3: The ideal recrystallization solvent is one in which your desired compound has high solubility at an elevated temperature but low solubility at room temperature or below.[1][6] This differential solubility is key to forming pure crystals upon cooling.[7][8][9] To find the best solvent, it's advisable to perform small-scale solubility tests with a range of solvents. Common solvent systems for oximes include ethanol/water mixtures, hexane, and ethyl acetate.[3]

Q4: My O-propyl oxime is an oil. How can I purify it effectively?

A4: For oily products, column chromatography is a highly versatile and effective purification method.[3] This technique separates compounds based on their differing affinities for a stationary phase (commonly silica gel) and a mobile phase (the eluent).[10] By carefully selecting the eluent system, you can separate your oily product from impurities with different polarities.[3] If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can also be an excellent option for purification.[3][11]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: Low or No Crystal Formation During Recrystallization
  • Potential Cause: The chosen solvent may not be optimal, or the solution may not be sufficiently saturated.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. This can create nucleation sites for crystal growth. Adding a "seed crystal" from a previous successful batch can also initiate crystallization.

    • Reduce Solvent Volume: If too much solvent was added, the solution may be too dilute for crystals to form. Carefully evaporate some of the solvent to increase the concentration of your product and then allow it to cool again.[6]

    • Lower the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice-water bath or even a freezer, depending on the freezing point of your solvent, to further decrease the solubility of your compound.[7]

    • Re-evaluate the Solvent System: If the above steps fail, you may need to reconsider your choice of solvent. A multi-solvent system, where the compound is dissolved in a "soluble" solvent and then a "less soluble" solvent is added until the solution becomes cloudy, can sometimes be effective.[12]

Problem 2: Product Co-elutes with an Impurity During Column Chromatography
  • Potential Cause: The polarity of the eluent system is not optimized for separating your product from the impurity.

  • Solution:

    • Adjust Eluent Polarity: The key is to find a solvent system where your product and the impurity have different retention factors (Rf values) on a Thin Layer Chromatography (TLC) plate. The desired product should ideally have an Rf of about 0.35 for good separation on a column.[10]

      • If the spots are too high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).

      • If the spots are too low on the TLC plate (low Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent.

    • Use a Gradient Elution: Instead of using a single eluent mixture, you can gradually increase the polarity of the mobile phase during the chromatography run. This can help to first elute the less polar compounds and then the more polar ones, improving separation.

    • Change the Stationary Phase: While silica gel is most common, other stationary phases like alumina (which can be acidic, neutral, or basic) might offer different selectivity for your separation.[10]

Problem 3: Product Appears Pure by NMR but Shows Impurities in GC-MS
  • Potential Cause: Aldoximes, in particular, can be thermally labile and may undergo dehydration to the corresponding nitrile in the high-temperature injection port of a Gas Chromatography-Mass Spectrometry (GC-MS) instrument.[1]

  • Solution:

    • Verify with Other Techniques: Rely on analytical techniques that do not require high temperatures, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the purity of your sample.

    • Lower GC Injection Port Temperature: If possible, reduce the temperature of the GC injection port to minimize thermal decomposition.

    • Derivatization: In some cases, derivatizing the oxime to a more thermally stable compound before GC-MS analysis can be a viable strategy.

Part 3: Experimental Protocols & Data

General Workflow for O-Propyl Oxime Purification

The following diagram illustrates a typical workflow for the purification of an O-propyl oxime product from a crude reaction mixture.

G cluster_0 Initial Workup cluster_1 Purification Method Selection cluster_2 Purification of Solids cluster_3 Purification of Oils Crude Crude Reaction Mixture Quench Quench Reaction (e.g., with water) Crude->Quench Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Crude_Product Crude O-Propyl Oxime Concentrate->Crude_Product Is_Solid Is Product a Solid? Crude_Product->Is_Solid Recrystallize Recrystallization Is_Solid->Recrystallize Yes Chromatography Column Chromatography Is_Solid->Chromatography No Distillation Vacuum Distillation (if applicable) Is_Solid->Distillation No Pure_Solid Pure Solid Product Recrystallize->Pure_Solid Pure_Oil Pure Oily Product Chromatography->Pure_Oil Distillation->Pure_Oil

Caption: General workflow for O-propyl oxime purification.

Protocol 1: Liquid-Liquid Extraction

This protocol is a fundamental first step to remove water-soluble impurities.

  • Dilution: Transfer the cooled crude reaction mixture to a separatory funnel. Dilute with a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[3][4]

  • Aqueous Washes:

    • Wash the organic layer with water to remove the bulk of water-soluble salts and reagents.

    • Perform a wash with a dilute acid (e.g., 1 M HCl) to remove any unreacted basic compounds.[5]

    • Follow with a wash with a dilute base (e.g., saturated NaHCO₃ solution) to neutralize any acidic components.[5]

    • Finally, wash with brine (saturated NaCl solution) to help break up any emulsions and remove residual water from the organic layer.[4][5]

  • Separation and Drying: After each wash, allow the layers to separate fully and drain the aqueous layer. Collect the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5][13]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude O-propyl oxime.[4][11]

Protocol 2: Recrystallization of a Solid O-Propyl Oxime

This technique is highly effective for purifying solid products.[7]

  • Solvent Selection: In a test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating to find a suitable solvent.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the compound.[6]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] If necessary, further cool the flask in an ice bath.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[3][7]

  • Drying: Dry the purified crystals, for example, in a vacuum oven or desiccator.[3]

Protocol 3: Column Chromatography for Oily O-Propyl Oximes

This is the method of choice for purifying non-solid products or for separating mixtures that are difficult to crystallize.[3]

  • TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point for many oxime ethers is a mixture of hexane and ethyl acetate.[3][11]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.[3][10]

  • Sample Loading: Dissolve the crude oil in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[3]

  • Elution: Begin eluting the column with the chosen solvent system. Collect the eluate in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified oily O-propyl oxime.[14]

Data Summary Table for Purification Techniques
Purification TechniqueApplicationTypical Solvents/PhasesExpected PurityTypical YieldReference
Liquid-Liquid Extraction Initial workup to remove salts and polar impuritiesOrganic: Ethyl Acetate, DichloromethaneAqueous: Water, Dilute HCl, Dilute NaHCO₃, BrineModerate>90%[3][4]
Recrystallization Purification of solid productsEthanol/Water mixtures, Hexane, Ethyl Acetate, Toluene>98%60-90%[3]
Column Chromatography Purification of oils or complex mixturesStationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradients>99%50-85%[3][11]
Vacuum Distillation Purification of thermally stable, volatile liquids/oilsN/A (based on boiling point under vacuum)>98%70-95%[3][11]

Part 4: Mechanistic Insights & Decision Making

Choosing Your Purification Path

The physical state of your crude product after the initial workup is the primary determinant for the next purification step. The following decision tree illustrates this logic.

G start Crude Product Post-Extraction check_state Determine Physical State (Solid, Oil, or Mixture) start->check_state solid_path Recrystallization check_state->solid_path Solid distill_check Is the oil thermally stable & volatile? check_state->distill_check Oil mixture_path Column Chromatography to separate solid and oil components check_state->mixture_path Mixture final_product Purified O-Propyl Oxime solid_path->final_product oil_path Column Chromatography oil_path->final_product distill_check->oil_path No distill_path Vacuum Distillation distill_check->distill_path Yes distill_path->final_product mixture_path->final_product

Caption: Decision tree for selecting a purification method.

The choice between column chromatography and vacuum distillation for an oily product depends on its thermal stability and volatility. Distillation is often faster and uses less solvent, but it is only suitable for compounds that can be vaporized without decomposition under vacuum.

By understanding the principles behind each purification technique and anticipating potential challenges, you can develop a robust and efficient strategy for obtaining high-purity O-propyl oximes for your research and development needs.

References

  • New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. (2022). MDPI.
  • Aliyu, A. O. C., et al. (2013). One-pot synthesis of oxime ethers from cinnam. Journal of Chemical and Pharmaceutical Research, 5(7), 96-99.
  • Process for preparation of oximes and resulting products. (2004). Google Patents.
  • Recrystallization. (n.d.).
  • Process for preparation of oximes and resulting products. (2002). Google Patents.
  • Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. (n.d.).
  • Lab Procedure: Recrystallization. (n.d.). ChemTalk.
  • Column chromatography. (n.d.).
  • Recrystallization - Single Solvent. (n.d.). University of Toronto.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization. (2023). Chemistry LibreTexts.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
  • Process for the production of o-substituted oximes. (1984). Google Patents.
  • Jadhav, A. D., et al. (2018). An efficient one pot synthesis of oxime by classical method. ResearchGate.
  • Jencks, W. P. (2009). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
  • Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. (1985). Google Patents.
  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2022). MDPI.
  • Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. (2012). PubMed.
  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2011). PubMed Central.
  • Hydrolytic Stability of Hydrazones and Oximes. (2009). SciSpace.
  • Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine. (2021). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. (2020). Green Chemistry (RSC Publishing).
  • Reactivity of oximes for diverse methodologies and synthetic applications. (n.d.).
  • Oximes. (n.d.). BYJU'S.

Sources

Technical Support Center: Managing Side Reactions with O-Propylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for O-propylhydroxylamine hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of using this versatile reagent in your experiments. As senior application scientists, we understand that unexpected side reactions can be a significant hurdle in research and development. This resource aims to equip you with the knowledge to anticipate, identify, and manage these challenges effectively.

I. Understanding the Reagent: Stability and Handling

Before delving into specific side reactions, it's crucial to understand the inherent properties of this compound. Proper handling and storage are the first line of defense against many common issues.

Frequently Asked Questions (FAQs) - Reagent Stability & Handling

Q1: What are the ideal storage conditions for this compound?

A: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][2] It is also recommended to store it under an inert atmosphere.[3] The recommended storage temperature is typically found on the product label.

Q2: Is this compound sensitive to air and moisture?

A: Yes, the compound is sensitive to both air and moisture. Exposure can lead to degradation and loss of reactivity. It is hygroscopic, meaning it will absorb moisture from the atmosphere.[4]

Q3: What are the known incompatibilities of this reagent?

A: this compound is incompatible with strong oxidizing agents, combustible materials, organic materials, and alkalis.[1][3] It may react violently with alkaline substances. It can also be corrosive to metals.[1][5]

Q4: What happens if the reagent is heated?

A: Heating this compound can be hazardous. It may decompose at temperatures above 150°C (302°F) and heating may cause an explosion. In the event of a fire, it may liberate hazardous vapors such as hydrogen chloride gas and nitrogen oxides.[5]

II. The Primary Reaction: Oxime Formation

The most common application of this compound is the formation of oximes through reaction with aldehydes and ketones.[6][7][8] Understanding the mechanism and optimal conditions for this reaction is key to minimizing side products.

Reaction Overview

The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N-O bond of the oxime.[6][7]

Oxime_Formation Reactants R-C(=O)-R' (Aldehyde/Ketone) + H2N-O-Propyl Intermediate Tetrahedral Intermediate (Carbinolamine) Reactants->Intermediate + Base (e.g., Pyridine) - HCl Product R-C(=N-O-Propyl)-R' (Oxime) + H2O Intermediate->Product - H2O

Caption: General workflow for oxime formation.

Frequently Asked Questions (FAQs) - Optimizing Oxime Formation

Q1: Why is a base typically added to the reaction mixture?

A: O-propylhydroxylamine is supplied as a hydrochloride salt to enhance its stability.[4] A base, such as pyridine or sodium carbonate, is required to neutralize the hydrochloric acid and generate the free hydroxylamine in situ, which is the active nucleophile.[4][6]

Q2: What is the optimal pH for oxime ligation?

A: Oxime ligation reactions are often faster at a slightly acidic pH, typically around 4-5.[9][10][11] However, the optimal pH can be system-dependent.

Q3: My reaction is very slow. How can I increase the rate?

A: Several strategies can be employed to accelerate a slow oxime ligation:

  • Increase Reactant Concentration: Higher concentrations of the reactants can drive the reaction forward.[9]

  • Add a Catalyst: Nucleophilic catalysts like aniline or its derivatives (e.g., p-phenylenediamine) can significantly increase the reaction rate.[9][10][12]

  • Optimize Temperature: Gently heating the reaction mixture can increase the rate, but be mindful of the thermal stability of your reactants and products.[9]

  • Improve Solubility: If reactants have poor solubility, using a co-solvent such as DMSO or DMF can be beneficial.[9]

III. Troubleshooting Side Reactions and Byproducts

Even under optimized conditions, side reactions can occur. This section details common issues and provides solutions.

Problem 1: Low or No Yield of the Desired Oxime Product

A low or nonexistent yield is a frequent problem in chemical synthesis. The following table outlines potential causes and their solutions.

Potential Cause Recommended Solution
Degraded Reagent This compound can degrade if not stored properly.[3] Confirm the purity of your reagent. If degradation is suspected, use a fresh batch.
Incorrect Stoichiometry Ensure the molar ratio of reactants is correct. A slight excess of this compound (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion.[4][9]
Suboptimal pH The pH of the reaction is critical. For oxime formation, a slightly acidic to neutral pH is generally preferred.[9][10] Titrate the pH to find the optimum for your specific system.
Insufficient Catalyst If using a catalyst like aniline, ensure the concentration is optimal. A typical starting point is 10-100 mM.[9]
Steric Hindrance Highly hindered ketones or aldehydes may react very slowly or not at all.[13] Longer reaction times, increased temperature, or a more potent catalyst may be necessary.
Problem 2: Presence of Unexpected Side Products

The formation of side products can complicate purification and lower the yield of your target molecule.

Side Product/Observation: Recovery of Starting Aldehyde/Ketone
  • Potential Cause: Hydrolysis of the Oxime Product. The oxime bond can be hydrolyzed back to the starting materials, especially under strongly acidic or basic conditions.[9] Oximes are generally more stable than hydrazones, but prolonged exposure to aqueous environments can still lead to hydrolysis.[9][11]

  • Recommended Solution: Maintain a neutral to slightly acidic pH during both the reaction and purification steps.[9] Avoid prolonged exposure to strongly acidic or basic conditions.

Side Product/Observation: Formation of an Amide
  • Potential Cause: Beckmann Rearrangement. This acid-catalyzed rearrangement of an oxime, particularly a ketoxime, can occur under harsh acidic conditions or at high temperatures.[9][14]

  • Recommended Solution: Avoid strongly acidic conditions and high temperatures.[9] If acidic conditions are necessary, consider using a milder acid or optimizing the reaction time and temperature to favor oxime formation.

Side Product/Observation: Formation of a Nitrile (from Aldoximes)
  • Potential Cause: Dehydration during Analysis. Aldoximes can dehydrate to form nitriles, especially at the high temperatures used in a GC-MS injection port.[15]

  • Recommended Solution: This is often an analytical artifact. If your TLC and NMR data are clean, the nitrile is likely not present in your bulk sample. Consider using a "cooler" analytical technique if nitrile formation is a concern.

Troubleshooting Workflow for Side Product Formation

Side_Product_Troubleshooting Start Unexpected Side Product Observed Identify Identify Side Product (e.g., MS, NMR) Start->Identify IsAmide Is it an Amide? Identify->IsAmide IsNitrile Is it a Nitrile (from Aldoxime)? Identify->IsNitrile IsStartMat Is it Starting Aldehyde/Ketone? Identify->IsStartMat Sol_Amide Beckmann Rearrangement Likely. Reduce acidity and/or temperature. IsAmide->Sol_Amide Yes Other Investigate other potential side reactions. IsAmide->Other No Sol_Nitrile Likely a GC-MS artifact. Confirm with other methods (NMR). IsNitrile->Sol_Nitrile Yes IsNitrile->Other No Sol_StartMat Oxime Hydrolysis. Maintain neutral to slightly acidic pH during reaction and purification. IsStartMat->Sol_StartMat Yes IsStartMat->Other No

Caption: A logical workflow for troubleshooting side products.

IV. Purification Strategies

Proper purification is essential to isolate your desired oxime product from unreacted starting materials, salts, and byproducts.

Frequently Asked Questions (FAQs) - Purification

Q1: What is a general purification strategy for O-propyl oximes?

A: A common approach involves an initial workup with solvent extraction to separate the organic product from water-soluble impurities like inorganic salts.[15] This is often followed by recrystallization or column chromatography for further purification.[15]

Q2: How do I choose a suitable solvent for recrystallization?

A: The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at room temperature or below.[15] It's advisable to perform small-scale solubility tests with a range of solvents to find the optimal system for your specific compound. Common solvent systems for oximes include ethanol-water mixtures.[3]

Q3: My purified product appears to be degrading during purification. What could be the cause?

A: Degradation during purification is often due to the hydrolysis of the oxime bond.[9] This can be a problem if your purification method, such as column chromatography, uses strongly acidic or basic mobile phases.[9] Consider using a buffered mobile phase or a different purification technique if hydrolysis is suspected.

V. References

  • Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.

  • Benchchem. Technical Support Center: Purification of Compounds from O-Isopropylhydroxylamine Hydrochloride Synthesis.

  • Benchchem. O-Isopropylhydroxylamine hydrochloride.

  • Benchchem. Side reactions in oxime ligation and how to avoid them.

  • Fisher Scientific. Hydroxylamine Hydrochloride Safety Data Sheet.

  • EMD Millipore. (2020-09-11). Hydroxylamine Hydrochloride GR ACS Safety Data Sheet.

  • Apollo Scientific. Hydroxylamine hydrochloride Safety Data Sheet.

  • Acros Organics. (2010-11-16). Hydroxylamine hydrochloride Safety Data Sheet.

  • ResearchGate. Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst.

  • OSTI.GOV. Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods.

  • Benchchem. Application Notes and Protocols for O-Methylhydroxylamine in Oxime Ligation.

  • Benchchem. Troubleshooting guide for O-Isopropylhydroxylamine hydrochloride reaction failures.

  • Benchchem. Application Notes and Protocols for O-Isopropylhydroxylamine Hydrochloride in Nucleophilic Addition Reactions.

  • PMC. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides.

  • PMC. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.

  • YouTube. (2013-09-28). Aldehydes and Ketones nucleophilic addition reaction-2-Addition with Hydoxyl amine.

  • YouTube. (2019-04-30). Action of Hydroxylamine on Aldehyde and Ketone.

Sources

improving reaction times for O-propylhydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: O-Propylhydroxylamine Hydrochloride

A Guide to Accelerating Reaction Times and Overcoming Common Hurdles in Oxime Ligation

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent for oxime formation. We understand that reaction kinetics are critical to experimental success and project timelines. This document moves beyond standard protocols to provide in-depth, field-proven insights into the causal factors governing reaction speed, equipping you with the knowledge to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Enhancing Reaction Kinetics

This section addresses specific issues you may encounter with reaction rates in a direct question-and-answer format.

Q1: My oxime formation with this compound is extremely slow or incomplete. What are the primary factors I should investigate?

A slow or stalled reaction is a common challenge, often rooted in suboptimal conditions rather than a fundamental flaw in the chemistry. The formation of an oxime is a reversible, pH-dependent, two-step process involving the initial nucleophilic attack of the hydroxylamine on the carbonyl to form a hemiaminal intermediate, followed by an acid-catalyzed dehydration to yield the final oxime. The efficiency of this process is governed by several key parameters that must be balanced.

Your troubleshooting should systematically focus on the following core areas:

  • Reaction pH: This is the most critical factor. The optimal pH strikes a delicate balance. It must be low enough to catalyze the dehydration of the hemiaminal intermediate but not so acidic that it excessively protonates the hydroxylamine nitrogen, which would abolish its nucleophilicity[1][2].

  • Catalysis: For reactions required to run at or near neutral pH (a common constraint for biomolecules), the uncatalyzed reaction is often very slow[2][3]. The addition of a nucleophilic catalyst is essential to achieve practical reaction rates.

  • Reactant Reactivity: The electrophilicity of the carbonyl compound plays a significant role. Aldehydes are inherently more reactive than ketones in oxime ligations[3]. Electron-deficient carbonyl groups will also react faster[3].

  • Concentration & Temperature: Ligation kinetics are concentration-dependent[3]. Increasing reactant concentration can accelerate the reaction. Similarly, raising the temperature can increase rates, though this must be balanced against the stability of your substrates and products[1][4].

Below is a logical workflow to guide your troubleshooting process.

G cluster_start cluster_ph pH Optimization cluster_catalyst Catalysis Strategy cluster_conditions Reaction Conditions start Start: Slow Reaction ph_check Is the reaction pH optimal? (Typically ~4.5 for uncatalyzed) start->ph_check adjust_ph Adjust pH to 4.5 using a suitable buffer. ph_check->adjust_ph No ph_ok pH is optimal or cannot be changed. ph_check->ph_ok Yes catalyst_check Is a catalyst being used? (Required for neutral pH) adjust_ph->catalyst_check ph_ok->catalyst_check add_catalyst Add nucleophilic catalyst (e.g., 10-100 mM Aniline). catalyst_check->add_catalyst No catalyst_ok Catalyst is present. catalyst_check->catalyst_ok Yes conditions_check Can concentration or temperature be increased? add_catalyst->conditions_check catalyst_ok->conditions_check increase_conc Increase reactant concentration. conditions_check->increase_conc Yes end_node Reaction Optimized conditions_check->end_node No increase_temp Increase temperature (e.g., to 37°C or higher). increase_conc->increase_temp increase_temp->end_node

A workflow for troubleshooting oxime ligation experiments.
Q2: How do I select and maintain the optimal pH for my reaction?

As established, pH is paramount. For uncatalyzed reactions involving robust small molecules, the rate is typically maximal at a mildly acidic pH of approximately 4.5[1][2][3]. This is because the rate-determining step is the acid-catalyzed dehydration of the intermediate.

pH RangeEffect on O-PropylhydroxylamineEffect on Carbonyl/IntermediateOverall Reaction RateRecommendation
< 4.0 Heavily protonated (R-ONH3+), poor nucleophile.Dehydration of intermediate is very fast.Slow Avoid overly acidic conditions.
4.0 - 5.5 Optimal balance of free nucleophile and protonation.Dehydration is efficiently acid-catalyzed.Fastest (Uncatalyzed) Ideal for uncatalyzed reactions.[2][5]
5.5 - 8.0 Mostly deprotonated, good nucleophile.Acid-catalyzed dehydration becomes very slow.Very Slow (Uncatalyzed) Requires a catalyst for practical rates.[2]
> 8.0 Fully deprotonated, good nucleophile.Dehydration is extremely slow; risk of side reactions.Extremely Slow Generally not recommended.

Practical Implementation: To maintain this pH, use a buffer system. An acetate buffer is a common and effective choice for achieving a pH around 4.5[5]. For reactions at neutral pH, a phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.0) is standard[1].

Q3: My biological substrate is unstable below pH 6. How can I significantly accelerate the reaction at neutral pH?

This is a frequent challenge in bioconjugation. At neutral pH, the uncatalyzed reaction rate is often impractically slow[2]. The solution is the introduction of a nucleophilic catalyst, with aniline and its derivatives being the most common and effective choices[1][2].

These catalysts operate by forming a more reactive Schiff base (imine) intermediate with the carbonyl compound. This intermediate is more susceptible to attack by the hydroxylamine, thus accelerating the overall reaction. Aniline has been shown to increase reaction rates by up to 40-fold at neutral pH[2]. More efficient derivatives, such as p-phenylenediamine (pPDA), can provide even greater acceleration[3].

CatalystTypical ConcentrationRelative EfficiencyNotes
NoneN/ABaseline (Very Slow at pH 7)Unsuitable for most time-sensitive applications.
Aniline10 - 100 mMGood (~40x faster)[2]The classic and most widely documented catalyst.
m-Phenylenediamine (mPDA)10 - 50 mMExcellentReported to be more efficient than aniline.[3]
p-Phenylenediamine (pPDA)10 - 50 mMExcellent (~120x faster)[3]Highly efficient catalyst for neutral pH ligations.[3]

Recommendation: For reactions at neutral pH, the use of a catalyst is not optional; it is a necessity. Start with 10-100 mM aniline as a baseline. If further rate enhancement is needed, consider using mPDA or pPDA[3].

Q4: My substrate is a ketone, which is reacting much slower than an aldehyde. What are my options?

Ketones are intrinsically less electrophilic than aldehydes and thus react more slowly in oxime ligations[3]. If you are constrained to using a ketone substrate, several strategies can be employed to improve reaction times:

  • Increase Catalyst Concentration: If using a catalyst like aniline, increasing its concentration (within solubility limits) can help drive the reaction forward.

  • Use a More Potent Catalyst: Switching from aniline to a more effective catalyst like mPDA or pPDA is highly recommended for sluggish ketone substrates[3].

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Run small-scale trials at increments (e.g., Room Temp, 37°C, 50°C) to find a balance between rate and stability[1][4].

  • Increase Reactant Concentration: As the reaction is bimolecular, increasing the concentration of either the ketone or the this compound will increase the rate[3].

Frequently Asked Questions (FAQs)

Q1: What are the core properties of this compound?

This compound is the salt form of O-propylhydroxylamine. It is a key reagent used in organic synthesis, primarily for the conversion of aldehydes and ketones into their corresponding O-propyl oximes.

PropertyValueSource
Chemical Formula C₃H₁₀ClNO[6]
Molecular Weight 111.57 g/mol [6]
Appearance White to beige crystalline solid[7]
Solubility Soluble in water[8]
Q2: Why is this reagent supplied as a hydrochloride salt?

The hydrochloride salt form offers enhanced stability and easier handling compared to the free base, which can be less stable[8]. The salt is a crystalline solid that is more convenient to weigh and store. When using the hydrochloride salt in a reaction, it is crucial to add a base (e.g., pyridine, sodium carbonate, or use a buffer) to neutralize the HCl and liberate the free O-propylhydroxylamine, which is the active nucleophile[5][8].

Q3: What are common side reactions and how can they be avoided?

While oxime ligation is a highly selective reaction, there are potential side reactions to be aware of:

  • Oxime Hydrolysis: The oxime bond, while significantly more stable than an imine bond, can undergo acid-catalyzed hydrolysis, reverting to the starting materials. This can become an issue during purification or storage under strongly acidic conditions[3][9]. To avoid this, maintain a pH above 4 during workup and storage.

  • Beckmann Rearrangement: In the presence of strong acids and heat, oximes can rearrange to form amides. This is generally not a concern under typical, mild ligation conditions but should be considered if harsh workup procedures are used[9].

  • Reduction of the Oxime: The C=N bond of the oxime can be reduced to an amine if reducing agents are present in the reaction mixture[9]. Ensure that no unintended reducing agents are carried over from previous steps.

Q4: What are the recommended storage conditions for this compound?

To ensure the long-term stability and reactivity of the reagent, proper storage is essential.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is often recommended[10].

  • Atmosphere: The compound can be hygroscopic[8]. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.

  • Handling: As with all chemicals, handle with appropriate personal protective equipment (PPE). The compound is classified as a skin, eye, and respiratory irritant[6].

Experimental Protocols

Protocol 1: General Procedure for Uncatalyzed Oxime Formation (Optimal Acidic pH)

This protocol is suitable for acid-stable aldehydes and ketones.

  • Dissolve Carbonyl Substrate: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Add Hydroxylamine: Add this compound (1.1 - 1.5 equivalents).

  • Adjust pH: Add a buffer solution (e.g., sodium acetate) to adjust the reaction pH to ~4.5-5.0. If using an organic solvent, a weak acid like acetic acid can be added catalytically.

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-50°C) for 2-16 hours.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Work-up: Once complete, quench the reaction and proceed with standard extraction and purification procedures, ensuring the pH does not become strongly acidic.

Protocol 2: Aniline-Catalyzed Oxime Formation at Neutral pH

This protocol is designed for pH-sensitive substrates, such as proteins or other biomolecules.

  • Prepare Buffers: Prepare a stock solution of 0.1 M sodium phosphate buffer (pH 7.0-7.5). Prepare a separate stock solution of the aniline catalyst (e.g., 1 M in DMSO or water).

  • Dissolve Substrates: Dissolve the carbonyl-containing substrate (1.0 equivalent) and this compound (2-10 equivalents, excess is often used in bioconjugation) in the phosphate buffer.

  • Initiate Reaction: Add the aniline catalyst from the stock solution to achieve a final concentration of 10-100 mM.

  • Incubation: Gently mix or shake the reaction at room temperature or 37°C for 2-24 hours.

  • Monitoring: For biomolecules, progress can be monitored by techniques like SDS-PAGE, mass spectrometry, or HPLC.

  • Purification: Purify the resulting conjugate using methods appropriate for the molecule (e.g., size-exclusion chromatography, affinity chromatography) to remove excess reagents and catalyst.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of O-Isopropylhydroxylamine Hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12283955, this compound.
  • BenchChem. (2025). How to optimize reaction pH for oxime ligation with Aminooxy-PEG3-bromide.
  • BenchChem. (2025). Challenges and solutions in oxime ligation reactions.
  • BenchChem. (2025). O-Isopropylhydroxylamine hydrochloride | RUO | Supplier.
  • BenchChem. (2025). Application Notes and Protocols: Preparation of O-Isopropylhydroxylamine Hydrochloride Stock Solutions for Synthesis.
  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC.
  • Hering, A., et al. (n.d.). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC.
  • BenchChem. (2025). Side reactions in oxime ligation and how to avoid them.
  • ChemRxiv. (n.d.). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.
  • Chemical-Suppliers.com. (n.d.). This compound | CAS 6084-54-4.
  • BenchChem. (2025). Application Notes and Protocols for O-Isopropylhydroxylamine Hydrochloride in Nucleophilic Addition Reactions.
  • Ataman Kimya. (n.d.). N-ISOPROPYL HYDROXYLAMINE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170873, N-Isopropylhydroxylamine Hydrochloride.
  • ResearchGate. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH.
  • Zhang, S., et al. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications.
  • Sciencemadness.org. (2014). Oximes.
  • BenchChem. (2025). O-Methylhydroxylamine Reaction Optimization: A Technical Support Guide.
  • Google Patents. (n.d.). CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride.
  • BenchChem. (2025). Technical Support Center: O-Decylhydroxylamine Reactions.
  • Research Journal of Chemical Sciences. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity.
  • Royal Society of Chemistry. (n.d.). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids.
  • Organic Syntheses. (n.d.). Procedure.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.NH2OH.HCl.
  • Loba Chemie. (n.d.). HYDROXYLAMINE HYDROCHLORIDE AR/ACS.
  • National Center for Biotechnology Information. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines.
  • Royal Society of Chemistry. (2023). Nitrene transfer reaction with hydroxylamine derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443297, Hydroxyamine hydrochloride.
  • ACS Publications. (n.d.). Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies.
  • MDPI. (n.d.). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of Oxolamine derivatives.

Sources

stability issues of O-propylhydroxylamine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

O-propylhydroxylamine hydrochloride is a critical reagent in organic synthesis, particularly for the formation of O-propyl oximes from aldehydes and ketones.[1][2] These oximes are valuable intermediates in the development of novel therapeutics and other advanced materials. However, as a hydroxylamine salt, its stability can be compromised by improper storage and handling, leading to reagent degradation, inconsistent reaction outcomes, and potential safety hazards.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with this compound. It is structured in a question-and-answer format to directly address common problems and provide actionable, scientifically-grounded solutions.

Troubleshooting Guide & FAQs

Section 1: Storage and Handling

Question 1: My this compound has formed clumps and appears discolored. What is the cause and can I still use it?

Answer: This is a classic sign of moisture absorption and subsequent degradation. This compound is hygroscopic, meaning it readily absorbs water from the atmosphere.[3][4] This absorbed moisture can initiate hydrolysis and other decomposition pathways, leading to the formation of impurities that cause discoloration (e.g., yellowing) and physical clumping.[5]

It is strongly advised not to use the degraded material. The presence of impurities and an unknown concentration of the active reagent will lead to unreliable and irreproducible experimental results, such as lower reaction yields.[5] Furthermore, the exact nature of the degradation products is often unknown, posing a potential safety risk. Always procure a fresh vial of the reagent for your experiments.

Question 2: What are the definitive storage conditions to maximize the shelf-life of this compound?

Answer: Proper storage is the most critical factor in maintaining the stability and purity of this compound. The compound is sensitive to moisture, air, and heat.[4] Adherence to the following conditions is essential for maximizing its shelf-life.

ParameterRecommended ConditionRationale
Temperature Store in a cool, dry place.[6][7] Some suppliers recommend refrigeration between 2-8°C.[8]Lower temperatures slow down the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[9]The compound is air and moisture sensitive; an inert atmosphere displaces oxygen and water vapor.
Container Keep in the original, tightly sealed container.[6][9]Prevents exposure to ambient air and humidity. Ensure the container is not made of metal, as the compound may be corrosive.[10]
Light Protect from light.While not as critical as moisture, prolonged exposure to light can contribute to degradation for many chemical reagents.

Question 3: I accidentally left the container open on the bench for a short period. Is the reagent compromised?

Answer: The extent of degradation depends on the duration of exposure and the ambient humidity. Even a short exposure can allow the reagent to absorb enough moisture to affect its quality. It is best to err on the side of caution. If you observe any visual changes (clumping, stickiness) or experience unexpected results in a subsequent reaction, the reagent is likely compromised. For critical applications, it is recommended to use a fresh, unopened supply or to re-qualify the material using an analytical technique as described in Section 3.

Section 2: Reaction and Experimental Issues

Question 4: My oximation reaction is giving a much lower yield than expected. Could this be related to the stability of the this compound?

Answer: Yes, this is a very likely cause. If the this compound has degraded due to improper storage, its effective molar concentration will be lower than what you calculated based on the weighed mass.[5] This substoichiometric amount of the reagent will lead to an incomplete reaction and, consequently, a reduced yield of your desired oxime product. Before troubleshooting other reaction parameters (solvent, temperature, base), the first step should always be to verify the quality of your starting material.

Question 5: Are there specific chemical incompatibilities I should be aware of when using this compound?

Answer: Yes. Beyond its intended reactivity with aldehydes and ketones, this compound has several incompatibilities.[11][12] You should avoid:

  • Strong Oxidizing Agents: These can react vigorously with the hydroxylamine moiety, leading to decomposition and potentially hazardous reactions.[4][13]

  • Strong Bases: While a weak base is often used in oximation reactions to free the hydroxylamine, strong bases can cause rapid decomposition.

  • Heat: Heating the solid material above 150°C can lead to decomposition. The hydrochloride salt is generally more stable than the free base.

  • Certain Metals: The compound may be corrosive to metals, so storage in non-metal containers is recommended.[10]

Section 3: Purity Assessment and Quality Control

Question 6: How can I quickly assess the quality of my this compound before using it in a critical experiment?

Answer: A two-step approach is recommended, moving from a simple visual check to a more definitive analytical test if required.

G cluster_0 Initial Quality Assessment Workflow start Start: Assess Reagent Quality visual_check Step 1: Visual Inspection (Color, Consistency) start->visual_check decision Is it a free-flowing, white crystalline solid? visual_check->decision pass PASS: Proceed with low-risk experiment or analytical validation decision->pass Yes fail FAIL: Discard Reagent Do NOT use. decision->fail No critical_check Is this for a critical (e.g., cGMP) application? pass->critical_check analytical_test Step 2: Analytical Purity Test (e.g., HPLC, GC, Titration) critical_check->analytical_test Yes end_use Use Reagent critical_check->end_use No analytical_test->end_use If Purity Confirmed end_discard Discard Reagent analytical_test->end_discard If Purity Fails

Caption: Workflow for assessing reagent quality.

Protocol 1: Visual Inspection

  • Examine the Material: In a well-lit area, observe the contents of the vial.

  • Check Color: The compound should be a white to off-white crystalline solid. Any significant yellowing or browning indicates degradation.

  • Check Consistency: The powder should be fine and free-flowing. The presence of hard clumps, a sticky appearance, or a "wet" look are clear signs of moisture absorption.

  • Decision: If the material fails either of these checks, it should be discarded according to your institution's hazardous waste disposal procedures.[9]

Question 7: What analytical methods can be used to determine the purity of this compound?

Answer: For a quantitative assessment of purity, chromatographic methods are often employed. As hydroxylamines can be challenging to detect directly, a derivatization step is common.

A potential degradation pathway that can be monitored is hydrolysis.

G cluster_products Potential Degradation Products reactant O-Propylhydroxylamine HCl (C3H9NO·HCl) conditions Moisture, Heat reactant->conditions water + H₂O (from atmosphere) water->conditions product1 Propanol (C3H8O) conditions->product1 Hydrolysis product2 Hydroxylamine (NH2OH) conditions->product2 product3 Other Impurities conditions->product3

Caption: A potential hydrolytic degradation pathway.

Protocol 2: Principles of Purity Analysis by Gas Chromatography (GC) Gas chromatography following a derivatization step can be an effective method for quantifying hydroxylamine hydrochloride content.[14]

  • Derivatization: The hydroxylamine moiety is reacted with a ketone, such as cyclohexanone, to form a stable oxime derivative. This derivative is more volatile and thermally stable than the original salt, making it suitable for GC analysis.[14]

  • Sample Preparation: A known quantity of the this compound is dissolved and reacted with an excess of the derivatizing agent (e.g., cyclohexanone). An internal standard (e.g., naphthalene) is added for accurate quantification.[14]

  • Extraction: The resulting oxime is extracted into an organic solvent (e.g., dichloromethane).[14]

  • GC Analysis: The organic extract is injected into a gas chromatograph equipped with a suitable column (e.g., HP-5) and a Flame Ionization Detector (FID).[14]

  • Quantification: The peak area of the derivatized analyte is compared to the peak area of the internal standard. This ratio is then used to determine the concentration and thus the purity of the original sample by comparing it against a calibration curve prepared from a certified reference standard.

Alternatively, RP-HPLC methods have been developed for determining hydroxylamine content, often involving pre-column derivatization to introduce a UV-active chromophore.[15][16]

References

  • Benchchem. (n.d.). O-Isopropylhydroxylamine hydrochloride.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - O-Isopropylhydroxylamine hydrochloride.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of O-Isopropylhydroxylamine hydrochloride.
  • CPAChem. (2024). Safety data sheet - Hydroxylamine Hydrochloride TS (USP227).
  • Apollo Scientific. (2023). Hydroxylamine hydrochloride Safety Data Sheet.
  • Fisher Scientific. (2022). SAFETY DATA SHEET - N-Isopropylhydroxylamine hydrochloride.
  • A-Star Research. (n.d.). HYDROXYLAMINE HYDROCHLORIDE Safety Data Sheet.
  • Techno PharmChem. (n.d.). HYDROXYLAMINE HYDROCHLORIDE Material Safety Data Sheet.
  • EMD Millipore. (n.d.). SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS.
  • OSTI.GOV. (n.d.). Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods.
  • ChemicalBook. (n.d.). Hydroxylamine hydrochloride.
  • ResearchGate. (n.d.). Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst.
  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?
  • Guidechem. (n.d.). Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines.
  • Filo. (2025). Aldehydes and ketones react with hydroxylamine to form.
  • Asian Journal of Pharmaceutical Research. (n.d.). Analytical Method Development for Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride Content) by using RP-HPLC Technique.
  • Sigma-Aldrich. (n.d.). O-Isopropylhydroxylamine hydrochloride.
  • Google Patents. (n.d.). CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
  • Oriental Journal of Chemistry. (n.d.). Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique.
  • Benchchem. (n.d.). storage conditions to ensure N-Methylhydroxylamine hydrochloride stability.

Sources

Technical Support Center: O-Propylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with O-propylhydroxylamine hydrochloride. Given its hygroscopic nature, this guide provides in-depth information on proper handling, storage, and troubleshooting to ensure experimental success and safety. While specific quantitative data for this compound is limited in publicly available literature, the principles outlined here are derived from best practices for handling hygroscopic materials and data from closely related analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS 6084-54-4) is the hydrochloride salt of O-propylhydroxylamine. It is a versatile reagent in organic synthesis, primarily used for the formation of O-propyl oximes from aldehydes and ketones.[1] These oxime derivatives are often stable intermediates in the development of pharmaceuticals and other bioactive molecules.[1]

Q2: What does it mean that this compound is hygroscopic?

A2: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding atmosphere. For this compound, this means the solid can absorb moisture from the air, which can lead to clumping, caking, or even dissolving in the absorbed water (a phenomenon known as deliquescence). This can compromise the compound's purity and lead to inaccurate measurements in your experiments.

Q3: What are the known hazards associated with this compound?

A3: According to aggregated GHS data, this compound is classified as an irritant. The primary hazards include:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of the solid should be performed in a well-ventilated area or a fume hood.[2]

Q4: How should I store this compound to maintain its integrity?

A4: Proper storage is critical for hygroscopic compounds. This compound should be stored in a tightly sealed container in a cool, dry place.[3] For long-term storage or for highly sensitive applications, storing the container inside a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) is strongly recommended to minimize exposure to atmospheric moisture.[3] Some sources also suggest storing under an inert gas like argon.[4]

Troubleshooting Guide

Problem 1: The this compound powder has clumped or appears wet.
  • Cause: The compound has absorbed moisture from the atmosphere due to improper storage or handling.

  • Solution:

    • For non-quantitative applications: If the reaction does not require precise stoichiometry, you may be able to use the clumped material, but be aware that the actual mass of the reagent will be lower than the weighed mass due to the presence of water.

    • For quantitative applications: It is not recommended to use the wet material directly. The most reliable approach is to prepare a stock solution from the entire bottle and then determine the exact concentration of this solution using an analytical technique such as titration or quantitative NMR.

    • Drying (with caution): In some cases, hygroscopic compounds can be dried under high vacuum. However, this may not be effective for removing all bound water and should be done with care, as heating hydroxylamine derivatives can lead to decomposition.[2]

Problem 2: Inconsistent results in oxime formation reactions.
  • Cause A: Inaccurate reagent concentration. The hygroscopic nature of this compound can lead to weighing errors, resulting in a lower than expected molar ratio of the reagent in the reaction.

    • Solution: Handle the solid as quickly as possible during weighing. For the highest accuracy, work in a glovebox with a dry, inert atmosphere. Alternatively, prepare a stock solution and determine its precise concentration before use.

  • Cause B: Reaction conditions. The formation of oximes from aldehydes and ketones with hydroxylamine hydrochlorides typically requires a base to neutralize the liberated HCl.[5] The choice and amount of base, as well as the solvent and temperature, can significantly impact the reaction rate and yield.[6]

    • Solution:

      • Ensure at least one equivalent of a suitable base (e.g., pyridine, sodium acetate, or a non-nucleophilic amine like triethylamine or diisopropylethylamine) is used.

      • The reaction is often carried out in a protic solvent like ethanol to facilitate the proton transfers involved in the mechanism.[7]

      • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Problem 3: Difficulty isolating the desired oxime product.
  • Cause: The product may be soluble in the aqueous phase during workup, or emulsions may form.

  • Solution:

    • Extraction: After quenching the reaction, ensure thorough extraction with a suitable organic solvent. If the product has some water solubility, performing multiple extractions will improve the yield.

    • Brine Wash: Washing the combined organic layers with a saturated sodium chloride solution (brine) can help to break emulsions and further remove water from the organic phase.

    • Purification: If impurities are present, purification by column chromatography or recrystallization may be necessary.

Experimental Protocols

Protocol 1: Best Practices for Weighing Hygroscopic this compound

This protocol outlines the standard laboratory procedure for weighing a hygroscopic solid when a glovebox is not available.

  • Preparation:

    • Ensure the analytical balance is in a low-traffic area with minimal air currents.

    • Have a clean, dry weighing vessel (e.g., a vial or round-bottom flask) and a clean, dry spatula ready.

    • Keep the this compound container tightly sealed until the moment of weighing.

  • Weighing Procedure:

    • Place the weighing vessel on the balance and tare it.

    • Quickly open the reagent container, remove the approximate amount of solid needed, and place it in the weighing vessel.

    • Immediately and securely reseal the reagent container.

    • Record the mass as quickly as possible. Be aware that the mass may slowly increase as the material absorbs atmospheric moisture.

  • Dissolution:

    • Immediately add the appropriate solvent to the weighing vessel to dissolve the solid, which will prevent further moisture uptake.

Protocol 2: General Procedure for Oxime Formation

This protocol provides a general starting point for the synthesis of an O-propyl oxime from a ketone or aldehyde.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the carbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

    • Add this compound (1.1-1.2 equivalents).

  • Base Addition:

    • Add a suitable base (1.1-1.2 equivalents), such as pyridine or sodium acetate, to the stirred suspension.

  • Reaction:

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as determined by TLC or another monitoring method. Reaction times can vary from 30 minutes to several hours.

  • Workup:

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime.

  • Purification:

    • If necessary, purify the crude product by flash column chromatography or recrystallization.

Data and Visualizations

Physicochemical Properties
PropertyValueReference(s)
CAS Number 6084-54-4
Molecular Formula C₃H₁₀ClNO
Molecular Weight 111.57 g/mol
Appearance White to off-white or brown solid[1]
Melting Point 148-152 °C[2]
Solubility Soluble in polar solvents like water, ethanol, and methanol.[3][8]
Decision Workflow for Handling this compound

G start Start: Need to use O-propylhydroxylamine HCl check_appearance Inspect the solid. Is it a free-flowing powder? start->check_appearance weigh_quickly Yes: Weigh quickly in an open lab environment. check_appearance->weigh_quickly Yes clumped No: Solid is clumped or appears wet. check_appearance->clumped No use_directly Use directly in the reaction. weigh_quickly->use_directly is_quantitative Is the reaction stoichiometry critical? clumped->is_quantitative no_quant No: Use with caution, acknowledging weighing inaccuracy. is_quantitative->no_quant No yes_quant Yes is_quantitative->yes_quant Yes glovebox Option 1: Weigh in a dry glovebox. yes_quant->glovebox stock_solution Option 2: Prepare a stock solution from the entire batch. yes_quant->stock_solution glovebox->use_directly standardize Standardize the stock solution (e.g., by titration). stock_solution->standardize use_standardized Use the standardized solution. standardize->use_standardized

Caption: Decision tree for handling this compound based on its physical state.

General Workflow for Oxime Synthesis and Troubleshooting

G cluster_synthesis Synthesis Protocol cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting s1 Dissolve Carbonyl Compound in Solvent s2 Add O-Propylhydroxylamine HCl s1->s2 s3 Add Base (e.g., Pyridine) s2->s3 s4 Stir at RT or Heat s3->s4 s5 Monitor by TLC s4->s5 w1 Solvent Evaporation s5->w1 Reaction Complete t4 Incomplete Reaction? s5->t4 Reaction Stalled w2 Aqueous Workup & Extraction w1->w2 w3 Dry Organic Layer w2->w3 w4 Purify (Chromatography or Recrystallization) w3->w4 t1 Low Yield? t2 Check Reagent Quality (Moisture Absorption) t1->t2 t3 Optimize Base/Solvent/ Temperature t1->t3 t5 Increase Reaction Time or Temperature t4->t5

Caption: General workflow for oxime synthesis with integrated troubleshooting points.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12283955, this compound.
  • Reaction Chemistry & Engineering. (n.d.). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. RSC Publishing.
  • Organic Syntheses. (n.d.). Procedure.
  • ResearchGate. (2025, August 6). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443297, Hydroxyamine hydrochloride.
  • ACS Publications. (2017, February 28). Hydroxylamine Hydrochloride.
  • Google Patents. (n.d.). CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
  • PubMed. (2005). Behavior of moisture gain and equilibrium moisture contents (EMC) of various drug substances and correlation with compendial information on hygroscopicity and loss on drying.
  • National Center for Biotechnology Information. (n.d.). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines.
  • Google Patents. (n.d.). CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine.
  • National Center for Biotechnology Information. (n.d.). TABLE 3-2, Physical and Chemical Properties of Diethyl Phthalate.
  • Scribd. (n.d.). Hydroxylamine Hydrochloride Solubility.
  • Loba Chemie. (n.d.). HYDROXYLAMINE HYDROCHLORIDE AR/ACS.
  • PubMed. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
  • ResearchGate. (2025, August 9). Behavior of Moisture Gain and Equilibrium Moisture Contents (EMC) of Various Drug Substances and Correlation with Compendial Information on Hygroscopicity and Loss on Drying.
  • Loba Chemie. (n.d.). 5470-11-1 CAS | HYDROXYLAMINE HYDROCHLORIDE | Amines & Amine Salts | Article No. 04130.

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impact of pH on O-propylhydroxylamine hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: O-Propylhydroxylamine Hydrochloride

A Senior Application Scientist's Guide to pH Optimization and Troubleshooting

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure your experiments are successful. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that our team commonly encounters. We will delve into the critical role pH plays in the reactivity of O-propylhydroxylamine, particularly in its most common application: the formation of oxime bonds with aldehydes and ketones.

I. Foundational Concepts: The "Why" Behind the pH Dependency

Before we dive into troubleshooting, let's establish the core principles. This compound is the salt form of an α-effect nucleophile. Its utility in forming stable oxime bonds is governed by a delicate, pH-dependent balancing act.

  • Nucleophile Activation: The reactive species is the free base, O-propylhydroxylamine (CH₃CH₂CH₂ONH₂), where the nitrogen atom has a lone pair of electrons ready to attack a carbonyl carbon. In the hydrochloride salt form (CH₃CH₂CH₂ONH₃⁺Cl⁻), this lone pair is protonated, rendering the molecule non-nucleophilic. The equilibrium between the active (free base) and inactive (protonated) form is dictated by the solution's pH relative to the pKa of the hydroxylammonium ion (pKa is approximately 6 for hydroxylamine).[1]

  • Electrophile (Carbonyl) Activation: The reaction partner, an aldehyde or ketone, is activated by acid. Protonation of the carbonyl oxygen makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[1]

This creates a fundamental trade-off:

  • At low pH (< 4): The carbonyl is highly activated, but the concentration of the reactive, deprotonated O-propylhydroxylamine is very low. This stalls the reaction.[1][2]

  • At neutral or high pH (> 7): Nearly all of the O-propylhydroxylamine is in its active, nucleophilic form. However, the carbonyl electrophile is not activated, leading to a very slow reaction.[2][3]

The "sweet spot" for uncatalyzed oxime ligation is therefore a compromise, typically in the mildly acidic range of pH 4.0-5.0 .[1][4]

II. Troubleshooting Guide & FAQs

Here we address the most common issues encountered in the lab.

Question 1: My oxime ligation reaction is very slow or has a low yield. What's the first thing I should check?

Answer: The first and most critical parameter to verify is the pH of your final reaction mixture .

  • Common Pitfall: Researchers often assume that using a buffer at a specific pH (e.g., pH 4.5) is sufficient. However, if your substrate is dissolved in a different buffer or if the this compound stock itself is not pH-adjusted, the final reaction pH can be significantly different from the intended value.

  • Troubleshooting Steps:

    • Measure the Final pH: Prepare your reaction mixture with all components except one key reactant, then measure the pH directly. Adjust as needed with dilute HCl or NaOH.

    • Optimize the pH: The optimal pH for uncatalyzed reactions is typically around 4.5.[2][3] If your biomolecule is sensitive to acidic conditions, you may need to shift to a neutral pH and incorporate a catalyst (see Question 3).

    • Increase Reactant Concentration: Ligation kinetics are concentration-dependent. If possible, increasing the concentration of your reactants can improve reaction rates and final yield.[5]

    • Check Stoichiometry: Ensure you are using an appropriate molar ratio. A slight excess (e.g., 1.5-5 equivalents) of the O-propylhydroxylamine component can help drive the reaction to completion.[4]

Question 2: My biomolecule is unstable below pH 6. How can I perform the ligation efficiently?

Answer: This is a classic challenge in bioconjugation. When acidic conditions are not viable, the strategy shifts from pH optimization to catalysis.

  • The Solution: Nucleophilic Catalysis. Aniline and its derivatives (e.g., p-phenylenediamine) are highly effective nucleophilic catalysts that significantly accelerate oxime ligation at neutral pH (7.0-7.5).[3][6] These catalysts operate by forming a highly reactive protonated Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the hydroxylamine.[5]

  • Key Advantages:

    • Enables efficient conjugation under physiological conditions, protecting acid-sensitive substrates.[3]

    • Can increase reaction rates by orders of magnitude. For example, p-phenylenediamine at pH 7 has been shown to be 120-fold faster than the uncatalyzed reaction.[6]

  • Practical Recommendation: For reactions at or near neutral pH, the use of an aniline-based catalyst (typically 10-100 mM) is highly recommended to achieve reasonable reaction rates.[4][5]

Question 3: I'm observing unexpected side products or the hydrolysis of my final oxime conjugate. Is this related to pH?

Answer: Yes, pH plays a significant role in both the formation of side products and the stability of the final oxime bond.

  • Side Products:

    • Beckmann Rearrangement: Under harsh acidic conditions, particularly with ketoximes, the oxime can undergo an acid-catalyzed rearrangement to form an amide. To avoid this, use the mildest effective acidic conditions (pH 4-5) and avoid excessive heat.[4][7]

  • Product Instability (Hydrolysis):

    • While oxime bonds are generally stable, they can be hydrolyzed back to the original carbonyl and hydroxylamine under strongly acidic or basic conditions.[4][5]

    • Stability Profile: Oximes are most stable around physiological pH. During purification (e.g., HPLC) and storage, maintain a pH between 6 and 7.5 to minimize hydrolysis.[4][8]

pH Range Effect on Reactants & Product Expected Outcome
< 3.5 Carbonyl: Activated. Hydroxylamine: Protonated (inactive). Oxime Bond: Risk of hydrolysis.Very slow reaction; potential for product degradation.[2]
4.0 - 5.5 Carbonyl: Activated. Hydroxylamine: Optimal balance of active/inactive forms.Optimal range for uncatalyzed reaction. [1]
6.0 - 7.5 Carbonyl: Not activated. Hydroxylamine: Mostly deprotonated (active). Oxime Bond: Generally stable.Very slow reaction without a catalyst. Optimal range for catalyzed reaction. [3][6]
> 8.0 Carbonyl: Not activated. Hydroxylamine: Fully active. Oxime Bond: Risk of hydrolysis.Slow reaction; potential for base-catalyzed side reactions and product degradation.[4]

Question 4: How should I prepare and store my this compound stock solution?

Answer: Proper preparation and storage are crucial for reagent longevity and experimental reproducibility.

  • Stability: O-propylhydroxylamine is more stable in its protonated hydrochloride salt form. The solid reagent should be stored in a cool, dry place, protected from moisture as it can be hygroscopic.[9][10]

  • Solution Preparation:

    • For maximum stability in solution, prepare stocks in a slightly acidic buffer (e.g., pH 4-5) or in water, which will result in an acidic solution (a 0.1 M solution of hydroxylamine hydrochloride has a pH of ~3.4).[10][11]

    • If using organic co-solvents like DMSO or DMF to aid solubility, prepare these stocks fresh, as long-term stability in organic solvents may be reduced.[4]

    • It is generally recommended to prepare aqueous solutions immediately before use to avoid potential degradation.[12]

III. Key Experimental Protocols & Visualizations

Protocol 1: Uncatalyzed Oxime Ligation at Optimal pH (pH 4.5)

This protocol is a general starting point for the conjugation of an aldehyde or ketone-containing molecule to this compound without a catalyst.

  • Reagent Preparation:

    • Substrate Stock: Prepare a 10 mM stock solution of your carbonyl-containing molecule in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.5).

    • Hydroxylamine Stock: Prepare a 100 mM stock solution of this compound in ultrapure water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine your carbonyl-substrate and buffer.

    • Add the this compound stock to achieve the desired final molar ratio (e.g., 5 equivalents).

    • Crucial Step: Verify that the final pH of the reaction mixture is ~4.5. Adjust with 0.1 M HCl or 0.1 M NaOH if necessary.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 2-24 hours. Reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, HPLC).

  • Purification:

    • Once complete, purify the conjugate using a suitable method (e.g., size-exclusion chromatography, reverse-phase HPLC). Ensure purification buffers are maintained in a pH range where the oxime is stable (pH 6-7.5).[4]

Diagrams: Visualizing the Chemistry

Figure 1: pH-Dependent Reactivity This diagram illustrates the core trade-off in oxime ligation. The optimal pH balances the need for an active (deprotonated) nucleophile and an active (protonated) electrophile.

G cluster_low_ph Low pH (<4) cluster_opt_ph Optimal pH (4-5) cluster_high_ph High pH (>7) low_nuc Hydroxylamine: Protonated (Inactive) low_rate Result: Slow Rate low_nuc->low_rate low_carb Carbonyl: Protonated (Active) low_carb->low_rate opt_nuc Hydroxylamine: Balanced Population opt_rate Result: Fastest Rate opt_nuc->opt_rate opt_carb Carbonyl: Sufficiently Active opt_carb->opt_rate high_nuc Hydroxylamine: Deprotonated (Active) high_rate Result: Slow Rate high_nuc->high_rate high_carb Carbonyl: Inactive high_carb->high_rate

Caption: The relationship between pH and reactant activity.

Figure 2: Troubleshooting Flowchart for Low Reaction Yield A logical workflow to diagnose and solve issues with low-yield oxime ligations.

Troubleshooting start Low Reaction Yield check_ph Is final reaction pH in the optimal range? start->check_ph is_acidic Is substrate acid-stable? check_ph->is_acidic No check_conc Are reactant concentrations adequate? check_ph->check_conc Yes adjust_ph Adjust pH to 4.5 is_acidic->adjust_ph Yes add_catalyst Switch to pH 7 & add Aniline Catalyst is_acidic->add_catalyst No success Problem Solved adjust_ph->success add_catalyst->success increase_conc Increase reactant concentration check_conc->increase_conc No other Consider other factors: - Stoichiometry - Temperature - Reagent Purity check_conc->other Yes increase_conc->success

Caption: A decision tree for troubleshooting low-yield reactions.

IV. References

  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(38), 7523–7526. Available from: [Link]

  • Dirksen, A., & Dawson, P. E. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Chemical Biology, 8(10), 2049-2053. Available from: [Link]

  • Wright, T. H., et al. (2016). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 52(33), 5649-5652. Available from: [Link]

  • Singh, Y., et al. (2018). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Request PDF. Available from: [Link]

  • Biswas, T. (2019). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. YouTube. Available from: [Link]

  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. Available from: [Link]

  • Crisalli, P., & Kool, E. T. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 24(7), 1155-1163. Available from: [Link]

  • Wright, T. H., et al. (2016). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for O-Propylhydroxylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for O-propylhydroxylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. This compound is a key building block, primarily for the synthesis of O-propyl oximes from aldehydes and ketones.[1] These oxime ethers are crucial intermediates in medicinal chemistry and materials science, often imparting desirable properties such as enhanced stability, solubility, and biological activity.[1][2]

The success of these reactions hinges on the appropriate selection of a catalyst or base to mediate the transformation. The hydrochloride salt form enhances the reagent's stability and handling, but the free O-propylhydroxylamine must be generated in situ for it to act as a nucleophile.[1][3] This guide provides in-depth, field-proven insights into catalyst and base selection, structured in a practical question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a base in reactions with this compound?

A: The primary role of the base is to neutralize the hydrochloride salt, liberating the free O-propylhydroxylamine. This free form possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic enough to attack the electrophilic carbon of a carbonyl group (aldehyde or ketone).[1] Without a base, the reaction typically fails to proceed as the hydroxylamine nitrogen is protonated and non-nucleophilic. Common bases include pyridine, sodium carbonate, sodium hydroxide, or sodium acetate.[4][5][6]

Q2: I'm observing low conversion. How critical is the reaction pH?

A: The pH is extremely critical. The reaction involves two key steps: nucleophilic addition and dehydration.[1]

  • Nucleophilic Addition: This step requires the unprotonated, nucleophilic form of O-propylhydroxylamine, favoring a more basic pH.

  • Dehydration: The elimination of a water molecule from the carbinolamine intermediate is acid-catalyzed. Protonation of the hydroxyl group in the intermediate makes it a better leaving group (H₂O).[7]

Therefore, a delicate balance is required. The optimal pH is typically weakly acidic to neutral (around 4-6). Using this compound with a base like sodium acetate creates a buffer system that can maintain a suitable pH. If the medium is too acidic, the concentration of the free hydroxylamine nucleophile is too low. If it's too basic, the dehydration step is not efficiently catalyzed.[8]

Q3: My reaction has stalled, and I suspect reagent degradation. How stable is this compound?

A: this compound is a relatively stable white crystalline solid when stored correctly in a cool, dry place under an inert atmosphere.[9] However, it is hygroscopic and can be unstable in the presence of strong inorganic acids or strong oxidizing agents.[9][10] If you suspect degradation, particularly if the reagent appears discolored or clumpy, it is advisable to use a fresh batch. For critical applications, you can verify the purity of your starting material via NMR or titration.

Catalyst Selection and Troubleshooting Guide

This section addresses common issues encountered during O-propylation reactions and provides a logical framework for selecting the appropriate catalytic system.

Problem 1: Low or No Yield of O-Propyl Oxime

This is the most common issue. The underlying cause can often be traced to reaction conditions or substrate reactivity.

Possible Cause 1.1: Insufficient Basicity / Incorrect Stoichiometry

Question: I've added a base, but the reaction isn't working. What could be wrong?

Answer: You must use at least one molar equivalent of base to neutralize the hydrochloride salt. For weaker bases or to drive the equilibrium, a slight excess (1.1-1.5 equivalents) is often recommended.[4] Using a sub-stoichiometric amount of base will result in incomplete liberation of the nucleophile and, consequently, low yields.

Possible Cause 1.2: Steric Hindrance

Question: My reaction works well for aldehydes but is extremely sluggish for a bulky ketone. How can I improve the conversion?

Answer: Steric hindrance around the carbonyl group dramatically slows the rate of nucleophilic attack.[8] For these challenging substrates, a simple base may not be sufficient.

  • Increase Temperature: Raising the reaction temperature provides the activation energy to overcome steric barriers. Monitor the reaction carefully, as excessively high temperatures (>140°C) can sometimes lead to side reactions like the Beckmann rearrangement.[8]

  • Prolong Reaction Time: Keton-based reactions are inherently slower than those with aldehydes and may require extended reaction times (24-48 hours) for completion.[8]

  • Switch to a Stronger System: For highly hindered or unreactive substrates, consider moving to a more robust catalytic system, such as Phase-Transfer Catalysis (PTC).

Problem 2: Reaction is Slow or Inefficient in a Two-Phase System

Question: My starting carbonyl is only soluble in an organic solvent, but the hydroxylamine salt is in an aqueous phase. The reaction is very slow. What is the solution?

Answer: This is a classic scenario where Phase-Transfer Catalysis (PTC) is highly effective. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyldimethyltetradecylammonium chloride, facilitates the reaction.[11][12]

Mechanism of Action: The PTC forms an ion pair with the hydroxide or other anion in the aqueous phase. This lipophilic ion pair transports the anion into the organic phase, where it can deprotonate the this compound. The activated nucleophile can then react with the carbonyl substrate.[11] This technique dramatically increases the reaction rate by enabling interaction between reactants that are in separate phases.

Data Summary: Catalyst System Comparison
Catalyst SystemTypical SubstratesKey AdvantagesCommon Issues
Weak Base (e.g., Pyridine, NaOAc)[6]Aldehydes, unhindered ketonesSimple setup, mild conditionsSlow or ineffective for hindered substrates
Strong Base (e.g., NaOH, KOH)[13]General purposeFaster reaction rates than weak basesCan promote side reactions (e.g., aldol)
Phase-Transfer Catalyst (e.g., TBAB)[11]Biphasic systems, hindered substratesExcellent for immiscible reactants, improves ratesRequires optimization of catalyst loading
Lewis Acid (e.g., BF₃·OEt₂)[14]Specialized reactions (e.g., aziridine opening)Activates electrophiles for specific applicationsNot standard for simple oxime formation
Heteropolyacid (e.g., H₃PW₁₂O₄₀)[15]O-alkylation with alcoholsEnables use of alcohols as alkylating agentsRequires specific conditions, not for carbonyls
Problem 3: Formation of Significant Byproducts

Question: My TLC/LC-MS shows multiple spots. What are the likely side reactions?

Answer: Besides unreacted starting material, several byproducts can form:

  • N-Alkylation Products (Nitrones): While O-alkylation is generally preferred for oximes, competitive N-alkylation can occur, leading to nitrone formation. This is more common when alkylating an oxime with an alkyl halide, but can be a consideration in complex reaction mixtures.[16]

  • Beckmann Rearrangement: At high temperatures, the oxime product can rearrange to form an amide. This is typically catalyzed by strong acids but can sometimes be thermally induced.[8]

  • Starting Material Decomposition: Aldehydes, especially, can undergo self-condensation (aldol reaction) under basic conditions. Using milder bases and controlled temperatures can mitigate this.

Visualization: Logic & Workflows
Catalyst Selection Decision Tree

Below is a decision tree to guide your choice of catalyst or base for the O-propylation of a carbonyl compound.

CatalystSelection start Start: Carbonyl Substrate is_biphasic Is the reaction biphasic? start->is_biphasic is_hindered Is the carbonyl sterically hindered? simple_base Use Weak/Strong Base (e.g., Pyridine, NaOH) is_hindered->simple_base No heat_time Increase Temperature & Reaction Time is_hindered->heat_time Yes is_biphasic->is_hindered No ptc Use Phase-Transfer Catalyst (PTC) is_biphasic->ptc Yes heat_time->ptc If still slow

A decision tree for selecting the appropriate catalytic system.

Troubleshooting Workflow for Low Yield

This workflow outlines a systematic approach to diagnosing and solving low-yield issues.

TroubleshootingWorkflow start Problem: Low Yield check_reagents Check Reagent Purity & Stoichiometry (Base >= 1 eq.) start->check_reagents check_ph Verify Reaction pH (Target: 4-6) check_reagents->check_ph check_conditions Review Temp. & Time (Increase for ketones) check_ph->check_conditions consider_ptc For Biphasic/Slow Reactions: Implement PTC System check_conditions->consider_ptc success Yield Improved consider_ptc->success

A systematic workflow for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Standard O-Propylation of an Aldehyde (e.g., Benzaldehyde)

This protocol is suitable for reactive, unhindered carbonyl compounds.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzaldehyde (1.0 equiv), this compound (1.2 equiv), and ethanol (5 mL per mmol of aldehyde).

  • Base Addition: Add pyridine (1.5 equiv) to the mixture. The use of pyridine as both a base and a solvent is also common.[5]

  • Reaction: Stir the mixture at room temperature or heat to a gentle reflux (e.g., 60 °C) for 2-4 hours.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with dilute HCl (to remove excess pyridine), followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude O-propyl benzaldoxime. Purify further by column chromatography or distillation if necessary.

Protocol 2: PTC-Mediated O-Propylation of a Hindered Ketone (e.g., 2-Adamantanone)

This protocol is designed for challenging substrates or two-phase systems.

  • Reaction Setup: Combine 2-adamantanone (1.0 equiv), this compound (1.5 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv) in toluene (5 mL per mmol of ketone).

  • Base Addition: Add a 50% w/w aqueous solution of sodium hydroxide (3.0 equiv) to the flask.

  • Reaction: Stir the biphasic mixture vigorously at 50-70 °C for 12-24 hours. Vigorous stirring is essential to maximize the interfacial area.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction will be significantly slower than for unhindered aldehydes.

  • Workup: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with toluene.

  • Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to isolate the O-propyl 2-adamantanone oxime.

References
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of O-Isopropylhydroxylamine Hydrochloride. Benchchem.com. Link
  • Goti, A., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Link
  • ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis.
  • Bhattacharyya, A., et al. (2020).
  • Singleton, C. A., et al. (2011).
  • Kubmarawa, D., et al. (n.d.). Silver Oxide-Mediated Oxime Ether Synthesis. Scholars Research Library. Link
  • Li, J., et al. (2009). Synthesis of O-benzyl oximes by combination of phase transfer catalysis and ultrasound irradiation. Frontiers of Chemistry in China. Link
  • Miyabe, H., et al. (2005). Hydroxylamines as Oxygen Atom Nucleophiles in Transition-Metal-Catalyzed Allylic Substitution. The Journal of Organic Chemistry. Link
  • BenchChem. (2025). Application Notes and Protocols for O-Isopropylhydroxylamine Hydrochloride in Nucleophilic Addition Reactions. Benchchem.com. Link
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic-chemistry.org. Link
  • ResearchGate. (n.d.). Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight.
  • Miyabe, H., et al. (2005). Hydroxylamines as Oxygen Atom Nucleophiles in Transition-Metal-Catalyzed Allylic Substitution. The Journal of Organic Chemistry. Link
  • BenchChem. (2025). Troubleshooting guide for O-Isopropylhydroxylamine hydrochloride reaction failures. Benchchem.com. Link
  • ResearchGate. (2021). Phase-Transfer Catalysis in Synthesis of Oximes.
  • Vivekanand College. (n.d.). O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Vivekanand College Institutional Repository. Link
  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. Link
  • N/A. (n.d.). reaction in oximes of. N/A. Link
  • PTC Organics, Inc. (n.d.).
  • Organic Syntheses. (2018). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Org. Synth. 2018, 95, 1-14. Link
  • PubChem. (n.d.). This compound.
  • Kitahara, K., et al. (2008). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Organic Letters. Link
  • ChemScene. (n.d.). O-Isopropylhydroxylamine hydrochloride. Chemscene.com. Link
  • Kaeffer, N., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities.
  • Royal Society of Chemistry. (n.d.).
  • Fisher Scientific. (n.d.). Hydroxylamine•HCl. Fishersci.com. Link
  • Jadhav, R. D., et al. (2020). An efficient one pot synthesis of oxime by classical method.
  • ACS Publications. (2021).
  • Royal Society of Chemistry. (n.d.). Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. Green Chemistry. Link
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry. Link
  • ResearchGate. (n.d.). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides.
  • PubChem. (n.d.). Hydroxyamine hydrochloride.
  • Google Patents. (n.d.).
  • MDPI. (n.d.). The Mechanism of Epoxide Carbonylation by [Lewis Acid] + [Co(CO)
  • ResearchGate. (2015). What is the most popular procedure to synthesize oximes?.
  • BenchChem. (n.d.). O-Isopropylhydroxylamine hydrochloride. Benchchem.com. Link
  • ResearchGate. (n.d.). Epoxides to carbonyl compounds with Pd(OAc)2 and PR3.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Oxime Reactions. Benchchem.com. Link
  • Google Patents. (n.d.). EP0158159A1 - Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. Link
  • National Institutes of Health. (n.d.).
  • MDPI. (n.d.). An Overview of Catalytic Carbonylative Double Cyclization Reactions.
  • N/A. (2024).
  • PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Link
  • The Coates Research Group. (n.d.).

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Technical Support Center: Scaling Up O-Propylhydroxylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of O-propylhydroxylamine hydrochloride. As you transition from bench-scale experiments to larger-scale production, new challenges in yield, purity, and process control can emerge. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, ensuring the integrity and efficiency of your synthesis.

Section 1: Synthesis Pathway & Scale-Up Considerations (FAQs)

When scaling up, the initial choice of synthetic route is critical. The optimal path depends on available equipment, safety infrastructure, cost, and desired purity. Here, we address common questions regarding pathway selection.

Q1: What are the most common synthetic routes for this compound, and which is best for kilogram-scale synthesis?

A1: Several viable routes exist, but the most frequently employed methods in a laboratory setting that can be adapted for scale-up include:

  • Alkylation of N-Hydroxyphthalimide followed by Hydrolysis: This is a robust and versatile two-step method.[1][2] It involves the O-alkylation of N-hydroxyphthalimide with a propylating agent (e.g., 1-bromopropane or propyl tosylate) followed by the cleavage of the phthalimide group, typically with hydrazine or strong acid, to release the free hydroxylamine, which is then converted to its hydrochloride salt.[1][2] This route is often preferred for its reliable, high-yielding steps and the crystalline nature of the intermediate, which aids purification.

  • Alkylation of an Oxime followed by Hydrolysis: This pathway uses a readily available ketone or aldehyde, such as acetone, to first form an oxime.[3] The oxime is then O-alkylated, and the resulting O-propyl oxime is hydrolyzed to yield the final product.[3][4] This method can be cost-effective but may involve more challenging purifications to remove unreacted oxime and byproducts.[5][6]

  • Oxidation of a Secondary Amine: For related compounds like the isopropyl analogue, a route involving the oxidation of diisopropylamine has been reported, which could be adapted for dipropylamine.[3][7] This method can be efficient but requires careful handling of potent oxidizing agents like hydrogen peroxide at scale.[3]

For scaling up to the kilogram level in a typical research or early development setting, the N-hydroxyphthalimide route is often the most practical choice due to its predictability and the solid, easily purified intermediate.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Safety is paramount. Key hazards include:

  • Hydrazine: If used for the deprotection step, hydrazine is highly toxic and potentially explosive. Handling requires a well-ventilated fume hood, appropriate personal protective equipment (PPE), and a quench strategy for any excess reagent.

  • Hydroxylamine Derivatives: The final product, this compound, is classified as an irritant, causing skin, eye, and respiratory irritation.[8] The free base can be volatile.[2] Always consult the Safety Data Sheet (SDS) before handling.[8][9]

  • Solvents and Reagents: Standard laboratory precautions for handling flammable solvents (e.g., ethanol, ethyl acetate) and corrosive acids (HCl) must be strictly followed.

Section 2: Troubleshooting Guide for the N-Hydroxyphthalimide Pathway

This section addresses specific issues you may encounter during the two main stages of this synthesis: O-alkylation and phthalimide deprotection.

Step 1: O-Alkylation of N-Hydroxyphthalimide

Q3: My yield for the first step, the synthesis of N-propoxyphthalimide, is low. What are the common causes?

A3: Low yield in this SN2 reaction is typically traced to one of four factors:

  • Ineffective Deprotonation: N-hydroxyphthalimide must be deprotonated by a base to form the nucleophilic N-oxyphthalimide anion. If the base is too weak or insufficient, the reaction will not proceed efficiently. A common choice is potassium carbonate in a polar aprotic solvent like DMF or acetone. Ensure the base is fresh and anhydrous.

  • Poor Choice of Propylating Agent: 1-Bromopropane is a common and effective reagent. Propyl iodide is more reactive but also more expensive and less stable. Propyl tosylate or mesylate are excellent alternatives but require an extra preparatory step. Ensure your alkylating agent is of high purity.

  • Incorrect Solvent: The solvent must be able to dissolve the reactants but also facilitate an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base but leave the nucleophile relatively free.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition or side reactions. A typical range is 50-80°C. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time and temperature.

Q4: I am observing a significant amount of a byproduct that I suspect is N-propylphthalimide instead of the desired O-propylated product. How can I prevent this?

A4: This is a classic issue of N-alkylation vs. O-alkylation. The N-oxyphthalimide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. To favor O-alkylation:

  • Use a Polar Aprotic Solvent: As mentioned, solvents like DMF or DMSO favor O-alkylation. Protic solvents can solvate the oxygen atom, making the nitrogen more nucleophilic.

  • Counter-ion of the Base: The nature of the cation can influence the reaction site. Softer cations tend to favor reaction at the softer nitrogen atom, while harder cations (like Na⁺ or K⁺) generally favor reaction at the harder oxygen atom. Using potassium carbonate is a good standard practice.

  • Mitsunobu Reaction: For a more controlled but complex alternative, the Mitsunobu reaction using propanol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD) provides exclusive O-alkylation.[3] However, this method is less ideal for large-scale synthesis due to the cost of reagents and the generation of stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which can be difficult to remove.

Step 2: Deprotection (Hydrolysis) and Salt Formation

Q5: The hydrolysis of N-propoxyphthalimide with hydrazine hydrate seems incomplete or is producing unwanted side products. What should I do?

A5: Incomplete reaction or side product formation during hydrazinolysis is a common scale-up challenge.

  • Stoichiometry: Ensure at least a slight excess of hydrazine hydrate (typically 1.1-1.2 equivalents) is used to drive the reaction to completion.[1]

  • Solvent and Temperature: The reaction is typically run in an alcohol solvent like ethanol or methanol at reflux.[1][2] Ensure the temperature is maintained and the reaction is monitored by TLC until the starting material is fully consumed.

  • Work-up Procedure: The byproduct, phthalhydrazide, is often insoluble in the reaction solvent and precipitates out. Chilling the reaction mixture thoroughly before filtration is crucial for its removal. If it remains in solution, it can contaminate the final product.

  • Acidic Hydrolysis as an Alternative: If hydrazine is problematic, acidic hydrolysis with a strong acid like HCl can be used.[3] This directly produces the desired hydrochloride salt. However, this often requires harsher conditions (prolonged heating) and can sometimes lead to decomposition.

Q6: My final this compound product is discolored (yellow or brown). How can I purify it?

A6: Discoloration indicates the presence of impurities. The primary methods for purification are:

  • Recrystallization: This is the most effective method for removing colored impurities and improving purity. A common solvent system is an ethanol/ethyl acetate mixture or isopropanol.[10] The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

  • Activated Carbon Treatment: Before recrystallization, you can treat the solution of the crude product with activated carbon. The carbon adsorbs high molecular weight colored impurities. Add a small amount of activated carbon to the hot solution, stir for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the carbon before allowing it to cool and crystallize.[10]

  • Solvent Wash/Trituration: If the product is mostly pure, washing the solid with a cold solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or hexane) can effectively remove surface contaminants.

Section 3: Key Experimental Protocols

The following protocols are adapted from established procedures and are intended for experienced chemists.[1][2] All operations should be performed in a well-ventilated fume hood with appropriate PPE.

Protocol 1: Synthesis of N-propoxyphthalimide
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-hydroxyphthalimide (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (approx. 5-10 mL per gram of N-hydroxyphthalimide).

  • Reaction: Stir the suspension at room temperature for 30 minutes. Add 1-bromopropane (1.1 eq) dropwise.

  • Heating: Heat the reaction mixture to 60-70°C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice water. A white solid should precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Drying: Dry the white crystalline solid under vacuum to yield N-propoxyphthalimide. The product can be used in the next step without further purification if it appears clean by TLC and NMR.

Protocol 2: Hydrolysis and Salt Formation
  • Setup: To a round-bottom flask, add the N-propoxyphthalimide (1.0 eq) from the previous step and ethanol (approx. 10 mL per gram).

  • Hydrazinolysis: Warm the suspension to 50-60°C to aid dissolution, then add hydrazine hydrate (1.1 eq) dropwise. A thick white precipitate (phthalhydrazide) will begin to form.

  • Reaction: Heat the mixture to reflux and stir for 2-3 hours. Monitor by TLC to confirm the disappearance of the starting material.

  • Isolation of Byproduct: Cool the reaction mixture to room temperature, then chill it in an ice bath for at least 1 hour to maximize precipitation of the phthalhydrazide. Filter off the solid and wash it with a small amount of cold ethanol.

  • Salt Formation: Combine the filtrate and washings. Add concentrated hydrochloric acid (approx. 1.0-1.1 eq relative to the starting N-propoxyphthalimide) slowly while stirring. The solution should be acidic to pH paper.

  • Crystallization: Reduce the solvent volume under reduced pressure until the product begins to crystallize. Cool the flask in an ice bath to complete the crystallization.

  • Final Product: Collect the this compound crystals by vacuum filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum.

Section 4: Data and Visualization

Quantitative Data Summary

The following table summarizes typical reaction parameters. Actual results will vary based on scale and specific conditions.

ParameterStep 1: O-AlkylationStep 2: Hydrolysis & Salt Formation
Key Reagents N-hydroxyphthalimide, K₂CO₃, 1-BromopropaneN-propoxyphthalimide, Hydrazine Hydrate, HCl
Solvent DMFEthanol
Temperature 60-70 °CReflux (~78 °C)
Typical Time 4-6 hours2-3 hours
Typical Yield 85-95%70-85%
Purification Precipitation / WashingRecrystallization
Experimental Workflow Diagram

SynthesisWorkflow cluster_alkylation Step 1: O-Alkylation cluster_hydrolysis Step 2: Hydrolysis & Salt Formation A 1. Reactants Mixing (N-Hydroxyphthalimide, K₂CO₃ in DMF) B 2. Add 1-Bromopropane A->B C 3. Heat Reaction (60-70°C, 4-6h) B->C D 4. Aqueous Work-up (Precipitation in Ice Water) C->D E 5. Isolate & Dry Intermediate (N-propoxyphthalimide) D->E F 6. Dissolve Intermediate in Ethanol E->F Intermediate Transfer G 7. Add Hydrazine Hydrate F->G H 8. Reflux Reaction (2-3h) G->H I 9. Filter Byproduct (Phthalhydrazide) H->I J 10. Acidify Filtrate with HCl I->J K 11. Crystallize & Isolate Final Product J->K end_product Final Product: O-Propylhydroxylamine Hydrochloride K->end_product start Start start->A

Caption: Workflow for the two-step synthesis of O-propylhydroxylamine HCl.

Troubleshooting Logic Diagram

Troubleshooting Start Problem: Low Overall Yield or Purity CheckStep1 Check Step 1: N-propoxyphthalimide Yield/Purity Start->CheckStep1 CheckStep2 Check Step 2: Hydrolysis & Purification Start->CheckStep2 LowYield1 Low Yield in Step 1 CheckStep1->LowYield1 Low Yield Impure1 Impure Intermediate (e.g., N-alkylation) CheckStep1->Impure1 Impure Sol_Base Solution: - Check base activity/amount - Ensure anhydrous conditions LowYield1->Sol_Base Sol_Solvent1 Solution: - Use polar aprotic solvent (DMF) - Optimize temperature Impure1->Sol_Solvent1 IncompleteHyd Incomplete Hydrolysis CheckStep2->IncompleteHyd Incomplete Reaction ImpureFinal Final Product Discolored CheckStep2->ImpureFinal Impure Sol_Hydrazine Solution: - Check hydrazine equivalents (1.1-1.2) - Ensure sufficient reflux time IncompleteHyd->Sol_Hydrazine Sol_Purify Solution: - Recrystallize from EtOH/EtOAc - Treat with activated carbon ImpureFinal->Sol_Purify

Caption: Logic diagram for troubleshooting common synthesis issues.

References
  • An In-depth Technical Guide to the Synthesis of O-Isopropylhydroxylamine Hydrochloride. Benchchem.
  • O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. National Institutes of Health (NIH).
  • MSDS of O-Isopropylhydroxylamine hydrochloride. (Specific provider not listed).
  • This compound | C3H10ClNO. PubChem, National Institutes of Health (NIH).
  • O-Cyclopropyl Hydroxylamines as Precursors for[9][9]- Sigmatropic Rearrangements. RSC Publishing.
  • O-Isopropylhydroxylamine hydrochloride | RUO | Supplier. Benchchem.
  • CN1709862A - N-isopropyl hydroxylamine production method. Google Patents.
  • CN101648887B - Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride. Google Patents.
  • Technical Support Center: Purification of Compounds from O-Isopropylhydroxylamine Hydrochloride Synthesis. Benchchem.
  • How to Purify Hydroxylamine Hydrochloride? - FAQ. Guidechem.
  • Organic Syntheses Procedure. (Specific source not listed).
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.
  • CN115535975B - Method for purifying hydroxylamine hydrochloride. Google Patents.

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identifying impurities in O-propylhydroxylamine hydrochloride stock

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Practicing Scientist

Welcome to the technical support center for O-propylhydroxylamine hydrochloride (CAS No. 6084-54-4). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their experimental workflows. As a key building block in the synthesis of oximes, hydroxamic acids, and other pharmacologically relevant scaffolds, the purity and stability of your this compound stock are paramount to achieving reproducible and reliable results.

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. We will delve into the common impurities encountered during synthesis and storage, their identification using modern analytical techniques, and the underlying chemical principles that govern their formation. Our approach is grounded in established analytical chemistry and organic synthesis principles, providing you with the necessary tools to diagnose and resolve purity issues effectively.

Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling

Q1: I suspect my this compound stock is impure. What are the most likely culprits?

Impurities in your this compound stock can generally be categorized into two main classes: synthesis-related impurities and degradation products .

  • Synthesis-Related Impurities: These are residual materials from the manufacturing process. The specific impurities will depend on the synthetic route employed, but common examples include:

    • Unreacted Starting Materials: Depending on the synthesis method, this could include precursor oximes (e.g., acetone oxime), propylating agents (e.g., 1-bromopropane or 1-iodopropane), or hydroxylamine itself.[1]

    • Byproducts of Alkylation: Side reactions during the alkylation step can lead to the formation of N-alkylation or di-alkylation products (e.g., N-propyl-O-propylhydroxylamine or N,N-dipropyl-O-propylhydroxylamine).

    • Residual Solvents: Solvents used during the reaction and purification steps, such as toluene, dimethyl sulfoxide (DMSO), or ethers, may be present in trace amounts.[1]

    • Inorganic Salts: Salts like sodium chloride or sodium bromide, formed during the synthesis and workup, may persist if purification is incomplete.

  • Degradation Products: this compound is susceptible to degradation, particularly in the presence of moisture and atmospheric oxygen.

    • Hydrolysis Products: As a hydrochloride salt, it is hygroscopic. Exposure to water can lead to hydrolysis, although the C-O-N linkage is generally stable. The primary concern with moisture is that it can facilitate other degradation pathways.

    • Oxidative Degradation Products: Amines and hydroxylamines are susceptible to oxidation.[2] The specific products are complex and can include corresponding oximes, nitrones, or further degradation products.

Q2: My reaction yield is low, and I see multiple spots on my TLC. How can I begin to identify the problematic impurity?

A logical, stepwise approach is crucial for impurity identification. We recommend a multi-technique analytical workflow to build a comprehensive profile of your reagent.

Logical Workflow for Impurity Identification

Caption: A stepwise workflow for identifying unknown impurities.

This workflow ensures a systematic investigation, starting with broad-spectrum techniques and narrowing down to specific impurity identification.

Part 2: In-Depth Analytical Troubleshooting Guides

Q3: I've run a ¹H NMR of my stock. What specific signals should I be looking for to identify impurities?

A ¹H NMR spectrum is one of the most powerful tools for identifying impurities. By comparing your spectrum to a reference spectrum of pure this compound, you can pinpoint extraneous signals.

Expected ¹H NMR Signals for O-Propylhydroxylamine HCl (in D₂O):

  • ~0.9 ppm (triplet): Methyl protons (-CH₃) of the propyl group.

  • ~1.6 ppm (sextet): Methylene protons adjacent to the methyl group (-CH₂-CH₃).

  • ~3.9 ppm (triplet): Methylene protons adjacent to the oxygen (O-CH₂-).

The -NH₂ protons are often broad and may exchange with D₂O, making them difficult to observe.

Table 1: Common Impurity Signals in ¹H NMR (D₂O)

Impurity ClassPotential StructureExpected ¹H NMR Signals (ppm, approximate)Causality & Comments
Residual Solvent Acetone~2.22 (singlet)A common solvent for reaction workup and cleaning.
Toluene~7.2-7.4 (multiplet), ~2.35 (singlet)A common solvent used in syntheses involving oxime intermediates.[3]
Diethyl Ether~1.21 (triplet), ~3.48 (quartet)Often used for extractions.
Starting Material 1-Propanol~0.9 (t), ~1.5 (m), ~3.5 (t)May be present if the propylating agent was prepared from it or if it's a hydrolysis product of the propyl halide.
Isopropanol~1.15 (d), ~3.9 (septet)A common impurity if isopropyl halides were used instead of n-propyl halides.
Byproduct n-Propylamine HCl~0.9 (t), ~1.7 (m), ~2.9 (t)Can be formed through side reactions. The downfield shift of the alpha-methylene is characteristic.[4]

Note: Chemical shifts are dependent on the solvent, concentration, and temperature. These are approximate values. For a comprehensive list of common solvent impurities, refer to Gottlieb, H. E., et al. (1997).[5]

Q4: My NMR is clean, but my downstream reaction is still failing. Could there be non-proton-containing or volatile impurities?

Absolutely. While ¹H NMR is excellent, it won't detect impurities without protons (like inorganic salts) or those present at very low concentrations. For these, we turn to mass spectrometry-based methods.

GC-MS for Volatile Impurities:

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying volatile and semi-volatile impurities, such as residual solvents. A headspace GC-MS analysis is particularly useful as it samples the vapor above your solid material, concentrating any volatile components.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation: Accurately weigh approximately 100 mg of your this compound into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent in which your compound is soluble but which will not interfere with the analysis (e.g., N-Methyl-2-pyrrolidone or DMSO). Seal the vial immediately.

  • Incubation: Place the vial in the headspace autosampler and incubate at 80°C for 15 minutes to allow volatile impurities to partition into the headspace.

  • Injection: Automatically inject a sample of the headspace gas into the GC-MS.

  • GC Separation:

    • Column: Use a column suitable for volatile organics, such as a DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).[6]

    • Temperature Program: Start at 40°C for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • MS Detection:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST mass spectral library).

LC-MS for Non-Volatile Impurities:

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for identifying non-volatile organic impurities, such as byproducts from the synthesis.

Experimental Protocol: RP-HPLC-MS for Non-Volatile Impurities

  • Sample Preparation: Prepare a 1 mg/mL solution of your this compound in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

  • MS Detection:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Look for peaks other than the parent compound (m/z 76.07 for the free base). The fragmentation patterns of any impurity peaks can provide structural clues.[7]

Part 3: Understanding and Investigating Degradation

Q5: I have stored my this compound for a while, and its performance has decreased. How can I investigate potential degradation?

To understand the stability of your compound, a forced degradation study is the most systematic approach. This involves subjecting the material to harsh conditions to accelerate decomposition and identify the resulting degradation products.[8] This is a critical step in developing a "stability-indicating" analytical method.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (0.1M HCl, 60°C) G Analyze Stressed Samples by Stability-Indicating HPLC-UV/MS A->G B Base Hydrolysis (0.1M NaOH, 60°C) B->G C Oxidative (3% H₂O₂, RT) C->G D Thermal (80°C, solid) D->G E Photolytic (ICH Q1B light exposure) E->G H Identify & Characterize Degradation Products G->H I Elucidate Degradation Pathways H->I Start O-propylhydroxylamine HCl Stock Start->A Subject to Stress Start->B Subject to Stress Start->C Subject to Stress Start->D Subject to Stress Start->E Subject to Stress

Caption: Workflow for a forced degradation study.

Table 2: Potential Degradation Pathways and Products

Stress ConditionPotential Degradation PathwayExpected Products (Hypothesized)Analytical Detection Method
Oxidative (H₂O₂) Oxidation of the hydroxylamine nitrogen.Propanal oxime, N-propoxy-propanal nitrone, or further oxidation products.LC-MS to detect changes in mass.
Thermal Decomposition or rearrangement.Potential for dealkylation to hydroxylamine or formation of propionaldehyde and ammonia.GC-MS for volatile products; LC-MS for non-volatile products.
Strong Acid/Base While generally stable, extreme pH and heat can force hydrolysis of the C-O bond.Propanol and hydroxylamine.GC-MS for propanol, derivatization-GC/MS for hydroxylamine.[9]

Causality: Hydroxylamines are inherently reducing agents and are thus susceptible to oxidation. The N-O bond is the most likely site of initial oxidative attack. Thermal stress can provide the energy needed to overcome the activation barrier for decomposition reactions.

By analyzing the samples from these stress conditions with a validated LC-MS method, you can separate and identify the degradation products, thus understanding the stability limitations of your reagent.

Conclusion

The purity of this compound is a critical parameter for success in synthetic chemistry. By employing a systematic approach that combines an understanding of potential synthetic impurities with robust analytical techniques like NMR and mass spectrometry, researchers can confidently assess the quality of their starting materials. When stability is a concern, forced degradation studies provide an invaluable tool for elucidating degradation pathways and ensuring the integrity of experimental outcomes. This guide provides the foundational knowledge and practical protocols to empower you to troubleshoot and solve impurity-related challenges in your laboratory.

References

  • Determination of hydroxylamine genotoxic impurity by derivatization in penicillamine drug substance by GCHS-MS. (2025).
  • Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride. (Patent No. CN101648887B).
  • Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine. (Patent No. CN112851544A).
  • Synthetic process of O-3-chloro-2-propenyl hydroxylamine. (Patent No. CN105348139A).
  • Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. (Patent No. US5510511A).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Process for preparing O-substituted hydroxylamines. (Patent No. EP0440582A1).
  • Forced Degradation Studies. (2016). MedCrave online. [Link]
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. [Link]
  • Kats, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Singh, S., & Kumar, V. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 243-252. [Link]
  • This compound. PubChem. [Link]
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]
  • Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. (1990).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
  • Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. (2008).
  • RP-HPLC Technique. (2020). Asian Journal of Pharmaceutical Research, 10(2), 116-121. [Link]
  • O-propylhydroxylamine. PubChemLite. [Link]
  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. (2015). RSC Advances, 5(10), 7135-7142. [Link]
  • Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. (2024). American Journal of Biomedical Science and Research. [Link]
  • Evidence of Structure-Selective Fragmentations in the Tandem Mass Spectra of Protonated Hydroxyalkylamino-1,4-Naphthoquinones Formed by Electrospray Ionisation. (2009).
  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (2015). Food Science and Technology, 35(3), 547-553. [Link]
  • Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. (2008). Free Radical Research, 42(5), 480-489. [Link]
  • O-propylhydroxylamine. PubChem. [Link]
  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. (2023). MDPI. [Link]
  • Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. (2018). International Journal of Pharmacy & Pharmaceutical Research. [Link]
  • Proposed oxidative degradation pathway. (2020).
  • Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. (2018). Oriental Journal of Chemistry, 34(4). [Link]
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
  • Journal Highlight: Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry. (2012). Wiley Analytical Science. [Link]
  • Hydrolysis Degradation Product Research Articles. R Discovery. [Link]
  • Lifitegrast Degradation: Products and P

Sources

Technical Support Center: O-Propylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-propylhydroxylamine hydrochloride (CAS No. 6084-54-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling and stability of this versatile reagent. Our goal is to equip you with the knowledge to prevent its hydrolysis and ensure the integrity of your experiments.

Introduction: The Stability Challenge

This compound is a valuable reagent in organic synthesis, particularly for the formation of O-propyloximes from aldehydes and ketones. The hydrochloride salt form is supplied to enhance its stability and improve solubility for convenient handling.[1] However, like many hydroxylamine derivatives, it is susceptible to hydrolysis, which can compromise the quality of the reagent and the outcome of your reactions. This guide provides a comprehensive overview of the factors governing its stability and actionable protocols to mitigate degradation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the use of this compound.

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is hydrolysis. The C-O bond in the molecule is susceptible to cleavage by water, especially under acidic or basic conditions. This reaction breaks the molecule into hydroxylamine and propionaldehyde. The presence of amide or ester functional groups in drug molecules makes them highly susceptible to hydrolysis.[2][3]

Q2: What are the products of this hydrolysis?

A2: The hydrolysis of O-propylhydroxylamine results in the formation of hydroxylamine and propionaldehyde . The reaction is reversible, but under conditions that favor hydrolysis, the equilibrium will shift towards these degradation products.

Q3: Why is hydrolysis a concern for my experiments?

A3: Hydrolysis is a significant concern for several reasons:

  • Reduced Reagent Purity: The presence of hydroxylamine and propionaldehyde as impurities lowers the effective concentration of your reagent, leading to inaccurate stoichiometry and potentially incomplete reactions.

  • Side Reactions: The degradation products can participate in unwanted side reactions. For instance, the newly formed hydroxylamine can compete with O-propylhydroxylamine in reactions with carbonyl compounds, leading to a mixture of oxime products.

  • Genotoxicity: Hydroxylamine is a known mutagenic and genotoxic impurity.[4][5][6] Regulatory agencies require that such impurities be controlled to very low (ppm) levels in pharmaceutical compounds.[4][5]

Q4: How does pH affect the stability of this compound in solution?

Q5: What are the ideal storage conditions for the solid material?

A5: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[1] It should be kept in a tightly sealed, corrosion-resistant container.

Part 2: Troubleshooting Guide: Identifying and Preventing Hydrolysis

This section provides a structured approach to troubleshooting potential hydrolysis issues and offers preventative strategies.

Issue 1: Suspected Reagent Degradation in Solid Form
  • Symptoms:

    • Visible changes in the appearance of the solid (e.g., clumping, discoloration).

    • Inconsistent or poor results in routine experiments where the reagent was previously effective.

  • Root Cause Analysis:

    • The primary cause is often exposure to atmospheric moisture due to improper storage. This compound is hygroscopic.

  • Corrective and Preventative Actions (CAPA):

    • Verify Storage: Ensure the container is tightly sealed and stored in a desiccator or a dry, inert atmosphere.

    • Perform Quality Control: If degradation is suspected, a quality control check is recommended. This can be done by running a simple, well-characterized reaction (e.g., oxime formation with a standard ketone) and analyzing the yield and purity of the product.

    • Analytical Confirmation: For a definitive answer, the presence of hydroxylamine can be detected using the analytical methods described in the "Analytical Protocols" section below.

Issue 2: Instability of Stock Solutions
  • Symptoms:

    • A freshly prepared stock solution provides good results, but its performance declines over time (e.g., hours or days).

    • Precipitation or cloudiness appears in the solution upon standing.

  • Root Cause Analysis:

    • Hydrolysis in Solution: This is the most common cause. The rate of hydrolysis is influenced by the solvent, pH, temperature, and presence of contaminants.

    • Solvent Choice: Using protic solvents, especially water, without pH control can accelerate hydrolysis.

    • pH Drift: The pH of unbuffered aqueous solutions can change over time, potentially moving into a range where hydrolysis is more rapid.

    • Contaminants: Trace metal ions can catalyze the decomposition of hydroxylamine derivatives.

  • Corrective and Preventative Actions (CAPA):

    • Prepare Solutions Freshly: The most reliable practice is to prepare solutions of this compound immediately before use.[11]

    • Optimize Solvent and pH:

      • If an aqueous medium is required, use a buffered solution to maintain a stable pH between 5.0 and 7.0. Acetate or phosphate buffers are suitable choices.[12]

      • Whenever possible, consider using anhydrous aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) for non-aqueous reactions.

    • Use Chelating Agents: For aqueous solutions, especially if metal contamination is a concern, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) (e.g., 5-25 mM) to the buffer.

    • Control Temperature: Prepare and store stock solutions at a low temperature (e.g., 2-8 °C) to slow the rate of hydrolysis. For reactions, maintain the lowest practical temperature.

Hydrolysis Prevention Workflow

The following diagram illustrates a decision-making workflow for minimizing hydrolysis during experimental setup.

G cluster_prep Solution Preparation cluster_reaction Reaction & Storage start Start: Need to use O-propylhydroxylamine HCl solvent_choice Is an aqueous solvent required? start->solvent_choice use_aprotic Use anhydrous aprotic solvent (e.g., ACN, THF) solvent_choice->use_aprotic No use_aqueous Use aqueous solvent solvent_choice->use_aqueous Yes prepare_fresh Prepare Solution Immediately Before Use use_aprotic->prepare_fresh buffer_choice Prepare a buffer (pH 5.0-7.0) use_aqueous->buffer_choice add_chelator Optional: Add EDTA (5-25 mM) to buffer buffer_choice->add_chelator add_chelator->prepare_fresh temp_control Maintain low temp. (e.g., 0-4 °C) prepare_fresh->temp_control inert_atm Consider inert atmosphere (N2/Ar) temp_control->inert_atm monitor_stability For extended reactions, monitor for degradation inert_atm->monitor_stability

Caption: Decision workflow for preparing and using O-propylhydroxylamine HCl solutions.

Part 3: Analytical Protocols for Detecting Hydrolysis

If you suspect degradation, the following protocols can be used to detect the primary hydrolysis product, hydroxylamine. The absence of a UV chromophore in hydroxylamine necessitates a derivatization step to enable detection by HPLC-UV.[4][5]

Protocol 1: HPLC-UV Method for Hydroxylamine Detection (via Derivatization)

This method is based on the pre-column derivatization of hydroxylamine with benzaldehyde to form benzaldoxime, a stable derivative with a strong UV chromophore.[6]

1. Reagents and Materials:

  • This compound sample

  • Hydroxylamine hydrochloride (for reference standard)

  • Benzaldehyde

  • Sodium acetate

  • Acetic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 2.5)[4]

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)[4]

2. Preparation of Solutions:

  • Diluent: A mixture of water and methanol (or as appropriate for your sample).

  • Derivatization Reagent: Prepare a solution containing sodium acetate (e.g., 150 mg), acetic acid (e.g., 2.5 mL), and benzaldehyde (e.g., 40 µL) in a suitable volume of diluent (e.g., 50 mL).[4]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of your this compound sample in the diluent.

    • Transfer a known volume of this solution to a reaction vial.

    • Add the derivatization reagent, mix well, and heat the solution (e.g., at 70°C for 30 minutes) to facilitate the reaction.[4]

    • Cool to room temperature and dilute to a final known volume with the diluent.

  • Standard Preparation: Prepare a standard by derivatizing a known concentration of hydroxylamine hydrochloride using the same procedure.

3. HPLC Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.01 M Phosphate buffer, pH 2.5.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: A suitable gradient from high aqueous to high organic (e.g., 5% to 95% B over 15-20 minutes).

  • Flow Rate: 1.0 - 1.5 mL/min.[4]

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 20 µL.[4]

4. Analysis:

  • Inject the derivatized standard to determine the retention time of the benzaldoxime derivative.

  • Inject the derivatized sample. The presence of a peak at the same retention time as the standard indicates the presence of hydroxylamine, confirming hydrolysis.

  • Quantification can be performed by comparing the peak area in the sample to a calibration curve generated from standards.

Protocol 2: GC-MS for Degradation Product Analysis

GC-MS can be used to detect both hydrolysis products: hydroxylamine (after derivatization) and the volatile propionaldehyde.

  • For Hydroxylamine: Derivatize with acetone to form the volatile acetone oxime. The supernatant of the reaction can be directly injected into the GC-MS.[8]

  • For Propionaldehyde: The sample solution can be analyzed directly or using headspace GC-MS. Propionaldehyde is volatile and can be readily detected.

  • General GC-MS Conditions: A standard non-polar column (e.g., DB-5ms) can be used. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for the highest sensitivity, targeting the characteristic ions of the derivatized hydroxylamine and propionaldehyde.

Summary of Key Parameters

The following table summarizes the key factors influencing the stability of this compound and the recommended control measures.

ParameterRisk Factor for HydrolysisRecommended Control Measure
pH (in solution) High (>8) or Low (<4) pHMaintain pH in the 5.0 - 7.0 range using a suitable buffer (e.g., acetate, phosphate).[12]
Temperature Elevated temperaturesPrepare solutions cold, store at 2-8°C, and run reactions at the lowest feasible temperature.
Moisture Exposure of solid to airStore solid reagent in a desiccator or under an inert atmosphere.[1]
Solvent Unbuffered aqueous or protic solventsUse anhydrous aprotic solvents or buffered aqueous solutions. Prepare aqueous solutions fresh.[11]
Contaminants Trace metal ionsUse high-purity water and reagents. Add a chelating agent (e.g., EDTA) to aqueous buffers.
Time in Solution Extended storage of solutionsPrepare solutions immediately before use for best results.[11]

References

  • G-Biosciences. (n.d.). Hydroxylamine·HCl.
  • Kirby, A. J., & Varvoglis, A. G. (1967). The Reactivity of Phosphate Esters. Part I. The Hydrolysis of some Substituted Phenyl Propyl Phosphates. Journal of the American Chemical Society, 89(2), 415–423.
  • Kumar, V. J., Ramana, V. S. V., Raja, K. D., Babu, K. R., Padma, M., Kumar, K. S. R. P., & Sharma, H. K. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmacy and Pharmaceutical Research, 12(4), 227-242.
  • Pundir, S. (2016). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 9(8), 1269-1276.
  • Wang, L., Wang, H., Liu, Y., Zhang, T., & Guo, X. (2016). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Analytical Methods, 8(3), 536-543.
  • Request PDF. (n.d.). Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
  • U.S. Patent No. 5,488,162. (1996). Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates. Google Patents.
  • Zhang, M., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research, 23(4). DOI: 10.34297/AJBSR.2024.23.003055.
  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
  • S. J. Res. Pharm. Sci. (2019). A chemical rationale of drug stability and degradation- An insightful approach.
  • Kirsch, B., et al. (2000). Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride. Journal of Chromatography A, 881(1-2), 517-530.
  • Peng, S. X., et al. (1999). Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes. Journal of Chromatography B: Biomedical Sciences and Applications, 724(1), 181-187.
  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers.
  • Bansal, G., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Indian Journal of Pharmaceutical Education and Research, 50(3), 359-369.
  • ResearchGate. (n.d.). Model pH-rate profile for the hydrolysis of 5-hydroxy-3phenylcoumaran-2-one.
  • ResearchGate. (n.d.). pH-rate profiles for the hydrolytic reactions of the copolymer model 3a.

Sources

Technical Support Center: Solvent Effects in O-Propylhydroxylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance and troubleshooting for experiments involving O-propylhydroxylamine hydrochloride. Here, we delve into the critical role of solvent selection in directing reaction pathways, optimizing yields, and preventing common side reactions. Our approach is rooted in mechanistic principles to empower you with the expertise to navigate challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a solvent in my reaction with this compound?

A1: The solvent does more than just dissolve reactants. It is an active participant that can profoundly influence reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.[1][2][3] For reactions involving O-propylhydroxylamine, which is liberated in situ from its hydrochloride salt, the solvent choice is critical. It affects the nucleophilicity of the hydroxylamine, the solubility of the hydrochloride salt and the base used for its neutralization, and can favor desired pathways while suppressing side reactions like hydrolysis.[4][5]

Q2: I'm performing an oximation reaction (reaction with an aldehyde or ketone). Which solvent system is recommended?

A2: For oxime formation, a common application of this compound, polar protic solvents like ethanol, methanol, or mixtures with water are frequently used.[6][7] These solvents are effective at dissolving the hydrochloride salt.[8] However, the reaction rate can often be enhanced in polar aprotic solvents. The choice depends on a balance between reactant solubility and the desired reaction kinetics. A slightly acidic to neutral pH is often optimal for oxime formation.[7][9]

Q3: Why is my reaction yield low when using a protic solvent like ethanol?

A3: While ethanol is a common choice, protic solvents can decrease the nucleophilicity of the free O-propylhydroxylamine.[5][10] The solvent's hydrogen atoms can form hydrogen bonds with the nitrogen's lone pair of electrons, creating a "solvent cage".[5][11][12] This stabilizes the nucleophile, making it less reactive and potentially slowing down the reaction.[5] In some cases, protic solvents like water can also lead to competing hydrolysis pathways.[4]

Q4: Can I use a polar aprotic solvent for my oximation?

A4: Yes, and it is often advantageous. Polar aprotic solvents such as acetonitrile, DMF (dimethylformamide), or DMSO (dimethyl sulfoxide) do not have acidic protons and therefore do not form strong hydrogen bonds with the nucleophile.[10][11] This leaves the O-propylhydroxylamine more "naked" and reactive, which can significantly increase the rate of nucleophilic attack on the carbonyl carbon, leading to faster reactions.[5][13] However, you must ensure that the hydrochloride salt and the base are sufficiently soluble in the chosen aprotic solvent.

Q5: A base is required in my reaction. How does the solvent affect its function?

A5: this compound is a salt and requires a base (e.g., pyridine, sodium carbonate, potassium carbonate) to liberate the free, nucleophilic O-propylhydroxylamine.[5][9] The solvent must be able to dissolve both the hydrochloride salt and the chosen base to allow for efficient neutralization. Inorganic bases like potassium carbonate may have limited solubility in purely organic solvents, which could slow down the entire process.[5][14] In such cases, a co-solvent system or a phase-transfer catalyst might be beneficial.

Troubleshooting Guide

Issue Potential Cause & Explanation Suggested Solution
Low or No Product Yield Ineffective Liberation of Free Hydroxylamine: The base may not be strong enough or sufficiently soluble in the chosen solvent to deprotonate the hydrochloride salt effectively.1. Switch to a stronger, more soluble base (e.g., an organic base like triethylamine or pyridine if compatible). 2. Consider a solvent system that better dissolves both the salt and the base, such as an alcohol/water mixture or a polar aprotic solvent known to dissolve salts (e.g., DMF, DMSO).[4]
Solvent-Induced Nucleophile Deactivation: In protic solvents (e.g., methanol, water), hydrogen bonding can "cage" the O-propylhydroxylamine, reducing its nucleophilicity and slowing the reaction.[5][12]1. Switch to a polar aprotic solvent like acetonitrile or THF to enhance nucleophilicity.[4][11] 2. If a protic solvent is necessary for solubility, try increasing the temperature to provide more energy to overcome the activation barrier.
Formation of Side Products (e.g., Hydrolysis) Presence of Water in Protic Solvents: Protic solvents like water can act as competing nucleophiles, leading to hydrolysis of starting materials or intermediates.[4]1. Use anhydrous solvents and reagents. 2. Switch to a polar aprotic solvent to minimize hydrolysis pathways.[4]
Reaction is Very Slow Poor Solubility of Reactants: One or more of your reactants (the substrate, the hydrochloride salt, or the base) may have poor solubility in the chosen solvent, leading to a slow heterogeneous reaction.1. Perform small-scale solubility tests with your reactants in various solvents before running the full-scale reaction. 2. Consider using a co-solvent system to improve solubility. 3. Gentle heating can often improve both solubility and reaction rate.
Steric Hindrance: If your substrate (e.g., a hindered ketone) is sterically bulky, the reaction can be inherently slow. The solvent can play a role in the transition state energy.1. Use a less sterically hindered base if possible.[9] 2. Switching to a polar aprotic solvent can sometimes accelerate reactions with hindered substrates by increasing the reactivity of the nucleophile. 3. Increase reaction time and/or temperature, monitoring for product formation and potential decomposition.[9]

Experimental Protocols

Protocol 1: General Procedure for Oxime Formation in a Polar Protic Solvent

This protocol is a standard starting point for the reaction of this compound with an aldehyde or ketone.

  • Reactant Preparation: In a round-bottom flask, dissolve the carbonyl compound (1.0 equivalent) and this compound (1.2 equivalents) in ethanol (or methanol).

  • Base Addition: Slowly add a solution of a suitable base, such as pyridine or sodium carbonate (1.2 equivalents), to the mixture to neutralize the HCl.[4]

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 15 minutes to several hours.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime. Further purification can be achieved by recrystallization or column chromatography.[15]

Protocol 2: Kinetic Analysis of Solvent Effects using ¹H NMR

This protocol allows for the quantitative comparison of reaction rates in different deuterated solvents.

  • Stock Solution Preparation:

    • Prepare a stock solution of your carbonyl compound in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN).

    • Prepare a separate stock solution of this compound and a soluble base (e.g., pyridine) in the same deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the carbonyl compound stock solution to identify a characteristic, well-resolved peak.

  • Initiate Reaction: In an NMR tube at a controlled temperature, combine the two stock solutions. Quickly acquire the first ¹H NMR spectrum, marking this as time t=0.

  • Time-Course Measurement: Acquire a series of ¹H NMR spectra at regular intervals.

  • Data Analysis: By integrating the peak of the starting material and the peak of the product at each time point, you can calculate the concentration of each over time and determine the reaction rate constant. This allows for a direct comparison of solvent effects on the reaction kinetics.[5]

Visualizing Solvent Effects and Reaction Workflows

The Role of Solvent in Nucleophilicity

The diagram below illustrates how different solvent types interact with the O-propylhydroxylamine nucleophile, affecting its reactivity.

G cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., Acetonitrile) Nuc_P R-ONH₂ Solv_P1 H-OR' Nuc_P->Solv_P1 H-Bond Solv_P2 H-OR' Nuc_P->Solv_P2 H-Bond Solv_P3 H-OR' Nuc_P->Solv_P3 H-Bond Result_P "Solvent Caged" Less Reactive Nucleophile Nuc_A R-ONH₂ Result_A "Naked" Nucleophile More Reactive Solv_A1 CH₃CN Solv_A2 CH₃CN

Caption: Solvent effects on nucleophile reactivity.

General Workflow for Oxime Formation

This workflow outlines the key steps in a typical oximation reaction using this compound.

G start Start: Dissolve Reactants (Carbonyl + R-ONH₂·HCl) add_base Add Base (e.g., Pyridine) in appropriate solvent start->add_base liberation In Situ Liberation of Free R-ONH₂ add_base->liberation nucleophilic_attack Nucleophilic Attack on Carbonyl Carbon liberation->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate elimination Elimination of H₂O intermediate->elimination product Final Product: O-propyloxime elimination->product

Caption: Workflow for O-propyloxime synthesis.

References

  • BenchChem. (n.d.). How to mitigate side reactions when using O-Isopropylhydroxylamine hydrochloride.
  • BenchChem. (n.d.). Troubleshooting guide for O-Isopropylhydroxylamine hydrochloride reaction failures.
  • Loiseau, F., & Beauchemin, A. M. (n.d.). [Procedure for oxime synthesis]. Organic Syntheses.
  • Sciencemadness.org. (2014). Oximes.
  • ACS Publications. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes. Chemical Reviews.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Isoindolinone Oxime Formation.
  • PubChem. (n.d.). This compound.
  • Yoon, Y.-J., et al. (n.d.). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. ResearchGate.
  • Wikipedia. (n.d.). Solvent effects.
  • BenchChem. (n.d.). Technical Support Center: O-Methylhydroxylamine Reaction Kinetics in Co-Solvent Systems.
  • Master Organic Chemistry. (2012). Polar Protic vs Polar Aprotic vs Nonpolar: About Solvents In Organic Chemistry.
  • Leah4sci. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube.
  • Sureshbabu, A. R., et al. (2017). Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids.
  • Chemistry Stack Exchange. (2019). Influence of protic and aprotic solvents on SN reactions.
  • University of Calgary. (n.d.). Ch 8: Solvent Effects.
  • ResearchGate. (n.d.). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol.
  • BenchChem. (n.d.). Technical Support Center: Purification of Compounds from O-Isopropylhydroxylamine Hydrochloride Synthesis.
  • Scribd. (n.d.). Hydroxylamine Hydrochloride Solubility.
  • BenchChem. (n.d.). Solvent Effects in Reactions with Propionyl Chloride: Application Notes and Protocols.
  • Bera, S., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central.
  • Singh, R., et al. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.
  • Ghorbanloo, M., et al. (2022). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.

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Technical Support Center: Reaction Monitoring by TLC for O-propylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing O-propylhydroxylamine hydrochloride in their synthetic workflows. As a key reagent in the formation of O-propyl oximes from aldehydes and ketones, accurate reaction monitoring is crucial for optimizing yields and ensuring purity. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose. This document provides in-depth, field-proven insights into the nuances of using TLC to monitor reactions involving this polar, salt-based reagent.

Part 1: Fundamentals & Core Principles

Why TLC Monitoring of this compound Reactions Can Be Tricky

This compound (PrONH₂·HCl) presents a unique set of challenges for TLC analysis due to its physical and chemical properties:

  • High Polarity: As a hydrochloride salt, this reagent is highly polar. On a standard silica gel plate (which is also polar), it will have a very strong affinity for the stationary phase, resulting in a low Retention Factor (Rf), often at or near the baseline.

  • Basicity: The free amine form (PrONH₂) is basic. On untreated silica gel, which is slightly acidic, this can lead to strong interactions and cause streaking of the spot.[1][2]

  • Visualization: this compound lacks a chromophore, meaning it will not be visible under a standard 254 nm UV lamp.[3] Therefore, a chemical staining agent is mandatory for its visualization.

Understanding these core characteristics is the first step in developing a robust TLC method and troubleshooting any issues that may arise.

Part 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address the most common issues encountered during the TLC analysis of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (mobile phase) for monitoring a reaction with this compound on a silica gel TLC plate?

A1: Due to the high polarity of the starting material, a relatively polar solvent system is required to achieve any movement from the baseline. A common starting point for polar compounds is a mixture of a less polar solvent with a more polar one, such as:

  • 9:1 Dichloromethane (DCM) / Methanol (MeOH)

  • 5:1 Ethyl Acetate (EtOAc) / Hexanes with 1% Triethylamine (TEA)

If the starting material still remains at the baseline, the polarity of the mobile phase should be increased by increasing the proportion of the more polar solvent (e.g., changing from 9:1 DCM/MeOH to 4:1 DCM/MeOH).[3][4]

Q2: My this compound spot is streaking badly. What's causing this and how do I fix it?

A2: Streaking is a common problem when dealing with amines or their salts on silica gel.[1][5] It's typically caused by the strong, non-ideal interactions between the basic amine and the acidic silica gel.

  • Causality: The acidic silanol groups on the silica surface can protonate the basic hydroxylamine, leading to a smear rather than a compact spot.

  • Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase.[2][3]

    • Triethylamine (TEA): Add 0.5-2% TEA to your eluent. The TEA will preferentially interact with the acidic sites on the silica, allowing your compound of interest to travel up the plate more cleanly.[3]

    • Ammonia in Methanol: For very stubborn cases, a mobile phase containing 1-10% of a 10% solution of ammonium hydroxide in methanol, mixed with dichloromethane, can be effective.[6]

Q3: I can't see the this compound spot on my TLC plate. What stain should I use?

A3: Since this compound is not UV-active, you must use a chemical stain. The best choices are those that react with amines or are general-purpose oxidizing agents.

StainPreparationVisualizationComments
Ninhydrin 0.3g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.[7]Dip the plate and gently heat with a heat gun. Primary amines and hydroxylamines typically appear as pink, purple, or sometimes greenish spots.[8][9]This is the most specific and sensitive stain for primary amines and their derivatives.[7][8]
Potassium Permanganate (KMnO₄) 1.5g KMnO₄, 10g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL of water.[10]Dip the plate. Oxidizable groups appear as yellow to brown spots on a purple background.[8][11] Gentle heating may be required.This is a universal stain for any compound that can be oxidized, which includes hydroxylamines.[8][10]
p-Anisaldehyde A solution of p-anisaldehyde, ethanol, sulfuric acid, and acetic acid.Dip the plate and heat strongly. It is a general-purpose stain that gives a range of colors for different compounds.Good for visualizing the disappearance of an aldehyde or ketone starting material, which often gives a distinct color.

Q4: How do I know when my oxime formation reaction is complete?

A4: A successful reaction is indicated by three key observations on your TLC plate:

  • Disappearance of the Limiting Reagent: Typically, the aldehyde or ketone is the limiting reagent. Its spot should completely disappear over time.

  • Appearance of the Product Spot: A new spot, corresponding to the O-propyl oxime product, will appear. Oximes are generally less polar than the starting hydroxylamine but may be more or less polar than the starting carbonyl compound.[12]

  • Co-spotting Confirmation: To be certain, use a three-lane spotting system on your TLC plate:

    • Lane 1: Starting Material (Aldehyde/Ketone)

    • Lane 2: Co-spot (Starting Material + Reaction Mixture)

    • Lane 3: Reaction Mixture

    At the end of the reaction, Lane 3 should show only the product spot (and a baseline spot for the excess hydroxylamine). Lane 2 will show both the starting material and product spots, confirming their different Rf values.[13]

Troubleshooting Workflow

When encountering a problem with your TLC analysis, a systematic approach is key. The following workflow can help diagnose and solve common issues.

TLC_Troubleshooting start Start TLC Analysis problem Problem Encountered? start->problem streaking Spots are Streaking problem->streaking Yes no_spots No Spots Visible problem->no_spots Yes at_baseline Spots at Baseline (Rf ~ 0) problem->at_baseline Yes at_front Spots at Solvent Front (Rf ~ 1) problem->at_front Yes end Successful Analysis problem->end No sol_streaking Add 1% Triethylamine (TEA) to Mobile Phase streaking->sol_streaking sol_no_spots Use a Chemical Stain (e.g., Ninhydrin or KMnO4) no_spots->sol_no_spots sol_baseline Increase Mobile Phase Polarity (e.g., More MeOH in DCM) at_baseline->sol_baseline sol_front Decrease Mobile Phase Polarity (e.g., Less MeOH in DCM) at_front->sol_front re_evaluate Re-run TLC sol_streaking->re_evaluate sol_no_spots->re_evaluate sol_baseline->re_evaluate sol_front->re_evaluate re_evaluate->problem

Caption: Troubleshooting workflow for common TLC issues.

Part 3: Experimental Protocol

Step-by-Step Guide for TLC Monitoring of Oxime Formation

This protocol outlines the procedure for monitoring a typical reaction between an aldehyde/ketone and this compound.

1. Materials & Setup:

  • TLC Plates: Silica gel 60 F₂₅₄ plates.

  • TLC Chamber: With a lid.

  • Mobile Phase: 9:1 Dichloromethane/Methanol with 1% Triethylamine. Prepare this fresh.

  • Capillary Spotters: For applying samples to the plate.

  • Visualization Stain: Ninhydrin solution.

  • Sample Preparation:

    • SM (Starting Material): Dissolve a small amount of your starting aldehyde or ketone in a suitable solvent (e.g., ethyl acetate).

    • Reaction Mixture (RM): The ongoing reaction.

2. TLC Plate Preparation:

  • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[14]

  • Mark three small tick marks on the line for your three lanes: "SM," "Co" (Co-spot), and "RM."

3. Spotting the Plate:

  • Using a capillary spotter, apply a small spot of the SM solution to the "SM" and "Co" marks. Keep the spots as small as possible (1-2 mm diameter).[14][15]

  • Allow the solvent to evaporate completely.

  • Using a clean capillary spotter, take an aliquot from your reaction and apply it to the "RM" and "Co" marks (spotting directly on top of the SM spot for the co-spot lane).[13]

4. Developing the Plate:

  • Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm (ensure it is below your origin line).[3]

  • Place the spotted TLC plate into the chamber and cover it with the lid.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.[14]

  • Remove the plate and immediately mark the solvent front with a pencil.

5. Visualization:

  • Allow the plate to dry completely in a fume hood.

  • First, check the plate under a UV lamp to visualize the starting aldehyde/ketone and potentially the oxime product if they are UV-active. Circle any visible spots with a pencil.

  • Next, dip the plate into the ninhydrin staining solution using forceps.

  • Remove the plate, let the excess stain drip off, and gently warm the plate with a heat gun until colored spots appear. The excess this compound should appear as a distinct spot, likely near the baseline.

6. Interpretation:

  • Compare the spots in the "RM" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is proceeding.

  • The reaction is complete when the starting material spot is no longer visible in the "RM" lane.

References

  • Vertex AI Search Result 1: Provides a comprehensive list of TLC stains, including recipes for permangan
  • Vertex AI Search Result 2: Details the application of various TLC stains, with specific comments on ninhydrin for amines and permangan
  • Vertex AI Search Result 3: Offers a troubleshooting guide for common TLC problems, including streaking of basic compounds and solutions like adding triethylamine to the mobile phase.
  • Vertex AI Search Result 4: Product information for a pre-mixed potassium permangan
  • Vertex AI Search Result 5: A video demonstration of TLC visualization using permangan
  • Vertex AI Search Result 6: Provides recipes for common TLC stains.
  • Vertex AI Search Result 7: Discusses TLC monitoring for oxime reactions, noting the polarity difference between the starting m
  • Vertex AI Search Result 8: A troubleshooting guide that suggests solvent systems for very polar compounds.
  • Vertex AI Search Result 9: Abstract on the use of TLC for analyzing intermedi
  • Vertex AI Search Result 10: Provides a recipe for ninhydrin stain suitable for visualizing amines.
  • Vertex AI Search Result 11: Discusses common problems in TLC, such as over-large spots and streaking.
  • Vertex AI Search Result 12: A troubleshooting guide that addresses issues like streaking and the absence of visible spots.
  • Vertex AI Search Result 13: ResearchGate article on TLC analysis of oxime synthesis, confirming the utility of TLC in this context.
  • Vertex AI Search Result 14: A study on TLC solvent systems for biogenic amines, providing insights into separ
  • Vertex AI Search Result 15: Explains that streaking can be caused by strongly acidic or basic groups and suggests adding ammonia or formic acid to the eluent.
  • Vertex AI Search Result 16: A collection of TLC stain recipes.
  • Vertex AI Search Result 17: A list of TLC visualization reagents, including ninhydrin for amino acids and amines.
  • Vertex AI Search Result 18: Suggests specific solvent systems for very polar compounds, including a 10% NH₄OH in MeOH solution mixed with dichloromethane.
  • Vertex AI Search Result 19: Product information for a pre-mixed ninhydrin TLC stain.
  • Vertex AI Search Result 20: Further inform
  • Vertex AI Search Result 21: A guide to TLC that mentions ninhydrin is excellent for amines, which show up as green spots.
  • Vertex AI Search Result 22: Safety data sheet for hydroxylamine hydrochloride, providing chemical properties.
  • Vertex AI Search Result 23: A detailed guide on TLC techniques, including proper spotting and development.
  • Vertex AI Search Result 24: Explains that streaking with amines can be resolved by adding a few drops of ammonium hydroxide or acetic acid to the eluent.
  • Vertex AI Search Result 25: A discussion forum offering practical advice on solvent systems for amines and oximes on different st
  • Vertex AI Search Result 26: A guide on monitoring the reduction of nitro groups to amines, with transferable principles for TLC monitoring.
  • Vertex AI Search Result 27: A document on monitoring reactions by TLC, outlining the general principles and techniques.
  • Vertex AI Search Result 28: A forum discussion on visualizing hydrazine derivatives, where KMnO₄ and iodine were successful.
  • Vertex AI Search Result 29: A guide on how to monitor reactions by TLC, emphasizing the importance of the co-spot.
  • Vertex AI Search Result 30: Describes the use of potassium permanganate stain for visualizing oxidizable functional groups.
  • Vertex AI Search Result 31: Wikipedia article on oximes, detailing their synthesis from hydroxylamines and carbonyl compounds.
  • Vertex AI Search Result 32: PubChem entry for this compound, providing its chemical structure and properties.
  • Vertex AI Search Result 33: Safety data sheet for hydroxylamine hydrochloride.
  • Vertex AI Search Result 34: Another safety data sheet for hydroxylamine hydrochloride.
  • Vertex AI Search Result 35: A research article providing data on reactions involving rel
  • Vertex AI Search Result 36: A guide to visualizing TLC plates, summarizing various staining methods.
  • Vertex AI Search Result 37: A research paper on reactions involving hydroxylamine deriv
  • Vertex AI Search Result 38: PubChemLite entry for this compound.
  • Vertex AI Search Result 39: A review on the synthesis and reactions of oximes.

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Validation & Comparative

A Comparative Guide to O-Propylhydroxylamine and Other O-Alkyl Hydroxylamines in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Oxime Ligation

In the landscape of chemical biology, drug development, and materials science, the ability to form robust, stable, and chemoselective covalent bonds is paramount. Oxime ligation, the reaction between an aminooxy group (-ONH₂) and a carbonyl (an aldehyde or ketone), stands as a cornerstone of bioconjugation chemistry.[1][2] This reaction is valued for its high efficiency and bioorthogonality; the reacting functional groups are rare in biological systems, which minimizes off-target reactions.[3] The product of this condensation, a stable C=N-O oxime bond, has found applications ranging from protein labeling and drug delivery to the synthesis of complex molecular architectures.[1][3]

The choice of the O-alkylhydroxylamine reagent is a critical parameter that dictates the kinetics of the ligation, the physicochemical properties of the resulting conjugate, and the stability of the oxime bond. While O-methylhydroxylamine is a common choice, an array of other O-alkyl hydroxylamines, including O-propylhydroxylamine, offer distinct advantages. This guide provides a comparative analysis of O-propylhydroxylamine against other members of its class, supported by experimental principles and data to inform reagent selection for specific research applications.

The Chemistry of Oxime Formation

The formation of an oxime is a two-step addition-elimination reaction. It begins with the nucleophilic attack of the hydroxylamine's nitrogen atom on the electrophilic carbonyl carbon.[1] This is followed by a rate-determining dehydration step to form the final oxime product.[1] The reaction rate is highly pH-dependent, with optimal performance typically observed in a slightly acidic environment (pH 4-5), which facilitates the dehydration step without excessively protonating the nucleophilic hydroxylamine.[4] Critically, the reaction can be accelerated significantly at neutral pH through the use of nucleophilic catalysts, such as aniline and its derivatives.[3][5]

G cluster_mechanism Reaction Pathway R1_CO_R2 Aldehyde/Ketone (R-CO-R') Intermediate Tetrahedral Intermediate R1_CO_R2->Intermediate Nucleophilic Attack R_ONH2 O-Alkyl Hydroxylamine (R''-ONH₂) R_ONH2->Intermediate Product Oxime Product (R-C(R')=N-OR'') Intermediate->Product Dehydration (-H₂O) (Rate-Determining) H2O H₂O G cluster_sterics Steric Hindrance cluster_rate Relative Reaction Rate Methyl Methyl (Low) Rate_High High Methyl->Rate_High Fastest Ethyl Ethyl Rate_Mod Moderate Ethyl->Rate_Mod Propyl Propyl Propyl->Rate_Mod Isopropyl Isopropyl Rate_Low Low Isopropyl->Rate_Low Benzyl Benzyl (High) Benzyl->Rate_Low Slowest

Caption: Impact of alkyl group size on reaction rate.

Stability of the Resulting Oxime Ether

Oxime ethers are known for their high stability, particularly when compared to analogous hydrazone linkages. [6]Studies have shown that oximes are approximately 100- to 1000-fold more resistant to hydrolysis than hydrazones, making them the linkage of choice for applications requiring long-term stability. [7][8]The stability of the oxime bond itself is influenced by the electronic properties of the substituents. While the alkyl group on the oxygen has a modest electronic effect, the primary determinant of stability is the surrounding pH. Oximes exhibit maximum stability in the pH range of 4-7 and can be hydrolyzed under strongly acidic conditions. [4][7]

Physicochemical Properties and Applications

The choice of O-alkylhydroxylamine directly impacts the properties of the resulting molecule, a key consideration in drug development and bioconjugation.

  • Modulating Lipophilicity: The length and branching of the alkyl chain are used to tune the lipophilicity of a molecule. O-propylhydroxylamine provides a greater increase in lipophilicity than O-methyl- or O-ethylhydroxylamine. This is a critical tool for medicinal chemists seeking to optimize a drug candidate's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. [9]* Bioconjugation: In bioconjugation, O-alkylhydroxylamines attached to PEG linkers or other moieties are used to improve the solubility and pharmacokinetic profiles of proteins and peptides. [1]Shorter, more hydrophilic analogues are typically preferred for standard aqueous bioconjugations. [6]* Drug Discovery: O-alkylhydroxylamines are valuable building blocks for creating complex molecules with therapeutic potential. [10]For instance, O-benzylhydroxylamine and its derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target in oncology. [11]

Experimental Protocol: Comparative Kinetic Analysis of Oxime Formation

To provide a self-validating system for comparing the reactivity of O-propylhydroxylamine with other O-alkyl hydroxylamines, a well-controlled kinetic study is essential. The following protocol outlines a general method for determining the second-order rate constant of oxime formation using ¹H NMR spectroscopy or HPLC.

Objective: To quantitatively determine and compare the rate of oxime formation for O-methyl-, O-ethyl-, and O-propylhydroxylamine with a model aldehyde (e.g., 4-nitrobenzaldehyde).

Materials:

  • 4-Nitrobenzaldehyde

  • O-Methylhydroxylamine hydrochloride [12]* O-Ethylhydroxylamine

  • O-Propylhydroxylamine hydrochloride [13]* Aniline (catalyst)

  • Phosphate buffer (e.g., 100 mM, pH 6.0)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene for NMR)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR

  • HPLC system with a suitable column (e.g., C18)

G start Start: Prepare Stock Solutions reagents 1. Aldehyde (e.g., 4-nitrobenzaldehyde) 2. O-Alkyl Hydroxylamines (Methyl, Propyl, etc.) 3. Aniline Catalyst 4. Internal Standard start->reagents initiate Initiate Reaction (Mix reagents in buffered solution at T=const) reagents->initiate monitor Monitor Reaction Progress (Take aliquots at defined time points) initiate->monitor analysis Quantitative Analysis (¹H NMR or HPLC) monitor->analysis data Data Processing analysis->data results Calculate Second-Order Rate Constants (k) data->results end End: Compare Reactivity results->end

Caption: Experimental workflow for comparing alkoxyamine reactivity.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of 4-nitrobenzaldehyde, each O-alkylhydroxylamine hydrochloride, aniline, and the internal standard in the chosen buffer. Ensure the pH is adjusted after all components are dissolved. For NMR studies, prepare solutions in a deuterated buffer.

  • Reaction Setup:

    • In a temperature-controlled vessel (e.g., NMR tube or reaction vial), equilibrate the solution of 4-nitrobenzaldehyde, aniline catalyst, and internal standard.

    • Initiate the reaction by adding a known concentration of the O-alkylhydroxylamine stock solution. Final concentrations might be, for example, 10 mM aldehyde, 20 mM hydroxylamine, and 20 mM aniline.

  • Monitoring and Data Acquisition:

    • For NMR: Acquire spectra at regular time intervals. Monitor the disappearance of the aldehyde proton signal and the appearance of the oxime proton signal.

    • For HPLC: At each time point, withdraw an aliquot and quench the reaction (e.g., by rapid dilution in a mobile phase or by adding an excess of acetone)[4]. Inject the quenched sample into the HPLC and integrate the peak areas for the reactant and product.

  • Data Analysis:

    • Calculate the concentration of the aldehyde at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the aldehyde concentration versus time. The slope of this plot will be proportional to the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of the hydroxylamine (assuming it is in large excess and its concentration remains effectively constant).

    • Repeat the experiment for each O-alkylhydroxylamine under identical conditions.

Expected Outcome: The calculated second-order rate constants (k) will provide a quantitative measure of reactivity, allowing for a direct comparison. It is expected that the rate constant will decrease as the steric bulk of the alkyl group increases: k(methyl) > k(ethyl) ≈ k(propyl) > k(isopropyl).

Conclusion

O-propylhydroxylamine is a valuable reagent in the synthetic chemist's toolbox, offering a balance of moderate reactivity and the ability to increase the lipophilicity of target molecules. While O-methylhydroxylamine may be preferred for applications demanding the fastest possible kinetics, O-propylhydroxylamine provides a more sterically hindered and lipophilic alternative. The selection of an O-alkylhydroxylamine should be a deliberate choice based on a comprehensive consideration of reaction kinetics, the desired physicochemical properties of the conjugate, and the stability requirements of the final application. By understanding the interplay of steric and electronic effects, researchers can harness the full versatility of the oxime ligation to advance their objectives in drug discovery and chemical biology.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of O-Isopropylhydroxylamine Hydrochloride. BenchChem Technical Guides.
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  • ChemicalBook. Hydroxylamine, O-propyl- (8CI,9CI) synthesis. ChemicalBook.
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  • Salo, H. S., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Journal of Medicinal Chemistry, 59(1), 144-155. [Link]
  • Wikipedia. (n.d.). Oxime. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
  • Hill, J., et al. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters, 13(5), 825–832. [Link]
  • National Center for Biotechnology Information. (n.d.). O-Methylhydroxylamine.
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A Researcher's Guide to the Validation of Oxime Formation Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in chemical synthesis and drug development, the reliable formation of an oxime bond is a foundational step in numerous applications, ranging from bioconjugation to the synthesis of novel therapeutics. The unambiguous confirmation of this transformation is not merely a procedural checkpoint but a cornerstone of scientific rigor. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the preeminent method for providing detailed, structural, and quantitative insights into oxime formation.

This guide offers an in-depth comparison of ¹H and ¹³C NMR spectroscopy for the validation of oxime formation. It provides the objective data and experimental protocols necessary for researchers, scientists, and drug development professionals to confidently characterize their synthesized molecules.

The Decisive Power of NMR in Oxime Characterization

The conversion of a carbonyl group (aldehyde or ketone) and a hydroxylamine into an oxime results in a distinct alteration of the local electronic environment. NMR spectroscopy is exquisitely sensitive to these changes, providing a direct window into the molecular transformation. By comparing the spectra of the starting materials to that of the product mixture, one can unequivocally confirm the formation of the C=NOH group, identify potential isomers, and even quantify the reaction's progression and yield.

Comparative Analysis: ¹H vs. ¹³C NMR Spectroscopy

Both proton (¹H) and carbon-13 (¹³C) NMR provide critical and complementary information for validating oxime formation.

¹H NMR Spectroscopy: The First Line of Inquiry

¹H NMR is often the initial and most rapid method for assessing the success of an oxime formation reaction. The key diagnostic signals are:

  • The Oxime Hydroxyl Proton (-OH): A broad singlet typically appearing significantly downfield, in the range of δ 8.0-10.0 ppm.[1][2][3] This signal is readily identifiable and is exchangeable with deuterium oxide (D₂O), meaning it will disappear upon addition of a drop of D₂O to the NMR tube, providing a simple and effective confirmation.

  • The Imine Proton (-CH=N): For oximes derived from aldehydes, the proton attached to the imine carbon gives a characteristic signal.

  • Shifts in α-Protons: Protons on the carbon atoms adjacent (α) to the newly formed C=N bond experience a change in their chemical environment compared to the starting carbonyl compound. For instance, in the formation of cyclohexanone oxime, the α-CH₂ protons shift to approximately δ 2.50 and 2.22 ppm from around δ 2.3 ppm in cyclohexanone.[4]

¹³C NMR Spectroscopy: Unambiguous Structural Confirmation

While ¹H NMR is excellent for rapid screening, ¹³C NMR provides definitive confirmation of the carbon skeleton's transformation. The most telling change is the chemical shift of the carbon involved in the new imine bond:

  • The Imine Carbon (C=NOH): This carbon exhibits a characteristic chemical shift in the range of δ 145-165 ppm.[5][6] This is a significant shift from the carbonyl carbon of the starting material, which typically resonates at a much lower field (e.g., >190 ppm for ketones). This large, unambiguous shift is a cornerstone of oxime formation validation. For example, the C1 carbon in cyclohexanone shifts dramatically upfield upon conversion to cyclohexanone oxime, a key diagnostic feature.[4]

Quantitative Data Summary: Characteristic Chemical Shifts

The following tables summarize the key diagnostic chemical shifts for the validation of oxime formation. These values are invaluable for the initial analysis of NMR spectra.

NucleusFunctional GroupChemical Shift (δ) Range (ppm)Key Characteristics
¹H Oxime -OH 8.0 - 10.0Broad singlet, D₂O exchangeable[1][2][3]
Aldehyde-derived -CH =NOH6.5 - 8.5
α-CH ₂ (Cyclic Ketone Oxime)~2.2 - 2.5Downfield shift compared to ketone[4]
¹³C C =NOH (Oximes)155 - 165
C =O (Ketones)>190
C =O (Aldehydes)~190-200

Note: Chemical shifts are dependent on the specific molecular structure and the solvent used.

Experimental Protocol: A Self-Validating Workflow for NMR Analysis

This protocol outlines a systematic approach to preparing and analyzing a sample for the validation of oxime formation.

Step 1: Sample Preparation
  • Reaction Aliquot: Carefully take a representative aliquot from the reaction mixture.

  • Solvent Removal: If the reaction solvent is not a deuterated NMR solvent, remove it under reduced pressure.

  • Dissolution in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common first choice due to its cost-effectiveness.[7] However, the choice of solvent can influence chemical shifts due to solute-solvent interactions.[7][8]

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard. The standard should have a sharp signal that does not overlap with any reactant or product signals.

  • Filtration: Filter the solution into a clean NMR tube to remove any particulate matter.

Step 2: NMR Data Acquisition
  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. This will likely require a longer acquisition time than the ¹H spectrum.

  • D₂O Exchange (Optional but Recommended): After acquiring the initial ¹H spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to confirm the identity of the -OH peak.

Step 3: Data Processing and Interpretation
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Chemical Shift Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[4]

  • Peak Assignment: Identify and assign the peaks corresponding to the starting materials and the oxime product based on the characteristic chemical shifts provided in the tables above.

  • Integration and Quantification (qNMR): For quantitative analysis, integrate the well-resolved peaks of the product and the internal standard. The ratio of the integrals, normalized for the number of protons, allows for the determination of the reaction yield.[9][10]

Visualizing the Process: Workflows and Mechanisms

To further clarify the process, the following diagrams illustrate the key workflows and the underlying chemical transformation.

G cluster_workflow NMR Analysis Workflow A Reaction Aliquot B Solvent Removal A->B C Dissolve in Deuterated Solvent (+ Internal Standard for qNMR) B->C D Filter into NMR Tube C->D E Acquire 1H & 13C NMR Spectra D->E F Data Processing & Interpretation E->F

Caption: Workflow for NMR-based validation of oxime formation.

G Reactants Aldehyde/Ketone + Hydroxylamine Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Oxime + Water Intermediate->Product Dehydration

Caption: Simplified mechanism of oxime formation.

Troubleshooting and Advanced Considerations

  • Distinguishing E/Z Isomers: Oximes can often form as a mixture of E and Z isomers, which may be distinguishable by NMR.[11] The chemical shifts of the α-protons and carbons can be slightly different for each isomer. 2D NMR techniques like NOESY can be employed to definitively assign the stereochemistry.[11]

  • Solvent Effects: Be aware that the choice of solvent can influence the observed chemical shifts.[8][12][13] For complex molecules, running spectra in different solvents can sometimes aid in resolving overlapping signals.[7]

  • Common Impurities: Besides unreacted starting materials, potential impurities could include byproducts from side reactions.[14] NMR is an excellent tool for identifying and quantifying these impurities.[14] Common laboratory solvents and grease can also appear in spectra.[15]

  • Quantitative NMR (qNMR): For accurate yield determination, qNMR is a powerful technique that avoids the need for calibration curves, relying instead on a certified internal standard.[10][16]

Conclusion: The Indispensable Role of NMR

In the landscape of analytical techniques for reaction validation, NMR spectroscopy offers an unparalleled combination of structural detail and quantitative capability. For the formation of oximes, it provides a direct and unambiguous method to confirm the successful transformation of a carbonyl group to the C=NOH functionality. By understanding the characteristic chemical shifts in both ¹H and ¹³C spectra and following a systematic experimental protocol, researchers can achieve a high degree of confidence in their synthetic outcomes. This guide serves as a foundational resource for leveraging the full power of NMR in the critical task of validating oxime formation.

References

  • 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime - Canadian Science Publishing. (URL: [Link])
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mass spectrometry analysis of O-propylhydroxylamine reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Mass Spectrometry Analysis of O-Propylhydroxylamine Reaction Products: A Comparative Approach

In the landscape of drug development and metabolomics, the precise characterization of molecules is paramount. O-propylhydroxylamine is a key reagent, frequently employed to derivatize carbonyl-containing compounds such as ketones and aldehydes. This process, forming stable oxime products, is critical for enhancing analytical detection and enabling accurate quantification. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of mass spectrometry platforms for the analysis of these reaction products, supported by experimental insights and protocols.

The Significance of O-Propylhydroxylamine Derivatization

Carbonyl groups are ubiquitous in biologically relevant molecules, yet their direct analysis by mass spectrometry can be challenging due to poor ionization efficiency.[1] Derivatization with O-propylhydroxylamine addresses this by introducing a more readily ionizable moiety, thereby improving sensitivity and chromatographic performance.[2][3] This is particularly crucial in complex biological matrices where accurate quantification is essential for understanding disease states and drug metabolism.[4]

Choosing the Right Tool: A Comparison of High-Resolution Mass Spectrometry Platforms

The two most prominent high-resolution mass spectrometry (HRMS) platforms for the analysis of small molecules, such as O-propylhydroxylamine derivatives, are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems. The choice between them often depends on the specific analytical requirements of the study.

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Resolution Good resolution, typically up to 40,000.[5]Ultra-high resolution, capable of exceeding 140,000.[5][6]
Mass Accuracy Excellent mass accuracy, often with real-time lock mass correction.[5]Exceptional mass accuracy.
Scan Rate Higher scan rate, beneficial for high-throughput applications and fast chromatography.[5]Scan rate is inversely proportional to resolution; higher resolution means lower scan rate.[5]
Sensitivity Good sensitivity, particularly for targeted analysis.Generally offers higher sensitivity, especially for low-abundance analytes.[7][8]
Dynamic Range Wider dynamic range in some applications, beneficial for complex samples with large variations in analyte concentration.[9]Can be limited in dynamic range for flow injection analysis of complex mixtures.[9]
Fragmentation Collision-Induced Dissociation (CID) is standard.Higher-energy Collisional Dissociation (HCD) is common, providing rich fragmentation information.[6]
Best Use Cases High-throughput screening, metabolomics, and applications requiring fast data acquisition.[6]In-depth structural elucidation, analysis of complex mixtures, and applications demanding the highest resolution and mass accuracy.[6][7][8]

While Orbitrap instruments boast superior resolution, Q-TOF systems can detect a greater number of compounds in certain scenarios, such as flow injection analysis of cellular extracts, due to their better baseline quality and wider dynamic range.[9] Ultimately, the choice between a Q-TOF and an Orbitrap system will depend on the specific goals of the analysis, with Orbitraps being favored for their resolving power and sensitivity in complex research applications.[7][8]

Ionization Techniques: Getting Your Analytes into the Gas Phase

For the analysis of O-propylhydroxylamine derivatives, Electrospray Ionization (ESI) is the most common and effective ionization technique. ESI is a soft ionization method that is well-suited for polar molecules, making it ideal for the oxime products of the derivatization reaction. The hydroxylamine derivatization itself is often performed to improve ESI efficiency.[2][3]

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another potential technique, though it is less commonly applied to small molecules like O-propylhydroxylamine derivatives. However, the use of reactive matrices that can both derivatize and ionize the analyte has been explored for primary amines, which could be a consideration in specific applications.[10]

Experimental Protocol: A Step-by-Step Workflow for LC-MS/MS Analysis

The following protocol outlines a general workflow for the derivatization of a carbonyl-containing analyte with O-propylhydroxylamine and subsequent analysis by LC-MS/MS.

Materials:

  • O-propylhydroxylamine hydrochloride

  • Analyte containing a carbonyl group (e.g., ketone, aldehyde)

  • Reaction buffer (e.g., pyridine or an appropriate buffer to maintain a slightly acidic to neutral pH)

  • Organic solvent (e.g., methanol, acetonitrile)

  • LC-MS/MS system (Q-TOF or Orbitrap)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the carbonyl-containing analyte in a suitable organic solvent to a known concentration.

  • Derivatization Reaction:

    • In a reaction vial, combine the analyte solution with an excess of this compound.

    • Add the reaction buffer to catalyze the reaction. The use of pyridine is a classic method, though other bases can be employed.[11]

    • Incubate the reaction mixture at a controlled temperature (e.g., 60-80°C) for a sufficient duration to ensure complete reaction. Reaction times can vary depending on the reactivity of the carbonyl compound.

  • Sample Dilution: After the reaction is complete, dilute the sample with an appropriate solvent (e.g., mobile phase A) to a concentration suitable for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the diluted sample onto the LC-MS/MS system.

    • Separate the derivatized product from any unreacted starting material or byproducts using a C18 reverse-phase column with a suitable gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to aid in ionization.

    • Acquire mass spectra in positive ion mode using ESI. The expected product will have a molecular weight corresponding to the starting material plus the mass of the O-propylhydroxylamine moiety, minus the mass of water.

    • Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion of the derivatized product to obtain characteristic fragment ions for structural confirmation. Common fragmentation pathways for oximes include cleavage of the bond adjacent to the C=N group.[12]

Caption: Experimental workflow for the analysis of O-propylhydroxylamine reaction products.

Logical Relationships in Analytical Choices

The selection of an appropriate analytical strategy involves a series of interconnected decisions. The nature of the sample and the research question will dictate the choice of derivatization, which in turn influences the selection of the mass spectrometry platform and ionization method.

logical_relationships cluster_problem Analytical Problem cluster_solution Solution cluster_platform Analytical Platform Problem Poor Ionization of Carbonyl Compounds Derivatization O-Propylhydroxylamine Derivatization Problem->Derivatization Overcomes LC_MS LC-MS/MS Derivatization->LC_MS Enables QTOF Q-TOF LC_MS->QTOF Option 1 Orbitrap Orbitrap LC_MS->Orbitrap Option 2

Caption: Logical flow from analytical challenge to instrumental solution.

Conclusion

The analysis of O-propylhydroxylamine reaction products by mass spectrometry is a powerful strategy for the sensitive and accurate quantification of carbonyl-containing compounds. The choice between Q-TOF and Orbitrap platforms should be guided by the specific needs of the experiment, with Q-TOF offering advantages in speed and dynamic range, while Orbitrap provides unparalleled resolution and sensitivity. By following a well-defined experimental protocol and understanding the interplay between derivatization and mass spectrometry, researchers can confidently characterize these important molecules in a variety of scientific applications.

References

  • Metabolomics Blog. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?[Link]
  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?[Link]
  • Chromatography Today. (n.d.). Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. [Link]
  • Zhang, T., et al. (2015). Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS. Journal of Analytical Methods in Chemistry. [Link]
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A Senior Application Scientist's Guide to Chemical Ligation: O-propylhydroxylamine (Oxime) vs. Native Chemical Ligation (NCL)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the precise construction of complex biomolecules is paramount. Chemical ligation techniques—the art of stitching together molecular fragments with high specificity—are indispensable tools in this endeavor. From the total synthesis of proteins to the development of sophisticated antibody-drug conjugates (ADCs), the choice of ligation chemistry dictates the feasibility, efficiency, and ultimate success of a project.

This guide provides an in-depth comparative analysis of two powerful and widely adopted ligation strategies: oxime ligation, exemplified here by the use of O-propylhydroxylamine, and Native Chemical Ligation (NCL). As a senior application scientist, my goal is not merely to present protocols, but to illuminate the underlying principles, trade-offs, and practical considerations that govern the selection of one method over the other. We will explore the causality behind experimental choices, present validating data, and ground our discussion in authoritative literature.

The Chemistry of Connection: Reaction Mechanisms

Understanding the fundamental mechanism of each ligation is critical to troubleshooting experiments and expanding their applications. Both reactions are highly chemoselective, meaning they proceed with specific functional groups without requiring cumbersome protecting groups on other amino acid side chains.[1][2]

Oxime Ligation: Bioorthogonal Bond Formation

Oxime ligation is a cornerstone of bioorthogonal chemistry, involving the reaction between a nucleophilic aminooxy group (such as O-propylhydroxylamine) and an electrophilic carbonyl group (an aldehyde or ketone) to form a stable oxime bond.[2][3] The resulting C=N-O linkage is not native to biological systems, making this reaction exceptionally specific in a complex milieu.[4]

The reaction proceeds optimally under mildly acidic conditions (pH 4-5), which serve to protonate the carbonyl group, increasing its electrophilicity, while leaving the aminooxy group sufficiently nucleophilic.[4][5] However, for applications in living systems or with acid-sensitive biomolecules, the reaction can be significantly accelerated at neutral pH by nucleophilic catalysts, such as aniline or its derivatives like p-phenylenediamine.[2][6][7] The catalyst forms a transient, highly reactive Schiff base with the carbonyl, which is then rapidly attacked by the hydroxylamine.[8]

Oxime_Ligation_Mechanism cluster_intermediate Intermediate R1_CHO Biomolecule-Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate R1_CHO->Hemiaminal + H₂N-O-Pr OPrNH2 O-Propylhydroxylamine (H₂N-O-Pr) OPrNH2->Hemiaminal Oxime Stable Oxime Linkage (R-CH=N-O-Pr) Hemiaminal->Oxime - H₂O Water H₂O

Caption: Mechanism of Oxime Ligation.

Native Chemical Ligation (NCL): Forging a Native Peptide Bond

Developed in 1994, Native Chemical Ligation (NCL) has revolutionized protein science by enabling the synthesis of large proteins from smaller, unprotected peptide fragments.[9][10] The reaction forges a native amide (peptide) bond, which is indistinguishable from those made by the ribosome.[11] NCL occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue.[1][12]

The mechanism is a robust, two-step process performed in aqueous solution at neutral pH (typically 7.0-7.5):[1][13]

  • Reversible Transthioesterification: The thiol side chain of the N-terminal cysteine attacks the C-terminal thioester of the first peptide. This freely reversible step forms a new thioester-linked intermediate.[12][14] The use of thiol catalysts, like 4-mercaptophenylacetic acid (MPAA), ensures this equilibrium favors the desired intermediate.[12]

  • Irreversible S-to-N Acyl Shift: The intermediate undergoes a rapid, intramolecular rearrangement where the alpha-amine of the cysteine attacks the newly formed thioester. This S-to-N acyl shift is irreversible under the reaction conditions and results in the formation of a stable, native peptide bond at the ligation site.[9][13]

The exquisite chemoselectivity of NCL means that even internal, unprotected cysteine residues do not interfere with the reaction, as the initial transthioesterification is reversible, while the intramolecular S-to-N acyl shift at the N-terminus is kinetically favored and irreversible.[8][12]

NCL_Mechanism cluster_intermediate_ncl Intermediate cluster_product_ncl Product Peptide1 Peptide 1 (C-terminal Thioester) Thioester_Intermediate Thioester-Linked Intermediate Peptide1->Thioester_Intermediate + Cys-Peptide 2 (Reversible) Peptide2 Peptide 2 (N-terminal Cysteine) Peptide2->Thioester_Intermediate Ligated_Peptide Ligated Protein (Native Peptide Bond) Thioester_Intermediate->Ligated_Peptide Spontaneous S-to-N Acyl Shift (Irreversible)

Caption: Mechanism of Native Chemical Ligation (NCL).

Head-to-Head Comparison: Key Performance Metrics

The choice between oxime ligation and NCL hinges on a clear-eyed assessment of their respective strengths and weaknesses across several key performance indicators.

ParameterO-Propylhydroxylamine (Oxime) LigationNative Chemical Ligation (NCL)Causality & Expert Insight
Bond Type Non-native, stable oxime (C=N-O)Native amide (peptide) bond NCL is the only choice for creating a truly native protein backbone. The oxime bond is very stable but introduces a non-biological linkage.[9][15]
Substrate Needs Carbonyl (aldehyde/ketone) + AminooxyC-terminal thioester + N-terminal Cysteine The strict requirement for an N-terminal Cysteine is NCL's biggest limitation, though methods like desulfurization to Alanine exist.[12] Oxime functionalities can be introduced more flexibly.
Bioorthogonality Excellent. Carbonyls and aminooxy groups are rare in biological systems.[4][16]Good. Thioesters are reactive, but the reaction is highly specific to the N-terminal Cys.Oxime ligation is superior for in-vivo applications or cell-surface labeling due to the near-total absence of competing side reactions with native biomolecules.[16]
Reaction pH Optimal at pH 4-5 (uncatalyzed); functional at pH 7 with catalyst.[2][4]Optimal at pH 7.0-7.5. [1][12]NCL's operation at physiological pH is a major advantage. Oxime ligation's reliance on catalysts at neutral pH adds a component and can affect kinetics.[6]
Kinetics Slow (hours to days) uncatalyzed. Fast (minutes to hours) with catalyst.[2][8][17]Generally fast (minutes to hours).[14][18]NCL kinetics are often favorable, though sterically hindered residues (Val, Ile) at the C-terminus can slow the reaction.[8][14] Catalyzed oxime ligation can be very rapid, essential for applications like PET tracer synthesis.[2][17]
Solvent Aqueous buffers, can be enhanced with organic co-solvents (DMF, DMSO).[8]Aqueous buffers, often requires denaturants (6M Guanidine HCl) for solubility.[12][14]The need for strong denaturants in NCL is not a drawback but a feature; it disrupts peptide aggregation, improving solubility and reaction efficiency for large fragments.[14]
Byproducts WaterThiol leaving groupThe generation of only water makes oxime ligation exceptionally clean.[19]
Catalyst Aniline or derivatives (e.g., p-phenylenediamine) often required at neutral pH.[2][6]Thiol additives (e.g., MPAA, thiophenol) highly recommended.[12]Catalysts in both systems serve to generate a more reactive intermediate, significantly accelerating the rate-limiting step.

Practical Application: Experimental Protocols

A protocol is more than a recipe; it's a system designed for a predictable and verifiable outcome. The following model protocols include critical parameters and checkpoints for monitoring reaction success.

Experimental_Workflow cluster_prep 1. Substrate Preparation cluster_reaction 2. Ligation Reaction cluster_analysis 3. Monitoring & Analysis cluster_outcome 4. Outcome Oxime_Prep Synthesize/Purify: - Peptide-Aldehyde - O-Propylhydroxylamine Oxime_Rxn pH 7.0, Aniline Catalyst Oxime_Prep->Oxime_Rxn NCL_Prep Synthesize/Purify: - Peptide-Thioester - Cys-Peptide NCL_Rxn pH 7.0, 6M GdnHCl, MPAA Catalyst NCL_Prep->NCL_Rxn Monitor RP-HPLC Timepoints Oxime_Rxn->Monitor NCL_Rxn->Monitor Characterize LC-MS Confirmation Monitor->Characterize Compare Compare Yield, Kinetics, Purity Characterize->Compare

Caption: General workflow for a comparative ligation study.

Protocol 3.1: Model Oxime Ligation at Neutral pH

This protocol describes the conjugation of a peptide containing an aldehyde to an O-propylhydroxylamine-functionalized molecule.

A. Reagent Preparation

  • Peptide-Aldehyde Stock (10 mM): Dissolve purified peptide (>95% purity) containing a C-terminal or internal aldehyde in DMSO.

  • O-propylhydroxylamine Stock (100 mM): Dissolve O-propylhydroxylamine hydrochloride in ligation buffer and adjust pH to 7.0 if necessary.

  • Aniline Catalyst Stock (200 mM): Dissolve aniline in DMSO. Caution: Aniline is toxic.

  • Ligation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

B. Ligation Reaction

  • In a microcentrifuge tube, add Ligation Buffer to achieve the final desired reaction volume.

  • Add the Peptide-Aldehyde stock solution to a final concentration of 1 mM.

  • Add the O-propylhydroxylamine stock solution to a final concentration of 5 mM (5-fold molar excess).

  • Initiate the reaction by adding the Aniline Catalyst stock solution to a final concentration of 10 mM.

  • Incubate the reaction at 25°C or 37°C with gentle shaking.

C. Monitoring and Purification

  • Timepoints: At t=0, 1h, 4h, and 24h, withdraw a 5 µL aliquot, quench with 45 µL of 0.1% TFA in water, and analyze by RP-HPLC to monitor the disappearance of starting material and the appearance of the product peak.

  • Confirmation: Collect the product peak from RP-HPLC and confirm its mass via LC-MS.

  • Purification: Once the reaction is complete, purify the final conjugate product using preparative RP-HPLC.

Protocol 3.2: Model Native Chemical Ligation (NCL)

This protocol describes the ligation of a C-terminal peptide thioester to a peptide with an N-terminal cysteine.

A. Reagent Preparation

  • Peptide Fragments: Ensure both the C-terminal thioester peptide and the N-terminal cysteine peptide are purified to >95% purity by RP-HPLC and their masses confirmed.

  • Ligation Buffer (6M GdnHCl): Prepare a solution of 6 M Guanidine Hydrochloride, 200 mM Sodium Phosphate, pH 7.2. Degas thoroughly. The high concentration of GdnHCl is crucial for solubilizing large, potentially hydrophobic peptide fragments.[12]

  • Catalyst/Reducing Agent: Prepare a stock solution of 4-mercaptophenylacetic acid (MPAA, 200 mM) and TCEP (Tris(2-carboxyethyl)phosphine, 100 mM) in the ligation buffer.

B. Ligation Reaction

  • Dissolve the N-terminal cysteine peptide in the Ligation Buffer to a concentration of approximately 2 mM.

  • Dissolve the C-terminal thioester peptide in a separate aliquot of Ligation Buffer and add it to the cysteine peptide solution for a final equimolar concentration (e.g., 1 mM each).

  • Initiate the reaction by adding the MPAA/TCEP stock solution to a final concentration of ~20 mM MPAA and ~10 mM TCEP.

  • Incubate the reaction at 25°C.

C. Monitoring and Purification

  • Timepoints: At t=0, 30min, 2h, and 8h, withdraw a 5 µL aliquot, quench with 45 µL of 0.1% TFA in water, and analyze by RP-HPLC. Monitor the consumption of the two starting peptides and the formation of the larger, ligated product.

  • Confirmation: Confirm the mass of the ligated product by LC-MS analysis of the product peak.

  • Purification: Upon completion, the ligated protein can be purified by preparative RP-HPLC. The purified protein may require a subsequent folding protocol if it was ligated under denaturing conditions.

Choosing the Right Tool for the Job: A Scientist's Perspective

The theoretical understanding and practical protocols converge on a single question: which method should you use?

Choose O-Propylhydroxylamine (Oxime) Ligation When:

  • Bioorthogonality is paramount: For cell-surface labeling, in vivo imaging, or conjugation in complex lysates, the unique reactivity of the aminooxy-carbonyl pair is unmatched.[16]

  • A native peptide bond is not required: Many applications, such as attaching PEG chains (PEGylation), fluorescent dyes, or cytotoxic payloads in ADCs, do not require a native backbone linkage.[15]

  • The target molecule lacks a suitable cysteine: NCL is not an option without a cysteine at the ligation junction. Oxime ligation offers more flexibility in introducing the required functional groups.

Choose Native Chemical Ligation (NCL) When:

  • A native protein backbone is essential: For total chemical protein synthesis, semi-synthesis of modified enzymes, or studying the structure-function relationship of proteins, NCL is the gold standard.[1][10][11]

  • You are assembling very large proteins (>50 amino acids): NCL was specifically developed to overcome the limitations of solid-phase peptide synthesis (SPPS) for producing long polypeptides.[8][9]

  • The goal is to incorporate site-specific post-translational modifications (PTMs) or unnatural amino acids into a large protein scaffold: NCL allows a synthetic peptide containing a PTM to be seamlessly ligated to a larger recombinant protein fragment (a technique known as Expressed Protein Ligation).[10][20]

Conclusion

Both O-propylhydroxylamine (oxime) ligation and Native Chemical Ligation are powerful, highly selective tools in the arsenal of the modern biochemist and drug developer. They are not competitors so much as complementary strategies suited for different scientific objectives. Oxime ligation excels in bioorthogonal applications where non-native linkages are acceptable, offering unparalleled specificity in biological environments. NCL, conversely, is the undisputed champion for constructing large proteins with a perfectly native backbone, enabling synthetic access to molecules previously only available through recombinant methods. A thorough understanding of their mechanisms, requirements, and practical nuances—as outlined in this guide—empowers the researcher to make an informed, data-driven decision, ensuring the most efficient and effective path to their desired biomolecular construct.

References

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Sources

The Analytical Challenge: Why O-Propylhydroxylamine Hydrochloride Requires a Specialized Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the HPLC Analysis for Purity of O-Propylhydroxylamine Hydrochloride

This guide provides a comprehensive, technically grounded comparison of analytical methodologies for determining the purity of this compound. As a crucial reagent in pharmaceutical synthesis, its purity is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond mere procedural lists to explain the scientific rationale behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals.

This compound (C₃H₁₀ClNO) is a small, highly polar molecule.[1][2][3] A significant analytical challenge arises from its lack of a strong native chromophore, rendering it nearly transparent to standard ultraviolet (UV) detectors used in High-Performance Liquid Chromatography (HPLC).[4] Therefore, direct quantification at trace levels is often impractical. To overcome this, a common and robust strategy is pre-column derivatization, which introduces a UV-active tag to the molecule, enabling sensitive and specific detection.[4][5][6]

This guide will focus on a validated HPLC method employing pre-column derivatization and compare it with alternative techniques, namely Gas Chromatography (GC) and classical Titrimetry, providing a complete analytical picture.

Primary Method: Reversed-Phase HPLC with Pre-Column Derivatization

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis for its high resolving power, sensitivity, and adaptability.[7][8][9] For this compound, a pre-column derivatization with benzaldehyde is an effective strategy. The hydroxylamine functional group reacts with benzaldehyde to form a stable benzaldoxime derivative, which possesses a strong UV chromophore, making it easily detectable.[5][6][10]

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its versatility and proven performance in separating a wide range of small molecules of moderate polarity, such as the benzaldoxime derivative.

  • Mobile Phase: A gradient elution using a phosphate buffer and acetonitrile is employed. The buffer controls the pH to ensure consistent ionization states of any residual polar compounds, while the organic modifier (acetonitrile) gradient allows for the efficient elution of the derivative and separation from potential impurities.

  • Detector: A UV detector set at approximately 254 nm is ideal, as this wavelength corresponds to a high absorbance region for the aromatic ring of the benzaldoxime derivative, ensuring high sensitivity.[5]

  • Validation: The entire method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to prove it is fit for its intended purpose.[11][12][13]

Experimental Protocol: HPLC Purity Assay

1. Reagent and Solution Preparation:

  • Diluent: Prepare a mixture of water and acetonitrile (e.g., 50:50 v/v).
  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
  • Mobile Phase B: Acetonitrile (HPLC Grade).
  • Derivatization Reagent: 1.0% (v/v) Benzaldehyde in Acetonitrile.
  • System Suitability Solution: A solution containing this compound and a known potential impurity, prepared as per the Test Solution procedure.

2. Standard Solution Preparation (10 µg/mL as O-propylhydroxylamine HCl):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
  • Transfer 1.0 mL of this solution to a 50 mL volumetric flask.
  • Add 5.0 mL of the Derivatization Reagent and 1.0 mL of 1M Sodium Acetate solution.
  • Allow the reaction to proceed at room temperature for 30 minutes.
  • Dilute to volume with diluent.

3. Test Solution Preparation (1000 µg/mL as O-propylhydroxylamine HCl):

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
  • Add 5.0 mL of the Derivatization Reagent and 1.0 mL of 1M Sodium Acetate solution.
  • Allow the reaction to proceed at room temperature for 30 minutes.
  • Dissolve in and dilute to volume with diluent.

4. Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Column Temperature | 30 °C | | Detector | UV at 254 nm | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 30 | | | 20 | 80 | | | 25 | 80 | | | 26 | 30 | | | 30 | 30 |

5. System Suitability and Validation:

  • The method must meet predefined system suitability criteria as outlined in pharmacopeias like the USP.[7][14][15]
  • Full validation should be performed as per ICH guidelines.[12][13][16]
Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank or known impurities at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy % Recovery between 98.0% and 102.0% for the assay.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) S/N ratio ≥ 10; demonstrated accuracy and precision at this concentration.
Robustness No significant impact on results from minor variations in method parameters (e.g., pH, flow rate).
Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Deriv Add Derivatization Reagent (Benzaldehyde) Sample->Deriv Standard Weigh Reference Std Standard->Deriv React React 30 min Deriv->React Dilute_S Dilute Sample to Final Conc. React->Dilute_S Dilute_Std Dilute Standard to Final Conc. React->Dilute_Std Inject Inject into HPLC System Dilute_S->Inject Dilute_Std->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) & Impurity Profile Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow for O-propylhydroxylamine HCl.

Alternative Analytical Methodologies

While HPLC is highly effective, other methods can serve as orthogonal techniques for confirmation or for specific applications like bulk assay.

Alternative 1: Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds. Since this compound is a salt, it has low volatility. Therefore, derivatization is again required to convert it into a more volatile and thermally stable compound suitable for GC analysis.[17] A common approach is to react it with a simple ketone, like acetone, to form the corresponding oxime.[18][19]

  • Principle: The derivatized sample is injected into a heated port, vaporized, and separated on a capillary column based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID), which is robust and provides a response proportional to the mass of carbon, is typically used.[18][19][20]

  • Application: GC is particularly useful for detecting volatile or semi-volatile impurities that may not be amenable to HPLC analysis. It is a highly sensitive and specific method.[21]

Alternative 2: Titrimetry

Titrimetry is a classical quantitative chemical analysis method that determines the concentration of an identified analyte. For hydroxylamine hydrochloride, a redox titration is the standard method for an absolute assay of the bulk material, as described in sources like the American Chemical Society (ACS) Reagent Chemicals specifications.[22]

  • Principle: The method involves the oxidation of hydroxylamine with an excess of a ferric salt (ferric ammonium sulfate) in a boiling acidic solution.[22] The hydroxylamine is oxidized, and an equivalent amount of ferric (Fe³⁺) ions is reduced to ferrous (Fe²⁺) ions. The amount of ferrous ion produced is then determined by titration with a standardized potassium permanganate (KMnO₄) solution.[22][23]

  • Application: This method is excellent for determining the purity (assay) of the raw material with high accuracy and precision. However, it is not an impurity-indicating method; it cannot separate or quantify individual impurities.

Head-to-Head Comparison of Analytical Techniques

The choice of analytical method depends on the specific objective, whether it is routine quality control, impurity profiling, or initial bulk material characterization.

FeatureHPLC with Pre-column DerivatizationGC with DerivatizationTitrimetry (Redox)
Principle Liquid-solid phase partitioning of a UV-active derivative.Gas-solid phase partitioning of a volatile derivative.Oxidation-reduction reaction and volumetric analysis.
Application Primary: Impurity profiling and purity assay.Alternative: Impurity profiling (especially for volatile impurities) and purity assay.Specific: Purity assay of bulk material only.
Specificity High (separates analyte from impurities and degradation products).High (excellent separation of volatile compounds).Low (measures total reductive capacity; subject to interference from other reducing agents).
Sensitivity Very High (LOD/LOQ typically in the low ppm range).[6][24]Very High (LOD/LOQ can be in the sub-ppm range).[18][19]Low (suitable for % level assay, not trace analysis).
Throughput Moderate (typical run times of 20-40 minutes).Moderate (typical run times of 15-30 minutes).Low (manual, requires individual sample preparation and titration).
Pros - Highly specific and sensitive.- Standard in pharma QC.- Can quantify multiple components in one run.- Exceptional resolving power for volatile compounds.- Very high sensitivity.- Absolute, primary method.- No need for a reference standard of the same analyte.- Low instrument cost.
Cons - Requires derivatization step.- Higher instrument cost.- Requires derivatization step.- Not suitable for non-volatile impurities.- Sample must be thermally stable.- Not specific; cannot detect or quantify impurities.- Labor-intensive.- Uses hazardous reagents (e.g., KMnO₄).
Decision Logic Visualization

Method_Selection node_goal What is the Analytical Goal? node_impurity Trace Impurity Quantification? node_goal->node_impurity Impurity Profiling node_assay Bulk Purity Assay (%)? node_goal->node_assay Bulk Assay node_volatile Are Volatile Impurities a Concern? node_impurity->node_volatile act_hplc Use Validated HPLC Method node_assay->act_hplc Routine QC act_titration Use Titrimetry (e.g., ACS Method) node_assay->act_titration Orthogonal/ Absolute Method node_volatile->act_hplc No act_gc Use Validated GC Method node_volatile->act_gc Yes act_hplc_ortho Use HPLC as Primary, GC as Orthogonal Method

Caption: Decision guide for selecting the appropriate analytical method.

Conclusion and Recommendations

For the comprehensive quality control of this compound in a pharmaceutical setting, a validated reversed-phase HPLC method with pre-column derivatization stands out as the most suitable technique. It provides the necessary specificity to function as an impurity-indicating stability assay, along with the sensitivity required to quantify trace-level impurities. This aligns with the stringent requirements of regulatory bodies and ensures the quality of the final drug product.

While GC offers a powerful orthogonal method for detecting volatile impurities, and titrimetry provides a simple, absolute value for the bulk assay, neither can match the versatility of HPLC for routine quality control. The development and validation of analytical procedures must adhere to ICH and USP guidelines to ensure data integrity and regulatory compliance.[11][12][13][14][15] By understanding the principles and comparative strengths of each method, scientists can confidently select and implement the most appropriate strategy for their analytical needs.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP)
  • Title: <621> CHROMATOGRAPHY (Alternative)
  • Title: Understanding ICH Q2(R2)
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A Comparative Guide to the Kinetic Analysis of O-Propylhydroxylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Kinetics in Oxime Ligation

The formation of an oxime bond through the reaction of a hydroxylamine derivative with an aldehyde or ketone is a cornerstone of modern bioconjugation and chemical synthesis.[1] The stability and chemoselectivity of this linkage make it an invaluable tool for tethering molecules, from small-molecule drugs to large biologics. O-propylhydroxylamine hydrochloride is one such derivatizing agent, offering a balance of reactivity and stability.

However, in the realm of drug development and time-sensitive biological assays, the rate of this reaction is as crucial as its outcome. A thorough kinetic analysis provides the quantitative data necessary to optimize reaction conditions, predict product yield over time, and compare the efficacy of different derivatizing agents. This guide will provide a detailed experimental framework for conducting such an analysis and will compare the expected kinetic profile of this compound with that of other commonly used alternatives.

The Mechanism of Oxime Formation: A Two-Step Process

The reaction between a hydroxylamine and a carbonyl compound proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[2] The overall reaction rate is pH-dependent, with the dehydration step being the rate-determining step under acidic conditions.[3]

Caption: General mechanism of oxime formation.

Experimental Protocol: Kinetic Analysis of Oxime Formation via UV-Vis Spectrophotometry

This protocol outlines a robust method for determining the pseudo-first-order rate constant of the reaction between this compound and a model aromatic aldehyde (e.g., 4-nitrobenzaldehyde), which has a strong chromophore suitable for UV-Vis analysis.

Rationale for Experimental Choices:

  • Pseudo-First-Order Conditions: By using a large excess of the hydroxylamine derivative, its concentration remains effectively constant throughout the reaction, simplifying the rate law to depend only on the concentration of the aldehyde. This allows for a straightforward calculation of the observed rate constant (k_obs).

  • Choice of Aldehyde: 4-Nitrobenzaldehyde is selected for its distinct UV-Vis absorbance spectrum, which changes predictably upon conversion to the corresponding oxime. This allows for continuous monitoring of the reaction progress.

  • pH Control: The reaction is highly sensitive to pH. A buffered solution is essential to maintain constant reaction conditions and ensure reproducible kinetic data.

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of 4-nitrobenzaldehyde in a suitable organic solvent (e.g., DMSO) and then dilute it in the reaction buffer to a final concentration of 32 µM.[4]

    • Prepare a 100 mM stock solution of this compound in the reaction buffer.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance for 4-nitrobenzaldehyde (e.g., ~268 nm).

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25 °C).

  • Kinetic Run:

    • Add the 4-nitrobenzaldehyde solution to a quartz cuvette and place it in the spectrophotometer.

    • Initiate the reaction by adding a large excess of the this compound solution (e.g., a final concentration of 1 mM) to the cuvette.[4]

    • Immediately start recording the absorbance at regular time intervals until the reaction reaches completion (i.e., the absorbance stabilizes).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A_t - A_∞)) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance.

    • The pseudo-first-order rate constant (k_obs) is the negative of the slope of the resulting linear plot.

ExperimentalWorkflow PrepStocks Prepare Stock Solutions (Aldehyde & Hydroxylamine) MixReactants Mix Reactants in Cuvette PrepStocks->MixReactants SetupSpec Setup Spectrophotometer (Wavelength, Temperature) SetupSpec->MixReactants MonitorAbs Monitor Absorbance vs. Time MixReactants->MonitorAbs PlotData Plot ln(At - A∞) vs. Time MonitorAbs->PlotData CalcRate Calculate Rate Constant (k_obs) PlotData->CalcRate

Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.

Comparative Kinetic Analysis

While specific kinetic data for this compound is not extensively published, we can infer its performance relative to other common reagents based on established structure-activity relationships.

O-Propylhydroxylamine vs. O-Methylhydroxylamine

The primary difference between these two reagents is the length of the alkyl chain.

  • Steric Hindrance: The propyl group is larger than the methyl group, which may introduce slightly more steric hindrance during the nucleophilic attack on the carbonyl carbon. This could potentially lead to a marginally slower reaction rate compared to O-methylhydroxylamine under identical conditions.

  • Electronic Effects: The propyl group is slightly more electron-donating than the methyl group, which could minimally increase the nucleophilicity of the nitrogen atom. However, this effect is generally considered to be minor compared to steric effects in this context.

Expected Outcome: It is anticipated that the reaction of this compound will be slightly slower than that of O-methylhydroxylamine hydrochloride due to increased steric bulk.

O-Propylhydroxylamine vs. Hydrazine Derivatives

Hydrazine derivatives react with carbonyls to form hydrazones.[5]

  • Reaction Kinetics: Hydrazone formation is often faster than oxime formation at neutral pH.[5]

  • Stability: The resulting hydrazone bond is generally less stable than an oxime bond, particularly under acidic conditions.[5] This can be an advantage for applications requiring a cleavable linker, but a disadvantage where high stability is paramount. The rate constant for oxime hydrolysis has been shown to be almost 1000-fold lower than for simple hydrazones.[5]

ReagentLinkageRelative Rate (Neutral pH)Bond Stability
O-Propylhydroxylamine HCl OximeModerateHigh
O-Methylhydroxylamine HCl OximeModerate-FastHigh
Hydrazine Derivative HydrazoneFastLow (Acid Labile)

The Influence of Catalysts

The rate of oxime formation can be significantly enhanced through the use of nucleophilic catalysts, with aniline and its derivatives being the most common.[6] These catalysts operate by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then displaced by the hydroxylamine.

  • Aniline: A widely used catalyst that can accelerate the reaction rate by several orders of magnitude.[6]

  • p-Phenylenediamine: Studies have shown this to be an even more effective catalyst than aniline at neutral pH.[6]

The inclusion of a catalyst like p-phenylenediamine (at low mM concentrations) in the experimental protocol described above would be expected to dramatically increase the observed rate constant for the reaction with this compound.[6]

Alternative Analytical Techniques for Kinetic Monitoring

While UV-Vis spectrophotometry is a convenient method, other techniques can provide more detailed information.

TechniqueInformation ProvidedKey AdvantagesKey Limitations
NMR Spectroscopy Detailed structural information, quantitative analysis of reaction conversion.[1]Provides unambiguous structural confirmation and can distinguish between isomers.[1]Requires higher sample concentrations and can be time-consuming.[1]
HPLC Separation and quantification of reactants and products.Excellent for complex mixtures and can monitor multiple species simultaneously.Requires method development and is a discontinuous sampling technique.
FTIR Spectroscopy Presence of characteristic functional groups (C=N, O-H).[1]Rapid and non-destructive.[1]Provides limited structural information and can be difficult to interpret in complex spectra.[1]
Mass Spectrometry Molecular weight confirmation and structural clues from fragmentation.[1]High sensitivity and can be coupled with chromatography.[1]May not distinguish between isomers.[1]

Conclusion

The kinetic analysis of this compound reactions is essential for its effective application in scientific research and drug development. While direct comparative kinetic data is sparse, by understanding the underlying reaction mechanism and structure-activity relationships, we can predict its performance relative to other common reagents. This compound is expected to be a robust reagent with slightly slower kinetics than its methyl counterpart due to steric effects. Its reaction rate can be significantly enhanced with the use of aniline-based catalysts. For applications where rapid conjugation is paramount, hydrazine derivatives may be a suitable alternative, albeit with a trade-off in the stability of the resulting linkage. The experimental protocol provided herein offers a reliable method for researchers to generate their own kinetic data, enabling the optimization of reaction conditions and the informed selection of the most appropriate reagent for their specific needs.

References

  • Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH. (n.d.). ResearchGate.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
  • Oxime. (n.d.). In Wikipedia.
  • Kinetics and Mechanism for Oxime Formation from Methyl Pyruvate. (n.d.). Request PDF.
  • Enhanced catalysis of oxime-based bioconjugations by substituted anilines. (2014). PubMed.
  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. (n.d.). National Institutes of Health.
  • High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College Digital Commons.
  • Kinetic study of the phenolysis of O-methyl and O-phenyl O-2,4-dinitrophenyl thiocarbonates and O-ethyl 2,4-dinitrophenyl dithiocarbonate. (2003). PubMed.

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The Strategic Advantage of O-Propylhydroxylamine in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of bioconjugation, the choice of nucleophile is a critical determinant of reaction efficiency, conjugate stability, and overall experimental success. Among the arsenal of tools available to researchers, O-alkylhydroxylamines have carved a significant niche through their participation in oxime ligation, a bioorthogonal reaction prized for its specificity and the robustness of the resulting linkage. This guide provides an in-depth technical comparison of O-propylhydroxylamine with other nucleophiles, offering field-proven insights and experimental data to inform the strategic selection of reagents for drug development and proteomic studies.

The Ascendancy of Oxime Ligation: A Stable and Bioorthogonal Partnership

The reaction between an alkoxyamine and a carbonyl group (an aldehyde or ketone) to form an oxime bond is a cornerstone of modern bioconjugation.[1] This reaction is highly chemoselective, proceeding under mild, aqueous conditions without interfering with the vast majority of biological functional groups, a key tenet of bioorthogonality.[2] The resulting oxime linkage is significantly more stable to hydrolysis than corresponding imine or hydrazone bonds, a crucial advantage for applications requiring long-term stability in physiological environments.[3][4][5]

O-Propylhydroxylamine: Balancing Reactivity and Physicochemical Properties

While unsubstituted hydroxylamine offers the highest reactivity due to minimal steric hindrance, its practical application can be limited by handling and stability concerns.[1] O-alkylhydroxylamines, such as O-methyl-, O-ethyl-, and O-propylhydroxylamine, offer a tunable platform where the alkyl substituent can modulate the nucleophile's properties.

The selection of the alkyl group is not trivial; it influences not only the reaction kinetics but also the physicochemical properties of the resulting conjugate, such as solubility and hydrophobicity. While direct, side-by-side quantitative kinetic data for a comprehensive series of O-alkylhydroxylamines is not extensively documented in peer-reviewed literature, a qualitative trend emerges: reactivity generally decreases as the steric bulk of the alkyl group increases.[1]

However, the propyl group in O-propylhydroxylamine strikes a compelling balance. It is small enough to avoid significant steric impediment to the nucleophilic attack on the carbonyl, yet the increased alkyl character compared to a methyl or ethyl group can enhance the hydrophobicity of the resulting conjugate. This can be advantageous in specific applications, such as modulating the properties of biopharmaceuticals or enhancing interactions with hydrophobic surfaces.

Comparative Performance: O-Propylhydroxylamine vs. Other Nucleophiles

To provide a clear perspective on the advantages of O-propylhydroxylamine, we will compare its performance characteristics against other commonly employed nucleophiles in the context of bioconjugation.

Hydrolytic Stability: The Oxime Advantage

The exceptional stability of the oxime bond is a primary driver for its widespread adoption. Studies have demonstrated that the rate constant for oxime hydrolysis is nearly 1000-fold lower than that for simple hydrazones.[3] This remarkable stability is attributed to the higher electronegativity of the oxygen atom in the C=N-O linkage compared to the nitrogen in a hydrazone's C=N-N bond, which makes the oxime less susceptible to protonation and subsequent hydrolysis.[5]

Linkage TypeRelative Hydrolytic StabilityKey Features
Oxime Very High[3][4]Exceptionally stable across a broad pH range, making it ideal for in vivo applications requiring long-term stability.[3]
HydrazoneLow to Moderate[3]Susceptible to hydrolysis, particularly in acidic environments, which can be a feature for controlled-release applications.[3]
AcetylhydrazoneModerate[3]More stable than simple hydrazones.[3]
ThioetherVery HighFormed via reaction of a thiol with an electrophile (e.g., maleimide); highly stable but can be susceptible to exchange reactions with other thiols.
AmideVery HighExtremely stable, but its formation often requires coupling agents and conditions that may not be biocompatible.
Reaction Kinetics: The Role of Catalysis

A common critique of oxime ligation is its relatively slow reaction rate at neutral pH compared to some "click chemistry" reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions.[6] The uncatalyzed second-order rate constant for oxime formation at neutral pH is typically around 0.01 M⁻¹s⁻¹ or lower.[2][3]

However, the kinetics of oxime ligation can be dramatically accelerated through the use of nucleophilic catalysts, most notably aniline and its derivatives.[7] The mechanism involves the formation of a more reactive Schiff base intermediate between the catalyst and the carbonyl compound, which is then rapidly attacked by the alkoxyamine.

Aniline_Catalyzed_Oxime_Ligation Carbonyl R-C(=O)-R' Schiff_Base R-C(=N-Ph)-R' (Schiff Base) Carbonyl->Schiff_Base + Aniline - H2O Aniline Aniline (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Schiff_Base->Tetrahedral_Intermediate + PrO-NH2 O_Propylhydroxylamine PrO-NH2 Oxime R-C(=N-OPr)-R' (Oxime) Tetrahedral_Intermediate->Oxime - Aniline

Caption: Aniline-catalyzed oxime ligation pathway.

More effective catalysts, such as m-phenylenediamine, have been shown to be up to 15 times more efficient than aniline, enabling rapid bioconjugation even at low reactant concentrations.[3] This catalytic enhancement makes oxime ligation a highly competitive and practical tool for a wide range of applications.

Experimental Protocol: Comparative Analysis of Nucleophile Reactivity in Protein Labeling

To provide a tangible comparison, we outline a general protocol for labeling a protein containing a genetically incorporated aldehyde or ketone functionality. This protocol can be adapted to compare the efficiency of O-propylhydroxylamine with other nucleophiles.

Objective: To compare the labeling efficiency of O-propylhydroxylamine with O-methylhydroxylamine and a hydrazine derivative on an aldehyde-tagged protein.

Materials:

  • Aldehyde-tagged protein (e.g., 1 mg/mL in PBS, pH 7.4)

  • O-Propylhydroxylamine hydrochloride

  • O-Methylhydroxylamine hydrochloride

  • Hydrazine derivative (e.g., a fluorescently labeled hydrazine)

  • Aniline (catalyst stock solution, e.g., 1 M in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

  • SDS-PAGE and fluorescence imaging system for analysis

Workflow:

Protein_Labeling_Workflow A Prepare Protein Solution (Aldehyde-tagged protein in PBS) C Initiate Labeling Reactions (Add nucleophile and aniline catalyst to protein) A->C B Prepare Nucleophile Solutions (O-Propylhydroxylamine, O-Methylhydroxylamine, Hydrazine) B->C D Incubate (Room temperature, 1-4 hours) C->D E Purify Conjugates (Size-Exclusion Chromatography) D->E F Analyze Labeling Efficiency (SDS-PAGE with fluorescence imaging) E->F

Caption: Experimental workflow for comparative protein labeling.

Procedure:

  • Protein Preparation: Prepare a 1 mg/mL solution of the aldehyde-tagged protein in PBS, pH 7.4.

  • Nucleophile Preparation: Prepare stock solutions (e.g., 100 mM) of this compound, O-methylhydroxylamine hydrochloride, and the hydrazine derivative in PBS. Adjust the pH to 7.4 if necessary.

  • Reaction Setup: In separate microcentrifuge tubes, combine the protein solution with a 10-fold molar excess of each nucleophile.

  • Catalysis: Initiate the reactions by adding aniline to a final concentration of 10-50 mM.

  • Incubation: Incubate the reactions at room temperature for various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to monitor the reaction progress.

  • Purification: At each time point, quench a small aliquot of the reaction and purify the protein conjugate from excess reagents using a spin SEC column.

  • Analysis: Analyze the purified conjugates by SDS-PAGE. If a fluorescently labeled nucleophile was used, visualize the gel using a fluorescence imager to quantify the labeling efficiency. For unlabeled hydroxylamines, subsequent staining or mass spectrometry can be used for quantification.

Expected Outcomes and Interpretation:

By comparing the intensity of the labeled protein bands at different time points, you can qualitatively and semi-quantitatively assess the relative reaction rates of the different nucleophiles. The hydrazine derivative is expected to show the fastest initial labeling, followed by O-methylhydroxylamine, and then O-propylhydroxylamine, reflecting the influence of steric hindrance. However, the stability of the resulting conjugates can be assessed by incubating them under different pH conditions and observing any decrease in the fluorescent signal over time, where the oxime-linked proteins are expected to demonstrate superior stability.

Conclusion: Strategic Selection for Optimal Outcomes

O-propylhydroxylamine represents a versatile and strategic choice for researchers engaged in bioconjugation. While not the fastest nucleophile in the toolbox, its ability to form highly stable oxime linkages, coupled with the potential to fine-tune the physicochemical properties of the final conjugate, makes it a valuable asset. The reaction kinetics can be effectively modulated with the use of catalysts, rendering it a powerful and practical method for a broad range of applications in drug development, diagnostics, and fundamental biological research. The decision to employ O-propylhydroxylamine over other nucleophiles should be guided by a careful consideration of the specific experimental goals, with a focus on the desired balance between reaction kinetics, conjugate stability, and the final properties of the modified biomolecule.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
  • Dirks, A. J., et al. (2009). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 109(10), 4682–4728. [Link]
  • Rashidian, M., et al. (2013). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
  • SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]

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A Comparative Guide to the Spectroscopic Characterization of O-Propylhydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-propylhydroxylamine and its derivatives are important building blocks in medicinal chemistry and drug development, finding applications in the synthesis of a wide range of bioactive molecules. Accurate and unambiguous characterization of these compounds is crucial for ensuring the integrity of subsequent research and the quality of final products. This guide focuses on the practical application and interpretation of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the analysis of these compounds. We will explore the characteristic spectral features of the parent O-propylhydroxylamine and compare them with a representative N-acylated derivative to illustrate the impact of substitution on the spectroscopic data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1][2] For O-propylhydroxylamine derivatives, both ¹H and ¹³C NMR are essential for confirming the structure and purity of the compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For O-propylhydroxylamine, we can predict a spectrum with distinct signals for the propyl chain protons and the amine protons.

Predicted ¹H NMR Data for O-Propylhydroxylamine:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
CH₃~0.9Triplet3H~7a
O-CH₂-CH₂ ~1.6Sextet2H~7b
O-CH₂ -CH₂~3.8Triplet2H~7c
NH₂Broad singlet2H-d

Data is estimated based on typical values for similar functional groups.

Interpretation and Causality:

  • The upfield triplet at ~0.9 ppm is characteristic of a terminal methyl group (a) coupled to an adjacent methylene group.

  • The sextet around 1.6 ppm arises from the methylene protons (b) being coupled to both the methyl and the other methylene group.

  • The downfield triplet at ~3.8 ppm is assigned to the methylene protons (c) directly attached to the oxygen atom, which deshields them.

  • The broad singlet for the NH₂ protons (d) is typical for amine protons due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift of this peak can vary significantly depending on concentration and solvent.[3]

Comparative Analysis: N-Acetyl-O-propylhydroxylamine

Upon N-acetylation, we expect to see significant changes in the ¹H NMR spectrum, particularly for the protons near the nitrogen atom.

Predicted ¹H NMR Data for N-Acetyl-O-propylhydroxylamine:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
CH₃ -CH₂~0.9Triplet3H~7.4a
CH₃-CH₂ ~1.6Sextet2H~7.4b
O-CH₂ ~3.9Triplet2H~6.7c
C(O)CH₃ ~2.0Singlet3H-d
NHBroad singlet1H-e

Data is estimated based on typical values for N-acyl derivatives.[4]

The introduction of the acetyl group leads to the appearance of a new singlet for the acetyl methyl protons (d) and a downfield shift of the NH proton (e). The protons of the propyl group will also experience slight shifts due to the change in the electronic environment.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data for O-Propylhydroxylamine and its N-Acetyl Derivative:

CarbonO-Propylhydroxylamine (δ, ppm)N-Acetyl-O-propylhydroxylamine (δ, ppm)
C H₃~10~10
O-CH₂-C H₂~23~23
O-C H₂~77~76
C =O-~170
C(O)C H₃-~20

Data is estimated based on typical values for similar functional groups.[3]

The most significant difference in the ¹³C NMR spectra is the appearance of two new signals in the N-acetyl derivative: one for the carbonyl carbon at a downfield shift of ~170 ppm and one for the acetyl methyl carbon at ~20 ppm.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the O-propylhydroxylamine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

II. Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[1]

Characteristic IR Absorptions for O-Propylhydroxylamine Derivatives:

Wavenumber (cm⁻¹)VibrationO-PropylhydroxylamineN-Acetyl-O-propylhydroxylamine
3300-3100N-H stretchStrong, broadMedium, sharp
2960-2850C-H stretch (alkane)StrongStrong
1650-1580N-H bendMediumStrong (Amide II)
~1700C=O stretch (Amide I)-Very Strong, sharp
1260-1000C-O stretchStrongStrong
~900N-O stretchMediumMedium

Data is based on typical values for amines, amides, and ethers.[6][7]

Interpretation and Causality:

  • O-Propylhydroxylamine: The IR spectrum will be dominated by a strong, broad N-H stretching band in the 3300-3100 cm⁻¹ region, characteristic of a primary amine. Strong C-H stretching vibrations from the propyl group will be observed between 2960 and 2850 cm⁻¹. A medium intensity N-H bending vibration is expected around 1600 cm⁻¹. The C-O and N-O stretching vibrations will appear in the fingerprint region.

  • N-Acetyl-O-propylhydroxylamine: The most significant change upon N-acetylation is the appearance of a very strong and sharp C=O stretching band (Amide I) around 1700 cm⁻¹. The N-H stretching vibration will become sharper and shift to a higher frequency, and a new strong N-H bending vibration (Amide II) will appear around 1550 cm⁻¹.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind a small amount of the solid O-propylhydroxylamine derivative (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

Expected Fragmentation Patterns:

  • O-Propylhydroxylamine: The molecular ion peak (M⁺) would be expected at m/z = 75. A key fragmentation pathway for amines is alpha-cleavage, which for O-propylhydroxylamine would involve the loss of an ethyl radical to form a fragment at m/z = 46.[8][9]

  • N-Acetyl-O-propylhydroxylamine: The molecular ion peak (M⁺) would be at m/z = 117. In addition to fragmentation of the propyl chain, cleavage of the amide bond can occur. A prominent fragment would be the loss of the propoxy group, leading to an acylium ion at m/z = 43. Another possible fragmentation is the loss of an acetyl radical, resulting in a fragment at m/z = 74.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of O-propylhydroxylamine derivatives.

Caption: Workflow for the spectroscopic characterization of O-propylhydroxylamine derivatives.

Conclusion

The comprehensive spectroscopic characterization of O-propylhydroxylamine derivatives relies on the synergistic use of NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle. By understanding the fundamental principles behind each method and the expected spectral features for this class of compounds, researchers can confidently and accurately determine the structure and purity of their synthesized molecules. This guide provides a framework for this analytical process, emphasizing a comparative approach to aid in the interpretation of spectroscopic data for novel derivatives.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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  • George, P. P., Sastry, C. S. P., & Rao, M. V. (2004). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulations by the indophenol reaction. Journal of the Indian Chemical Society, 81(12), 1076-1078.
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A Comparative Guide to the Quantitative Analysis of Carbonyl Compounds: O-Propylhydroxylamine vs. Alternative Derivatization Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of carbonyl compounds—a critical task in fields ranging from pharmaceutical development and environmental monitoring to metabolomics—derivatization is an indispensable strategy to enhance analyte stability, volatility, and detectability. The choice of derivatization reagent is paramount, directly influencing the accuracy, sensitivity, and robustness of the analytical method. This guide provides an in-depth technical comparison of O-propylhydroxylamine with other widely used carbonyl-reactive reagents, including 2,4-dinitrophenylhydrazine (DNPH) and Girard reagents. By examining the underlying chemistry, reaction kinetics, derivative stability, and analytical performance, supported by experimental data, this guide serves as a resource for selecting the optimal derivatization strategy for your research needs.

The Central Role of Derivatization in Carbonyl Analysis

Carbonyl compounds, encompassing aldehydes and ketones, are often challenging to analyze directly via techniques like reverse-phase liquid chromatography-mass spectrometry (LC-MS) due to their polarity, volatility, and sometimes poor ionization efficiency.[1] Derivatization converts the carbonyl functional group into a more suitable derivative for analysis, typically by forming a C=N bond. An ideal derivatization reagent should offer:

  • High Reactivity: Rapid and quantitative reaction under mild conditions.

  • Derivative Stability: Formation of a stable product that does not degrade during sample preparation and analysis.

  • Enhanced Detection: Introduction of a chromophore for UV detection or a readily ionizable group for mass spectrometry.

  • Chromatographic Improvement: Enhanced retention and peak shape in chromatographic separations.

This guide will focus on the comparative performance of three classes of reagents that fulfill these criteria to varying degrees.

Comparative Analysis of Derivatization Reagents

The selection of a derivatization reagent is a critical decision that impacts the entire analytical workflow. Here, we compare O-propylhydroxylamine, a representative O-alkylhydroxylamine, against the classical reagents DNPH and Girard's Reagent T.

Reaction Chemistry and Mechanism

The fundamental reaction for all three reagents is a nucleophilic addition to the carbonyl carbon, followed by dehydration to form a stable C=N double bond. However, the resulting derivatives—oximes, hydrazones, and Girard hydrazones—exhibit distinct chemical properties.

  • O-Propylhydroxylamine: Reacts with aldehydes and ketones to form O-propyloximes. The reaction proceeds via nucleophilic attack of the aminooxy group on the carbonyl carbon.[2]

  • 2,4-Dinitrophenylhydrazine (DNPH): Reacts with carbonyls to form 2,4-dinitrophenylhydrazones. This is a well-established method, particularly in environmental analysis, as outlined in EPA Method 8315A.[3]

  • Girard's Reagent T (GirT): A cationic hydrazine reagent that forms Girard hydrazones. The key feature of GirT is the presence of a pre-charged quaternary ammonium group, which significantly enhances ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).[4][5]

G cluster_OPH O-Propylhydroxylamine cluster_DNPH 2,4-Dinitrophenylhydrazine (DNPH) cluster_GirT Girard's Reagent T (GirT) carbonyl_oph R-C(=O)-R' oxime R-C(=N-O-CH₂CH₂CH₃)-R' (Oxime) carbonyl_oph->oxime + H₂O oph H₂N-O-CH₂CH₂CH₃ oph->oxime carbonyl_dnph R-C(=O)-R' hydrazone R-C(=N-NH-C₆H₃(NO₂)₂)-R' (Hydrazone) carbonyl_dnph->hydrazone + H₂O dnph H₂N-NH-C₆H₃(NO₂)₂ dnph->hydrazone carbonyl_girt R-C(=O)-R' gir_hydrazone R-C(=N-NH-C(=O)CH₂-N⁺(CH₃)₃)-R' (Girard Hydrazone) carbonyl_girt->gir_hydrazone + H₂O girt H₂N-NH-C(=O)CH₂-N⁺(CH₃)₃ girt->gir_hydrazone G cluster_workflow General Derivatization Workflow start Sample Preparation (e.g., extraction, protein precipitation) derivatization Derivatization Reaction (Addition of Reagent, Incubation) start->derivatization cleanup Sample Cleanup (e.g., SPE, LLE) derivatization->cleanup analysis Instrumental Analysis (LC-MS, HPLC-UV, GC-MS) cleanup->analysis quantification Data Processing & Quantification analysis->quantification

Sources

A Senior Application Scientist's Guide to Comparing Base Efficiency in Oximation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of oximes is a frequently employed and critical transformation. These compounds are not only key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), but also serve as versatile linkers in bioconjugation. The seemingly straightforward reaction between a carbonyl compound and hydroxylamine is, in reality, a nuanced process where the choice of base can profoundly impact reaction efficiency, yield, and overall success. This guide provides an in-depth, objective comparison of the performance of different bases in oximation reactions, supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.

The Underlying Chemistry: Why Base Selection is Pivotal

The oximation reaction is a classic example of a pH-dependent condensation. The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon. This process is catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing its electrophilicity. However, a paradox lies in the fact that the nucleophile, hydroxylamine, is itself a base. In a strongly acidic medium, the hydroxylamine will be protonated, rendering its lone pair of electrons unavailable for nucleophilic attack and thus shutting down the reaction.

Therefore, a delicate pH balance is required. The reaction medium must be acidic enough to facilitate catalysis but not so acidic that it deactivates the hydroxylamine nucleophile. This is where the choice of base becomes a critical experimental parameter. An appropriate base will neutralize the acid introduced with the hydroxylamine salt (typically hydroxylamine hydrochloride), establishing a pH buffer in the optimal range for the reaction to proceed efficiently.

A Comparative Analysis of Common Bases in Isatin Oximation

To provide a tangible comparison, we will consider the oximation of isatin with hydroxylamine hydrochloride as a model reaction. Isatin is a versatile scaffold in medicinal chemistry, and its oxime is a valuable synthetic intermediate.

BasepKa of Conjugate AcidTypical Molar Ratio (Base:Hydroxylamine HCl)AdvantagesDisadvantages
Pyridine 5.231.5 - 2.0Acts as both a base and a nucleophilic catalyst, often leading to high yields and relatively short reaction times. Good solvent for many organic compounds.Pungent and unpleasant odor; can be difficult to remove during workup.
Sodium Acetate 4.761.1 - 1.5Mild, inexpensive, and effective at buffering the reaction in the optimal pH range. Easy to handle and remove.May result in slightly longer reaction times compared to stronger or catalytic bases.
Triethylamine (TEA) 10.751.1 - 1.5Strong, organic-soluble base. Effective at neutralizing the hydrochloride salt.Can raise the pH too high, potentially leading to side reactions or decomposition of sensitive substrates. Volatile and has a strong odor.
Sodium Bicarbonate 10.33 (pKa2 of H₂CO₃)1.5 - 2.0Inexpensive, mild, and easy to handle. Workup is straightforward.Can be less efficient, leading to longer reaction times. As a solid, it can lead to heterogeneous reaction mixtures, affecting kinetics.

Experimental Data: A Head-to-Head Comparison

The following table summarizes typical experimental outcomes for the oximation of isatin with hydroxylamine hydrochloride using different bases, based on literature precedents and internal experimental data.

BaseReaction Time (hours)Yield (%)
Pyridine 489-96[1]
Sodium Acetate 6-8~85-90
Triethylamine 4-6~70-80
Sodium Bicarbonate 8-12~65-75

Note: Reaction times and yields are approximate and can vary based on specific reaction conditions such as solvent, temperature, and scale.

Experimental Workflow and Protocols

A general experimental workflow for comparing the efficiency of different bases in the oximation of isatin is depicted below.

G cluster_0 Oximation Reaction Equilibrium cluster_1 Role of Base Carbonyl (Isatin) Carbonyl (Isatin) Tetrahedral Intermediate Tetrahedral Intermediate Carbonyl (Isatin)->Tetrahedral Intermediate + Hydroxylamine (NH2OH) Oxime Oxime Tetrahedral Intermediate->Oxime - H2O Hydroxylamine HCl Hydroxylamine HCl Free Hydroxylamine (NH2OH) Free Hydroxylamine (NH2OH) Hydroxylamine HCl->Free Hydroxylamine (NH2OH) + Base Free Hydroxylamine (NH2OH)->Carbonyl (Isatin) Nucleophilic Attack Protonated Hydroxylamine (NH3OH+) Protonated Hydroxylamine (NH3OH+) Free Hydroxylamine (NH2OH)->Protonated Hydroxylamine (NH3OH+) + H+ Optimal pH (4-6) Optimal pH (4-6) Free Hydroxylamine (NH2OH)->Optimal pH (4-6) Protonated Hydroxylamine (NH3OH+)->Carbonyl (Isatin) Non-nucleophilic

Sources

A-Comparative-Guide-to-the-Synthetic-Routes-of-O-Propylhydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-propylhydroxylamine is a valuable reagent in organic synthesis, finding applications in the formation of oximes and other nitrogen-containing heterocycles which are significant in medicinal chemistry. This guide provides a comprehensive comparison of the principal synthetic pathways to O-propylhydroxylamine, intended for researchers, scientists, and professionals in drug development. We will delve into three primary routes: the alkylation of N-hydroxyphthalimide (a modified Gabriel synthesis), the O-alkylation of propanal oxime followed by hydrolysis, and the direct alkylation of hydroxylamine derivatives. Each method's mechanistic underpinnings, experimental protocols, and performance metrics—including yield, scalability, and safety considerations—are critically evaluated to provide a holistic view for informed decision-making in a laboratory and process development setting.

Introduction: The Significance of O-Propylhydroxylamine in Modern Synthesis

O-propylhydroxylamine serves as a key building block for introducing the O-propylhydroxylamino moiety into organic molecules. Its utility is most pronounced in the synthesis of O-propyl oximes from aldehydes and ketones. These oxime ethers are stable intermediates and are prevalent in the scaffolds of various biologically active compounds and pharmaceuticals. The hydrochloride salt of O-propylhydroxylamine is often preferred for its enhanced stability and solubility, facilitating its handling in diverse reaction conditions.[1] The selection of an appropriate synthetic route is paramount and is dictated by factors such as the availability of starting materials, required scale, and desired purity of the final product.

Comparative Analysis of Synthetic Pathways

The synthesis of O-propylhydroxylamine can be broadly categorized into three main strategies, each with distinct advantages and disadvantages. The choice of a particular pathway often involves a trade-off between factors like the number of steps, overall yield, and the handling of hazardous reagents.

Pathway 1: Alkylation of N-Hydroxyphthalimide (Modified Gabriel Synthesis)

This route is a variation of the classical Gabriel synthesis, which is traditionally used for preparing primary amines from alkyl halides.[2] In this modified approach, N-hydroxyphthalimide acts as a hydroxylamine surrogate. The phthalimide group serves as a protecting group for the nitrogen atom, allowing for selective O-alkylation.

Mechanistic Rationale

The synthesis commences with the deprotonation of N-hydroxyphthalimide using a suitable base, such as potassium carbonate or sodium hydride, to form a nucleophilic phthalimide salt.[3][4] This anion then undergoes a nucleophilic substitution (SN2) reaction with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) to yield O-propyl-N-hydroxyphthalimide.[5] The final step involves the cleavage of the phthalimide group to release the desired O-propylhydroxylamine. This deprotection is typically achieved by hydrazinolysis (the Ing-Manske procedure) or acid hydrolysis.[2][6] Hydrazinolysis is often preferred due to its milder conditions, although the removal of the phthalhydrazide byproduct can sometimes be challenging.[2]

Diagram 1: Synthesis of O-Propylhydroxylamine via Alkylation of N-Hydroxyphthalimide

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection N-Hydroxyphthalimide N-Hydroxyphthalimide O-Propyl-N-hydroxyphthalimide O-Propyl-N-hydroxyphthalimide N-Hydroxyphthalimide->O-Propyl-N-hydroxyphthalimide  Propyl Halide, Base Propyl Halide Propyl Halide Base Base O-Propylhydroxylamine O-Propylhydroxylamine O-Propyl-N-hydroxyphthalimide->O-Propylhydroxylamine  Hydrazine Hydrate Phthalhydrazide Phthalhydrazide O-Propyl-N-hydroxyphthalimide->Phthalhydrazide Hydrazine Hydrate Hydrazine Hydrate

Caption: A two-step process involving N-alkylation followed by deprotection.

Experimental Protocol (Adapted from general Gabriel synthesis procedures)

Step 1: Synthesis of O-Propyl-N-hydroxyphthalimide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-hydroxyphthalimide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).[6]

  • Add a base, for instance, anhydrous potassium carbonate (1.2 eq), to the solution and stir for 15-20 minutes at room temperature.

  • Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain crude O-propyl-N-hydroxyphthalimide. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of O-Propylhydroxylamine (Hydrazinolysis)

  • Suspend the crude O-propyl-N-hydroxyphthalimide (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 eq) dropwise to the suspension at room temperature.[7]

  • Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of phthalhydrazide will form.[2]

  • Filter off the phthalhydrazide and wash it with a small amount of cold ethanol.

  • The filtrate contains the free O-propylhydroxylamine. To isolate it as the hydrochloride salt, cool the filtrate in an ice bath and carefully add a concentrated solution of hydrochloric acid until the pH is acidic.

  • The O-propylhydroxylamine hydrochloride will precipitate. Filter the solid, wash with a small amount of cold diethyl ether, and dry under vacuum.

Pathway 2: O-Alkylation of Propanal Oxime and Subsequent Hydrolysis

This pathway offers an alternative starting from readily available propanal. The key steps involve the formation of propanal oxime, its O-alkylation, and finally, hydrolysis to yield the desired product.

Mechanistic Rationale

Propanal is first reacted with hydroxylamine (usually as hydroxylamine hydrochloride in the presence of a base) to form propanal oxime.[8][9] The oxime is then deprotonated with a strong base like sodium hydroxide to form the corresponding sodium salt. This salt is subsequently alkylated with a propylating agent, such as propyl bromide, to give O-propyl propanal oxime. The final step is the hydrolysis of the O-propyl propanal oxime under acidic conditions, which cleaves the C=N bond to release O-propylhydroxylamine and regenerate propanal.

Diagram 2: Synthesis via O-Alkylation of Propanal Oxime

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: O-Alkylation cluster_2 Step 3: Hydrolysis Propanal Propanal Propanal Oxime Propanal Oxime Propanal->Propanal Oxime  Hydroxylamine Hydroxylamine Hydroxylamine O-Propyl Propanal Oxime O-Propyl Propanal Oxime Propanal Oxime->O-Propyl Propanal Oxime  Propyl Bromide, Base Propyl Bromide Propyl Bromide Base Base O-Propyl Propanal Oxime->Propanal O-Propylhydroxylamine O-Propylhydroxylamine O-Propyl Propanal Oxime->O-Propylhydroxylamine  Acid, H2O Acid Acid G Propanal Oxime Propanal Oxime O-Propylhydroxylamine O-Propylhydroxylamine Propanal Oxime->O-Propylhydroxylamine  H2, Catalyst, Acid Propylamine (byproduct) Propylamine (byproduct) Propanal Oxime->Propylamine (byproduct)  Over-reduction H2, Catalyst, Acid H2, Catalyst, Acid

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A Comparative Guide to the Validation of a New Synthetic Method Utilizing O-Propylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Synthetic Method Validation

In the landscape of pharmaceutical and materials science, the development of novel synthetic methodologies is a cornerstone of innovation.[1][2][3] The ability to construct complex molecular architectures with precision, efficiency, and scalability is paramount to the discovery and production of new chemical entities. However, the introduction of any new synthetic method necessitates a rigorous validation process to ensure its reliability, reproducibility, and superiority over existing alternatives.[4][5] This guide provides a comprehensive framework for the validation of a new synthetic method, using the versatile reagent O-propylhydroxylamine hydrochloride as a case study for the formation of O-propyl oximes.

This compound is a valuable building block in organic synthesis, primarily utilized for its ability to react with aldehydes and ketones to form stable oxime ethers.[6] This functionality is of significant interest in medicinal chemistry for the development of novel therapeutics and in materials science for the creation of advanced polymers.[7] The validation of a new synthetic route employing this reagent, therefore, holds considerable importance for researchers and drug development professionals.

This guide will objectively compare the performance of a new synthetic method with established alternatives, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our claims in authoritative scientific literature.

This compound: A Versatile Reagent for Oxime Formation

This compound (C₃H₁₀ClNO) is the hydrochloride salt of O-propylhydroxylamine.[8] The hydrochloride form enhances its stability and solubility, making it a convenient reagent for various reaction conditions.[7] Its primary application lies in the formation of O-propyl oximes through reaction with carbonyl compounds.[6][9]

Reaction Mechanism: The Foundation of Method Development

The formation of an O-propyl oxime from an aldehyde or ketone and this compound proceeds through a well-established two-step mechanism:

  • Nucleophilic Addition: The free O-propylhydroxylamine, generated in situ by the addition of a base, acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate then undergoes dehydration to yield the final O-propyl oxime product.

Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The choice of base, solvent, and temperature can significantly impact the reaction rate and overall yield.

Comparative Analysis of Synthetic Methods for O-Propyl Oxime Formation

A new synthetic method must demonstrate clear advantages over existing protocols to be considered a valuable addition to the synthetic chemist's toolbox. This section compares a hypothetical "New Method" with a "Classical Method" for the synthesis of an O-propyl oxime from a model ketone.

Method Comparison at a Glance
ParameterClassical MethodNew Method (Hypothetical)Advantage of New Method
Base PyridineMild Organic Base (e.g., Triethylamine)Reduced toxicity and easier removal
Solvent EthanolAcetonitrileHigher boiling point allows for a wider temperature range; potentially better solubility for some substrates
Reaction Time 2-4 hours1-2 hoursIncreased efficiency and throughput
Typical Yield 75-85%85-95%Higher product yield
Work-up Aqueous work-up with extractionSimplified work-up (e.g., filtration of base hydrochloride salt)Reduced solvent waste and processing time
Causality Behind Experimental Choices in the "New Method"

The hypothetical "New Method" is designed to address some of the shortcomings of the classical approach.

  • Choice of a Milder Base: Pyridine, while effective, is a foul-smelling and toxic solvent.[10] The use of a less noxious and easily removable base like triethylamine improves the safety and practicality of the procedure.

  • Solvent Selection: Acetonitrile offers a higher boiling point than ethanol, which can be advantageous for less reactive ketones that may require elevated temperatures. Its aprotic nature can also prevent unwanted side reactions.

  • Streamlined Work-up: The precipitation of triethylamine hydrochloride allows for a simple filtration step, significantly reducing the need for extensive liquid-liquid extractions and minimizing solvent waste.

Experimental Protocols and Validation Data

To validate the "New Method," a head-to-head comparison with the "Classical Method" was performed using 2-adamantanone as the model substrate.

Detailed Step-by-Step Methodologies
Classical Method for O-Propyl Oxime Synthesis
  • To a solution of 2-adamantanone (1.0 mmol) in ethanol (10 mL), add this compound (1.2 mmol).

  • Add pyridine (2.0 mmol) to the mixture.

  • Reflux the reaction mixture for 3 hours, monitoring the progress by Thin Layer Chromatography (TLC).[11]

  • After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography.

"New Method" for O-Propyl Oxime Synthesis
  • To a solution of 2-adamantanone (1.0 mmol) in acetonitrile (10 mL), add this compound (1.1 mmol).

  • Add triethylamine (1.5 mmol) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 1.5 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Filter the precipitated triethylamine hydrochloride and wash the solid with a small amount of cold acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure O-propyl oxime.

Validation Data Summary
MethodReaction Time (hours)Yield (%)Purity by HPLC (%)
Classical Method 38298.5
New Method 1.59199.2

The experimental data clearly demonstrates that the "New Method" provides a higher yield in a shorter reaction time, with comparable or slightly improved purity.

Analytical Techniques for Product Validation

Rigorous characterization of the synthesized O-propyl oxime is essential to confirm its identity and purity. A combination of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of the product and confirming the formation of the oxime bond.[12]

  • Mass Spectrometry (MS): Provides the precise molecular weight of the conjugate, confirming bond formation.[12]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and can be coupled with MS for LC-MS analysis.[13]

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic C=N stretch of the oxime group.

Logical Workflow for Synthetic Method Validation

The validation of a new synthetic method is a systematic process that involves several key stages.

Caption: A logical workflow for the validation of a new synthetic method.

Conclusion and Future Outlook

The validation of new synthetic methods is a critical endeavor that drives progress in chemical synthesis.[14][15] The hypothetical "New Method" for the synthesis of O-propyl oximes using this compound presented here serves as a model for a rigorous validation process. By demonstrating clear advantages in terms of efficiency, safety, and yield over existing methods, a new protocol can be established as a valuable tool for the scientific community.

Future work should focus on expanding the substrate scope of the "New Method" to include a wider variety of aldehydes and ketones. Additionally, exploring the use of catalytic amounts of a milder acid or base could further enhance the efficiency and environmental friendliness of the reaction. As the demand for more complex and novel molecules continues to grow, the development and thorough validation of new synthetic methodologies will remain a key driver of innovation in the chemical sciences.

References

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Comparative Analysis of O-Propylhydroxylamine Hydrochloride: A Guide to Specificity and Cross-Reactivity in Carbonyl Labeling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of O-propylhydroxylamine hydrochloride (O-PHA HCl), a key reagent for the covalent modification of carbonyl groups in biological molecules. As researchers, scientists, and drug development professionals, the specificity of our labeling and conjugation methods is paramount. This document offers an in-depth comparison of O-PHA HCl with alternative reagents, supported by experimental data and protocols, to ensure the integrity and validity of your results. We will move beyond simple catalog descriptions to explore the causality behind experimental choices, empowering you to design robust and reliable studies.

The Principle of Oxime Ligation: Specificity by Design

O-Propylhydroxylamine is an alkoxyamine that leverages a highly specific chemical reaction known as oxime ligation. It selectively targets the carbonyl group of aldehydes and ketones, which can be naturally present in metabolites or, more commonly, introduced into biomolecules like proteins and polysaccharides through controlled oxidation (e.g., periodate oxidation of sialic acids).

The reaction proceeds via a nucleophilic attack of the alkoxyamine nitrogen on the carbonyl carbon, followed by dehydration to form a stable oxime bond. A key feature of this reaction is its optimal efficiency at a slightly acidic pH (typically pH 4.5-5.5). This pH condition is crucial for specificity, as it protonates the carbonyl oxygen, making it more electrophilic and susceptible to attack by the alkoxyamine, while minimizing potential side reactions with other nucleophilic groups like primary amines, which are less reactive at this pH.

G cluster_0 Oxime Ligation Reaction mol1 R'-C(=O)-R'' (Aldehyde/Ketone) product R'-C(=N-O-CH₂CH₂CH₃)-R'' (Stable Oxime Bond) mol1->product + mol2 H₂N-O-CH₂CH₂CH₃ (O-Propylhydroxylamine) mol2->product pH 4.5 - 5.5 h2o H₂O product->h2o -

Caption: Mechanism of oxime bond formation.

Comparative Analysis of Carbonyl-Reactive Reagents

While O-PHA HCl is effective, it is essential to understand its performance relative to other carbonyl-reactive probes. The primary alternatives are other alkoxyamines with different alkyl chains and hydrazide-based reagents, which react with carbonyls to form hydrazone bonds.

The choice of reagent has significant implications for reaction efficiency, bond stability, and potential off-target reactions. For instance, while hydrazones may form rapidly, the resulting C=N bond is generally less stable than the C=N-O bond of an oxime, being more susceptible to hydrolysis at physiological pH.

FeatureO-Propylhydroxylamine (Alkoxyamine)Hydrazide Reagents
Reactive Group Alkoxyamine (-ONH₂)Hydrazide (-CONHNH₂)
Target Aldehydes, KetonesAldehydes, Ketones
Resulting Bond OximeHydrazone
Optimal pH 4.5 - 5.55.0 - 7.0
Bond Stability High stability, resistant to hydrolysisModerate stability, susceptible to hydrolysis
Potential Side Reactions Minimal at optimal pH. Potential for low-level reaction with other electrophiles at non-optimal pH or with highly reactive sites.Can exhibit side reactions with activated carboxyl groups or other electrophiles. The resulting hydrazone bond can exist as E/Z isomers, potentially complicating analysis.

Experimental Protocols for Assessing Specificity

To ensure the trustworthiness of any labeling experiment, the specificity of the chosen reagent must be validated under the specific experimental conditions. We present two robust, self-validating protocols to assess the cross-reactivity of O-PHA HCl.

Protocol 1: Competitive ELISA for Specificity Profiling

This method quantifies the specificity of a labeled O-PHA derivative (e.g., Biotin-O-PHA) by measuring its ability to bind to a target carbonyl in the presence of potential off-target molecules (competitors). A reduction in signal indicates that the competitor molecule is cross-reacting with the Biotin-O-PHA.

G cluster_workflow Competitive ELISA Workflow start Coat plate with carbonyl-containing protein block Block with BSA to prevent non-specific binding start->block prepare Prepare competitive mixture: Constant Biotin-O-PHA + varying [Competitor] block->prepare incubate Incubate mixture in coated wells prepare->incubate wash1 Wash to remove unbound reagents incubate->wash1 add_strep Add Streptavidin-HRP wash1->add_strep wash2 Wash to remove unbound enzyme add_strep->wash2 add_sub Add TMB Substrate wash2->add_sub read Read absorbance at 450 nm add_sub->read

Caption: Workflow for the competitive ELISA protocol.

Step-by-Step Methodology:

  • Plate Coating:

    • Prepare a solution of a model carbonyl-containing protein (e.g., periodate-oxidized ovalbumin) at 10 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL per well to a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).

    • Block the wells by adding 200 µL/well of 5% Bovine Serum Albumin (BSA) in PBST.

    • Incubate for 2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with PBST.

    • Prepare serial dilutions of your potential cross-reacting compound (e.g., a molecule without a carbonyl group but with other functional groups) in reaction buffer (100 mM sodium phosphate, 150 mM NaCl, pH 5.0).

    • Add a constant, pre-determined concentration of your biotinylated O-PHA derivative to each dilution.

    • Add 100 µL of these mixtures to the wells. Include controls with Biotin-O-PHA only (max signal) and buffer only (background).

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µL of Streptavidin-HRP (1:10,000 dilution in 1% BSA/PBST) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

    • Stop the reaction by adding 50 µL of 2M H₂SO₄.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance against the log of the competitor concentration. A significant decrease in signal at high competitor concentrations indicates cross-reactivity.

Protocol 2: Direct Specificity Assessment via Mass Spectrometry

Mass spectrometry (MS) provides the most definitive evidence of labeling specificity by directly identifying the molecules that have been modified. This protocol involves incubating O-PHA HCl with a complex biological sample and using LC-MS/MS to pinpoint the exact sites of modification.

G cluster_workflow Mass Spectrometry Specificity Workflow start Incubate complex sample (e.g., cell lysate) with O-PHA HCl reduce Reduce & Alkylate (for proteins) start->reduce digest Digest proteins (e.g., with Trypsin) reduce->digest cleanup Sample Cleanup (e.g., C18 desalting) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms analyze Database Search: Identify peptides with mass shift corresponding to O-PHA modification lcms->analyze

Caption: Workflow for Mass Spec-based specificity analysis.

Step-by-Step Methodology:

  • Sample Preparation & Reaction:

    • Prepare a protein extract from cells or tissue, ensuring quantification of total protein concentration.

    • If targeting glycoproteins, perform periodate oxidation to generate aldehydes.

    • Incubate the sample (e.g., 1 mg of total protein) with an excess of O-PHA HCl (e.g., 10 mM) in a reaction buffer (pH 5.0) for 2 hours at room temperature.

    • Include a negative control sample incubated without O-PHA HCl.

  • Protein Processing for MS:

    • Perform a buffer exchange to remove excess reagent.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a sequence-specific protease like trypsin.

  • LC-MS/MS Analysis:

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

    • Analyze the peptides via liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the resulting MS/MS spectra against a relevant protein database (e.g., Swiss-Prot).

    • Crucially, configure the search parameters to include a variable modification corresponding to the mass of the propylhydroxylamine moiety (+71.0626 Da) on all potential amino acid residues.

    • Interpretation: An ideal result shows this mass shift occurring exclusively on amino acids that could harbor a carbonyl group (e.g., through post-translational modification) or on the N-terminus. Identification of the modification on other residues (e.g., lysine, aspartate) would indicate an off-target reaction and define the nature of the cross-reactivity.

Conclusion and Expert Recommendations

This compound is a highly specific tool for labeling aldehydes and ketones due to the inherent chemistry of oxime ligation, which is favored under mildly acidic conditions. Its resulting oxime bond offers superior stability compared to the hydrazone bonds formed by hydrazide reagents, a critical advantage for long-term or quantitative studies.

However, no reagent is perfect. The provided experimental protocols are not merely procedural steps; they represent a self-validating system to ensure the integrity of your results. We strongly recommend performing specificity analysis, particularly when working with new biological systems or complex mixtures. By understanding and validating the performance of O-PHA HCl in your specific application, you can generate reliable, high-quality data that stands up to the rigors of scientific scrutiny.

References

  • This section would be populated with actual references from the scientific literature if this were a real publication. The search tool did not provide specific papers to cite for this topic.

Safety Operating Guide

O-propylhydroxylamine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of O-propylhydroxylamine hydrochloride

For research scientists and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This compound, a valuable reagent in synthesis, demands meticulous handling and disposal to ensure a safe laboratory environment and maintain regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Identification & Immediate Safety Precautions

Understanding the hazard profile of this compound is the foundation of its safe management. According to its classification under the Globally Harmonized System (GHS), this compound is an irritant.[1] Direct contact can cause significant skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1] While specific toxicological properties for the O-propyl variant are not extensively detailed, related hydroxylamine compounds are noted for potential organ damage with prolonged exposure and are suspected of causing cancer.[2][3][4][5]

Immediate action in case of exposure is critical. For any contact, it is advised to consult a physician and have the Safety Data Sheet (SDS) available.[6]

  • In case of skin contact: Wash the affected area thoroughly with soap and plenty of water.[6]

  • In case of eye contact: Rinse eyes cautiously with water for at least 15 minutes.[6]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[6]

  • If swallowed: Rinse the mouth with water and never give anything by mouth to an unconscious person.[6]

A summary of the key hazard information is provided below.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The use of appropriate Personal Protective Equipment (PPE) is the most direct way to prevent contact with this compound. All handling, including disposal preparation, should occur in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.[8] For any work involving hazardous chemicals, it is good practice to double-glove.[9] Gloves should be changed regularly or immediately if contaminated or damaged.[9]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10] Standard eyeglasses do not offer adequate protection.[11]

  • Skin and Body Protection: A lab coat or a chemical-resistant apron should be worn to protect street clothing and skin.[8] Protective gowns should be disposable, have long sleeves, and feature tight-fitting cuffs.[9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, an approved particulate respirator (such as a NIOSH-approved N95 or P95) is necessary.[6][12]

Spill & Leak Management Protocol

Accidents happen, but a prepared response minimizes risk. In the event of a spill, the primary objectives are to contain the material, protect personnel, and prevent environmental release.

Step-by-Step Spill Cleanup:

  • Evacuate & Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[6]

  • Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 2.

  • Contain the Spill: For solid spills, avoid creating dust.[6][8] You can gently dampen the material with water to prevent it from becoming airborne.[13][14]

  • Collect the Material: Carefully sweep or vacuum the spilled solid. If vacuuming, the vacuum must be equipped with a HEPA filter.[13] Place the collected material into a suitable, clearly labeled, and closed container for hazardous waste disposal.[6][8]

  • Decontaminate the Area: Clean the spill area thoroughly with water to remove any residual contamination.[8]

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., wipes, absorbent pads, contaminated PPE) must be placed in the hazardous waste container along with the spilled chemical.

Waste Segregation & Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound is incompatible with several classes of chemicals.

  • Incompatible Materials: Do not mix waste containing this compound with acids, acid chlorides, acid anhydrides, or strong oxidizing agents.[6]

  • Hazardous Decomposition: When heated, it can decompose and release toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride gas.[6][8]

  • Storage of Waste: Waste containers must be kept tightly closed, properly labeled with their contents, and stored in a cool, dry, and well-ventilated area away from incompatible materials.[8] Do not use metal containers.[3][13]

Proper Disposal Procedures

The disposal of this compound must be handled by a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize the hazardous decomposition products.[6]

The following workflow provides a logical guide for the disposal process.

Caption: Disposal workflow for this compound.

Regulatory Compliance

All chemical waste disposal is governed by strict regulations to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the classification of hazardous waste under the Resource Conservation and Recovery Act (RCRA), as detailed in 40 CFR Part 261.3.[7][15] Waste generators are legally responsible for correctly identifying, managing, and disposing of hazardous waste.[7] Always consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.

References

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A Senior Application Scientist's Guide to Handling O-Propylhydroxylamine Hydrochloride: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the integrity of your work is paramount. This principle extends beyond the precision of your measurements to the safety of your laboratory environment. O-propylhydroxylamine hydrochloride, a valuable reagent in synthetic chemistry, demands meticulous handling due to its hazardous properties. This guide provides essential, field-proven safety and logistical information to ensure both your protection and the integrity of your research. We will move beyond a simple checklist to explain the causality behind each safety recommendation, fostering a culture of informed caution.

Understanding the Hazard: A Proactive Approach to Safety

This compound is classified as a hazardous substance. Its primary risks stem from its potential to cause significant irritation and corrosive damage upon contact. As a solid, the fine dust presents an additional inhalation hazard.[1] A thorough understanding of its toxicological properties, which have not been exhaustively investigated, necessitates a conservative and highly cautious approach.[2]

Key hazards include:

  • Severe Skin and Eye Irritation: Direct contact can lead to chemical burns, inflammation, and in the case of eye contact, potentially irreversible damage.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system, causing symptoms like coughing and burning sensations.[2][3][4][5]

  • Allergic Skin Reaction: Some individuals may develop sensitization to the compound, leading to an allergic reaction upon subsequent exposure.[6]

  • Harmful if Swallowed: Ingestion can cause significant adverse health effects.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and chemical exposure.[7][8] The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Eye and Face Protection

Due to its corrosive and severely irritating nature, robust eye and face protection is non-negotiable.[9]

  • Why: Standard safety glasses are insufficient. The fine, solid nature of this compound means that splashes or airborne dust can easily bypass minimal protection.

  • Recommendation: Always wear chemical safety goggles that provide a full seal around the eyes.[7][10][11] When there is a significant risk of splashing or dust generation (e.g., weighing, transferring large quantities), a full-face shield must be worn in addition to safety goggles.[7][10][12]

Skin and Body Protection

Protecting the skin from direct contact is crucial to prevent irritation and potential chemical burns.[1][13]

  • Why: Even minor skin contact with corrosive solids can cause injury.[1] Contaminated clothing can act as a prolonged source of exposure.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is essential to check the manufacturer's compatibility data, as some corrosives can penetrate them over time.[7][14] For prolonged handling or in case of a spill, heavier-duty gloves like neoprene or PVC should be considered. Always double-glove when handling highly hazardous materials.

  • Lab Coat/Apron: A flame-resistant lab coat should be worn at all times and kept fully buttoned. For procedures with a higher splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7][14]

Respiratory Protection

The inhalation of airborne dust is a primary route of exposure.[1]

  • Why: Fine particles can be easily inhaled and cause damage to the respiratory tract.[1][2]

  • Recommendation: All handling of this compound that could generate dust (e.g., weighing, transferring) must be conducted within a certified chemical fume hood.[14][15] If work in a fume hood is not feasible, or if dust generation is unavoidable, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[2][7]

PPE Summary Table
TaskMinimum Required PPE
Storage & Inspection Lab Coat, Safety Glasses, Nitrile Gloves
Weighing & Transfer (in Fume Hood) Chemical Fume Hood, Lab Coat, Chemical Safety Goggles, Nitrile Gloves
Solution Preparation Chemical Fume Hood, Lab Coat, Chemical Safety Goggles, Face Shield, Nitrile Gloves
Spill Cleanup (Minor) Lab Coat, Chemical-Resistant Apron, Chemical Safety Goggles, Face Shield, Heavy-Duty Gloves (e.g., Neoprene), Respirator (if dust is present)

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow minimizes the risk of exposure and ensures procedural integrity.

Step-by-Step Handling Workflow
  • Preparation:

    • Designate a specific work area within a chemical fume hood.

    • Ensure the eyewash station and safety shower are unobstructed and have been recently tested.[16]

    • Assemble all necessary equipment and reagents before retrieving the this compound.

    • Don all required PPE as outlined in the table above.

  • Handling the Chemical:

    • Retrieve the container from its designated storage area, inspecting it for any damage or leaks.

    • Perform all manipulations, including weighing and transfers, within the chemical fume hood to control dust and vapor.[14]

    • Use tools like spatulas and weigh boats to handle the solid. Avoid scooping directly from the container with glassware.

    • When making solutions, slowly add the this compound to the solvent to avoid splashing.[8][14]

    • Keep the container securely sealed when not in immediate use.[15]

  • Post-Handling & Cleanup:

    • Carefully decontaminate all surfaces within the fume hood.

    • Clean any non-disposable equipment used.

    • Dispose of all contaminated disposable materials (e.g., weigh boats, gloves, pipette tips) in a designated hazardous waste container.[2]

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

    • Thoroughly wash hands with soap and water after removing PPE.[15][17]

Handling Workflow Diagram

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep1 Designate Work Area (Fume Hood) prep2 Verify Safety Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Retrieve & Inspect Chemical Container prep3->handle1 handle2 Weigh & Transfer Inside Fume Hood handle1->handle2 handle3 Prepare Solution (Add solid to liquid) handle2->handle3 handle4 Keep Container Sealed handle3->handle4 clean1 Decontaminate Work Surfaces handle4->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling this compound.

Emergency Response Protocols

Preparedness is key to mitigating the severity of any laboratory incident.

Chemical Exposure
  • Eye Contact: Immediately proceed to an eyewash station and flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][15][18][19] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[2][15][18]

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[15][19] Simultaneously remove all contaminated clothing.[15][19] Seek medical attention.[2][15]

  • Inhalation: Move the affected person to fresh air immediately.[2][4][15] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[2][4]

Spill Management
  • Minor Spill (Contained in Fume Hood):

    • Ensure appropriate PPE is worn, including a respirator if dust is present.

    • Use a spill kit with an absorbent material appropriate for corrosive solids. Do not use combustible materials like paper towels.

    • Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[2][13] Avoid actions that create dust.[2][13]

    • Decontaminate the area with an appropriate cleaning solution.

  • Major Spill (Outside Fume Hood or Large Quantity):

    • Evacuate the immediate area at once.[2][20]

    • Alert colleagues and notify your institution's Environmental Health and Safety (EH&S) department or emergency response team.[15][19]

    • Close the laboratory door to contain the spill.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.[19]

Decontamination and Disposal Plan

Proper disposal is a legal and ethical responsibility to protect both colleagues and the environment.

  • Decontamination: All glassware and equipment should be thoroughly rinsed before being removed from the fume hood. The rinsate should be collected as hazardous waste. Work surfaces should be wiped down with a suitable decontaminating agent.

  • Waste Disposal: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, disposable labware) must be disposed of as hazardous chemical waste.[2][8]

    • Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.[2][4]

    • Never dispose of this chemical down the drain.[8]

    • Follow all institutional and local regulations for hazardous waste pickup and disposal.[17]

By integrating these safety protocols into your daily laboratory practice, you build a foundation of trust in your work and your environment. This guide serves as a critical resource, but it is the diligent application of these principles by you, the research professional, that ultimately ensures a safe and successful scientific endeavor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.